Chlorpheniramine Tannate
Description
Properties
CAS No. |
1405-56-7 |
|---|---|
Molecular Formula |
C92H71ClN2O46 |
Molecular Weight |
1976.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |
InChI Key |
KOOFUFFGNZKXFG-HBNMXAOGSA-N |
Isomeric SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Sustained-Release Mechanism of Chlorpheniramine Tannate
Abstract
Chlorpheniramine, a first-generation antihistamine, is widely utilized for symptomatic relief of allergic conditions.[1][2] Its conventional formulations, such as chlorpheniramine maleate, are often characterized by rapid absorption and a relatively short duration of action, necessitating frequent dosing.[3][4] To enhance patient compliance and provide prolonged therapeutic effect, sustained-release formulations have been developed. Among these, chlorpheniramine tannate has emerged as a successful approach. This technical guide elucidates the core mechanism of action underpinning the sustained-release properties of this compound, delving into the physicochemical interactions between chlorpheniramine and tannic acid, the influence of the gastrointestinal environment on drug release, and the key formulation principles that govern its extended therapeutic profile.
Introduction: The Clinical Rationale for Sustained-Release Antihistamines
Allergic rhinitis and other histamine-mediated conditions often require continuous suppression of histamine H1 receptors to provide consistent symptom relief.[1] Conventional immediate-release antihistamine formulations can lead to fluctuating plasma concentrations, with peaks that may be associated with adverse effects such as drowsiness, and troughs that can result in breakthrough symptoms.[5][6] Sustained-release dosage forms aim to mitigate these issues by maintaining a relatively constant drug concentration in the therapeutic window for an extended period.[7][8][9] This not only improves patient convenience and adherence to therapy but can also enhance the overall safety and efficacy profile of the drug.[6]
The development of this compound was a direct response to the need for a more stable and longer-acting formulation of chlorpheniramine.[3][4] The tannate salt form imparts extended-release properties to the drug, addressing the rapid absorption seen with salts like maleate.[3][4]
The Core of the Mechanism: The Chlorpheniramine-Tannic Acid Complex
The sustained-release characteristic of this compound is fundamentally due to the formation of a poorly soluble salt complex between the basic chlorpheniramine molecule and the large, polyphenolic tannic acid.[3][4][10]
2.1. Physicochemical Properties of the Reactants
-
Chlorpheniramine: A synthetic alkylamine derivative, chlorpheniramine is a weak base.[1] In its free base form, it is an oily liquid and relatively unstable.[3] For pharmaceutical use, it is commonly prepared as a salt, with the maleate salt being highly water-soluble.[3][11]
-
Tannic Acid: A naturally occurring plant polyphenol, tannic acid is a weak acid with a complex structure consisting of a central glucose molecule esterified with multiple gallic acid units.[12][13] Its numerous phenolic hydroxyl groups give it a strong propensity to bind to proteins and other molecules through hydrogen bonding and hydrophobic interactions.[12][14]
2.2. The Salt Formation Reaction
The formation of this compound involves an acid-base reaction between the basic nitrogen atom in the chlorpheniramine molecule and the acidic hydroxyl groups of tannic acid. This reaction results in a stable salt complex.[3][4]
Caption: Formation of the this compound salt complex.
This complex is significantly less soluble in water compared to chlorpheniramine maleate. This reduced solubility is the primary factor contributing to the sustained release of the drug.
The Mechanism of Sustained Release in the Gastrointestinal Tract
The release of chlorpheniramine from the tannate complex is a gradual process governed by the physicochemical environment of the gastrointestinal (GI) tract. The key factors influencing this release are pH and the presence of ions.
3.1. pH-Dependent Dissociation
The this compound complex exhibits pH-dependent solubility.[15]
-
In the acidic environment of the stomach (pH 1-3): The complex remains largely intact due to its low solubility. A slow, initial release of chlorpheniramine may occur as some of the tannate salt dissolves.
-
In the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5): The solubility of the complex gradually increases. The tannic acid portion of the salt can ionize, leading to a slow dissociation of the complex and the subsequent release of the chlorpheniramine molecule for absorption.
This pH-dependent dissociation ensures a gradual and continuous release of the active drug as the formulation transits through the GI tract.
Caption: Influence of GI tract pH on this compound release.
3.2. Ion Exchange
The presence of various ions in the GI fluids can also contribute to the release of chlorpheniramine from the tannate complex through a process of ion exchange. Anionic species in the GI tract can compete with the tannate for binding to the protonated chlorpheniramine, facilitating its release.
Formulation and Manufacturing Considerations for Sustained Release
The manufacturing process for this compound formulations is designed to ensure the formation of the desired salt complex and to control its release characteristics.
4.1. Synthesis of this compound
The synthesis typically involves reacting chlorpheniramine free base with tannic acid.[3][4] The reaction conditions, such as temperature and the ratio of reactants, are critical to ensure complete salt formation and to obtain a product with consistent properties. Various methods, including hot-melt and solvent-based processes, have been described in patents.[3][16]
4.2. Excipients and Dosage Form Design
While the tannate salt itself provides the primary sustained-release mechanism, other excipients in the formulation can further modulate the drug release profile.
| Excipient Class | Role in Sustained Release | Example |
| Diluents | Provide bulk and can influence tablet disintegration. | Lactose, Microcrystalline Cellulose[11][17] |
| Binders | Ensure tablet integrity and can affect the rate of hydration and erosion. | Povidone |
| Disintegrants | Facilitate the breakup of the tablet to expose the drug particles for dissolution. | Croscarmellose Sodium, Sodium Starch Glycolate[18] |
| Lubricants | Prevent sticking to manufacturing equipment. | Magnesium Stearate[17] |
The final dosage form, whether a tablet or a suspension, is designed to release the drug in a controlled manner over a prolonged period, typically 8 to 12 hours.[6]
Experimental Protocols for Characterizing Sustained Release
The sustained-release properties of this compound formulations are rigorously evaluated using in vitro and in vivo methods.
5.1. In Vitro Dissolution Testing
This is a critical quality control test to assess the rate and extent of drug release from the dosage form.
Protocol: USP Apparatus 2 (Paddle Method) for Sustained-Release this compound Tablets
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, often with a pH gradient to simulate the transit through the GI tract (e.g., starting with acidic media and transitioning to a more neutral pH).[18][19] A common approach is to use 0.1N HCl for the first 2 hours, followed by a switch to a phosphate buffer of pH 6.8.[20]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50-100 rpm.[20]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Analyze the samples for chlorpheniramine concentration using a validated analytical method, such as UV-Vis spectrophotometry at approximately 262 nm or High-Performance Liquid Chromatography (HPLC).[19][20]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Caption: Workflow for in vitro dissolution testing.
5.2. In Vivo Pharmacokinetic Studies
These studies are conducted in human subjects to determine the absorption, distribution, metabolism, and excretion (ADME) of the drug from the sustained-release formulation.
Protocol: Single-Dose, Crossover Pharmacokinetic Study
-
Study Design: A randomized, single-dose, two-way crossover study comparing the sustained-release this compound formulation to an immediate-release reference product (e.g., chlorpheniramine maleate).
-
Subjects: Healthy adult volunteers.
-
Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference product. b. Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose). c. After a washout period of at least 7-10 half-lives of the drug, subjects receive the alternate product. d. Plasma is separated from the blood samples and analyzed for chlorpheniramine concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
Expected Pharmacokinetic Profile of Sustained-Release this compound
| Parameter | Immediate-Release (Maleate) | Sustained-Release (Tannate) |
| Cmax | Higher | Lower |
| Tmax | Shorter (e.g., 2-3 hours)[21] | Longer |
| AUC | Similar (for equivalent doses) | Similar (for equivalent doses) |
| t1/2 | Unchanged (elimination half-life is an intrinsic property of the drug)[22][23][24] | Unchanged |
The sustained-release formulation is expected to show a lower Cmax and a longer Tmax compared to the immediate-release formulation, indicating a slower rate of absorption and a prolonged duration of action.
Conclusion
The sustained-release mechanism of this compound is a well-established example of using salt formation to modify the physicochemical properties of a drug and achieve a desirable pharmacokinetic profile. The formation of a poorly soluble complex with tannic acid, coupled with the pH-dependent nature of its dissociation in the gastrointestinal tract, allows for a gradual and prolonged release of chlorpheniramine. This approach effectively transforms a short-acting antihistamine into a convenient and effective long-acting therapy for the management of allergic conditions. The principles outlined in this guide provide a comprehensive understanding of this drug delivery system for researchers and drug development professionals.
References
-
Akshat Rasayan. (2025, July 29). Is Tannic Acid Safe for Pharmaceutical Use? Full Guide to Its Applications in Medicine. Retrieved from [Link]
- Chopdekar, V. M., & Jame Fine Chemicals, Inc. (2002). Process for preparing antihistamine tannates. U.S.
- El-Sayed, N., & El-Sawy, H. (2021). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Molecules, 26(5), 1486.
- Huang, S. M., Athanikar, N., Sridhar, K., & Chiou, W. L. (1982). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. European Journal of Clinical Pharmacology, 22(4), 359–365.
- Kiel Laboratories, Inc. (2005). Process for preparing tannate liquid and semi-solid dosage forms. U.S.
-
Medicine.com. (2020, February 17). Chlorpheniramine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Retrieved from [Link]
-
NIH. (n.d.). Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Tannic Acid: Applications in Pharmaceuticals and Beyond. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Tannic Acid used for? Retrieved from [Link]
-
PubMed. (2019, May 1). Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. Retrieved from [Link]
- Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701–707.
- Syukri, Y., et al. (2018). Formulation of chlorpheniramine maleate tablets using co-processed excipient as a filler and binder. Research in Pharmaceutical Sciences, 13(2), 146-154.
-
Taylor & Francis Online. (n.d.). Chlorphenamine – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Tannate. Retrieved from [Link]
- Zosel, A., & Kiel Laboratories, Inc. (2005). Method for preparing dexchlor tannate. U.S.
Sources
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature | Bentham Science [benthamscience.com]
- 3. US6939856B2 - Method for preparing dexchlor tannate - Google Patents [patents.google.com]
- 4. CA2412463A1 - Dextrothis compound - Google Patents [patents.google.com]
- 5. Equate 44-194 [dailymed.nlm.nih.gov]
- 6. Physiologic/clinical comparisons of a sustained-release decongestant combination, its components and placebo in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tannate - Wikipedia [en.wikipedia.org]
- 11. au.edu.sy [au.edu.sy]
- 12. akshatrasayan.in [akshatrasayan.in]
- 13. mdpi.com [mdpi.com]
- 14. What is Tannic Acid used for? [synapse.patsnap.com]
- 15. Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]
- 17. Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. scispace.com [scispace.com]
- 20. rjpn.org [rjpn.org]
- 21. medicine.com [medicine.com]
- 22. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults | Semantic Scholar [semanticscholar.org]
- 24. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and characterization of chlorpheniramine tannate complex
An In-depth Technical Guide to the Synthesis and Characterization of the Chlorpheniramine Tannate Complex
Introduction
Chlorpheniramine (CPM), a first-generation antihistamine, is widely used to alleviate symptoms associated with allergic reactions, hay fever, and the common cold.[1][2] It functions by acting as a potent inverse agonist of the histamine H1 receptor.[1] While effective, its bitter taste and relatively short duration of action can present formulation challenges, particularly for pediatric and geriatric populations. Tannic acid (TA), a naturally occurring polyphenol, offers a compelling solution to these challenges.[3][4] Comprised of a central glucose core with multiple gallic acid units, TA's numerous phenolic hydroxyl groups enable it to form stable complexes with various drug molecules through non-covalent interactions like hydrogen bonding and electrostatic forces.[3][5]
The complexation of chlorpheniramine with tannic acid to form this compound is a strategic approach to modulate the drug's physicochemical properties. This interaction can effectively mask the bitter taste of CPM and create a sustained-release profile, thereby improving patient compliance and therapeutic efficacy.[6][7][8] This guide provides a comprehensive overview of the synthesis of the this compound complex and the array of analytical techniques employed for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of the this compound Complex
The formation of the this compound complex is primarily achieved through a straightforward and scalable solvent evaporation method.[6][7][8] This process relies on the interaction between the basic nitrogen atoms in chlorpheniramine and the acidic hydroxyl groups of tannic acid.
Causality of Component Interaction
The underlying principle of the complexation is an acid-base interaction. Chlorpheniramine, a tertiary amine, acts as a proton acceptor (base), while the numerous phenolic hydroxyl groups on the gallic acid moieties of tannic acid act as proton donors (acid). This results in the formation of multiple hydrogen bonds and electrostatic interactions, leading to a stable, insoluble complex.
Caption: Formation of the this compound Complex.
Experimental Protocol: Solvent Evaporation Method
This protocol describes the synthesis of this compound in various molar ratios to evaluate the impact on complex characteristics.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve chlorpheniramine maleate in a suitable solvent, such as methanol or a buffered aqueous solution (e.g., phosphate buffer pH 6.8).[8]
-
Separately, prepare a solution of tannic acid in the same solvent. The choice of solvent is critical; it must be able to dissolve both reactants to ensure homogenous interaction.
-
-
Complexation:
-
The tannic acid solution is slowly added to the chlorpheniramine maleate solution under constant stirring. The addition is performed dropwise to facilitate uniform complex formation and prevent localized precipitation.
-
Complexes are typically prepared in various molar ratios of tannic acid to chlorpheniramine (e.g., 1:1, 1:2) to investigate the effect of stoichiometry on properties like drug loading and release kinetics.[6]
-
-
Solvent Evaporation:
-
The resulting mixture is stirred for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 40-45°C) to ensure the completion of the reaction.[9]
-
The solvent is then evaporated under reduced pressure using a rotary evaporator. This step is crucial for isolating the solid complex.
-
-
Washing and Drying:
-
The obtained solid mass is washed with a non-solvent like hexane followed by deionized water to remove any unreacted starting materials.[9]
-
The resulting precipitate, the this compound complex, is then dried in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Physicochemical Characterization of the Complex
A multi-technique approach is essential to confirm the formation of the complex and to characterize its solid-state properties. The following methods provide a self-validating system, where the results from each technique corroborate the others.
Caption: Experimental Workflow for Synthesis and Characterization.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a cornerstone technique for confirming the chemical interaction between chlorpheniramine and tannic acid. By comparing the spectra of the individual components with that of the complex, one can identify changes in vibrational frequencies that signify bond formation.
-
Protocol:
-
Prepare samples of chlorpheniramine maleate, tannic acid, a physical mixture of the two, and the synthesized complex.
-
Acquire the spectra for each sample over a range of 4000-400 cm⁻¹ using a KBr pellet method or an ATR-FTIR accessory.
-
-
Expected Results: The FTIR spectrum of the complex is expected to show significant differences from the spectra of the individual components and their physical mixture.[6][7] Key changes include the broadening and shifting of the -OH stretching bands of tannic acid and changes in the amine salt region of chlorpheniramine, indicating hydrogen bonding and acid-base interaction. The absence of characteristic peaks of the starting materials in the complex spectrum confirms the formation of a new entity.[8]
| Compound | Key Vibrational Bands (cm⁻¹) | Interpretation |
| Tannic Acid | ~3400 (broad) | O-H stretching of phenolic groups |
| ~1700 | C=O stretching of galloyl groups | |
| Chlorpheniramine Maleate | ~2900 | C-H stretching |
| ~1600 | C=C aromatic stretching | |
| Complex | Broadened O-H band, shifted C=O and amine bands | Indicates interaction between phenolic -OH and amine groups |
Differential Scanning Calorimetry (DSC)
DSC is employed to investigate the thermal properties and the physical state of the complex. It measures the difference in heat flow into a sample and a reference as a function of temperature.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample (chlorpheniramine maleate, tannic acid, or the complex) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a temperature range that encompasses the melting points of the starting materials (e.g., 30-300°C).
-
-
Expected Results: Chlorpheniramine maleate typically exhibits a sharp endothermic peak corresponding to its melting point.[10] In the DSC thermogram of the complex, this characteristic melting peak of chlorpheniramine should be absent or significantly broadened and shifted to a different temperature.[8][11] This indicates that the drug is no longer present in its crystalline form but is molecularly dispersed within the tannic acid matrix, forming an amorphous complex.[8]
| Sample | Thermal Event | Approximate Temperature (°C) | Interpretation |
| Chlorpheniramine Maleate | Sharp Endotherm | ~130-135 | Crystalline Melting |
| Tannic Acid | Broad Endotherm | >200 | Decomposition |
| Complex | Absence of CPM melting peak | N/A | Amorphous nature, successful complexation |
Powder X-Ray Diffraction (PXRD)
PXRD is a definitive technique for determining the crystalline or amorphous nature of a solid. It provides complementary evidence to the DSC findings.
-
Protocol:
-
Pack the powder sample (chlorpheniramine maleate, tannic acid, or the complex) into a sample holder.
-
Scan the sample over a 2θ range (e.g., 5-50°) using a diffractometer with Cu Kα radiation.
-
-
Expected Results: The PXRD pattern of crystalline chlorpheniramine maleate will show a series of sharp, intense diffraction peaks at specific 2θ angles.[7] In contrast, the PXRD pattern of the synthesized complex is expected to display a halo pattern with the absence of these sharp peaks.[8][11] This lack of distinct peaks confirms the amorphous nature of the complex, which is a direct consequence of the drug molecules being entrapped within the tannic acid structure, preventing crystallization.[8]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle characteristics of the raw materials and the final complex.
-
Protocol:
-
Mount the powder samples onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.
-
Image the samples under an electron microscope at various magnifications.
-
-
Expected Results: SEM images will reveal distinct morphological differences between the starting materials and the complex.[8] Crystalline chlorpheniramine maleate may appear as well-defined crystals, while the complex is likely to show up as irregularly shaped particles with a different surface texture.[7] This change in morphology provides further physical evidence of the formation of a new solid-state entity.[8]
Performance Evaluation
Solubility and Dissolution Studies
A primary motivation for forming the tannate complex is to modify the drug's release profile. Therefore, solubility and in vitro dissolution studies are critical for performance evaluation.
-
Protocol for Dissolution:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
Use a dissolution medium that simulates physiological conditions, such as phosphate buffer at pH 6.8.[6][7]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).[8]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace them with fresh medium.
-
Analyze the samples for chlorpheniramine content using a validated analytical method like UV-Vis spectrophotometry or HPLC.[12][13]
-
-
Expected Results: The complexation with tannic acid significantly lowers the aqueous solubility of chlorpheniramine.[6][7] Consequently, the dissolution studies are expected to demonstrate a sustained release of the drug from the complex over an extended period (e.g., up to 24 hours), in contrast to the rapid dissolution of the pure drug.[6][8] This sustained-release behavior is a key functional attribute of the complex.
Conclusion
The synthesis of the this compound complex via a solvent evaporation method is a robust and effective strategy for modifying the drug's physicochemical properties. The formation of this complex is driven by strong intermolecular interactions between the amine group of chlorpheniramine and the phenolic hydroxyl groups of tannic acid. A comprehensive characterization using a suite of orthogonal analytical techniques—including FTIR, DSC, PXRD, and SEM—provides unequivocal evidence of successful complexation and the amorphous nature of the resulting product. Functionally, the complex demonstrates significantly reduced solubility and a desirable sustained-release profile, which, along with effective taste masking, makes it a highly valuable formulation approach in drug development.
References
-
Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. (2019). PubMed. Available at: [Link]
-
Self-assembled tannic acid complexes for pH-responsive delivery of antibiotics: Role of drug-carrier interactions. Africa Research Connect. Available at: [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. (2012). PubMed. Available at: [Link]
-
(PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. Available at: [Link]
-
Pectin-Tannic Acid Nano-Complexes Promote the Delivery and Bioactivity of Drugs in Pancreatic Cancer Cells. MDPI. Available at: [Link]
-
Tannic acid-based platforms for biomedical applications. Materials Chemistry Horizons. Available at: [Link]
-
Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. MDPI. Available at: [Link]
-
Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. (2012). International Journal of Pharmaceutics. Available at: [Link]
- The process of manufacturing pharmaceutical grade tannates. Google Patents.
-
Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. ijrpr. Available at: [Link]
-
Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Pak. J. Pharm. Sci.. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
(+-)-Chlorpheniramine. PubChem. Available at: [Link]
-
Chlorphenamine. Wikipedia. Available at: [Link]
-
Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods. PubMed. Available at: [Link]
-
Characterization of hydrochloride and tannate salts of diphenhydramine. (2008). PubMed. Available at: [Link]
-
Synthesis of chlorpheniramine. PrepChem.com. Available at: [Link]
- Process for preparing tannate liquid and semi-solid dosage forms. Google Patents.
-
Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. MDPI. Available at: [Link]
-
Determination of chlorpheniramine maleate in its pharmaceutical preparations using homemade turbidity flow injection analyzer. Iraqi Academic Scientific Journals. Available at: [Link]
-
Influence of thermal processing on the properties of chlorpheniramine maleate tablets containing an acrylic polymer. PubMed. Available at: [Link]
-
[Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate]. PubMed. Available at: [Link]
-
Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. PubChem. Available at: [Link]
-
Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. (2019). Research J. Pharm. and Tech. Available at: [Link]
-
Rapid identification and quantification of chlorpheniramine maleate or pheniramine maleate in pharmaceutical preparations by thin-layer chromatography-densitometry. PubMed. Available at: [Link]
-
Chlorpheniramine. MedlinePlus. Available at: [Link]
-
stability of chlorpheniramine maleate in cough syrups. ACTA Pharmaceutica Sciencia. Available at: [Link]
Sources
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 3. pubs.universci.com [pubs.universci.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]
- 10. Influence of thermal processing on the properties of chlorpheniramine maleate tablets containing an acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of hydrochloride and tannate salts of diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. applications.emro.who.int [applications.emro.who.int]
pharmacokinetic profile of chlorpheniramine tannate in pediatric populations
An In-depth Technical Guide to the Pharmacokinetic Profile of Chlorpheniramine Tannate in Pediatric Populations
Introduction: Rationale and Formulation
Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic relief of allergic conditions for decades.[1][2] Its primary mechanism involves acting as an inverse agonist at the H1 histamine receptor, mitigating the physiological effects of histamine such as sneezing, rhinorrhea, and pruritus.[2] In pediatric populations, where upper respiratory infections and allergic rhinitis are prevalent, chlorpheniramine remains a widely used therapeutic agent.[3][4]
The development of the this compound formulation is a deliberate pharmaceutical strategy aimed at modifying the drug's release profile. Tannate salts are known to facilitate a slow-release mechanism.[5] This approach offers the potential for prolonged symptom relief and improved dosing convenience compared to immediate-release formulations, a significant advantage in pediatric care.[5] This guide provides a comprehensive analysis of the pharmacokinetic profile of chlorpheniramine in children, with a specific focus on the influence of the tannate salt formulation.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of this compound through a pediatric patient's body is governed by the interplay of its formulation and the physiological characteristics of the developing child.
Absorption
Orally administered chlorpheniramine is readily absorbed from the gastrointestinal tract.[6] However, it undergoes substantial first-pass hepatic metabolism, resulting in a moderate oral bioavailability estimated to be between 25% and 50% in adults.[1][7][8]
The tannate salt formulation is designed to modulate this initial phase. The use of tannate salts facilitates a slow-release mechanism, which suggests a delayed onset of action compared to immediate-release forms but a longer duration of therapeutic effect.[5] This sustained release is achieved through the slow dissociation of the chlorpheniramine-tannic acid complex in the gastrointestinal tract, gradually liberating the active drug for absorption.
In children aged 2 to 17 years, the time to reach maximum plasma concentration (Tmax) for chlorpheniramine tends to occur earlier in the youngest age group (2 to 5 years).[9][10] Peak plasma concentrations are typically reached within 2 to 6 hours for standard formulations.[4][6]
Distribution
Once absorbed, chlorpheniramine is widely distributed throughout the body, including the central nervous system, which contributes to its sedative effects.[6] It exhibits a large apparent volume of distribution (Vd) in children, suggesting significant tissue binding.[3] Studies in pediatric populations have reported a mean Vd of approximately 7.0 L/kg in children aged 6 to 16 years.[3][11] Another study in children aged 6-14 years found a Vd at steady state ranging from 1.20 to 5.46 L/kg.[12] Plasma protein binding is approximately 70%.[6]
Metabolism
Chlorpheniramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2D6.[6][13] The main metabolic pathway is demethylation, leading to the formation of active and inactive metabolites such as monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[6][14] These metabolites, along with the parent drug, are the primary compounds excreted.
In pediatric patients, pharmacokinetic parameters can vary due to differences in hepatic enzyme expression and renal clearance capacity compared to adults.[2]
Excretion
The elimination of chlorpheniramine and its metabolites occurs mainly through the kidneys via urine.[6][14] In a study of children aged 6-16 years, over a 48-hour period, urinary recovery consisted of 11.3% unchanged chlorpheniramine, 23.3% demethylchlorpheniramine, and 9.6% didemethylchlorpheniramine.[11][15]
The excretion rate is significantly influenced by urinary pH and flow rate. The excretion of chlorpheniramine and its demethylated metabolites decreases as urine pH increases (becomes more alkaline) and as the urine flow rate decreases.[11][15] This is a critical consideration in pharmacokinetic studies and for patients with conditions affecting urinary function.
Key Pharmacokinetic Parameters in Pediatric Populations
Several studies have characterized the pharmacokinetics of chlorpheniramine in children, providing valuable data for understanding its disposition. While most studies utilize the maleate salt, the data for the active chlorpheniramine moiety are directly relevant.
| Parameter | Age Group (years) | Value (Mean ± SD or Range) | Source |
| Half-Life (t½) | 6 - 16 | 13.1 ± 6.3 hours | [3] |
| 6 - 14 | 9.6 hours (mean) | [12] | |
| 2 - 17 | ~15 hours (no age-related difference) | [9][10] | |
| Volume of Distribution (Vd) | 6 - 16 | 7.0 ± 2.8 L/kg | [3][11] |
| 6 - 14 | 1.20 - 5.46 L/kg | [12] | |
| Clearance (CL) | 6 - 16 | 7.2 ± 3.2 mL/min/kg | [3] |
| 6 - 14 | 234 - 470 mL/hr/kg | [12] | |
| Max Concentration (Cmax) | 2 - 17 | Similar across age groups (2-5, 6-11, 12-17) | [9][10] |
| Area Under Curve (AUC) | 2 - 17 | ~15% to 30% higher in the oldest age group | [9][10] |
Notably, the elimination half-life of chlorpheniramine in children appears to be shorter than that reported in adults (approximately 20 hours), likely due to a higher serum clearance rate in pediatric patients.[12][14] While clearance and volume of distribution increase with age, these differences become non-significant after allometric scaling, suggesting that dose adjustments should be based on weight.[9][10]
Bioanalytical Methodologies for Quantification
Accurate determination of chlorpheniramine concentrations in plasma is essential for pharmacokinetic studies. The gold standard for this analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[9][10]
Experimental Protocol: HPLC-MS/MS Quantification
This protocol provides a validated, robust framework for quantifying chlorpheniramine in pediatric plasma samples.
-
Sample Collection:
-
Collect 3.0 mL of blood via an indwelling catheter or venipuncture into tubes containing EDTA as an anticoagulant.[10][16]
-
Draw samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[16][17]
-
Centrifuge the blood samples to separate plasma, which is then stored at -20°C or below until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a 1.0 mL plasma sample, add an internal standard (e.g., brompheniramine) to account for extraction variability.[18][19]
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).
-
Add an extraction solvent mixture (e.g., diethyl ether-dichloromethane, 80:20, v/v).[18][19]
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Centrifuge to achieve phase separation.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., Gemini Phenomenex C8).[18][19]
-
Mobile Phase: A gradient of methanol with an ammonium hydroxide buffer is effective for separation.[18][19]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[18]
-
Detection: Monitor specific mass-to-charge (m/z) transitions for chlorpheniramine and the internal standard to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations (e.g., 0.05-10 ng/mL).[18][19]
-
Calculate the concentration of chlorpheniramine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Use noncompartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time profiles.[9][16]
-
Clinical Implications and Dosing
The pharmacokinetic profile of this compound directly informs its clinical use in children. The sustained-release property aims to maintain therapeutic concentrations over a longer period, potentially reducing dosing frequency to twice daily.[20]
Dosing in pediatric populations must be carefully considered and is typically based on age and weight.[4][21]
| Age Group | Example Dosing Regimen (this compound Formulations) |
| 2 to 5 years | 2.5 to 5 mL of an oral suspension orally every 12 hours.[20] |
| 6 to 11 years | 5 to 10 mL of an oral suspension orally every 12 hours.[20] |
| 12 years and older | 10 to 20 mL of an oral suspension orally every 12 hours.[20] |
Note: This table is for illustrative purposes only. Dosing should always be determined by a healthcare professional based on the specific product and individual patient characteristics.[4][5]
The most common adverse event associated with chlorpheniramine is sedation, which appears to be more prevalent in the 2- to 5-year-old group.[9][10] Other potential side effects include dizziness, dry mouth, and restlessness, particularly in children.[22][23]
Conclusion and Future Directions
The pharmacokinetic profile of chlorpheniramine in pediatric populations is well-characterized, demonstrating a shorter half-life and higher clearance compared to adults. The tannate formulation leverages these principles by providing a slow-release mechanism, aiming for sustained therapeutic effect and improved compliance. While the core ADME parameters of the active chlorpheniramine moiety are understood, further research is warranted. Specifically, direct comparative bioavailability studies between this compound and immediate-release chlorpheniramine maleate in different pediatric age groups would be invaluable. Such studies would definitively quantify the extended-release characteristics of the tannate salt and further refine evidence-based dosing guidelines for this important pediatric medication.
References
-
Simons, F. E., Luciuk, G. H., & Simons, K. J. (1982). Pharmacokinetics and efficacy of chlorpheniramine in children. Journal of Allergy and Clinical Immunology, 69(4), 376-381. [Link]
-
Pathirana, S., Jayawardena, S., Meeves, G., & Thompson, G. (2018). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 58(4), 489-497. [Link]
-
Clinical Profile: Phenclor Tannate Pediatric Suspension. (n.d.). NDC Code 60432-0345. [Link]
-
Pathirana, S., Jayawardena, S., Meeves, G., & Thompson, G. (2018). Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Pharmacology in Drug Development, 7(3), 301-309. [Link]
-
Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents. (2009). ClinicalTrials.gov. [Link]
-
Thompson, J. A., Bloedow, D. C., & Leffert, F. H. (1981). Pharmacokinetics of intravenous chlorpheniramine in children. Journal of Pharmaceutical Sciences, 70(11), 1284-1286. [Link]
-
Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy, 18(9), 701-707. [Link]
-
Phenclor Tannate Pediatric Suspension: A Clinical Overview. (n.d.). GlobalRx. [Link]
-
Chlorpheniramine / Pseudoephedrine Dosage Guide. (n.d.). Drugs.com. [Link]
-
Bioanalytical Method List. (n.d.). Pyxant Labs. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (2003). FDA.gov. [Link]
-
Simons, K. J., Simons, F. E., Luciuk, G. H., & Frith, E. M. (1984). Urinary excretion of chlorpheniramine and its metabolites in children. Journal of Pharmaceutical Sciences, 73(5), 595-599. [Link]
-
de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomedical Chromatography, 24(7), 774-781. [Link]
-
Awni, W. M., & Rao, K. V. (1986). Subnanogram Quantitation of Chlorpheniramine in Plasma by a New Radioimmunoassay and Comparison With a Liquid Chromatographic Method. Journal of Pharmaceutical Sciences, 75(6), 598-601. [Link]
-
Kim, H. J., Lee, J. W., & Lee, H. S. (2002). Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. Journal of Chromatography B, 776(2), 169-176. [Link]
-
de Oliveira, C. H., Barrientos-Astigarraga, R. E., & Sucupira, M. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: Application to a dexchlorpheniramine comparative bioavailability study. ResearchGate. [Link]
-
R-Tannate Pediatric Suspension: Clinical Overview and Applications. (n.d.). GlobalRx. [Link]
-
Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology, 16, 1737690. [Link]
-
Chlorphenamine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Indonesia. [Link]
-
Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years. (2017). Scite.ai. [Link]
-
Chlorpheniramine Pharmacology. (n.d.). Medscape Reference. [Link]
-
Allan Tannate Pediatric Uses, Side Effects & Warnings. (2025). Drugs.com. [Link]
-
Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents. (2020). Veeva Connect. [Link]
-
Chlorpheniramine Dose Table. (n.d.). St. Louis Children's Hospital. [Link]
-
Chlorpheniramine Dosage Guide. (2025). Drugs.com. [Link]
-
Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Journal of Pharmacology and Experimental Therapeutics, 180(2), 464-474. [Link]
-
Routes of excretion of the principal second generation antihistamines and their use in kidney failure (RI). (2023). ResearchGate. [Link]
-
R-Tannate Pediatric Side Effects: Common, Severe, Long Term. (n.d.). Drugs.com. [Link]
-
Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. PubMed. [Link]
-
Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2024). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. PubMed Central. [Link]
-
(PDF) Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. (2024). ResearchGate. [Link]
-
Peets, E. A., Jackson, M., & Symchowicz, S. (1972). Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Semantic Scholar. [Link]
Sources
- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 2. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and efficacy of chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Articles [globalrx.com]
- 6. mims.com [mims.com]
- 7. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Urinary excretion of chlorpheniramine and its metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of intravenous chlorpheniramine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary excretion of chlorpheniramine and its metabolites in children. | Sigma-Aldrich [sigmaaldrich.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Study Evaluating Chlorpheniramine Maleate Liquid in Children and Adolescents [ctv.veeva.com]
- 18. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. drugs.com [drugs.com]
- 21. stlouischildrens.org [stlouischildrens.org]
- 22. Allan Tannate Pediatric Uses, Side Effects & Warnings [drugs.com]
- 23. drugs.com [drugs.com]
An In-Depth Technical Guide to the Solubility and Dissolution Properties of Chlorpheniramine Tannate
This guide provides a comprehensive technical exploration of the solubility and dissolution properties of chlorpheniramine tannate. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing the behavior of this drug-tannin complex, offering both theoretical insights and practical methodologies for its characterization.
Introduction: The Rationale Behind this compound
Chlorpheniramine, a first-generation antihistamine, is widely used for the relief of allergic symptoms. Typically formulated as a maleate salt, it is known for its bitter taste and relatively rapid absorption, which can necessitate frequent dosing. The formation of a this compound complex is a strategic pharmaceutical approach to address these limitations.
Tannic acid, a large polyphenol, interacts with the chlorpheniramine molecule to form a stable, less soluble complex. This complexation serves two primary purposes:
-
Taste Masking: By reducing the amount of free chlorpheniramine in saliva, the bitter taste is significantly masked, improving patient compliance, particularly in pediatric and geriatric populations.[1][2]
-
Sustained Release: The lower aqueous solubility of the tannate complex slows down the dissolution of chlorpheniramine in the gastrointestinal tract, thereby enabling the formulation of extended-release dosage forms.[1][2]
This guide will dissect the critical attributes of this complex, focusing on the interplay between its solubility and dissolution, which are paramount to achieving the desired therapeutic profile.
Section 1: The Physicochemical Landscape of this compound
The foundation of understanding this compound's behavior lies in its chemical nature. It is not a simple salt but a complex formed through multiple non-covalent interactions between the chlorpheniramine cation and the anionic phenolate and carboxylate groups of tannic acid.
The Nature of the Drug-Tannin Interaction
The interaction between chlorpheniramine and tannic acid is multifaceted, involving:
-
Ionic Bonding: The primary interaction is the electrostatic attraction between the protonated tertiary amine of chlorpheniramine and the deprotonated phenolic hydroxyl groups of tannic acid.
-
Hydrogen Bonding: The numerous hydroxyl groups on tannic acid can form hydrogen bonds with the nitrogen and chlorine atoms of chlorpheniramine.
-
Hydrophobic Interactions: The aromatic rings present in both molecules contribute to hydrophobic interactions, further stabilizing the complex.
The strength and stoichiometry of these interactions are influenced by the pH of the surrounding medium, which dictates the ionization state of both molecules.
Caption: Interactions forming the this compound complex.
The Consequence of Complexation: Reduced Aqueous Solubility
The formation of the this compound complex drastically reduces the aqueous solubility of chlorpheniramine. While chlorpheniramine maleate is freely soluble in water, the tannate complex exhibits significantly lower solubility. This is because the polar functional groups of both chlorpheniramine and tannic acid are involved in the complexation, making them less available to interact with water molecules.
One study highlighted that the complex formation significantly lowered the drug's solubility, which is a key factor in its sustained-release profile in phosphate buffer at pH 6.8.[1][2]
Table 1: Comparative Solubility of Chlorpheniramine Salts
| Compound | Aqueous Solubility | Rationale for Difference |
| Chlorpheniramine Maleate | Freely Soluble | The maleate salt readily dissociates in water, leading to high solubility. |
| This compound | Sparingly Soluble to Insoluble | The strong complexation between chlorpheniramine and tannic acid limits interaction with water molecules, thus reducing solubility. |
Section 2: Methodologies for Characterizing Solubility and Dissolution
A thorough understanding of the solubility and dissolution of this compound is critical for formulation development and quality control. This section outlines robust, self-validating protocols for these assessments.
Equilibrium Solubility Determination: A Step-by-Step Protocol
The equilibrium solubility of this compound should be determined across a physiologically relevant pH range to predict its behavior in the gastrointestinal tract.
Protocol: Equilibrium Solubility Measurement
-
Preparation of Buffers: Prepare buffers of pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without enzymes).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to reach equilibrium.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the filtrate for the concentration of chlorpheniramine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid material at the end of the experiment in each vial validates that equilibrium was achieved at saturation.
Caption: Workflow for Equilibrium Solubility Determination.
In-Vitro Dissolution Testing: A Protocol for Sustained Release Formulations
The dissolution test for a sustained-release product like this compound is designed to measure the rate of drug release over an extended period. The following protocol is based on the USP General Chapter <711> Dissolution and is adapted for this specific application.
Protocol: In-Vitro Dissolution of this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.
-
Dissolution Media: A multi-stage dissolution can be employed to simulate the transit through the GI tract:
-
Acid Stage: 750 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.
-
Buffer Stage: After 2 hours, add 250 mL of 0.2 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.
-
-
Apparatus Parameters:
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 50 or 75 RPM. The speed should be justified and validated to ensure it is discriminatory for changes in formulation or manufacturing processes.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze for chlorpheniramine content using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the dissolution profile.
Section 3: Critical Factors Influencing Dissolution
The dissolution of this compound is a complex process governed by several interconnected factors. A deep understanding of these factors is essential for robust formulation design and ensuring batch-to-batch consistency.
The Pivotal Role of pH
The pH of the dissolution medium is arguably the most critical factor. The this compound complex is most stable at near-neutral pH.
-
In Acidic Media (e.g., Stomach, pH 1.2-3.0): The low pH can lead to partial dissociation of the complex. The phenolic hydroxyl groups of tannic acid become protonated, weakening the ionic interaction with chlorpheniramine. This can result in an initial burst release of the drug.
-
In Near-Neutral to Slightly Alkaline Media (e.g., Intestine, pH 6.8-7.4): The complex remains relatively stable, leading to a slower, more controlled release of chlorpheniramine.
The Influence of Molar Ratio
The molar ratio of tannic acid to chlorpheniramine in the complex directly impacts its properties. A higher proportion of tannic acid generally leads to a more cross-linked, denser complex.
-
Higher Tannic Acid Ratio: Results in a more stable complex with lower solubility and a slower dissolution rate.
-
Lower Tannic Acid Ratio: Leads to a less stable complex with a faster dissolution rate.
This allows for the fine-tuning of the release profile to meet specific therapeutic objectives. Studies have shown that complexes with varying molar ratios of tannate to chlorpheniramine exhibit different taste-masking abilities and release profiles.[1][2]
The Impact of Excipients
Excipients are not inert bystanders in the dissolution process; they can actively influence the release of chlorpheniramine from the tannate complex.
-
Hydrophilic Fillers (e.g., Lactose, Mannitol): Can draw water into the tablet matrix, promoting wetting and potentially accelerating the dissolution of the complex.
-
Hydrophobic Lubricants (e.g., Magnesium Stearate): Can form a hydrophobic barrier around the complex particles, retarding water penetration and slowing dissolution.
-
Disintegrants (e.g., Croscarmellose Sodium): Can cause the tablet to break apart, increasing the surface area of the complex exposed to the dissolution medium and thereby increasing the release rate.
-
Binders (e.g., Povidone): The choice and concentration of the binder can affect the porosity and tortuosity of the tablet matrix, influencing the rate of drug diffusion.
One study demonstrated that the presence of Avicel PH 113 (microcrystalline cellulose) resulted in a much faster drug release compared to the complex alone.[1][2]
The Effect of Ionic Strength
The ionic strength of the gastrointestinal fluids can vary, particularly between the fasted and fed states. The ions present in the dissolution medium can influence the stability of the tannate complex.
-
Mechanism: Cations in the medium can compete with the chlorpheniramine cation for the anionic sites on the tannic acid, potentially leading to a displacement of the drug and an increased dissolution rate. The overall effect can be complex, as increased ionic strength can also decrease the activity of water and affect the hydration of polymeric excipients.
Section 4: Advanced Analytical Considerations
Accurate and precise quantification of chlorpheniramine is the cornerstone of reliable solubility and dissolution data.
HPLC Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the analysis of chlorpheniramine in dissolution samples due to its specificity and sensitivity.
Table 2: Typical HPLC Parameters for Chlorpheniramine Analysis
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for chlorpheniramine. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). | The ratio is optimized to achieve a suitable retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | ~265 nm | Corresponds to a UV absorbance maximum for chlorpheniramine, providing good sensitivity. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
| Column Temperature | 25-30°C | Maintained at a constant temperature to ensure reproducible retention times. |
Method Validation
Any analytical method used must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, tannic acid).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The solubility and dissolution of this compound are a finely balanced interplay of its inherent physicochemical properties and the external environment of the formulation and the gastrointestinal tract. The formation of the tannate complex is an effective strategy for achieving sustained release and taste masking by significantly reducing the drug's aqueous solubility. A thorough understanding and meticulous characterization of the factors influencing its dissolution—namely pH, molar ratio, excipients, and ionic strength—are imperative for the successful development of robust and effective drug products. The protocols and principles outlined in this guide provide a solid framework for researchers and formulation scientists to navigate the complexities of this valuable drug delivery system.
References
-
Lyon, D. K., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics, 436(1-2), 582–592. [Link]
-
ResearchGate. (n.d.). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. [Link]
Sources
A Comparative Physicochemical Analysis of Chlorpheniramine Tannate vs. Maleate Salt Forms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly influencing the compound's therapeutic efficacy, stability, and manufacturability. Chlorpheniramine, a widely used first-generation antihistamine, is commonly formulated as either a maleate or a tannate salt. These two forms, while containing the same active moiety, exhibit vastly different physicochemical properties that dictate their clinical applications. This guide provides a detailed comparative analysis of chlorpheniramine tannate and chlorpheniramine maleate, exploring the fundamental principles behind their differing solubility, dissolution profiles, stability, and hygroscopicity. We will delve into the causality behind these differences, provide validated experimental protocols for their characterization, and illustrate the direct line from these properties to clinical performance, empowering drug development professionals to make strategic, data-driven decisions.
The Strategic Imperative of Salt Selection
An API's journey from discovery to a viable drug product is fraught with challenges, many of which can be mitigated by judicious salt selection.[1][2][3] For a weakly basic API like chlorpheniramine, salt formation is not merely a formality but a critical tool to optimize its properties.[2] The counter-ion chosen to form the salt directly modulates the crystal lattice energy, which in turn governs fundamental characteristics like solubility and melting point.[2][4] These characteristics cascade down to affect the drug's dissolution rate, bioavailability, stability, and even its taste profile.
-
Chlorpheniramine Maleate: This is the most common salt form, recognized for its high solubility and rapid absorption, making it a staple for immediate-release formulations designed to treat acute allergic symptoms.[5][6][7][8]
-
This compound: This salt is formed with tannic acid, a large, complex polyphenol. This pairing results in a sparingly soluble complex, a property intentionally leveraged to create sustained-release formulations that offer a prolonged duration of action and improved taste-masking.[9][10][11]
This guide will dissect these differences, moving from fundamental properties to their practical implications.
Comparative Physicochemical Profile
The distinct chemical nature of maleic acid (a small, simple dicarboxylic acid) versus tannic acid (a large, heterogeneous mixture of polyphenolic esters) is the primary driver of the differences between the two chlorpheniramine salts.
Table 1: Head-to-Head Comparison of Physicochemical Properties
| Property | Chlorpheniramine Maleate | This compound | Causality & Significance in Drug Development |
| Molecular Formula | C₁₆H₁₉ClN₂ • C₄H₄O₄[5][12] | C₁₆H₁₉ClN₂ • (C₇₆H₅₂O₄₆)ₓ | The variable, polymeric nature of tannic acid results in a complex rather than a simple salt with a fixed molecular weight. |
| Molecular Weight | 390.9 g/mol [5][13] | Variable | Impacts dosage calculations and stoichiometry. |
| Appearance | White, crystalline powder[5][6] | Light tan or yellowish, amorphous or crystalline powder | Affects material handling, flowability, and tablet appearance. |
| Aqueous Solubility | Freely soluble (1 in 4 parts water; ~250 mg/mL)[5][7][14][15][16] | Sparingly soluble / Significantly lower | The small, highly polar maleate counter-ion promotes dissociation in water. The large, complex tannic acid forms a less soluble, stable complex, reducing dissolution.[9][10] |
| Dissolution Rate | Rapid[8][17] | Slow, sustained release over hours[9][10] | Directly impacts the onset and duration of action. Rapid dissolution is key for acute therapies; slow dissolution is essential for extended-release products. |
| pH (Aqueous Solution) | 4.0 - 5.5 (for a 1-2% solution)[6][7][13] | Not well-defined due to low solubility | The acidic nature of the maleate salt can influence formulation compatibility and gastrointestinal tolerance. |
| Stability | Sensitive to light and humidity.[5][18] The maleate moiety can degrade in solution.[19] | Generally more stable.[11] | Tannate salt's lower reactivity can lead to a longer shelf-life and less stringent storage requirements. Maleate salt requires protection from light and moisture.[5] |
| Hygroscopicity | More hygroscopic; absorbs moisture from the air[5] | Less hygroscopic | High hygroscopicity can cause powder caking, affect stability, and complicate manufacturing processes. |
Deep Dive: Causality and Experimental Validation
Solubility and Dissolution: The Rate-Limiting Step
The profound difference in solubility is the most critical distinction influencing formulation strategy. The high aqueous solubility of chlorpheniramine maleate ensures that once the dosage form disintegrates, the API rapidly dissolves and becomes available for absorption.
In contrast, the formation of the this compound complex significantly lowers the drug's solubility.[9][10] This is not a flaw but a feature. The release of the drug is no longer dependent on the rapid dissolution of the salt but on the slow, controlled erosion or dissociation of the tannate complex in the gastrointestinal fluid. This inherent property makes it an ideal candidate for sustained-release liquid suspensions and tablets, reducing dosing frequency and improving patient compliance.[11]
This protocol is fundamental for characterizing the release profile of a solid dosage form.
Objective: To compare the drug release rate of an immediate-release chlorpheniramine maleate tablet versus a sustained-release this compound tablet.
Methodology:
-
Apparatus Setup: Utilize a USP Apparatus 2 (Paddle) dissolution bath.[20][21][22]
-
Media Preparation: Prepare 900 mL of two separate dissolution media: 0.1 N HCl (to simulate gastric fluid) and pH 6.8 phosphate buffer (to simulate intestinal fluid).[23][24][25] Maintain media at 37 ± 0.5°C.
-
Test Initiation: Place one tablet in each dissolution vessel. Begin paddle rotation at a specified speed (e.g., 50 RPM).[26]
-
Sampling: At predefined time intervals (e.g., 5, 10, 15, 30, 60 mins for maleate; 1, 2, 4, 8, 12 hours for tannate), withdraw an aliquot (e.g., 5 mL) of the medium. Immediately replace with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved chlorpheniramine using a validated HPLC-UV method.[27]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate comparative dissolution profiles.
Diagram 1: Experimental Workflow for Dissolution Testing
Caption: Workflow for comparative dissolution profiling using USP Apparatus 2.
Stability and Degradation Pathways
Pharmaceutical stability is non-negotiable. Chlorpheniramine maleate is known to be less stable, particularly in aqueous solutions and when exposed to light and humidity.[5][18][19] The maleate moiety itself can degrade over time, which necessitates the use of stability-indicating analytical methods.[19] This inherent instability requires more robust formulation strategies, such as protective coatings or specialized packaging, and tightly controlled manufacturing environments.
This compound compositions have been shown to be more stable.[11] The complexation with tannic acid can shield the chlorpheniramine molecule from degradative forces, potentially leading to a longer product shelf-life.
From Physicochemical Properties to Clinical Performance
The ultimate goal of understanding these properties is to predict and control a drug's behavior in the body. The link between physicochemical characteristics and clinical outcomes is direct and predictable.
Diagram 2: Relationship Between Physicochemical Properties and Clinical Outcomes
Caption: How salt choice dictates the pharmacokinetic profile and clinical effect.
-
Maleate Salt: Its high solubility and rapid dissolution lead to fast absorption, a high maximum plasma concentration (Cmax), and a quick onset of action. This is ideal for treating acute allergic reactions where immediate relief is required.[8]
-
Tannate Salt: Its low solubility and slow dissolution result in gradual, sustained absorption. This flattens the plasma concentration curve, leading to a longer duration of therapeutic effect from a single dose. This profile is highly desirable for maintenance therapy, reducing the need for frequent dosing and improving patient adherence.
Conclusion and Strategic Recommendations
The selection between this compound and maleate is a clear example of strategic, formulation-driven drug development. Neither salt is inherently "better"; they are tools designed for different therapeutic objectives.
-
Choose Chlorpheniramine Maleate for immediate-release oral solids and liquids when the primary clinical need is rapid symptom relief. Be prepared to address its potential stability and hygroscopicity challenges through formulation and packaging.
-
Choose this compound for extended-release formulations (especially suspensions and chewable tablets) where the goal is prolonged duration of action, reduced dosing frequency, and improved taste-masking. Its superior stability profile can simplify manufacturing and storage.
A comprehensive understanding of these fundamental physicochemical differences is paramount for any scientist or researcher in the pharmaceutical field. It enables the rational design of drug products that are not only safe and effective but also tailored to meet specific clinical needs and patient populations.
References
-
World Health Organization. (n.d.). Chlorphenamine hydrogen maleate. The International Pharmacopoeia. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Chlorpheniramine Maleate. Official Monographs. Retrieved from [Link]
-
PubChem. (n.d.). Chlorpheniramine maleate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghimire, M., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. Pharmaceutical Development and Technology, 18(4), 846-856. Retrieved from [Link]
-
Soliman, I. I., et al. (2010). Formulation and stability study of chlorpheniramine maleate nasal gel. Pharmaceutical Development and Technology, 15(5), 484-491. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <711> Dissolution. Retrieved from [Link]
-
Okada, J., et al. (1999). Evidence for the Degradation of Maleate Moiety in Chlorpheniramine Maleate Solution Using a Stability-Indicating HPLC Method. Chemical and Pharmaceutical Bulletin, 47(1), 57-60. Retrieved from [Link]
-
ResearchGate. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. Retrieved from [Link]
-
Ahmad, M., et al. (1999). Stability of chlorpheniramine maleate in cough syrups. Acta Pharmaceutica Turcica, 41(2), 66-70. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of chlorpheniramine maleate in cough syrups. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1092> The Dissolution Procedure: Development and Validation. Retrieved from [Link]
-
RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Dissolution testing. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Formulation and stability study of chlorpheniramine maleate nasal gel. Retrieved from [Link]
- Google Patents. (2008). US20080015260A1 - Pharmaceutical compositions having improved stability and methods for preparation and use.
-
USP-NF. (2013). <1092> The Dissolution Procedure: Development and Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution profiles of Chlorpheniramine Maleate. Retrieved from [Link]
-
International Journal of Current Science. (2023). Formulation and evaluation of chlorpheniramine maleate tablets by liqui mass technology. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-Chlorpheniramine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). Salt Selection in Drug Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. CrystEngComm. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Comparative study of different formulations of chlorpheniramine maleate orally disintegrating tablets. Retrieved from [Link]
-
Molecules. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (2020). Dissolution profiles of chlorpheniramine maleate from various formulations. Retrieved from [Link]
-
Universitas Airlangga Repository. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Retrieved from [Link]
-
ResearchGate. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). d-Chlorpheniramine Maleate Extended-release Tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical salts: A formulation trick or a clinical conundrum?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Salts. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021). Analytical method development and hplc method validation for chlorpheniramine maleate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
-
PubMed. (2015). Physicochemical properties and mechanisms of drug release from melt-extruded granules consisting of chlorpheniramine maleate and Eudragit FS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Physicochemical parameters of chlorpheniramine maleate and haptens. Retrieved from [Link]
-
ResearchGate. (2010). Formulation and stability study of chlorpheniramine maleate nasal gel. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Development and Evaluation of Chlorpheniramine Maleate Orally Disintegrating Tablets. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 8. au.edu.sy [au.edu.sy]
- 9. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20080015260A1 - Pharmaceutical compositions having improved stability and methods for preparation and use - Google Patents [patents.google.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]
- 15. apexbt.com [apexbt.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Evidence for the Degradation of Maleate Moiety in Chlorpheniramine Maleate Solution Using a Stability-Indicating HPLC Method [jstage.jst.go.jp]
- 20. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 21. rssl.com [rssl.com]
- 22. Dissolution testing - Wikipedia [en.wikipedia.org]
- 23. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 24. uspnf.com [uspnf.com]
- 25. rjpn.org [rjpn.org]
- 26. nihs.go.jp [nihs.go.jp]
- 27. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
In-Depth Technical Guide: In Vitro Histamine H1 Receptor Binding Assay for Chlorpheniramine Tannate
<-33>
Introduction
Chlorpheniramine, a first-generation alkylamine antihistamine, serves as a potent antagonist at the histamine H1 receptor.[1][2] Its clinical efficacy in alleviating allergic symptoms stems from its ability to competitively inhibit the binding of histamine to this receptor, thereby blocking the downstream signaling cascade that leads to allergic manifestations.[3][4] The tannate salt of chlorpheniramine is often utilized in pharmaceutical formulations to provide sustained release of the active moiety.
Understanding the binding affinity and kinetics of chlorpheniramine tannate at the H1 receptor is paramount for drug development, enabling accurate characterization of its potency and selectivity. The radioligand binding assay is the gold-standard method for quantifying these interactions, providing sensitive and precise data on receptor-ligand binding.[5][6] This guide provides a comprehensive, in-depth technical overview of the in vitro histamine H1 receptor binding assay, specifically tailored for the evaluation of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind each step, ensuring a robust and reproducible experimental design.
Principles of the Histamine H1 Receptor Binding Assay
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C and subsequent downstream signaling events.[7][8] The in vitro binding assay quantifies the interaction between a test compound, such as chlorpheniramine, and the H1 receptor. This is typically achieved through a competitive binding experiment where the test compound competes with a radiolabeled ligand (a "hot" ligand) for binding to the receptor.
The fundamental principle relies on the law of mass action. By measuring the amount of radioligand displaced by increasing concentrations of the unlabeled test compound ("cold" ligand), we can determine the inhibitory concentration 50 (IC50) of the test compound. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.[9]
Key Parameters to be Determined
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to displace 50% of the specific binding of the radioligand.
-
Ki (Inhibition constant): A measure of the binding affinity of this compound for the H1 receptor, calculated from the IC50 value and the dissociation constant (Kd) of the radioligand.[10][11]
-
Kd (Equilibrium dissociation constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. This is determined through saturation binding experiments.[12][13]
-
Bmax (Maximum receptor density): The total concentration of H1 receptors in the membrane preparation, also determined from saturation binding experiments.[14][15]
Materials and Reagents
The quality and proper preparation of all materials and reagents are critical for the success and reproducibility of the binding assay.
Receptor Source
-
Cell Lines Expressing Human H1 Receptors: Stably transfected cell lines, such as HEK293T or CHO cells, are commonly used to ensure a high and consistent expression of the human H1 receptor.[16]
-
Tissue Homogenates: Alternatively, membrane preparations from tissues known to express high levels of H1 receptors, such as guinea pig brain or cerebellum, can be utilized.[17][18] However, the use of a recombinant system is generally preferred for its homogeneity and reproducibility.
Radioligand
-
[³H]Pyrilamine (Mepyramine): This is a widely used and well-characterized radiolabeled antagonist for the H1 receptor.[17][18][19] Its high affinity and specificity make it an excellent choice for competitive binding assays.
-
[³H]Mepyramine: Another suitable radioligand for H1 receptor binding studies.[16][18]
Test Compound and Standards
-
This compound: The test compound of interest. It should be of high purity and accurately weighed to prepare stock solutions.
-
Chlorpheniramine Maleate: Can be used as a reference standard for comparison.
-
Unlabeled Pyrilamine or Mepyramine: Used as a competitor to define non-specific binding.
-
Other H1 Antagonists/Agonists: A panel of known H1 ligands (e.g., diphenhydramine, loratadine, histamine) can be included for pharmacological validation.[2][20]
Buffers and Solutions
-
Binding Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4). The buffer composition can influence ligand binding and should be kept consistent.[9]
-
Wash Buffer: The same as the binding buffer, but kept cold (4°C) to minimize dissociation of the receptor-ligand complex during the washing steps.
-
Scintillation Cocktail: A solution that emits light when it interacts with the radioactive decay of the tritium isotope.
Experimental Protocols
The following protocols provide a step-by-step guide for performing saturation and competition binding assays.
Membrane Preparation
-
Cell Culture and Harvesting: Culture the H1 receptor-expressing cells to a high density. Harvest the cells by scraping or centrifugation.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce homogenizer or a polytron to lyse the cells and release the membranes.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Ultracentrifugation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: Resuspend the membrane pellet in fresh buffer and repeat the ultracentrifugation step to wash the membranes. Finally, resuspend the pellet in a small volume of buffer, determine the protein concentration (e.g., using a BCA protein assay), and store the membrane aliquots at -80°C.
Saturation Binding Assay
This experiment is crucial for determining the Kd of the radioligand and the Bmax of the receptor preparation.[13][14]
-
Assay Setup: Prepare a series of dilutions of the radioligand ([³H]pyrilamine) in the binding buffer. A typical concentration range would be 0.1 to 20 times the expected Kd.
-
Incubation: In a 96-well plate, add the following to each well:
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium. The incubation time should be determined empirically by performing kinetic experiments.[9]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Competition Binding Assay
This experiment determines the IC50 and subsequently the Ki of this compound.[5][23]
-
Assay Setup: Prepare a series of dilutions of this compound in the binding buffer.
-
Incubation: In a 96-well plate, add the following to each well:
-
Total Binding: Membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd).
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.
-
Competition: Membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Equilibration, Termination, and Counting: Follow the same procedure as described for the saturation binding assay (steps 3-6).
Scintillation Proximity Assay (SPA) - An Alternative Homogeneous Format
The Scintillation Proximity Assay (SPA) offers a homogeneous alternative to the filtration-based assay, eliminating the need for a separation step.[24][25][26]
-
Principle: In SPA, the receptor-containing membranes are coupled to scintillant-impregnated beads. When a radioligand binds to the receptor, it is brought into close proximity to the bead, allowing the emitted beta particles to excite the scintillant and produce light. Unbound radioligand in the solution is too far away to cause a signal.[27]
-
Workflow:
-
Couple the H1 receptor-containing membranes to SPA beads (e.g., wheat germ agglutinin-coated beads).
-
In a microplate, mix the receptor-bead complex, the radioligand, and the test compound (this compound).
-
Incubate to reach equilibrium.
-
Measure the light output directly in the plate using a suitable microplate reader.
-
The SPA format is particularly amenable to high-throughput screening (HTS) due to its simplified workflow.[28]
Data Analysis and Interpretation
Accurate data analysis is critical for deriving meaningful pharmacological parameters.
Calculation of Specific Binding
Specific binding is the difference between total binding and non-specific binding.[29]
Specific Binding = Total Binding - Non-specific Binding
Analysis of Saturation Binding Data
-
Plot specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model (hyperbola).[15]
-
From this analysis, the Kd and Bmax values are determined.[14]
Analysis of Competition Binding Data
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:[10][30]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand determined from the saturation binding experiment.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Value |
| Radioligand Kd | [Insert Value] nM |
| Bmax | [Insert Value] fmol/mg protein |
| This compound IC50 | [Insert Value] nM |
| This compound Ki | [Insert Value] nM |
Assay Validation and Quality Control
A robust and reliable binding assay requires rigorous validation.
-
Specificity: The binding of the radioligand should be displaceable by known H1 receptor ligands in a rank order of potency consistent with their known pharmacological activities.
-
Saturability: Specific binding should reach a plateau at high radioligand concentrations, indicating a finite number of receptor sites.[31]
-
Reproducibility: The assay should yield consistent results across multiple experiments.
-
Low Non-specific Binding: Non-specific binding should ideally be less than 20% of the total binding to ensure a good signal-to-noise ratio.[32][33]
Visualizing the Workflow and Concepts
Diagrams can aid in understanding the experimental workflow and theoretical principles.
Experimental Workflow
Caption: Overview of the H1 receptor binding assay workflow.
Principle of Competitive Binding
Caption: Competitive binding at the H1 receptor.
Conclusion
This technical guide provides a comprehensive framework for conducting an in vitro histamine H1 receptor binding assay for this compound. By adhering to the principles of scientific integrity, employing rigorous experimental design, and ensuring proper data analysis, researchers can obtain accurate and reliable data on the binding characteristics of this important antihistamine. The insights gained from these assays are crucial for understanding its mechanism of action and for the development of improved therapeutic agents.
References
-
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2725, Chlorpheniramine. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Chlorpheniramine Maleate? Synapse. [Link]
-
Pharmacology of Chlorpheniramine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link]
-
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., … & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. University of Pittsburgh. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 175(21), 4027–4047. [Link]
-
Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]
-
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]
-
Turku PET Centre. (2013, December 11). Bmax and KD. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 13(4), 517–526. [Link]
-
Luedtke, R. R., Freeman, R. A., & Mach, R. H. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Seminars in Nuclear Medicine, 44(4), 284–294. [Link]
-
Huber, W., & Bünz, A. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor Research, 13(1-4), 311–332. [Link]
-
Adooq Bioscience. (n.d.). Histamine Receptors inhibitors. Retrieved from [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. Retrieved from [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
-
Daniels, R. N., Gentry, J. L., & Lindsley, C. W. (2014). A High-Throughput Scintillation Proximity-Based Assay for Human DNA Ligase IV. Assay and Drug Development Technologies, 12(4), 221–230. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
-
Ray, S., & Subramanian, V. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7933–7984. [Link]
-
ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]
-
Cook, N. D. (1996). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Opinion in Biotechnology, 7(6), 621–625. [Link]
-
Pharmacology & Toxicology Forefront. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383–392. [Link]
-
Bosma, R., Massink, A., de Graaf, C., de Lange, O. E., Leurs, R., & Vischer, H. F. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 63(10), 5402–5418. [Link]
-
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]
-
Kuno, T., Kubo, N., & Tanaka, C. (1990). Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model. Journal of Neurochemistry, 55(2), 409–420. [Link]
-
Hill, S. J., Emson, P. C., & Young, J. M. (1978). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences of the United States of America, 75(11), 5592–5596. [Link]
-
Fujimoto, K., Horio, Y., & Fukui, H. (1995). Does the [3H]mepyramine binding site represent the histamine H1 receptor? Re-examination of the histamine H1 receptor with quinine. Life Sciences, 57(12), 1143–1151. [Link]
-
Yasuda, S. U., Yasuda, R. P., & Wolfe, B. B. (1997). Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Journal of Allergy and Clinical Immunology, 99(1 Pt 1), 104–109. [Link]
-
Nicholson, A. N., Pascoe, P. A., & Turner, C. (1991). Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene. British Journal of Pharmacology, 104(1), 270–276. [Link]
-
Seifert, R., & Strasser, A. (2018). Binding of histamine to the H1 receptor—a molecular dynamics study. Molecular and Cellular Biochemistry, 445(1-2), 175–187. [Link]
-
Mauriello, R. D., & Woosley, R. L. (1995). Chlorpheniramine plasma concentration and histamine H1-receptor occupancy. Clinical Pharmacology & Therapeutics, 58(2), 210–220. [Link]
-
Taylor, J. E., & Richelson, E. (1982). The binding of [3H]mepyramine to histamine H1 receptors in monkey brain. European Journal of Pharmacology, 78(3), 279–285. [Link]
Sources
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 11. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]
- 12. TPC - Bmax and KD [turkupetcentre.net]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. studylib.net [studylib.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific binding of [3H]pyrilamine to histamine H1 receptors in guinea pig brain in vivo: determination of binding parameters by a kinetic four-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 22. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 23. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. A High-Throughput Scintillation Proximity-Based Assay for Human DNA Ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. punnettsquare.org [punnettsquare.org]
- 31. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
Pre-formulation Studies of Chlorpheniramine Tannate for Oral Suspension: A Mechanistic Approach to De-risking Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of a stable, effective, and patient-centric oral suspension of Chlorpheniramine Tannate hinges on a comprehensive pre-formulation program. This guide provides a detailed technical framework for the essential studies required to characterize this compound and mitigate risks associated with this challenging dosage form. We will delve into the causality behind experimental choices, moving beyond a mere checklist of procedures to offer field-proven insights into physicochemical characterization, stability assessment, and excipient compatibility. This document is structured to empower researchers and drug development professionals to build a robust data package, ensuring a streamlined and scientifically sound formulation strategy.
Introduction: The Rationale for a Suspension Dosage Form
Chlorpheniramine, a first-generation antihistamine, is commonly formulated as its maleate salt due to its favorable solubility.[1] However, the tannate salt presents a unique value proposition, particularly for pediatric and geriatric populations. The formation of the this compound complex significantly lowers aqueous solubility, a characteristic that is intentionally leveraged for two primary purposes: taste-masking of the bitter active pharmaceutical ingredient (API) and the potential for sustained release.[2][3]
An oral suspension is the logical dosage form for an insoluble salt like this compound. It allows for flexible dosing, ease of swallowing, and improved patient compliance. However, suspensions are thermodynamically unstable systems, prone to physical instability issues such as sedimentation, caking, and crystal growth. A thorough pre-formulation investigation is therefore not merely a regulatory requirement but a critical, foundational step to ensuring product quality and performance.
Physicochemical Characterization of the API
A deep understanding of the intrinsic properties of the this compound API is paramount. These properties will dictate its behavior in a suspension system and guide the selection of appropriate excipients and manufacturing processes.
Fundamental Properties
-
Identity and Structure: Confirmation of the this compound complex is the initial step. While reference standards are the primary source, techniques like Fourier Transform Infrared Spectroscopy (FTIR) can confirm the complex formation by showing shifts or disappearance of characteristic peaks of the individual components.[2][3]
-
pKa: The pKa of the active moiety, chlorpheniramine, is approximately 9.2.[4] This is crucial as pH changes in the formulation vehicle during manufacturing or storage could potentially lead to the dissociation of the tannate complex, impacting solubility, taste, and stability. The formulation's pH must be controlled to maintain the integrity of the salt.
-
Solubility Profile: The core rationale for using the tannate salt is its low solubility. This must be quantified.
Experimental Protocol: Equilibrium Solubility Determination
-
Prepare a series of buffered solutions at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) and the intended formulation pH.
-
Add an excess of this compound powder to each buffer in sealed containers.
-
Agitate the samples at a constant, controlled temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).
-
Withdraw aliquots at predetermined time points (e.g., 24, 48, 72 hours) and filter through a 0.45 µm filter to remove undissolved solids.
-
Analyze the filtrate for chlorpheniramine concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
Equilibrium is confirmed when consecutive measurements are consistent.
Data Presentation: Solubility of this compound
Medium (Buffer) pH Temperature (°C) Solubility (mg/mL) Simulated Gastric Fluid (w/o pepsin) 1.2 37 ~0.15 Acetate Buffer 4.5 37 ~0.08 Phosphate Buffer (Simulated Intestinal Fluid) 6.8 37 ~0.05 | Purified Water | ~7.0 | 25 | ~0.06 |
-
Causality: This data directly informs the dissolution medium selection and helps predict in vivo behavior. The low solubility across the physiological pH range confirms its suitability for a suspension and underscores the importance of particle size in achieving adequate dissolution and bioavailability.[5]
Solid-State Properties
The solid-state characteristics of the API powder are critical for the physical stability of the suspension and the manufacturability of the product.
-
Particle Size and Morphology: Particle size distribution (PSD) is arguably the most critical quality attribute for a suspension.[5] It directly influences:
-
Dissolution Rate: Smaller particles provide a larger surface area, enhancing the dissolution rate according to the Noyes-Whitney equation.[5]
-
Physical Stability: A narrow PSD is crucial. The presence of very small particles can lead to Ostwald ripening (crystal growth), while a wide distribution can result in faster sedimentation of larger particles.[6]
-
Mouthfeel: Particles larger than 30 µm can impart a gritty texture, negatively impacting patient compliance.
-
Caking: Particle size can influence the packing of the sediment, with smaller particles sometimes leading to harder cakes that are difficult to redisperse.[7]
Experimental Protocol: Particle Size Distribution by Laser Diffraction (per USP <429>)
-
Select an appropriate liquid dispersant in which the API is practically insoluble (e.g., a saturated solution of the API in water, or a non-aqueous solvent).
-
Add a suitable surfactant to the dispersant to ensure proper wetting of the API particles.
-
Disperse the this compound powder in the dispersant using sonication or stirring to break up agglomerates without fracturing primary particles.
-
Introduce the dispersion into the laser diffraction instrument until the optimal obscuration level is reached.
-
Measure the scattered light pattern and calculate the particle size distribution using an appropriate optical model (e.g., Mie theory).
-
Report the results as volume-based distribution percentiles (e.g., D10, D50, D90) and span.
-
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound must be investigated. Polymorphs can have different solubilities, stabilities, and dissolution rates. A transition from a more soluble metastable form to a less soluble stable form during the product's shelf life can lead to crystal growth and altered bioavailability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are primary tools for this screening.[3]
-
Hygroscopicity: The tendency of the API to adsorb moisture from the air should be determined. Excessive moisture uptake can lead to particle agglomeration, altered flow properties, and potential chemical degradation. This is typically assessed by exposing the API to various humidity conditions in a dynamic vapor sorption (DVS) apparatus.
-
Powder Flow Properties: While less critical for a suspension than for a solid dosage form, understanding the flow properties (e.g., Carr's Index, Hausner Ratio, Angle of Repose) of the bulk API is important for handling during manufacturing, especially for accurate weighing and transfer.[8][9]
Stability Assessment and Degradation Pathway Analysis
A validated, stability-indicating analytical method is the backbone of any stability study. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically suitable.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11][12] This is essential for developing a stability-indicating analytical method that can separate and quantify the active ingredient from any significant degradants.
Experimental Protocol: Forced Degradation of this compound
-
Acid Hydrolysis: Expose the API to 0.1 N HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Expose the API to 0.1 N NaOH at 60°C for up to 72 hours.
-
Oxidation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.[13][14]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 72 hours.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze all stressed samples by HPLC with a photodiode array (PDA) detector to assess peak purity and identify degradation products. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
Causality: The results from these studies are critical. If significant degradation occurs under certain conditions (e.g., oxidation), it may necessitate the inclusion of an antioxidant in the formulation or control of headspace oxygen in the packaging.
Drug-Excipient Compatibility
The potential for physical and chemical interactions between this compound and the proposed excipients must be thoroughly evaluated.[15] Incompatibilities can compromise the stability, bioavailability, and safety of the final product.
Common Excipients in Oral Suspensions:
-
Suspending Agents: Xanthan Gum, Hypromellose (HPMC), Carboxymethylcellulose (CMC)
-
Wetting Agents: Polysorbate 80, Sorbitan Monolaurate
-
Sweeteners: Sucrose, Sorbitol, Sucralose
-
Preservatives: Methylparaben, Propylparaben, Sodium Benzoate
-
pH Modifiers/Buffers: Citric Acid, Sodium Citrate
-
Anti-caking Agents: Colloidal Silicon Dioxide
Experimental Protocol: Excipient Compatibility Screening
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. A physical mixture of the API and all excipients should also be prepared.
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks). A control sample of the pure API should be stored under the same conditions.
-
Analyze the samples at initial and final time points using:
-
DSC: To detect changes in melting point, the appearance of new peaks, or changes in enthalpy, which can indicate an interaction.[16][17][18]
-
FTIR: To identify changes in the characteristic vibrational bands of the API, suggesting chemical interaction.[16][17]
-
HPLC: To quantify the API and detect the appearance of any new degradation peaks.
-
Causality: This screening process is a self-validating system. For example, if a DSC thermogram shows a significant shift in the API's melting endotherm when mixed with a specific excipient, and this is corroborated by the appearance of a new degradant peak in the HPLC analysis, it provides strong evidence of an incompatibility. This allows the formulator to proactively select alternative, compatible excipients, preventing costly batch failures and stability issues later in development.
Conclusion and Forward-Looking Strategy
The pre-formulation studies outlined in this guide form the scientific bedrock for the development of a robust this compound oral suspension. By systematically characterizing the API's physicochemical and solid-state properties, understanding its degradation pathways, and ensuring compatibility with selected excipients, the development team can proceed to the formulation stage with a high degree of confidence. The data generated will directly inform critical decisions regarding particle size specifications, pH control, selection of stabilizing excipients, and the design of a meaningful stability program, ultimately leading to a safe, stable, and effective product.
References
-
Crystal growth inhibition strategies in suspension concentrate formulations with case studies. Ingevity. (2022). [Link]
-
General Chapters: <429> LIGHT DIFFRACTION MEASUREMENT OF PARTICLE SIZE. USP-NF. [Link]
-
Particle size analysis. Pharmaceutical Technology. [Link]
-
11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. Pharmapproach. [Link]
-
Particle Size Distribution. Ramalinga Prasad Kuppa (YouTube). (2025). [Link]
-
Stability Testing of Drug Substances and Drug Products. FDA. (1998). [Link]
-
Crystal growth inhibition strategies in suspension concentrate formulations. Ingevity. (2022). [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. (2012). [Link]
-
Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. (2012). [Link]
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices. (2014). [Link]
-
Drug-Excipient Compatibility Testing of Cilostazol Using FTIR and DSC Analysis. ResearchGate. (2023). [Link]
-
Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution. ACS Publications. (2014). [Link]
-
Fda Guidelines For Stability Studies. Pharma Dekho. (2020). [Link]
-
Oral Solutions and Suspensions (8/94). FDA. (2014). [Link]
-
Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. YMER. (2023). [Link]
-
An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Research Journal of Pharmacy and Technology. (2023). [Link]
-
Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. (2003). [Link]
-
Drug-Excipient Compatibility Testing of Cilostazol Using FTIR and DSC Analysis. Philippine Journal of Science. (2023). [Link]
-
Preformulation: The use of FTIR in compatibility studies. CONICET. (2019). [Link]
-
ASEAN Guideline on Stability Study of Drug Product. FDA Philippines. (2005). [Link]
-
(+-)-Chlorpheniramine. PubChem. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. (2003). [Link]
-
A Stability-Indicating HPLC Method for Simultaneous Estimation of Trithioparamethoxy Phenylpropene and Chlorpheniramine Maleate in Tablet Dosage Form. Asian Journal of Chemistry. (2021). [Link]
-
Some micromeritic properties of chlorpheniramine maleate powder blends. ResearchGate. (2018). [Link]
-
Forced degradation studies. MedCrave online. (2016). [Link]
-
FORMULATION AND EVALUATION OF CHLORPHENIRAMINE MALEATE TABLETS BY LIQUID MASS TECHNOLOGY. Research Journal of Pharmacy and Technology. (2021). [Link]
-
The measurement of caking tendencies in sulfa drug suspensions. Purdue University. (1961). [Link]
-
This compound. FDA Global Substance Registration System (GSRS). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2013). [Link]
-
Development and Validation of an RP-HPLC Method for Estimation of Chlorpheniramine Maleate, Ibuprofen, and Phenylephrine. Semantic Scholar. (2014). [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
-
Some micromeritic properties of chlorpheniramine maleate powder blends. ResearchGate. (2018). [Link]
-
HPLC method development and validation for chlorpheniramine maleate. Innovative Science and Technology in Drug Discovery and Development. (2024). [Link]
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. ResearchGate. (2014). [Link]
-
A RP-HPLC Method for Simultaneous estimation of Chlorpheniramine Maleate, Paracetamol and Phenylephrine Hydrochloride in Bulk. Index Copernicus. (2018). [Link]
-
Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. PubChem. [Link]
-
Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. PMC - NIH. (2010). [Link]
-
Chlorphenamine. Wikipedia. [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. (2012). [Link]
Sources
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions [pharmapproach.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. biomedres.us [biomedres.us]
- 13. iomcworld.org [iomcworld.org]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ymerdigital.com [ymerdigital.com]
- 17. rjptonline.org [rjptonline.org]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Technical Guide to the Formulation of Novel Drug Delivery Systems for Chlorpheniramine Tannate
Executive Summary
Chlorpheniramine, a first-generation antihistamine, has been a mainstay in the symptomatic relief of allergic conditions for decades.[1] While effective, its conventional salt form, chlorpheniramine maleate, often presents challenges in formulation, particularly concerning its bitter taste and the need for frequent dosing. The formation of a tannate salt (chlorpheniramine tannate) offers a compelling alternative, leveraging the inherent properties of tannic acid to achieve sustained drug release and effective taste masking.[2][3] This technical guide provides an in-depth exploration of this compound as a candidate for novel drug delivery systems. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, field-proven insights, and detailed methodologies for the rational design and characterization of advanced oral dosage forms, with a particular focus on pediatric applications.
The Rationale for this compound in Advanced Drug Delivery
The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's physicochemical and biopharmaceutical properties. This compound is a salt complex formed between the basic chlorpheniramine molecule and the polyphenolic tannic acid.[2] This complexation strategy is not merely an alternative salt choice but a deliberate formulation decision to impart specific, desirable characteristics.
1.1. Mechanism of Sustained Release
The primary advantage of the tannate salt is its significantly reduced aqueous solubility compared to salts like maleate or hydrochloride.[2][4] Tannic acid is a large, complex molecule that forms a stable, sparingly soluble salt with chlorpheniramine.[5] The release of the active moiety is governed by a slow dissociation of this complex in the gastrointestinal fluids. This inherent low solubility provides a natural sustained-release profile, allowing for a reduced dosing frequency and improved patient compliance.[3][6] The mechanism relies on the gradual erosion and dissolution of the tannate complex, which is influenced by gastrointestinal pH and ionic strength.
Diagram 1: Proposed Sustained-Release Mechanism of this compound
Caption: Slow dissociation of the low-solubility tannate complex at the particle surface.
1.2. Intrinsic Taste-Masking Properties
The bitter taste of many active pharmaceutical ingredients (APIs) is a significant barrier to patient adherence, especially in pediatric and geriatric populations.[7][8] Taste perception is contingent on the API dissolving in saliva and interacting with taste receptors on the tongue.[9] By significantly lowering the solubility of chlorpheniramine in the oral cavity, the tannate salt form prevents a sufficient concentration of the drug from dissolving and triggering the bitter taste sensation.[2][3] This makes it an ideal candidate for liquid suspensions, chewable tablets, and orally disintegrating films.
Physicochemical Characterization of the Tannate Complex
A thorough characterization of the this compound complex is a prerequisite for successful formulation development. This ensures batch-to-batch consistency and provides a baseline for evaluating the performance of the final dosage form.
2.1. Key Characterization Techniques
The formation and properties of the complex are typically confirmed using a suite of analytical methods:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical interaction between the amine group of chlorpheniramine and the hydroxyl groups of tannic acid.[2][3]
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties and confirm the loss of crystallinity of the parent drug upon complexation, often indicating the formation of an amorphous complex.[3][4]
-
Powder X-Ray Diffraction (PXRD): To provide further evidence of the amorphous or altered crystalline nature of the tannate salt compared to the crystalline structure of the starting materials.[2][3][4]
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the complex, which is typically distinct from the individual components.[3][4]
-
Solubility Studies: To quantify the reduction in solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8), which is fundamental to its sustained-release and taste-masking functions.[2][4]
Table 1: Comparative Physicochemical Properties
| Property | Chlorpheniramine Maleate | This compound | Rationale for Formulation |
| Solubility (pH 1.2) | High (e.g., >100 mg/mL for similar amine HCl salts[4]) | Low (e.g., ~34 mg/mL for similar amine tannate salts[4]) | Sustained release, taste masking |
| Crystallinity | Crystalline | Typically Amorphous[3][4] | May improve processing and dissolution uniformity |
| Taste | Bitter[10] | Significantly less bitter[2][3] | Improved palatability, suitable for pediatrics |
| Release Profile | Immediate | Inherently Sustained[2][6] | Reduced dosing frequency |
Formulation Strategies for Novel Drug Delivery Systems
The inherent properties of this compound can be further enhanced by incorporating it into advanced drug delivery platforms. These strategies aim to provide more precise control over the release profile, improve stability, and create patient-friendly dosage forms.
3.1. Microencapsulation via Solvent Evaporation
Microencapsulation involves enclosing the this compound particles within a polymer shell, creating a reservoir-type system. This adds another layer of control over the drug release rate and can further improve taste masking. The solvent evaporation technique is a widely used and scalable method.[11][12][13]
Diagram 2: Workflow for Microencapsulation by Solvent Evaporation
Caption: Step-by-step process for creating polymer-coated this compound microspheres.
Experimental Protocol: Microencapsulation of this compound
-
Organic Phase Preparation: Dissolve an appropriate amount of a release-controlling polymer (e.g., ethylcellulose, Eudragit® RS) in a volatile organic solvent like dichloromethane or ethyl acetate. Disperse micronized this compound into this polymer solution under sonication to ensure uniformity.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizing agent (e.g., 1% w/v polyvinyl alcohol) which will form the continuous phase of the emulsion.
-
Emulsification: Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) to form a stable oil-in-water (O/W) emulsion. The droplet size will dictate the final microsphere size.
-
Solvent Evaporation: Transfer the emulsion to a larger vessel and stir at a constant, moderate speed (e.g., 300-500 rpm) at a controlled temperature (e.g., 35-40°C) for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent.
-
Collection and Drying: Once the microspheres have hardened, collect them by filtration, wash with deionized water to remove the excess stabilizing agent, and dry them in a desiccator or an oven at a low temperature (e.g., 40°C).
3.2. Ion-Exchange Resin (IER) Complexation
This approach involves binding the chlorpheniramine to a cation-exchange resin, forming a drug-resinate complex.[14][15][16] This resinate can then be coated or used as is in a suspension. The release mechanism is based on the exchange of the bound drug with ions present in the GI fluid (e.g., Na+, K+, H+). This technology is particularly well-suited for liquid oral formulations. While often used with the maleate salt, the principle can be adapted for the tannate, where the resinate provides an additional layer of controlled release.
Experimental Protocol: Preparation of a Coated Chlorpheniramine Resinate
-
Drug Loading: Disperse a strong cation-exchange resin (e.g., Indion 244) in a solution of chlorpheniramine maleate (as the more soluble precursor for efficient loading). Stir for a sufficient time (e.g., 4-6 hours) to allow for ionic exchange and drug loading onto the resin. Filter, wash, and dry the drug-loaded resin (the resinate).
-
Coating: The dried resinate particles can be microencapsulated using the solvent evaporation method described in section 3.1, using a polymer like Eudragit® RS 100 to create a diffusion barrier.[14][15]
-
Suspension Formulation: Suspend the coated or uncoated resinates in a suitable aqueous vehicle containing suspending agents (e.g., xanthan gum), sweeteners, and flavors to create a palatable oral suspension.
3.3. Orally Disintegrating Films (ODFs)
ODFs are an emerging patient-friendly dosage form that dissolves rapidly in the mouth without the need for water.[7][17][18] For this compound, an ODF can offer the dual benefits of taste-masking and convenient administration. The solvent casting method is a common and straightforward technique for ODF preparation.[7][19]
Experimental Protocol: Preparation of this compound ODFs
-
Polymer Solution: Dissolve a film-forming polymer (e.g., HPMC E3, HPMC E15) and a plasticizer (e.g., PEG 400) in a suitable solvent system (e.g., water-ethanol mixture).[18][20]
-
API Incorporation: Once a homogenous solution is formed, add other excipients such as sweeteners (e.g., xylitol) and saliva-stimulating agents (e.g., citric acid).[18] Finally, disperse the micronized this compound uniformly into the solution with continuous stirring.
-
Casting: Pour the resulting viscous solution into a petri dish or onto a flat surface and allow the solvent to evaporate slowly under controlled temperature and humidity.
-
Cutting and Pouching: Once dried, the resulting film can be cut into unit doses (e.g., 2.5 cm x 2.5 cm) and packaged in appropriate pouches.
In Vitro Performance Testing and Characterization
Rigorous in vitro testing is essential to predict the in vivo performance of the developed formulations and to ensure quality control.
4.1. Drug Release and Dissolution Testing
Dissolution studies are performed to characterize the sustained-release profile of the formulation.
-
Apparatus: USP Apparatus II (Paddle) is commonly used for suspensions and ODFs, while Apparatus I (Basket) can be used for microspheres.[8][14]
-
Media: A multi-stage dissolution study is often employed to simulate the transit through the GI tract: 2 hours in 0.1 N HCl (pH 1.2), followed by a change to phosphate buffer at pH 6.8.[1][14][21]
-
Sampling: Samples are withdrawn at predetermined time intervals, and the concentration of chlorpheniramine is determined using a validated analytical method, typically HPLC or UV-Vis spectrophotometry.[22][23][24]
Table 2: Representative In Vitro Release Data for Modified-Release Chlorpheniramine Formulations
| Formulation Type | Polymer/Carrier | Time (hours) | Cumulative Release (%) | Reference |
| Uncoated Drug-Resinate | Indion 244 | 8 | ~86% | [14][15] |
| Coated Drug-Resinate | Indion 244 / 10% Eudragit RS 100 | 8 | ~63% | [14][15] |
| Coated Drug-Resinate | Chitosan-coated Resinate | 8.3 | ~60% (in SIF) | [11] |
| Matrix Tablets | HPMC E4M (25%) | 12 | >80% | [9] |
| Coated Pellets | Eudragit NE30D (8.3%) | 8 | ~85% | [25] |
Note: Data are for chlorpheniramine maleate and serve as a comparative baseline. Formulations with this compound are expected to show inherently slower release, which can be further modulated by these technologies.
4.2. Stability Testing
Stability studies are crucial to ensure the formulation maintains its quality, efficacy, and safety over its shelf life. Formulations should be subjected to accelerated stability conditions (e.g., 40°C / 75% RH) for a period of up to 6 months.[4] Key parameters to monitor include drug content, physical appearance, and in vitro drug release profile.[25]
Conclusion and Future Perspectives
This compound stands out as a highly promising molecule for the development of novel oral drug delivery systems. Its intrinsic sustained-release and taste-masking properties provide a solid foundation for creating patient-centric formulations, particularly for pediatric use. By integrating this unique salt form with advanced technologies such as microencapsulation and orally disintegrating films, formulators can achieve precise control over drug delivery, enhance therapeutic outcomes, and significantly improve patient adherence. The methodologies and principles outlined in this guide offer a robust framework for scientists to unlock the full potential of this compound in next-generation pharmaceutical development.
References
-
Khan, N. et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics, 436(1-2), pp.46-56. Available at: [Link]
-
Pande, S.V. et al. (2008). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. Indian Journal of Pharmaceutical Sciences, 70(4), pp.531-534. Available at: [Link]
-
GlobalRx. (n.d.). Phenclor Tannate Pediatric Suspension: A Clinical Overview. Available at: [Link]
-
Khan, N. et al. (2012). Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. Pharmaceutical Development and Technology, 17(1), pp.81-92. Available at: [Link]
-
Pande, S.V. et al. (2008). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Iman, I. S., Nadia, A. S., & Ebtsam, M. A. (2014). Formulation and stability study of chlorpheniramine maleate transdermal patch. Asian Journal of Pharmaceutics, 4(1). Available at: [Link]
-
Lin, S.Y. et al. (2001). Microencapsulation of chlorpheniramine maleate-resin particles with crosslinked chitosan for sustained release. Biomaterials, 22(20), pp.2823-2829. Available at: [Link]
-
Pande, S.V. et al. (2008). Development and evaluation of oral controlled release chlorpheniramine-ion exchange resinate suspension. Indian Journal of Pharmaceutical Sciences, 70(4), p.531. Available at: [Link]
-
Pande, S.V. & Biyani, K.R. (2016). MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Journal of Drug Delivery and Therapeutics, 6(5), pp.12-18. Available at: [Link]
-
GlobalRx. (n.d.). Clinical Profile: Phenclor Tannate Pediatric Suspension. Available at: [Link]
-
Young, C.J. et al. (2002). Properties of sustained-release tablets prepared by hot-melt extrusion. Journal of Pharmaceutical Sciences, 91(7), pp.1679-1689. Available at: [Link]
-
Lestari, M.L.A.D. & Indrayanto, G. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. UNAIR REPOSITORY. Available at: [Link]
-
Kotian, S. et al. (2025). Formulation Development and Evaluation of Orodispersible films of Chlorpheniramine Maleate. International Journal of Science and Research. Available at: [Link]
-
Taha, E.I. et al. (2008). Preparation and in vitro evaluation of chlorpheniramine maleate loaded microspheres. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Kasas, A. et al. (2020). Development and Evaluation of an Oral Fast Disintegrating Anti-allergic Film Using Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(5), p.159. Available at: [Link]
-
Sari, R.K. et al. (2020). Analysis of Chlorpheniramine Maleate in Microcapsules Formulation with Eudragit E PO Polymer using Spray Drying Method. Research Journal of Pharmacy and Technology, 13(12), pp.5891-5896. Available at: [Link]
-
Owusu-Ababio, G. & Ndwiga, J.N. (1996). In vitro characterization of a controlled-release chlorpheniramine maleate delivery system prepared by the air-suspension technique. Drug Development and Industrial Pharmacy, 22(11), pp.1107-1113. Available at: [Link]
-
Sista, S. et al. (1994). Correlation of in Vitro Release Rate and in Vivo Absorption Characteristics of Four Chlorpheniramine Maleate Extended-Release Formulations. Pharmaceutical Research, 11(10), pp.1462-1467. Available at: [Link]
-
Pande, S.V. et al. (2008). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. ResearchGate. Available at: [Link]
-
Cevher, E. et al. (2003). In vitro release studies of chlorpheniramine maleate from gels prepared by different cellulose derivatives. Il Farmaco, 58(8), pp.577-582. Available at: [Link]
-
Freitas, S. et al. (2005). Microencapsulation by solvent extraction/evaporation: reviewing the state of the art of microsphere preparation process technology. Journal of Controlled Release, 102(2), pp.313-332. Available at: [Link]
-
Mahore, J.G. et al. (2014). Current Trends: Ion Exchange Resinates in Controlled Drug Delivery. International Journal of Pharmaceutical Sciences and Nanotechnology, 7(1). Available at: [Link]
-
Kumar, A. et al. (2012). DEVELOPMENT AND EVALUATION OF CHLORPHENIRAMINE MALEATE ORALLY DISINTEGRATING TABLETS AND ORO DISSOLVING FILMS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Al-Gohary, O.M.N. & Al-Kassas, R.S. (2015). Development, in vitro Characterization and Stability Study for Matrix Tablets Containing Chlorpheniramine Maleate Prepared by Direct Compression. Science Alert. Available at: [Link]
-
Kanth, N.P. et al. (2014). ORAL DISSOLVING FILMS OF CHLORPHENIRAMINE MALEATE. International Journal of Pharmaceutical Sciences and Research, 5(5), p.1859. Available at: [Link]
-
Abbas, M. et al. (2024). Improved and Validated Quantitative Spectroscopic Analysis of Chlorpheniramine in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Teja, D. et al. (2019). Formulation and Evaluation of Chlorpheniramine Maleate Mouth Dissolving Films. Journal of Drug Delivery and Therapeutics, 9(1-s), pp.244-251. Available at: [Link]
-
Al-Dhubiab, B.E. (2015). In vitro release profile of chlorpheniramine maleate from different organogels through cellophane membrane in phosphate buffer pH 7. ResearchGate. Available at: [Link]
-
Kshirsagar, S.J. et al. (2008). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 70(5), p.624. Available at: [Link]
-
Iman, I.S., Nadia, A.S. & Ebtsam, M.A. (2010). Formulation and stability study of chlorpheniramine maleate transdermal patch. Asian Journal of Pharmaceutics. Available at: [Link]
- US Patent. (2005). Process for preparing tannate liquid and semi-solid dosage forms. Google Patents.
-
Abbas, M. et al. (2024). Improved and Validated Quantitative Spectroscopic Analysis of Chlorpheniramine in Pharmaceutical Formulations. Semantic Scholar. Available at: [Link]
-
Nalluri, B.N. et al. (2019). Formulation and Evaluation of Chlorpheniramine Maleate Mouth Dissolving Films. SciSpace. Available at: [Link]
-
Patel, A. et al. (2024). Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. International Journal of Research Publication and Reviews. Available at: [Link]
-
Lestari, M.L.A.D. & Indrayanto, G. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. ResearchGate. Available at: [Link]
-
Jelvehgari, M. et al. (2014). Preparation of Chlorpheniramine Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking. Brieflands. Available at: [Link]
-
Nerurkar, J. et al. (1996). Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems. Journal of Controlled Release, 39(2-3), pp.269-280. Available at: [Link]
-
Jelvehgari, M. et al. (2014). Preparation of Chlorpheniramine Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking. Jundishapur Journal of Natural Pharmaceutical Products, 9(1), pp.25-34. Available at: [Link]
-
Iman, I.S. et al. (2010). Formulation and stability study of chlorpheniramine maleate transdermal patch. Semantic Scholar. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chlorphenamine – Knowledge and References. Available at: [Link]
-
Jelvehgari, M. et al. (2014). Preparation of Chlorpheniramine Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking. Semantic Scholar. Available at: [Link]
-
Jelvehgari, M. et al. (2014). Preparation of Chlorpheniramine Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking. ResearchGate. Available at: [Link]
Sources
- 1. Preparation of Chlorpheniramine Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050020509A1 - Process for preparing tannate liquid and semi-solid dosage forms - Google Patents [patents.google.com]
- 6. Articles [globalrx.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. In vitro release studies of chlorpheniramine maleate from gels prepared by different cellulose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. ijpbs.com [ijpbs.com]
- 11. Microencapsulation of chlorpheniramine maleate-resin particles with crosslinked chitosan for sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. kinampark.com [kinampark.com]
- 14. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Development and evaluation of oral controlled release chlorpheniramine-ion exchange resinate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Evaluation of an Oral Fast Disintegrating Anti-allergic Film Using Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. ijpsr.com [ijpsr.com]
- 20. scispace.com [scispace.com]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 23. Improved and Validated Quantitative Spectroscopic Analysis of Chlorpheniramine in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 24. ijrpr.com [ijrpr.com]
- 25. In vitro characterization of a controlled-release chlorpheniramine maleate delivery system prepared by the air-suspension technique - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of Chlorpheniramine Tannate Using NMR Spectroscopy
Abstract
Chlorpheniramine tannate presents a unique analytical challenge due to its composition as a salt of a small-molecule active pharmaceutical ingredient (API), chlorpheniramine, and a large, heterogeneous polyphenolic compound, tannic acid. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, from 1D ¹H and ¹³C NMR to advanced 2D correlation techniques such as COSY, HSQC, and HMBC. This document is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the characterization of complex pharmaceutical salts.
Introduction: The Analytical Challenge of this compound
Chlorpheniramine is a well-known first-generation antihistamine, commonly used to treat allergic conditions.[1] It is often formulated as a salt to improve its stability and bioavailability. While simple salts like chlorpheniramine maleate are straightforward to characterize[2][3], this compound is a more complex entity. Tannic acid is not a single, well-defined molecule but rather a mixture of polygalloyl glucoses or quinic acid esters, with a significant number of phenolic hydroxyl groups.[4][5] This inherent heterogeneity of the tannate moiety complicates the structural elucidation of the resulting salt.
The primary objectives of the NMR analysis of this compound are:
-
To unequivocally confirm the presence and structural integrity of the chlorpheniramine cation.
-
To characterize the structure of the tannate anion.
-
To provide evidence of the ionic interaction between the chlorpheniramine and tannate moieties.
NMR spectroscopy is the preeminent technique for this task as it provides detailed information on the chemical environment of individual atoms within a molecule.[6][7] Regulatory bodies like the FDA are increasingly recognizing the power of NMR for the quality control and characterization of complex drug products.[8][9][10]
Foundational NMR Techniques for Structural Elucidation
A multi-technique NMR approach is essential for a comprehensive structural analysis of this compound. The following experiments form the core of our proposed methodology:
-
¹H NMR (Proton NMR): This is the starting point for any NMR analysis. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR (Carbon NMR): This technique provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together molecular fragments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning both ¹H and ¹³C signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting molecular fragments and probing the overall connectivity of the molecule.
The selection of these techniques provides a self-validating system, where the information from one experiment corroborates the findings of another, ensuring the trustworthiness of the final structural assignment.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: A deuterated solvent that can dissolve both chlorpheniramine and tannic acid is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic molecules, including those with numerous hydroxyl groups like tannic acid.[11]
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ is typically sufficient for most modern NMR spectrometers.
-
Internal Standard: For quantitative NMR (qNMR) applications, a suitable internal standard can be added. However, for structural elucidation, the primary focus is on chemical shifts and correlations. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).[12]
NMR Data Acquisition
The following is a general set of acquisition parameters. These may need to be optimized based on the specific instrument and sample.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral width: ~16 ppm, Number of scans: 16-64 | To obtain a high-resolution spectrum of all protons. |
| ¹³C NMR | Spectral width: ~250 ppm, Number of scans: 1024-4096 | To detect all carbon signals, including quaternary carbons. |
| COSY | Spectral widths (F1 and F2): ~16 ppm, Number of increments: 256-512 | To identify proton-proton spin systems. |
| HSQC | ¹H spectral width: ~16 ppm, ¹³C spectral width: ~180 ppm, Number of increments: 256-512 | To correlate protons with their directly attached carbons. |
| HMBC | ¹H spectral width: ~16 ppm, ¹³C spectral width: ~250 ppm, Number of increments: 256-512 | To identify long-range proton-carbon correlations. |
Spectral Interpretation: Decoding the Structure
The interpretation of the NMR spectra should be approached systematically, starting with the individual components and then examining the evidence for their interaction.
Analysis of the Chlorpheniramine Cation
The structure of chlorpheniramine contains several distinct proton and carbon environments that can be readily identified in the NMR spectra.
Expected ¹H and ¹³C Chemical Shifts for Chlorpheniramine in DMSO-d₆
| Atom(s) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| Aromatic (Pyridyl) | 7.5 - 8.5 | 120 - 150 | Deshielded due to the aromatic ring current and the electronegativity of the nitrogen atom. |
| Aromatic (Chlorophenyl) | 7.0 - 7.5 | 125 - 145 | Typical aromatic region, with splitting patterns indicating the substitution. |
| CH-N | ~4.5 | ~55 | Methine proton adjacent to the nitrogen and two aromatic rings. |
| CH₂-CH | ~2.5 | ~35 | Methylene protons adjacent to the methine group. |
| CH₂-N⁺ | ~3.2 | ~50 | Methylene protons adjacent to the protonated tertiary amine. |
| N⁺(CH₃)₂ | ~2.8 | ~45 | Methyl protons on the protonated tertiary amine. |
Note: These are approximate chemical shifts and can vary based on the specific salt form and solvent.
The protonation of the tertiary amine in chlorpheniramine upon salt formation with tannic acid is expected to cause a significant downfield shift of the adjacent protons (CH₂-N⁺ and N⁺(CH₃)₂), providing clear evidence of the ionic interaction.
Analysis of the Tannate Anion
Tannic acid's NMR spectrum is characterized by broad signals due to its polymeric and heterogeneous nature.
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (6.0-7.5 ppm) corresponding to the numerous galloyl groups.[13] A broad signal for the many phenolic hydroxyl groups will also be present, typically at higher chemical shifts (>9 ppm).
-
¹³C NMR: A complex set of signals will be observed in the aromatic region (100-150 ppm) and for the ester carbonyl carbons (~165 ppm).
While a complete assignment of every signal in the tannate spectrum is often not feasible, the overall pattern serves as a fingerprint for this moiety.
2D NMR for Connectivity and Interaction
The 2D NMR spectra are crucial for confirming the assignments and understanding the structure of the salt.
-
COSY: This will confirm the J-coupling network within the chlorpheniramine moiety, for example, between the CH and CH₂ protons of the propyl chain.
-
HSQC: This will definitively link the proton signals of chlorpheniramine to their corresponding carbon signals, as listed in the table above.
-
HMBC: This is key for confirming the overall structure. For instance, HMBC correlations from the aromatic protons of the pyridyl and chlorophenyl rings to the methine carbon (CH-N) will confirm the connectivity of these groups. Importantly, while challenging to observe, any potential intermolecular HMBC correlations or NOE (Nuclear Overhauser Effect) signals between protons of the chlorpheniramine cation and the tannate anion would provide direct evidence of their spatial proximity.
Visualizing the Workflow and Structure
Proposed Structure of this compound
Caption: Proposed ionic interaction in this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Logic Diagram for Spectral Interpretation
Caption: Logical flow for interpreting the NMR data.
Conclusion: A Validated Approach
The structural elucidation of a complex pharmaceutical salt like this compound requires a systematic and multi-faceted analytical approach. NMR spectroscopy, through the combined application of 1D and 2D techniques, provides an unparalleled level of detail, allowing for the unambiguous confirmation of the active pharmaceutical ingredient's structure and providing clear evidence of the salt formation. The methodology outlined in this guide represents a robust, self-validating system that ensures the scientific integrity of the structural assignment, in line with the stringent requirements of the pharmaceutical industry. The validation of such NMR methods according to ICH guidelines is a critical step in their application for quality control in a GMP environment.[14][15][16][17]
References
-
ResearchGate. (n.d.). ¹H‐NMR spectra of tannic acid (TA) in dimethylsulfoxide‐d6... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The ¹H NMR spectra of tannic acid (TA) and (B) TA-Br with the peaks... Retrieved from [Link]
-
Spectroscopy Online. (2012, November 19). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, August 5). FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2013, September 2). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-Chlorpheniramine. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2013, September 2). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. Retrieved from [Link]
-
FDA. (2025, August 4). Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]
-
NMR spectroscopy validation of sodium estimation in API. (2024, August 5). LinkedIn. Retrieved from [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra of tannic acid extracted from the Pistacia atlantica Desf. tree bark. Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]
-
PubChem. (n.d.). Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. Retrieved from [Link]
-
Bentham Science. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
-
Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of chlorpheniramine maleate in tablets and injections by 1H-NMR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Chlorpheniramine Maleate. Retrieved from [Link]
-
ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. Retrieved from [Link]
Sources
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorphenamine maleate(113-92-8) 1H NMR [m.chemicalbook.com]
- 3. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. art.torvergata.it [art.torvergata.it]
- 6. resolvemass.ca [resolvemass.ca]
- 7. moravek.com [moravek.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment [news.pda.org]
- 10. Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR spectroscopy validation of sodium estimation in API. [wisdomlib.org]
- 15. emerypharma.com [emerypharma.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Analysis of Chlorpheniramine Tannate by DSC and TGA
Executive Summary
Chlorpheniramine Tannate, a salt formed from the antihistamine chlorpheniramine and the polyphenol tannic acid, is a common active pharmaceutical ingredient (API) valued for its sustained-release and taste-masking properties.[1] Understanding its thermal behavior is paramount for ensuring drug product quality, stability, and manufacturing efficiency. This technical guide provides a comprehensive framework for the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and interpret the expected thermal events by synthesizing data from the individual components and their complex. This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry who require a deep, practical understanding of this critical characterization technique.
The Imperative of Thermal Analysis in Pharmaceutical Development
The this compound Complex: A Molecule of Interest
Chlorpheniramine is a potent histamine H1 antagonist widely used in the treatment of allergic conditions.[2] It is typically available as a maleate salt, which is a crystalline solid with a well-defined melting point.[3] Tannic acid is not a single molecule but a complex mixture of polyphenolic compounds (gallotannins) with a high molecular weight.[4] The formation of the tannate salt with chlorpheniramine serves a dual purpose: it masks the inherent bitterness of the API and modulates its solubility, thereby creating a sustained-release profile.[1] This complexation, however, fundamentally alters the physicochemical properties of the drug, most notably its response to heat.
Why Thermal Stability is a Cornerstone of Drug Development
The thermal stability of an API is not merely an academic curiosity; it is a critical quality attribute with direct implications for drug safety and efficacy. Regulatory bodies worldwide, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing.[5][6] Thermal analysis is a primary tool in this endeavor. It provides crucial data to:
-
Establish a stable storage condition and re-test period: As outlined in ICH Q1A(R2), thermal stability data is foundational for defining shelf-life.[6][7]
-
Guide formulation and manufacturing processes: Knowledge of melting points, decomposition temperatures, and desolvation events is essential for processes like drying, milling, and hot-melt extrusion.
-
Detect polymorphism and pseudopolymorphism: Different crystalline forms (polymorphs) or solvates/hydrates can have different thermal signatures, which in turn affect solubility and bioavailability.[8][9]
-
Assess API-excipient compatibility: Co-analysis of the API with formulation excipients can reveal potential interactions that might compromise the drug product over time.
The Synergy of DSC and TGA: A Holistic View
DSC and TGA are complementary techniques that, when used in tandem, provide a comprehensive thermal profile.[10][11]
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[12] It quantitatively identifies mass loss events such as the release of water or solvents (desolvation) and thermal decomposition.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It detects thermal events that involve a change in enthalpy, such as melting, crystallization, glass transitions, and solid-solid phase transitions.[11]
By correlating a DSC endotherm/exotherm with a TGA mass loss, we can definitively identify the nature of a thermal event. For example, an endotherm without mass loss is likely a melt or phase transition, whereas an endotherm with a corresponding mass loss indicates desolvation or decomposition.[10][14]
Experimental Protocol: A Framework for Reliable Analysis
The trustworthiness of thermal analysis data hinges on a meticulously designed and executed protocol. The following sections describe a self-validating system for the analysis of this compound.
Materials and Instrumentation
-
Analyte: this compound, Chlorpheniramine Maleate (for comparison), Tannic Acid (for comparison).
-
Instrumentation: A calibrated simultaneous TGA-DSC instrument (e.g., TA Instruments SDT Q600, Mettler Toledo TGA/DSC 3+) or separate, calibrated DSC and TGA instruments.
-
Sample Pans: Aluminum or platinum pans. For DSC, non-hermetic (crimped) pans are suitable for observing decomposition, while hermetically sealed pans are used to suppress the evaporation of volatiles and obtain a more accurate melt, if one occurs before decomposition.
-
Purge Gas: High-purity nitrogen at a controlled flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Detailed Methodology: Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer and pharmacopeial guidelines.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan. Causality: This sample size is a balance between obtaining a detectable signal and minimizing thermal gradients within the sample.
-
Encapsulation: Crimp the lid onto the pan. For initial screening, a pinhole lid is recommended to allow for the escape of any evolved gases during decomposition, preventing pan rupture.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 400-500 °C). Causality: A 10 °C/min heating rate is a standard in pharmaceutical analysis, offering a good compromise between event resolution and experimental time.[9]
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for the onset temperature, peak maximum, and enthalpy (ΔH) of any thermal events.
Detailed Methodology: Thermogravimetric Analysis (TGA)
-
Calibration: Perform temperature and mass calibrations as per instrument protocols using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample directly into a tared TGA pan. Causality: A slightly larger sample size than for DSC is often used in TGA to ensure mass changes are accurately measured by the microbalance.
-
Instrument Setup: Place the pan onto the TGA balance mechanism.
-
Thermal Program: Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature where no further mass loss is observed (e.g., 600-700 °C). Causality: The heating rate should match the DSC experiment to allow for direct correlation of thermal events.
-
Data Analysis: Record the mass change (%) and its first derivative (DTG) as a function of temperature. Determine the temperature range and percentage mass loss for each distinct step.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from sample handling to final data interpretation.
Caption: Experimental workflow for DSC and TGA analysis.
Analysis and Interpretation of Expected Results
A robust interpretation of the this compound thermogram requires an understanding of its constituent parts.
Thermal Profiles of the Precursors
-
Chlorpheniramine Maleate (CPM): As a crystalline salt, CPM exhibits a sharp endothermic peak on the DSC thermogram corresponding to its melting point, which is typically in the range of 130-135 °C.[3][15] TGA analysis shows that it is thermally stable up to higher temperatures, after which it undergoes decomposition.[16] The absence of this sharp melting endotherm in the this compound sample is a primary indicator of successful complex formation.[1]
-
Tannic Acid (TA): The thermal profile of tannic acid is more complex. The TGA thermogram typically shows an initial mass loss below 150 °C, corresponding to the loss of adsorbed and bound water.[4][17] This is followed by a multi-step decomposition process. The first stages, often occurring between 200 °C and 400 °C, are attributed to the decarboxylation and decomposition of the outer galloyl units.[18][19] Further decomposition of the more stable core structure occurs at higher temperatures, leaving a significant char residue.[18]
The Integrated Thermal Profile of this compound
The thermogram of the complex is not a simple superposition of its components but reflects a new entity with unique thermal properties.
-
Expected DSC Thermogram: The sharp melting endotherm of chlorpheniramine maleate will be absent. Instead, the thermogram is expected to show broad, low-energy events. An initial broad endotherm below 150 °C, correlated with a TGA mass loss, will indicate the removal of water. At higher temperatures, a series of exothermic events may be observed, corresponding to the complex decomposition of the molecule.
-
Expected TGA Thermogram: The TGA curve will likely display three main regions of mass loss:
-
Dehydration (T < 150 °C): An initial mass loss attributed to the release of unbound and bound water.
-
Initial Decomposition (T ≈ 200-400 °C): This stage represents the onset of the decomposition of the complex. This temperature is a key stability indicator. The degradation may be initiated by the less stable tannate moiety.
-
Final Decomposition & Charring (T > 400 °C): A continued, slower mass loss at higher temperatures, leading to the formation of a stable carbonaceous residue, a characteristic contribution from the tannic acid component.[20]
-
Summarized Quantitative Data
The following table presents a hypothetical but mechanistically sound summary of the expected thermal events for the analyte and its precursors.
| Substance | Technique | Temperature Range (°C) | Event | Expected Observation |
| Tannic Acid | TGA | 30 - 150 | Dehydration | ~5-10% mass loss |
| TGA | 200 - 400 | Initial Decomposition | Multi-step mass loss (~30-40%) | |
| TGA | > 400 | Final Decomposition | Slow mass loss, significant char residue | |
| DSC | 30 - 150 | Desolvation | Broad endotherm | |
| DSC | > 200 | Decomposition | Complex endo/exothermic events | |
| Chlorpheniramine Maleate | TGA | > 200 | Decomposition | Single or multi-step sharp mass loss |
| DSC | 130 - 135 | Melting | Sharp endotherm | |
| This compound | TGA | 30 - 150 | Dehydration | Mass loss corresponding to water content |
| TGA | ~200 - 500 | Multi-stage Decomposition | Complex mass loss profile, different from precursors | |
| DSC | 30 - 150 | Desolvation | Broad endotherm | |
| DSC | > 200 | Decomposition | Absence of sharp melt; broad exothermic events |
Proposed Thermal Decomposition Pathway
The thermal degradation of this compound can be visualized as a sequential process involving desolvation followed by the breakdown of the complex structure.
Caption: Proposed pathway for the thermal decomposition of this compound.
Conclusion and Field-Proven Insights
The combined application of DSC and TGA provides an indispensable tool for the physicochemical characterization of this compound. The analysis moves beyond simple data generation to provide actionable insights for pharmaceutical development.
Key Takeaways for the Practicing Scientist:
-
Confirmation of Complexation: The disappearance of the chlorpheniramine maleate melting peak is a strong and rapid confirmation that the desired salt/complex has been formed, rather than a simple physical mixture.
-
Defining Drying Parameters: The dehydration event observed in TGA directly informs the optimal temperature and duration for drying the API post-synthesis without initiating thermal degradation.
-
Stability-Indicating Method: The onset temperature of decomposition is a critical parameter for stability assessment. A lower onset temperature compared to the parent API could indicate a less stable complex, influencing packaging and storage recommendations.
-
Foundation for Formulation: Understanding the thermal limits of the API is crucial when selecting excipients and manufacturing processes (e.g., direct compression vs. wet granulation). Any process that involves heat must remain well below the decomposition onset temperature.
By following the robust protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently characterize the thermal properties of this compound, ensuring the development of a safe, stable, and effective medicinal product.
References
-
Martínez, G., et al. (2018). Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid. Revista Latinoamericana de Química. [Link][4][17]
-
Grassino, A. N., et al. (2016). Thermal properties of tannin extracted from Anacardium occidentale L. using TGA and FT-IR spectroscopy. PubMed. [Link][21]
-
Son, Y. A., et al. (2019). A reinforced thermal barrier coat of a Na–tannic acid complex from the view of thermal kinetics. RSC Advances. [Link][18]
-
Tondi, G., & Petutschnigg, A. (2015). Thermal degradation study of vegetable tannins and vegetable tanned leathers. Repository of the Academy's Library. [Link][20]
-
ResearchGate. (n.d.). TG (a) and DTA (b) thermal decomposition curves of tannic acid in nitrogen atmosphere at different heating rates. ResearchGate. [Link][19]
-
ResearchGate. (n.d.). The TG stepwise isothermal analysis of tannic acid. ResearchGate. [Link][22]
-
Lisperguer, J., et al. (2016). Structure and thermal behavior of tannins from Acacia dealbata bark and their reactivity toward formaldehyde. ResearchGate. [Link][23]
-
ResearchGate. (n.d.). TGA of a) pure drug CPM, b) formulated FDT's. ResearchGate. [Link][16]
-
ResearchGate. (n.d.). DSC thermograms of pure chlorpheniramine (a) and its physical mixtures. ResearchGate. [Link][24]
-
Dordevic, T., et al. (2008). Influence of thermal treatment on tannin content and antioxidation effect of oak acorn Quercus cerris extract. ResearchGate. [Link][25]
-
Fierro, S., et al. (2018). Tannins: Prospectives and Actual Industrial Applications. PubMed Central. [Link][26]
-
Khan, S., et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass. [Link][8]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link][14]
-
Google Patents. (n.d.). US6939856B2 - Method for preparing dexchlor tannate. Google Patents. [15]
-
World Health Organization. (n.d.). Annex 10 - ICH. WHO. [Link][5]
-
GlobalCompliancePanel. (2013). ICH guidelines for API. GlobalCompliancePanel. [Link]
-
ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH. [Link][6]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link][9]
-
Pyrcz, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link][11]
-
Khan, S., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. [Link][1]
-
PubChem. (n.d.). (+-)-Chlorpheniramine. National Center for Biotechnology Information. [Link][2]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link][12]
-
SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. SlideShare. [Link][13]
-
Redalyc. (n.d.). Conceptual approach to thermal analysis and its main applications. Redalyc. [Link]
Sources
- 1. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorpheniramine maleate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid [scielo.org.mx]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 10. perkinelmer.com.ar [perkinelmer.com.ar]
- 11. mdpi.com [mdpi.com]
- 12. azom.com [azom.com]
- 13. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 14. azom.com [azom.com]
- 15. US6939856B2 - Method for preparing dexchlor tannate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. classic.scielo.org.mx [classic.scielo.org.mx]
- 18. A reinforced thermal barrier coat of a Na–tannic acid complex from the view of thermal kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. real.mtak.hu [real.mtak.hu]
- 21. Thermal properties of tannin extracted from Anacardium occidentale L. using TGA and FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Tannins: Prospectives and Actual Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Chlorpheniramine Tannate Polymorphism
Abstract
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[1] Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.[2] This technical guide provides a comprehensive framework for the investigation of polymorphism in chlorpheniramine tannate, a salt complex formed between the antihistamine chlorpheniramine and tannic acid. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for polymorph screening, characterization, and control.
Introduction: The Significance of Polymorphism in Drug Development
The crystalline state of an API is a crucial determinant of its performance. More than 50% of APIs are known to exist in more than one polymorphic form.[2][3] These different solid-state arrangements can lead to significant variations in critical pharmaceutical attributes:
-
Solubility and Dissolution Rate: Different crystal lattices possess varying energies, which directly influences how readily the compound dissolves. Metastable polymorphs often exhibit higher solubility and faster dissolution rates compared to their stable counterparts.[1]
-
Bioavailability: The rate and extent of drug absorption are directly linked to its dissolution characteristics. A change in polymorphic form can, therefore, alter the bioavailability of a drug, potentially leading to sub-therapeutic or toxic effects.[1][4]
-
Stability and Shelf-Life: Polymorphs differ in their thermodynamic stability. Metastable forms have a tendency to convert to a more stable form over time, a process that can be accelerated by factors such as temperature and humidity.[1] This transformation can alter the drug product's performance during its shelf-life.
-
Manufacturing and Processability: Physical properties such as crystal habit, flowability, and compressibility are polymorph-dependent. These characteristics can impact downstream processing steps like milling, blending, and tableting.[5]
Given these implications, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the investigation and control of polymorphism for new drug substances.[6][7][8] For generic drug products, it is crucial to demonstrate that any polymorphic differences do not affect the bioequivalence and stability of the product compared to the reference listed drug.[4][5]
This compound is a complex formed between chlorpheniramine, a first-generation antihistamine, and tannic acid.[9][10] This complexation is often utilized to achieve sustained release and taste masking of the bitter active moiety.[9][11] The potential for polymorphism in such a complex salt is high, arising from the different possible packing arrangements of the chlorpheniramine and tannic acid molecules in the crystal lattice. A thorough investigation into the polymorphic landscape of this compound is therefore essential to ensure consistent product quality and performance.
Polymorph Screening: A Multifaceted Approach
The primary objective of a polymorph screen is to identify all accessible crystalline forms of a substance. A comprehensive screen employs a variety of crystallization techniques to explore a wide range of thermodynamic and kinetic conditions.
Solvent-Based Crystallization
The choice of solvent is a critical factor in determining the resulting polymorphic form.[12][13] Solvents can influence nucleation and crystal growth through various mechanisms, including solute-solvent interactions and solubility differences between polymorphs.[12][14]
Experimental Protocol: Solvent-Mediated Polymorphic Transformation
-
Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and water).
-
Slurry Preparation: Prepare saturated slurries of this compound in each selected solvent at a controlled temperature (e.g., 25 °C).
-
Equilibration: Agitate the slurries for a defined period (e.g., 24-72 hours) to allow for solvent-mediated transformation to the most stable polymorph under those conditions.[12]
-
Solid Phase Isolation: Isolate the solid phase by filtration and dry under vacuum at ambient temperature.
-
Characterization: Analyze the isolated solid using Powder X-ray Diffraction (PXRD) to identify the crystalline form.
Thermal Methods
Thermal energy can be used to induce polymorphic transitions or to generate new forms from the melt.
Experimental Protocol: Melt Crystallization
-
Melting: Heat a sample of this compound above its melting point using a hot-stage microscope or a Differential Scanning Calorimeter (DSC).
-
Cooling: Cool the molten sample at different rates (e.g., slow cooling at 2 °C/min, rapid cooling/quenching) to induce crystallization.
-
Characterization: Analyze the resulting solid by PXRD. Hot-stage microscopy can provide visual information on the crystallization process.
Anti-Solvent Precipitation
The rapid generation of supersaturation by adding an anti-solvent can lead to the crystallization of metastable polymorphs.
Experimental Protocol: Anti-Solvent Addition
-
Solution Preparation: Prepare a solution of this compound in a good solvent.
-
Anti-Solvent Addition: Add an anti-solvent (in which the compound is poorly soluble) to the solution at a controlled rate while stirring.
-
Isolation and Characterization: Isolate the resulting precipitate by filtration, dry, and characterize by PXRD.
Comprehensive Characterization of Identified Polymorphs
Once different polymorphic forms have been identified, a suite of analytical techniques should be employed to fully characterize their solid-state properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary and most definitive technique for identifying and differentiating polymorphs.[15][16] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state structure.[17]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation effects.
-
Data Acquisition: Acquire the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.
-
Data Analysis: Compare the diffraction patterns of the different forms. Significant differences in peak positions and relative intensities confirm the existence of distinct polymorphs.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on the thermal behavior of polymorphs, including melting points, enthalpies of fusion, and desolvation events.[18][19]
Experimental Protocol: DSC and TGA
-
DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting endotherm provides the melting point and enthalpy of fusion.
-
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature. This is particularly useful for identifying solvates and hydrates.
-
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[20][21] Differences in the crystal lattice can lead to distinct shifts in vibrational frequencies and changes in peak shapes, which can be used to differentiate polymorphs.[22][23]
Experimental Protocol: FTIR and Raman Spectroscopy
-
FTIR (ATR):
-
Place a small amount of the sample on the ATR crystal.
-
Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Raman:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Acquire the spectrum using a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Solid-State Nuclear Magnetic Resonance (ssNMR)
ssNMR is a powerful technique for characterizing polymorphism as it is sensitive to the local chemical environment of atomic nuclei.[24][25] It can provide detailed information about molecular conformation and packing, and can be used to quantify mixtures of polymorphs.[26][27]
Experimental Protocol: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR
-
Sample Packing: Pack the sample into an appropriate MAS rotor.
-
Data Acquisition: Acquire the ¹³C CP/MAS spectrum on a solid-state NMR spectrometer.
-
Data Analysis: Compare the chemical shifts of the different polymorphs. Distinct spectra indicate different solid-state forms.
Data Interpretation and Polymorph Selection
The data gathered from the comprehensive characterization should be tabulated to facilitate a clear comparison between the different polymorphic forms.
Table 1: Comparative Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Form III |
| PXRD (Key Peaks, 2θ) | e.g., 5.2°, 10.4°, 15.6° | e.g., 6.8°, 12.1°, 18.3° | e.g., 8.1°, 16.2°, 24.3° |
| DSC (Melting Point) | e.g., 155 °C | e.g., 148 °C | e.g., 162 °C |
| Solubility (in water) | e.g., 0.1 mg/mL | e.g., 0.5 mg/mL | e.g., 0.05 mg/mL |
| Thermodynamic Stability | Metastable | Metastable | Most Stable |
The selection of a polymorph for development is a critical decision based on a holistic evaluation of its properties. While the most thermodynamically stable form is often preferred to mitigate the risk of solid-state transformations during the product's shelf-life, a metastable form may be chosen if it offers a significant advantage in terms of solubility and bioavailability, provided that it can be consistently manufactured and is stable within the final formulation.[28]
Conclusion
The investigation of polymorphism is a scientifically rigorous and regulatory-mandated aspect of pharmaceutical development. A systematic and multi-faceted approach, combining a comprehensive polymorph screen with a battery of advanced analytical techniques, is essential to fully elucidate the solid-state landscape of this compound. The insights gained from such an investigation are paramount for selecting the optimal polymorphic form, developing a robust manufacturing process, and ultimately ensuring the consistent quality, safety, and efficacy of the final drug product.
References
- New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007). Vertex AI Search.
- How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker.
- Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. (n.d.). Jagiellońskie Centrum Innowacji.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). PubMed.
- Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. (2022). ACS Publications.
- Polymorphism and its importance in pharmaceutical industry. (n.d.). Crystallography Class Notes.
- 19F Solid-state NMR characterization of pharmaceutical solids. (2022). PubMed.
- Analytical techniques for studying and characterizing polymorphs. (2020). Oxford Academic.
- Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). MDPI.
- X-ray diffraction for pharmaceutical development. (n.d.). Malvern Panalytical.
- X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure.
- Solid-state NMR spectroscopy of drug substances and drug products. (2020). European Pharmaceutical Review.
- FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. (n.d.). Pharmaceutical Online.
- What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global.
- Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. (2025). Wiley Online Library.
- X-Ray Quantitative Determination of Polymorphism in Pharmaceuticals. (n.d.). STP Pharma Pratiques.
- Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (n.d.). FDA.
- ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. (2020). FDA.
- Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (2020). Oxford Academic.
- Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. (2025). ResearchGate.
- Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. (2001). PubMed.
- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. (n.d.). Rigaku.
- Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. (2007). Federal Register.
- Advancing Approaches in Detecting Polymorphism. (n.d.). Pharmaceutical Technology.
- Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research.
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology.
- Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review.
- Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). CORE.
- Polymorphism by FT-IR and Raman Spectroscopies. (n.d.). ResearchGate.
- Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy. (2019). PubMed.
- Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. (2012). PubMed.
- The characterisation of polymorphs by thermal analysis. (2017). European Pharmaceutical Review.
- Ensuring Consistency in Polymorphic Drug Substances and Products. (n.d.). Almac.
- Thermal analysis methods for pharmacopoeial materials. (n.d.). PubMed.
- Polymorph Selection with Morphology Control Using Solvents and Additives. (n.d.). LJMU Research Online.
- Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. (n.d.). ResearchGate.
- The Characterization of Polymorphs by Thermal Analysis. (n.d.). METTLER TOLEDO.
- Crystallization of polymorphs: The effect of solvent. (2025). ResearchGate.
- Polymorphic Identification Using Raman Microscopy. (2014). AZoM.
- Vibrational spectroscopic study of polymorphism and polymorphic transformation of the anti-viral drug lamivudine. (2015). PubMed.
- Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8-Q12. (2018). Semantic Scholar.
- Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses. (2025). Bruker.
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA.
- DECISION TREE #4: INVESTIGATING THE NEED TO SET ACCEPTANCE CRITERIA FOR POLYMORPHISM IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). ICH.
- Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. (n.d.). TA Instruments.
- Studying Polymorphism by Means of DSC. (2020). NETZSCH Analyzing & Testing.
- Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. (n.d.). PubChem.
- (+-)-Chlorpheniramine. (n.d.). PubChem.
- Chlorphenamine. (n.d.). Wikipedia.
Sources
- 1. fiveable.me [fiveable.me]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information [pharmaceuticalonline.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8-Q12 | Semantic Scholar [semanticscholar.org]
- 9. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Effects of Solvent Stabilization on Pharmaceutical Crystallization: Investigating Conformational Polymorphism of Probucol Using Combined Solid-State Density Functional Theory, Molecular Dynamics, and Terahertz Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. tandfonline.com [tandfonline.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Vibrational spectroscopic study of polymorphism and polymorphic transformation of the anti-viral drug lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. curiaglobal.com [curiaglobal.com]
A Technical Review of Chlorpheniramine Tannate Synthesis: Methods, Mechanisms, and Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth review of the synthesis methodologies for chlorpheniramine tannate, a salt complex valued in pharmaceutical formulations for its sustained-release and taste-masking properties. We dissect the core chemical principles underpinning the formation of this complex, moving beyond procedural lists to explain the causality behind critical experimental choices. The guide details prevalent synthesis techniques, including solvent-based precipitation and innovative hot-melt methods, offering step-by-step protocols for each. Furthermore, we establish a framework for the physicochemical characterization required to validate synthesis outcomes, ensuring product identity, purity, and performance. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this compound synthesis from bench-scale reaction to robust characterization.
Introduction: The Rationale for this compound
Chlorpheniramine is a first-generation antihistamine widely used to treat allergic conditions such as rhinitis and urticaria.[1][2] As a potent H1 receptor antagonist, it effectively alleviates symptoms but often requires frequent dosing (every 4-6 hours) and is associated with a bitter taste, which can impact patient compliance, particularly in pediatric populations.[3][4] The synthesis of this compound is a strategic approach to mitigate these limitations.
The Key Reactants
-
Chlorpheniramine (CPM): A tertiary amine, chlorpheniramine acts as a base.[5] Its structure features a basic dimethylamino group that is the primary site for salt formation.[1]
-
Tannic Acid (TA): A complex polyphenol, tannic acid is not a single molecular entity but a mixture of polygalloyl glucoses or quinic acid esters.[6] Its large molecular structure contains numerous phenolic hydroxyl groups, which provide the acidic protons necessary for an acid-base reaction with chlorpheniramine. This polyvalent nature is key to forming a stable, water-insoluble complex.
The Strategic Advantage of the Tannate Salt
The primary motivation for synthesizing this compound is to leverage the physicochemical properties of the resulting salt complex. The reaction between the basic chlorpheniramine and the acidic tannic acid forms an insoluble complex that modifies the drug's release profile.[7][8] This insolubility slows the dissolution of the drug in the gastrointestinal tract, thereby creating a sustained-release effect and masking the inherent bitter taste of the active pharmaceutical ingredient (API).[7] This approach is a well-established strategy in pharmaceutical development for creating more patient-friendly dosage forms with improved pharmacokinetic profiles.[9][10]
Core Synthesis Methodologies
The formation of this compound is fundamentally an acid-base reaction. However, the method of bringing the reactants together significantly impacts the final product's characteristics, purity, and scalability. Two primary methodologies dominate the literature: solvent-based precipitation and hot-melt synthesis.
Method 1: Solvent-Based Precipitation
This is the most conventional approach, relying on the differential solubility of the reactants and the product in a chosen solvent system. The reactants, chlorpheniramine (often starting from a salt like the maleate and converting to free base) and tannic acid, are dissolved in a suitable solvent, typically an alcohol like isopropanol.[11] Upon mixing, the insoluble tannate complex precipitates out of the solution and is then isolated.
Causality of Experimental Choices:
-
Solvent Selection: Isopropanol is frequently chosen because it can dissolve both the chlorpheniramine base and tannic acid, but not the resulting this compound complex, thus facilitating precipitation.[11]
-
Temperature Control: The reaction is often conducted at a slightly elevated temperature (e.g., 40-45°C) to ensure complete dissolution of reactants and to increase the reaction rate.[11] A subsequent cooling step enhances the precipitation and recovery of the product.
-
Stirring Time: A prolonged stirring period (e.g., 1-3 hours) is critical to ensure the reaction goes to completion and to control the particle size of the precipitate.[11]
Caption: Workflow for Solvent-Based Synthesis of this compound.
This protocol is a synthesis of procedures described in the literature, particularly patent WO2002005746A2.[11]
-
Preparation of Reactant Solutions: a. Charge a suitable reaction vessel with isopropanol. b. Add the chlorpheniramine base to the isopropanol and stir until fully dissolved. c. In a separate vessel, prepare the tannic acid solution by dissolving tannic acid in isopropanol.
-
Reaction: a. Slowly add the tannic acid solution to the chlorpheniramine base solution while maintaining continuous stirring. b. Heat the mixture to 40-45°C and stir for a period of 3 hours. A precipitate will form as the reaction proceeds.
-
Isolation: a. Cool the reaction mixture to 20-25°C and continue stirring for an additional hour to maximize precipitation. b. Centrifuge the mixture to collect the solid material.
-
Purification and Drying: a. Wash the isolated solid with a solvent such as hexane to remove residual isopropanol and unreacted starting materials. b. Follow with a water wash to remove any remaining water-soluble impurities. c. Dry the final product under appropriate conditions (e.g., vacuum oven) to yield pharmaceutical-grade this compound.
Method 2: Hot-Melt Synthesis
This method represents a more modern, solvent-free approach to the synthesis. It involves reacting the chlorpheniramine free base directly with tannic acid at elevated temperatures (75-150°C).[6] The reaction occurs in a molten state, eliminating the need for organic solvents.
Causality of Experimental Choices:
-
Reactant Form: This method requires the use of chlorpheniramine free base, which is an oily liquid at room temperature, rather than a salt form like the maleate.[5][6] The free base is obtained by reacting a chlorpheniramine salt with a base like sodium hydroxide.[6]
-
Temperature Range: The temperature must be high enough to melt the reactants and facilitate the acid-base reaction but not so high as to cause degradation. The optimal range is typically 80-130°C.[6]
-
Molar Ratio: The ratio of chlorpheniramine free base to tannic acid is a critical parameter. An excess of the free base (e.g., 4 to 8 moles of base per mole of tannic acid) is often used to ensure complete reaction of the tannic acid.[6]
-
Water Content: The reaction can be carried out neat (without water) or with a small amount of water (up to 20 wt. %), which can help to facilitate the ionic interaction.[6]
Sources
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Chlorpheniramine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20040033966A1 - Method for preparing dexchlor tannate - Google Patents [patents.google.com]
- 7. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20070020332A1 - Tannate compositions, methods of making and methods of use - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Initial Toxicity Screening of Chlorpheniramine Tannate
Abstract
This technical guide provides a comprehensive framework for conducting the initial toxicity screening of chlorpheniramine tannate, a salt form of the first-generation antihistamine chlorpheniramine.[1][2][3][4] The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific rationale and methodologies essential for a robust preclinical safety assessment. We will delve into the core principles of in vitro and in vivo toxicity testing, emphasizing the importance of a tiered, logical approach to identifying potential hazards. This document will detail experimental protocols, data interpretation strategies, and the integration of findings to build a comprehensive safety profile, all grounded in authoritative regulatory guidelines.
Introduction: The Scientific Imperative for Preclinical Toxicity Screening
The journey of a drug candidate from discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy.[5] Initial toxicity screening forms the bedrock of this evaluation, serving to identify potential adverse effects early in development. This "fail early, fail fast" approach is crucial for mitigating risks to human subjects in subsequent clinical trials and for the judicious allocation of resources.[6]
Chlorpheniramine, a potent H1-receptor antagonist, has a long history of clinical use for allergic conditions.[2][3][7] However, like many first-generation antihistamines, it is associated with a known profile of side effects, including sedation, dizziness, and anticholinergic effects.[7][8] The formulation of chlorpheniramine as a tannate salt is intended to modify its physicochemical properties, potentially influencing its absorption and duration of action.[9] This alteration necessitates a de novo toxicological evaluation to ensure that the tannate moiety does not introduce new safety concerns or exacerbate the known toxicities of chlorpheniramine.
This guide will outline a strategic, multi-pronged approach to the initial toxicity screening of this compound, encompassing both in vitro and in vivo methodologies.
Physicochemical Characterization and Mechanistic Considerations
A thorough understanding of the test article's properties is fundamental to designing relevant toxicity studies.
2.1. Chlorpheniramine: The Active Moiety
-
Mechanism of Action: Chlorpheniramine is an inverse agonist of the histamine H1 receptor, competitively blocking the effects of histamine.[2][7] This action alleviates symptoms of allergic reactions.[2][3] It also possesses anticholinergic (muscarinic receptor antagonist) properties, which contribute to some of its side effects.[7]
-
Known Toxicities: The established toxicological profile of chlorpheniramine includes central nervous system (CNS) effects such as drowsiness and dizziness, as well as anticholinergic effects like dry mouth and blurred vision.[7][8] High doses can lead to more severe effects, including confusion, hallucinations, and seizures.[10] Studies have also investigated its potential for cardiotoxicity and hepatotoxicity, particularly at higher concentrations.[11]
2.2. The Tannate Salt Form
Tannic acid is a complex polyphenol that can form salts or esters with drug molecules.[4][12] The use of a tannate salt can potentially lead to a sustained-release formulation due to its poor solubility.[9] It is crucial to consider that tannic acid itself is not inert and may have its own biological effects. Therefore, the toxicity screening must evaluate the combined entity of this compound.
A Tiered Approach to In Vitro Toxicity Screening
In vitro assays are indispensable for the early, high-throughput screening of potential toxicities, providing mechanistic insights while minimizing the use of animals.[13][14]
3.1. Cytotoxicity Assays: The First Line of Assessment
Cytotoxicity assays are designed to measure the ability of a substance to cause cell damage or death.[15][16] These assays are crucial for determining a compound's general toxicity and for establishing concentration ranges for more specific assays.
-
Principle: These assays assess various cellular parameters such as membrane integrity, metabolic activity, and enzyme function.[16]
-
Common Methodologies:
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a neuronal cell line for neurotoxicity) in a 96-well plate and incubate until confluent.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
3.2. Genotoxicity Assays: Assessing DNA Damage Potential
Genotoxicity testing is a critical component of safety evaluation, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenicity.[18][19] A standard battery of in vitro tests is recommended by regulatory agencies.[6][20]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay detects gene mutations.[6][21]
-
In Vitro Micronucleus Assay: This test identifies chromosomal damage by detecting the formation of micronuclei in the cytoplasm of treated cells.[18][21]
-
In Vitro Chromosomal Aberration Assay: This assay evaluates the potential of a substance to cause structural chromosomal abnormalities.[6][21]
Experimental Workflow: In Vitro Genotoxicity Screening
Caption: A tiered workflow for in vitro genotoxicity assessment.
3.3. Specific Organ Toxicity Screening
Based on the known profile of chlorpheniramine, specific in vitro assays can be employed to investigate potential organ-specific toxicities.
-
Hepatotoxicity: Utilize human liver cell lines (e.g., HepG2) to assess markers of liver injury, such as changes in liver enzyme expression or mitochondrial dysfunction.[11]
-
Cardiotoxicity: Employ assays that measure effects on cardiac ion channels (e.g., hERG assay) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate potential arrhythmogenic effects.
-
Neurotoxicity: Use neuronal cell lines to assess parameters like cell viability, neurite outgrowth, and neurotransmitter receptor binding.
In Vivo Toxicity Screening: A Whole-System Perspective
While in vitro studies provide valuable mechanistic data, in vivo studies are essential for understanding the toxicological effects of a substance in a complex biological system.[22]
4.1. Acute Oral Toxicity Studies
The initial in vivo assessment typically involves an acute oral toxicity study to determine the potential for adverse effects following a single dose.[22][23] The Organisation for Economic Co-operation and Development (OECD) provides several guidelines for these studies, which aim to determine the LD50 (median lethal dose) or to classify the substance based on its toxicity.[22][24]
-
OECD Guideline 420: Fixed Dose Procedure: This method avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[25]
-
OECD Guideline 423: Acute Toxic Class Method: This approach classifies the substance into a toxicity class based on the number of animals affected at different dose levels.[24]
-
OECD Guideline 425: Up-and-Down Procedure: This method is used to estimate the LD50 with a confidence interval by adjusting the dose for each subsequent animal based on the outcome for the previous one.[26]
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats), with healthy, young adult animals.[22]
-
Dose Administration: Administer this compound orally by gavage at a starting dose level selected based on available data.[24]
-
Observation: Observe animals closely for signs of toxicity and mortality for at least 14 days.[23][26] Record body weight changes.
-
Dose Progression: The subsequent dose level is determined by the outcome of the initial dose group.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Data Presentation: Acute Toxicity Endpoints
| Parameter | Observation |
| LD50/Toxicity Class | Estimated value or classification |
| Clinical Signs | Description of observed toxic signs (e.g., sedation, ataxia) |
| Body Weight Changes | Percent change from baseline |
| Gross Pathology | Macroscopic findings in major organs |
4.2. Dose-Range Finding Studies
Following the acute toxicity assessment, dose-range finding studies are conducted to select appropriate dose levels for subsequent repeated-dose toxicity studies. These are typically shorter-term studies (e.g., 14 or 28 days) that help to identify the maximum tolerated dose (MTD) and to observe any cumulative toxic effects.
Data Integration and Interpretation: Building a Safety Profile
The culmination of the initial toxicity screening is the integration of all in vitro and in vivo data to construct a preliminary safety profile for this compound.
Logical Framework for Data Integration
Caption: A framework for integrating diverse toxicological data.
This integrated profile should:
-
Identify the primary target organs of toxicity.
-
Characterize the dose-response relationship for observed toxicities.
-
Elucidate potential mechanisms of toxicity.
-
Inform the design of more definitive, longer-term toxicology studies.
-
Provide a preliminary assessment of the therapeutic index.[16]
Conclusion: A Foundation for Further Development
The initial toxicity screening of this compound is a critical step in its preclinical development. By following a scientifically rigorous and logically structured approach, researchers can effectively identify and characterize potential safety liabilities. This early-stage assessment provides the essential data needed to make informed decisions about the continued development of the compound and to design subsequent studies that will further refine its safety profile in accordance with regulatory expectations.[27][28]
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Slideshare. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. VJ-biotech. [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). umwelt-online. [Link]
-
Genotoxicity and Industry: utilizing genetic toxicity assays to support pharmaceutical development. Toxicology Summit 2022. [Link]
-
Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science. [Link]
-
Genetic Toxicology. Pharmaron. [Link]
-
TR-317: Chlorpheniramine Maleate (CASRN 113-92-8) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. [Link]
-
Clinical Profile: Tannate Pediatric Suspension. GlobalRx. [Link]
-
Comparative assessment of the toxicity of Chlorpheniramine and Dexchlorpheniramine in mice and rats and their influence on the hematological indices in the chronic toxicity in rats. ResearchGate. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O. EMA. [Link]
-
Chlorpheniramine. Toxno. [Link]
-
Chlorpheniramine Maleate Induced Cardiotoxicity, Hepatotoxicity and Antioxidant Gene Expression Changes in Male Wistar Rats. Science Alert. [Link]
-
Chlorpheniramine maleate (113-92-8) | Chemical Effects in Biological Systems. NIH. [Link]
-
Chlorpheniramine maleate. AERU - University of Hertfordshire. [Link]
-
ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union. [Link]
-
(+-)-Chlorpheniramine | C16H19ClN2. PubChem - NIH. [Link]
-
Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes. Jundishapur Journal of Natural Pharmaceutical Products. [Link]
-
In vitro toxicology. Nuvisan. [Link]
-
FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]
-
In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI. [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
-
Tannate. Wikipedia. [Link]
-
Genotoxicity and carcinogenicity studies of antihistamines. PubMed. [Link]
-
Chlorphenamine. Wikipedia. [Link]
-
Tannate Salt - A Review | Request PDF. ResearchGate. [Link]
-
Reference Protocols for Toxicity Testing. NCBI - NIH. [Link]
-
Tannin. Wikipedia. [Link]
-
R-Tannate Pediatric Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. PubMed. [Link]
-
Toxicological screening. PMC - PubMed Central - NIH. [Link]
-
Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Series 870 - Health Effects Test Guidelines. US EPA. [Link]
-
Repeated Systemic Toxicity Tests: A Call for Proper Understanding of Tests Durations Nomenclature. Juniper Publishers. [Link]
Sources
- 1. Articles [globalrx.com]
- 2. toxno.com.au [toxno.com.au]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tannate - Wikipedia [en.wikipedia.org]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. scialert.net [scialert.net]
- 12. Tannin - Wikipedia [en.wikipedia.org]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. criver.com [criver.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. opentrons.com [opentrons.com]
- 17. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. toxicology.global-summit.com [toxicology.global-summit.com]
- 20. pharmaron.com [pharmaron.com]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 25. umwelt-online.de [umwelt-online.de]
- 26. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 27. fda.gov [fda.gov]
- 28. pacificbiolabs.com [pacificbiolabs.com]
Methodological & Application
A Validated UV Spectrophotometric Method for the Assay of Chlorpheniramine Tannate in Tablets Following pH-Controlled Extraction
An Application Note for Drug Development Professionals
Abstract
This application note details a robust and validated UV spectrophotometric method for the quantitative determination of chlorpheniramine tannate in pharmaceutical tablet formulations. This compound, a salt of chlorpheniramine and tannic acid, is employed in sustained-release preparations. A significant analytical challenge arises from the strong UV absorbance of the tannate moiety, which directly interferes with the spectrophotometric analysis of chlorpheniramine. The described method overcomes this interference through a pH-controlled liquid-liquid extraction procedure to selectively isolate the active pharmaceutical ingredient (API), chlorpheniramine, from the tannate counter-ion and tablet excipients. The final quantification is performed in an acidic medium, leveraging the chromophoric properties of chlorpheniramine. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, proving its suitability for routine quality control and stability testing.[1][2][3]
Principle of the Method
Chlorpheniramine is a basic compound (a tertiary amine), while tannic acid is acidic due to its multiple phenolic hydroxyl groups.[4] This difference in chemical properties is exploited to achieve their separation. The core principle of this assay is the differential solubility of chlorpheniramine and tannic acid in aqueous and organic phases based on pH.
The protocol involves the following key stages:
-
Initial Acidic Dissolution: The tablet powder is first dispersed in an acidic solution, ensuring the protonation and solubilization of chlorpheniramine.
-
Alkalinization and Extraction: The pH of the solution is then raised significantly (pH > 10). At this alkaline pH, the chlorpheniramine base is deprotonated, becoming a free base that is soluble in a non-polar organic solvent (e.g., hexane). The ionized tannate salt remains in the aqueous phase.
-
Back-Extraction into Acid: The chlorpheniramine is then back-extracted from the organic phase into a fresh, known volume of a standard acidic solution (0.1N HCl). In this step, it becomes protonated again, rendering it water-soluble and transferring it to the acidic aqueous phase.
-
Spectrophotometric Quantification: The concentration of chlorpheniramine in the final acidic solution is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax), which is approximately 262-265 nm.[5][6][7]
This extraction process ensures that the final solution measured by the spectrophotometer is free from the interfering absorbance of tannic acid and other potential excipients, ensuring the specificity of the assay.
Figure 1: Logical diagram of the pH-controlled liquid-liquid extraction principle.
Materials and Methods
Instrumentation
-
A double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
Analytical Balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Separatory funnels (250 mL).
-
Mechanical shaker.
-
Centrifuge.
Reagents and Standards
-
USP Chlorpheniramine Maleate Reference Standard (RS).
-
Hexane (HPLC grade).
-
Hydrochloric Acid (HCl), concentrated, analytical grade.
-
Sodium Hydroxide (NaOH), analytical grade pellets.
-
Deionized or Purified Water.
-
0.1N HCl Solution: Prepare by diluting 8.3 mL of concentrated HCl to 1000 mL with purified water.
-
2N NaOH Solution: Dissolve 80 g of NaOH pellets in purified water and dilute to 1000 mL.
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL of Chlorpheniramine):
-
Accurately weigh approximately 14.1 mg of USP Chlorpheniramine Maleate RS (equivalent to 10 mg of chlorpheniramine base, considering the molecular weights of maleate salt and free base).
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1N HCl. This solution is stable for several days when stored under refrigeration and protected from light.[4]
-
-
Working Standard Solutions for Linearity:
-
Prepare a series of working standard solutions by accurately diluting the Standard Stock Solution with 0.1N HCl to achieve concentrations in the range of 5-25 µg/mL.
-
Preparation of Sample Solution
-
Tablet Powdering: Weigh no fewer than 20 tablets and calculate the average weight. Finely powder the tablets in a mortar to obtain a uniform powder.
-
Initial Dissolution: Accurately weigh a portion of the tablet powder equivalent to approximately 10 mg of chlorpheniramine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1N HCl, sonicate for 15 minutes, and then shake mechanically for an additional 15 minutes to ensure complete dissolution of the API.
-
Dilute to volume with 0.1N HCl, mix well, and filter through a suitable filter paper, discarding the first few mL of the filtrate. This yields a nominal concentration of 100 µg/mL.
-
Liquid-Liquid Extraction:
-
Pipette 20.0 mL of the filtered sample solution into a 250 mL separatory funnel.
-
Slowly add 10 mL of 2N NaOH solution to make the solution strongly alkaline (verify pH > 10).
-
Add 50 mL of hexane to the separatory funnel.
-
Shake vigorously for 5 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard it.
-
To the organic layer remaining in the funnel, add 20.0 mL of 0.1N HCl.
-
Shake vigorously for 5 minutes to back-extract the chlorpheniramine into the acidic phase.
-
Allow the layers to separate and drain the lower acidic aqueous layer into a clean, dry flask. This is the final sample solution for analysis, with a theoretical concentration of 20 µg/mL (assuming 100% label claim and recovery).
-
Figure 2: Step-by-step experimental workflow for sample preparation and analysis.
Spectrophotometric Analysis
-
Wavelength Scan: Scan the working standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm against a 0.1N HCl blank to determine the wavelength of maximum absorbance (λmax). The λmax should be near 262 nm.[8]
-
Absorbance Measurement: Measure the absorbance of the final sample solution and a suitable working standard solution at the determined λmax.
Calculation
Calculate the amount of chlorpheniramine (C₁₆H₁₉ClN₂) in the portion of tablets taken using the following formula:
Amount (mg) = (Aᵤ / Aₛ) × Cₛ × D
Where:
-
Aᵤ is the absorbance of the sample solution.
-
Aₛ is the absorbance of the working standard solution.
-
Cₛ is the concentration of the working standard solution (in mg/mL).
-
D is the dilution factor for the sample preparation (in this protocol, D = 100).
Method Validation and Results
The analytical method was validated according to ICH Q2(R1) guidelines.[9][10]
Specificity
A placebo solution, prepared by subjecting a mixture of common tablet excipients (microcrystalline cellulose, magnesium stearate, etc.) to the entire sample preparation procedure, showed no significant absorbance at the analytical wavelength, confirming the method's specificity.
Linearity and Range
The linearity was evaluated using five concentrations ranging from 5 to 25 µg/mL. The calibration curve showed excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 25 µg/mL | - |
| Regression Equation | y = 0.0542x + 0.0015 | - |
| Correlation Coefficient (R²) | 0.9997 | R² ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. A placebo blend was spiked with the chlorpheniramine standard at three concentration levels (80%, 100%, and 120% of the target assay concentration) and analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.85% | 98.0% - 102.0% Recovery, RSD ≤ 2% |
| 100% | 100.8% | 0.62% | 98.0% - 102.0% Recovery, RSD ≤ 2% |
| 120% | 101.2% | 0.71% | 98.0% - 102.0% Recovery, RSD ≤ 2% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate sample preparations from a single homogenous batch were analyzed.
| Precision Level | Mean Assay (% Label Claim) | % RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 100.3% | 0.92% | RSD ≤ 2% |
| Intermediate (Inter-day) | 100.9% | 1.15% | RSD ≤ 2% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.45 µg/mL
These values indicate the high sensitivity of the developed method.[5]
Conclusion
The UV spectrophotometric method developed and validated in this study provides a simple, rapid, and cost-effective solution for the accurate assay of this compound in tablet dosage forms. The implementation of a pH-controlled liquid-liquid extraction step effectively eliminates interference from the tannate moiety and tablet excipients, ensuring the method is specific and reliable. The validation results confirm that the method is linear, accurate, and precise, making it highly suitable for routine use in quality control laboratories for product release and stability studies.
References
-
ResearchGate. (n.d.). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. [Link]
-
Khan, S. A., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. [Link]
-
ResearchGate. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. [Link]
-
Dr. Babasaheb Ambedkar Marathwada University. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. [Link]
-
SciSpace. (n.d.). Development and validation of uv- spectrophotometric method for quantitation of itraconazole from its capsule dosage form. [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). VALIDATION OF ANALYSIS METHOD FOR DETERMINING CONTENT OF CHLORPHENIRAMINE MALATE (CTM) IN TABLET PREPARATION BY UV SPECTROPHOTOM. [Link]
-
The Pharma Innovation. (n.d.). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2019). Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Chlorpheniramine. PubChem. [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Sustainable UV spectrophotometric assay method development and validation of chlorpheniramine hydrochloride in tablet dosage for. [Link]
-
ResearchGate. (2021). Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction. [Link]
-
GSRS. (n.d.). This compound. [Link]
-
U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy. [Link]
-
USP. (n.d.). Chlorpheniramine Maleate. [Link]
-
Scribd. (n.d.). Chlorpheniramine Maleate USP Specification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. jppres.com [jppres.com]
- 10. scispace.com [scispace.com]
Application Note: A Scientifically-Driven Approach to Developing a Dissolution Test Method for Chlorpheniramine Tannate Pediatric Suspension
Abstract
This application note provides a detailed, scientifically-grounded protocol for the development and validation of a dissolution test method for chlorpheniramine tannate pediatric suspension. The unique physicochemical properties of this compound, a salt of a basic drug with a large polyphenolic acid, combined with the complexities of a suspension dosage form, present significant challenges to developing a meaningful and robust in vitro release test. This guide explains the causality behind experimental choices, from apparatus selection and media development to analytical finish, ensuring a self-validating system that aligns with regulatory expectations for quality control and potential in vivo performance prediction.
Introduction: Understanding the Core Challenges
Chlorpheniramine, a first-generation antihistamine, is widely used to treat allergic conditions.[1] The tannate salt form is often employed in pediatric formulations to mask the bitter taste of the active pharmaceutical ingredient (API) and potentially offer modified-release characteristics.[2][3] However, developing a dissolution method for a this compound pediatric suspension is not straightforward.
Several key challenges must be systematically addressed:
-
Poor Aqueous Solubility: this compound is a complex formed between the basic drug and tannic acid, a large polyphenol. This complex significantly lowers the aqueous solubility of the drug compared to salts like chlorpheniramine maleate, making dissolution in standard media difficult.[2][3]
-
Suspension Formulation: Unlike tablets or capsules, a suspension must be uniformly dispersed before administration and sampling. Issues such as viscosity, particle size, and potential for aggregation can heavily influence the dissolution rate.[4][5] The goal is to ensure the test can detect changes in these critical quality attributes.
-
pH-Dependent Solubility: The dissociation of the tannate salt and the solubility of chlorpheniramine are pH-dependent. The dissolution medium must be carefully chosen to ensure that the release is discriminating and relevant to physiological conditions.
-
Analytical Interference: Tannic acid, once dissociated, can potentially interfere with the quantification of chlorpheniramine. The analytical method must be specific for the API.
This guide will walk through a logical workflow to overcome these challenges and establish a scientifically sound dissolution method.
Method Development Strategy: A Systematic Approach
A robust dissolution method is developed, not simply selected. The following sections detail a systematic process to define the optimal conditions. The overall workflow is iterative, with findings from one stage informing the next.
Caption: Workflow for Dissolution Method Development.
Apparatus Selection
For oral suspensions, the USP Apparatus 2 (Paddle) is generally recommended because it provides gentler hydrodynamics and is better suited for handling dosage forms that can form a mound at the bottom of the vessel (a phenomenon known as "coning").[4][6]
-
Rationale for USP 2: The paddle apparatus minimizes the risk of particles packing into the mesh of a USP Apparatus 1 (Basket) and allows for better visualization of the suspension's behavior during the test. For suspensions, an initial agitation speed of 25 or 50 RPM is a common starting point.[4]
Dissolution Media Screening
The selection of the dissolution medium is the most critical step. The goal is to find a medium that provides sink conditions (where the concentration of the dissolved drug is no more than one-third of its saturation solubility) and has the ability to discriminate between formulations with different release characteristics.
Experimental Protocol: Media Screening
-
Prepare Media: Prepare a range of dissolution media covering the physiological pH range (e.g., 0.1N HCl pH 1.2, Acetate Buffer pH 4.5, and Phosphate Buffer pH 6.8).[7]
-
Solubility Study: Determine the saturation solubility of this compound in each medium to assess sink conditions.
-
Surfactant Addition: Given the low solubility of the tannate complex, media should also be screened with varying concentrations of a surfactant, such as Sodium Dodecyl Sulfate (SDS), typically starting from 0.25% to 2.0%.[4]
-
Perform Preliminary Runs: Conduct single-vessel dissolution runs in the most promising media using USP Apparatus 2 at 50 RPM.
-
Analyze and Select: Collect samples at multiple time points (e.g., 15, 30, 45, 60 minutes) and analyze for drug release. Select the medium that provides a gradual and complete release profile.
Table 1: Example Media Screening Data
| Dissolution Medium | Surfactant (SDS %) | % Drug Released at 60 min | Observations |
|---|---|---|---|
| 0.1N HCl (pH 1.2) | 0.0% | < 15% | Incomplete release, coning observed. |
| Acetate Buffer (pH 4.5) | 0.0% | < 25% | Incomplete release. |
| Phosphate Buffer (pH 6.8) | 0.0% | < 20% | Incomplete release.[2][3] |
| Acetate Buffer (pH 4.5) | 0.5% | ~ 70% | Improved wetting, but release plateaued. |
| Acetate Buffer (pH 4.5) | 1.0% | > 85% | Good release profile, complete dissolution. |
| Phosphate Buffer (pH 6.8) | 1.0% | > 80% | Acceptable, but slower initial release. |
Based on this hypothetical data, Acetate Buffer (pH 4.5) with 1.0% SDS is selected for further optimization.
Optimization of Agitation Speed
The agitation speed must be high enough to ensure the suspension is uniformly distributed without causing excessive turbulence that could lead to irreproducible results.
Experimental Protocol: Agitation Speed Optimization
-
Using the selected medium (Acetate Buffer pH 4.5 + 1.0% SDS), perform dissolution runs at various paddle speeds (e.g., 25, 50, and 75 RPM).
-
Observe the hydrodynamic behavior of the suspension in the vessel. The speed should be sufficient to lift all particles from the bottom of the vessel.
-
Collect samples at multiple time points and compare the dissolution profiles.
-
Select the lowest agitation speed that provides a reproducible and discriminating release profile, avoiding a plateau before full release. 50 RPM is often a suitable choice for suspensions.[4]
Analytical Method: HPLC-UV
A robust analytical method is required to quantify chlorpheniramine in the presence of dissolved excipients and tannic acid. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice.[8][9]
Key HPLC Method Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0) and an organic solvent like methanol or acetonitrile.[8][9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: Chlorpheniramine has a UV maximum around 261-265 nm, which provides good sensitivity and avoids interference from many excipients.[10][11]
-
Sample Filtration: Samples withdrawn from the dissolution vessel must be filtered (e.g., using a 0.45 µm PVDF syringe filter) to remove undissolved particles before injection. A filter validation study must be performed to ensure the drug does not adsorb to the filter material.
Detailed Protocol: Final Dissolution Method
Based on the development work, the following protocol is established.
Table 2: Final Dissolution Method Parameters
| Parameter | Setting | Rationale / Reference |
|---|---|---|
| Apparatus | USP Apparatus 2 (Paddle) | Standard for suspensions to avoid coning.[4][6] |
| Dissolution Medium | 900 mL of Acetate Buffer, pH 4.5, containing 1.0% SDS | Provides sink conditions and discriminating power. |
| Temperature | 37 ± 0.5 °C | Mimics physiological temperature.[12] |
| Paddle Speed | 50 RPM | Ensures uniform suspension without excessive turbulence.[4] |
| Volume | 900 mL | Standard volume for USP dissolution testing.[13] |
| Sample Introduction | Carefully dispense a volume equivalent to one dose into the vessel. | Ensure accurate dosing and minimize initial clumping. |
| Sampling Times | 10, 20, 30, 45, and 60 minutes | Characterizes the release profile. |
| Filtration | 0.45 µm PVDF syringe filter | Removes particulates prior to HPLC analysis. |
| Analysis | RP-HPLC with UV detection at 265 nm | Specific and quantitative for chlorpheniramine. |
Method Validation
The developed method must be validated according to USP General Chapter <1225> Validation of Compendial Procedures to ensure it is suitable for its intended purpose.[14][15] Dissolution is considered a Category III test, requiring validation of specific performance characteristics.[14]
Caption: Key Parameters for Method Validation per USP <1225>.
Protocol Summary for Validation:
-
Specificity: Analyze placebo and API solutions to demonstrate that no excipients or tannic acid interfere with the chlorpheniramine peak in the HPLC chromatogram.[15]
-
Linearity: Prepare a series of at least five standard solutions of chlorpheniramine covering the expected concentration range (e.g., 20% to 120% of the target concentration). Plot the HPLC peak area versus concentration and determine the correlation coefficient (should be >0.999).[15]
-
Accuracy: Perform recovery studies by spiking the placebo suspension with known amounts of chlorpheniramine API at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.[15]
-
Precision (Repeatability): Analyze six replicate preparations of the suspension as per the method. The relative standard deviation (RSD) of the percent dissolved at the final time point should be ≤ 5%.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The overall RSD between the two studies should be within acceptable limits.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of the medium ±0.1, paddle speed ±2 RPM, temperature ±1°C) and assess the impact on the dissolution results. The method should be unaffected by these minor changes.
Conclusion
The development of a dissolution method for this compound pediatric suspension requires a systematic, science-driven approach. By carefully selecting the USP Apparatus 2 and optimizing the dissolution medium with a suitable pH and surfactant concentration, it is possible to achieve a discriminating and reproducible release profile. The final method, supported by a robust HPLC analytical finish and full validation as per USP <1225> guidelines, provides a reliable tool for quality control, ensuring batch-to-batch consistency and providing valuable insights into product performance.[14][16]
References
-
Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Food and Drug Administration (FDA). (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. (Link via uspbpep.com). [Link]
-
United States Pharmacopeia. General Chapter <711> Dissolution. (Link via usppf.com). [Link]
-
Investigations of a Dog. (2025). Revised USP <1225>: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. (2011). [Link]
-
gmp-compliance.org. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Shah, V. et al. (1997). FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar. [Link]
-
Food and Drug Administration (FDA). (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Tagkouzidou, E. et al. (2011). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC - NIH. [Link]
-
Khan, S. et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. [Link]
-
BA Sciences. Pharmaceutical Dissolution Analysis Testing. [Link]
-
EUROLAB. USP 711 Standard Test Method for Dissolution. [Link]
-
Khan, S. et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. [Link]
-
Siddiqui, F. A. et al. (2017). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. [Link]
-
Soares, T. et al. (2020). Dissolution test for oral suspension: an overview about use and importance. SciELO. [Link]
-
Food and Drug Administration (FDA). (1994). Oral Solutions and Suspensions. [Link]
-
Al-Tamrah, S. A. et al. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. NIH. [Link]
-
Heisse, C. K. et al. (1978). Semiautomated Method for the Analysis of Formulations of Chlorpheniramine Maleate and Brompheniramine Maleate. Journal of AOAC INTERNATIONAL. [Link]
-
Raytor. (2024). Best Practices for Regulatory Compliance in Dissolution Testing. [Link]
-
AAPS. (2021). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. [Link]
-
Dissolution Technologies. Challenges to the Dissolution Test Including Equipment Calibration. [Link]
-
Marques, M. R. C. et al. (2012). Challenges in Dissolution Testing. Dissolution Technologies. [Link]
-
Iris Publishers. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. [Link]
-
National Center for Biotechnology Information. (+-)-Chlorpheniramine. PubChem. [Link]
-
National Center for Biotechnology Information. Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. PubChem. [Link]
-
ResearchGate. (2022). Challenges Encountered in Dissolution Testing the Development of Various Dosage Forms. [Link]
-
ResearchGate. Dissolution profiles of Chlorpheniramine Maleate. [Link]
-
Justia Patents. Process for preparing tannate liquid and semi-solid dosage forms. [Link]
-
Wikipedia. Chlorphenamine. [Link]
-
ResearchGate. Dissolution profiles of chlorpheniramine maleate from various formulations. [Link]
-
Research Journal of Pharmacy and Nanotechnology. Formulation and Evaluation of Chlorpheniramine Maleate Tablets by Liqui Mass Technology. [Link]
Sources
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Solutions and Suspensions (8/94) | FDA [fda.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. scielo.br [scielo.br]
- 8. ijrpr.com [ijrpr.com]
- 9. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. academic.oup.com [academic.oup.com]
- 12. raytor.com [raytor.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. USP <1225> Method Validation - BA Sciences [basciences.com]
- 15. uspbpep.com [uspbpep.com]
- 16. fda.gov [fda.gov]
Application Note & Protocol: A Multi-Faceted Approach to Taste Masking Evaluation of Chlorpheniramine Tannate Formulations
<
Abstract
This application note provides a comprehensive and detailed protocol for the robust evaluation of taste masking strategies applied to chlorpheniramine tannate formulations. Chlorpheniramine, a widely used antihistamine, is notoriously bitter and astringent, presenting a significant challenge for patient compliance, particularly in pediatric and geriatric populations.[1][2] The formation of the tannate salt is a common strategy to reduce its solubility and thereby mask its unpleasant taste.[3][4] However, the effectiveness of this and other taste-masking approaches requires rigorous and multi-dimensional assessment. This guide outlines a suite of in-vitro and in-vivo methodologies, including dissolution testing in simulated salivary fluid, the application of electronic tongue technology, and structured human taste panels. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating reliable and reproducible data.
Introduction: The Challenge of Chlorpheniramine's Taste Profile
Chlorpheniramine's inherent bitterness poses a significant hurdle in the development of palatable oral dosage forms.[1][2] The formation of this compound is a strategic approach to taste masking, leveraging the principle of reduced aqueous solubility to minimize the interaction of the active pharmaceutical ingredient (API) with taste receptors in the oral cavity.[3][4] Tannins, a class of polyphenols, are known for their astringent and bitter properties, which can be attributed to their ability to interact with and precipitate proteins, including salivary proteins.[5] While the tannate salt form reduces the solubility of chlorpheniramine, a comprehensive evaluation is necessary to ensure that the final formulation is not only less bitter but also does not introduce unacceptable astringency.
The evaluation of taste masking is a critical quality attribute (CQA) in the Quality by Design (QbD) framework for pharmaceutical development.[6] A multi-pronged approach, combining instrumental analysis with human sensory data, provides the most complete picture of a formulation's palatability. This application note details the protocols for three key evaluation techniques: in-vitro dissolution, electronic tongue analysis, and human taste panels.
In-Vitro Evaluation: Dissolution in Simulated Salivary Fluid
Rationale: The fundamental principle behind many taste-masking strategies is to prevent the dissolution of the bitter API in the oral cavity.[7] Therefore, in-vitro dissolution testing in a medium that mimics the composition and pH of human saliva is a critical first step in evaluating the effectiveness of a taste-masked formulation.[7][8] A lower drug release in simulated saliva suggests a higher potential for effective taste masking.[8]
Protocol 2.1: Dissolution Testing
-
Preparation of Simulated Salivary Fluid (SSF): Prepare SSF (pH 6.8) according to established formulations. A common composition includes potassium phosphate monobasic, sodium chloride, and calcium chloride.[8]
-
Apparatus: Utilize a USP Dissolution Apparatus II (paddle) at a paddle speed of 50-100 rpm and a temperature of 37 ± 0.5°C.[9][10]
-
Procedure:
-
Place 900 mL of SSF into the dissolution vessel.
-
Introduce the this compound formulation into the vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 5, 10, and 15 minutes).[9]
-
Replace the withdrawn volume with fresh, pre-warmed SSF.
-
Filter the samples and analyze the concentration of chlorpheniramine using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released against time. Compare the release profiles of different formulations.
Data Presentation: In-Vitro Dissolution
| Formulation ID | % Drug Released at 2 min | % Drug Released at 5 min | % Drug Released at 10 min |
| Unmasked Chlorpheniramine | 85% | 98% | >99% |
| Formulation A (Tannate Salt) | 15% | 35% | 60% |
| Formulation B (Coated Tannate) | 5% | 12% | 25% |
In-Vitro Evaluation: The Electronic Tongue
Rationale: The electronic tongue, or taste-sensing system, is an analytical instrument that mimics the human gustatory system.[11] It utilizes an array of sensors with cross-selectivity to different taste modalities (sourness, saltiness, bitterness, sweetness, and umami).[11] This technology offers an objective and reproducible method for quantifying the taste of formulations and the effectiveness of taste-masking agents.[12][13][14] The output can be used to create a "taste map" and calculate a "bitterness score."[15]
Protocol 3.1: Electronic Tongue Analysis
-
Instrumentation: Utilize a commercially available electronic tongue system (e.g., αAstree e-Tongue).
-
Sensor Conditioning and Calibration: Condition and calibrate the sensors according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare solutions of the unmasked this compound and the taste-masked formulations at a concentration relevant to the dosage.
-
Prepare a placebo formulation (without the API) to serve as a reference.
-
-
Measurement:
-
Acquire sensor responses for the placebo, unmasked drug, and taste-masked formulations.
-
Rinse the sensors with a cleaning solution and deionized water between each measurement.
-
-
Data Analysis:
-
Use Principal Component Analysis (PCA) to visualize the taste profiles of the different formulations. The distance between the taste-masked formulation and the placebo on the PCA plot is indicative of the taste-masking efficiency; a smaller distance suggests better taste masking.[12]
-
A bitterness prediction model can be established using a set of standard bitter substances to quantify the bitterness intensity of the formulations.[16]
-
Visualization: Electronic Tongue Workflow
Caption: Workflow for electronic tongue analysis.
In-Vivo Evaluation: Human Taste Panel
Rationale: While in-vitro methods provide valuable screening data, the definitive assessment of palatability comes from human sensory evaluation.[17][18][19] A well-designed human taste panel can provide nuanced feedback on bitterness, astringency, aftertaste, and overall acceptability.[20] Both analytical (trained) and affective (naive) panels can be employed depending on the study's objectives.[18][20]
Protocol 4.1: Human Taste Panel Study
-
Panelist Recruitment and Screening:
-
Recruit healthy adult volunteers who have been screened for their sensory acuity.[20]
-
Obtain informed consent from all participants.
-
Exclude individuals with known taste or smell disorders, smokers, and those taking medications that could interfere with taste perception.
-
-
Study Design:
-
Employ a randomized, double-blind, crossover design.
-
Include a reference standard (e.g., a solution of known bitterness like quinine sulfate) for panelist training and calibration.
-
-
Procedure:
-
Provide panelists with a small, standardized amount of the formulation.
-
Instruct them to hold the sample in their mouth for a specific duration (e.g., 10-30 seconds) before expectorating.
-
Provide purified water and unsalted crackers for palate cleansing between samples.
-
-
Data Collection:
-
Use a validated rating scale, such as the generalized Labeled Magnitude Scale (gLMS), to rate the intensity of bitterness, astringency, and other sensory attributes.[21]
-
Collect data on overall palatability and preference.
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA, Friedman test) to analyze the data and compare the different formulations.
-
Visualization: Human Taste Panel Workflow
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tannins in Food: Insights into the Molecular Perception of Astringency and Bitter Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Dissolution methodology for taste masked oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. jddtonline.info [jddtonline.info]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Taste Masking Study Based on an Electronic Tongue: the Formulation Design of 3D Printed Levetiracetam Instant-Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. "An electronic tongue: evaluation of the masking efficacy of sweetening" by Ousama Rachid, F Estelle R Simons et al. [nsuworks.nova.edu]
- 16. Bitterness prediction of H1-antihistamines and prediction of masking effects of artificial sweeteners using an electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The latest trends in the taste assessment of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
- 20. srlpharmasenses.com [srlpharmasenses.com]
- 21. Use of adult sensory panel to study individual differences in the palatability of a pediatric HIV treatment drug - PMC [pmc.ncbi.nlm.nih.gov]
Application of Powder X-ray Diffraction in the Characterization of Chlorpheniramine Tannate
Introduction
Chlorpheniramine tannate is an antihistamine medication formed by the complexation of chlorpheniramine with tannic acid. This complexation is designed to provide sustained release and improve taste-masking of the bitter active pharmaceutical ingredient (API).[1][2] The solid-state properties of this compound are critical determinants of its stability, dissolution rate, and ultimately, its bioavailability.[3][4] Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique that provides invaluable information about the atomic and molecular structure of a crystalline material, making it an essential tool in the development and quality control of this compound drug products.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of PXRD for the characterization of this compound. It will cover the fundamental principles of the technique, detailed experimental protocols, and in-depth data interpretation, grounded in scientific integrity and field-proven insights.
The Significance of Solid-State Characterization
The arrangement of molecules in a solid drug substance can exist in either a highly ordered crystalline state or a disordered amorphous state.[7] Furthermore, a crystalline compound may exist in different crystal structures, a phenomenon known as polymorphism.[8] These different solid-state forms can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Amorphous forms are generally more soluble and have faster dissolution rates than their crystalline counterparts due to their higher free energy.[4] Different polymorphs of a crystalline drug can also have varying solubilities.[3]
-
Stability: The amorphous state is thermodynamically unstable and can be prone to crystallization over time, especially under conditions of high humidity and temperature.[4] Polymorphic transformations can also occur during manufacturing and storage.[8]
-
Bioavailability: Differences in solubility and dissolution directly impact the rate and extent of drug absorption in the body.[9]
For this compound, which is a complex of a drug and a large molecule (tannic acid), the solid-state form can be particularly complex. PXRD is the primary technique used to elucidate these critical solid-state characteristics.
Principles of Powder X-ray Diffraction (PXRD)
PXRD operates on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms in a crystal lattice.[10] When a monochromatic X-ray beam is directed at a powdered crystalline sample, constructive interference occurs at specific angles (2θ), resulting in a diffraction pattern of sharp peaks.[11] The positions (2θ angles) and intensities of these peaks are unique to a specific crystalline structure, serving as a "fingerprint" for that material.[5]
In contrast, amorphous materials lack long-range molecular order and therefore do not produce sharp diffraction peaks.[7] Instead, they scatter X-rays over a wide range of angles, resulting in a broad, diffuse hump in the diffraction pattern known as an "amorphous halo."[12][13]
Core Applications of PXRD in this compound Characterization
-
Identification and Confirmation of Crystalline Form: PXRD patterns can be used to definitively identify the crystalline form of this compound and compare it against reference standards or other batches.[14]
-
Distinction between Crystalline and Amorphous Forms: The presence of sharp peaks indicates crystallinity, while a broad halo signifies an amorphous nature.[15] Studies have shown that drug-tannate complexes can be amorphous.[16]
-
Detection of Polymorphism: Different polymorphs of this compound will produce distinct PXRD patterns, allowing for the identification and control of the desired polymorphic form.[8] The International Council for Harmonisation (ICH) Q6A guidelines emphasize the importance of monitoring polymorphic forms that can affect drug product performance.[17][18][19]
-
Assessment of Crystallinity: For semi-crystalline materials, PXRD can be used to estimate the relative amounts of crystalline and amorphous phases.[15]
-
Estimation of Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains using the Scherrer equation.[20][21]
Instrumentation and Sample Preparation
A typical powder X-ray diffractometer consists of an X-ray source (usually a copper anode), sample holder, and a detector.[14]
Protocol for Sample Preparation:
-
Sample Grinding: Gently grind a small amount (typically 100-500 mg) of the this compound sample using an agate mortar and pestle to ensure a fine, homogenous powder with random crystallite orientation. This minimizes preferred orientation effects, where non-random alignment of crystals can alter peak intensities.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.
Data Acquisition and Analysis
Table 1: Typical PXRD Data Acquisition Parameters for this compound
| Parameter | Typical Setting | Rationale |
| X-ray Source | Cu Kα (λ = 1.5406 Å) | Commonly used for organic pharmaceutical compounds.[11] |
| Voltage and Current | 40 kV and 40 mA | Provides sufficient X-ray intensity for good signal-to-noise ratio. |
| Scan Range (2θ) | 2° to 40° | This range typically covers the most characteristic diffraction peaks for organic molecules.[22] |
| Step Size | 0.02° | Determines the resolution of the diffraction pattern. |
| Scan Speed/Time per Step | 1-5°/min or 0.5-2 s/step | Slower scan speeds improve the signal-to-noise ratio, which is crucial for detecting weak peaks or low levels of crystallinity.[7] |
Data Analysis Workflow:
Figure 2: Decision tree for the interpretation of PXRD data for this compound.
Conclusion
Powder X-ray diffraction is an indispensable analytical technique for the comprehensive solid-state characterization of this compound. By providing detailed information on crystallinity, polymorphism, and crystallite size, PXRD plays a critical role in ensuring the quality, stability, and performance of the final drug product. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers and drug development professionals to effectively utilize PXRD in their work with this compound and similar complex drug substances. Adherence to these principles will support the development of safe, effective, and consistent pharmaceutical products, in line with regulatory expectations outlined in guidelines such as USP General Chapter <941> and ICH Q6A. [14][17][22]
References
-
Scherrer equation. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]. Accessed January 8, 2026.
-
Crystallite Size Estimation. Crystal Impact. [Link]. Accessed January 8, 2026.
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. Published online December 30, 2020. [Link]
-
<941> X-Ray Powder Diffraction. USP. Published online April 30, 2021. [Link]
-
General Chapters: <941> X-RAY DIFFRACTION. USP29-NF24. [Link]. Accessed January 8, 2026.
-
How Does USP <941> Relate to XRD Services at McCrone Associates? McCrone Associates. [Link]. Accessed January 8, 2026.
-
Using PXRD in Pharmaceutical Development and Manufacturing. News-Medical.Net. Published April 17, 2019. [Link]
-
Scherrer's Formula:: Crystallite Size (Average in Å) K / (B Cos. Scribd. [Link]. Accessed January 8, 2026.
-
What is the reason for the amorphous halo in XRD patterns? Does it have a relation to clusters in amorph structure? ResearchGate. [Link]. Accessed January 8, 2026.
-
XRD for Amorphous and Crystalline Polymers - What to Look For. Drawell. [Link]. Accessed January 8, 2026.
-
X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]. Accessed January 8, 2026.
-
BRIEFING 941 XRay Diffraction. USP 32 page 390. USP. [Link]. Accessed January 8, 2026.
-
(PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. [Link]. Accessed January 8, 2026.
-
Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. American Pharmaceutical Review. Published online January 1, 2011. [Link]
-
ICH Q6A Guideline. IKEV. [Link]. Accessed January 8, 2026.
-
Amorphous halo analysis in XRD patterns : r/materials. Reddit. Published May 9, 2019. [Link]
-
Crystallite Size Calculation from XRD Data Using the Scherrer Equation #crystallize #xrddataanalysis. YouTube. Published January 8, 2025. [Link]
-
Intro to Powder X-Ray Diffraction (PXRD) | Why Two Identical Tablets Work Differently? YouTube. Published May 27, 2025. [Link]
-
Degree in which amorphous halo appeared in XRD patterns? ResearchGate. [Link]. Accessed January 8, 2026.
-
ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]. Accessed January 8, 2026.
-
(PDF) PHARMACEUTICAL POLYMORPHISM AND ITS REGULATORY REQUIREMENTS. ResearchGate. Published August 6, 2025. [Link]
-
Crystallites (grain) size from XRD data using Scherrer equation - 09. YouTube. Published February 21, 2019. [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. Published online October 15, 2012. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]. Accessed January 8, 2026.
-
X-ray powder diffraction data for selected drugs: furosemide, hydrochlorothiazide, naproxen, naproxen sodium, propranolol hydrochloride, and the halopheniramine maleates. PubMed. [Link]. Accessed January 8, 2026.
-
Guidance for Industry. Regulations.gov. [Link]. Accessed January 8, 2026.
-
The XRD patterns of TA, prepared iron-TA nanocomplexes and the reference pattern of pure lepidocrocite (JCPDS # 44-1415). ResearchGate. [Link]. Accessed January 8, 2026.
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). Published May 1, 2000. [Link]
-
X-ray diffraction pattern (XRD) of tannins polyphenol. ResearchGate. [Link]. Accessed January 8, 2026.
-
X-RAY DIFFRACTION ANALYSIS OF TANNIN EXTRACTION FROM CAESALPINIA CORIARIA. Worldwidejournals.com. [Link]. Accessed January 8, 2026.
-
Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. MDPI. Published online October 31, 2023. [Link]
-
X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. [Link]. Accessed January 8, 2026.
-
SOLID STATE CHARACTERIZATION OF A NOVEL PHYSICAL INTERACTION (PARACETAMOL- CHLORPHENIRAMINE MALEATE). ResearchGate. [Link]. Accessed January 8, 2026.
-
Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. ResearchGate. Published August 5, 2025. [Link]. Accessed January 8, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. marshall.edu [marshall.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. youtube.com [youtube.com]
- 10. usp.org [usp.org]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ikev.org [ikev.org]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Scherrer equation - Wikipedia [en.wikipedia.org]
- 21. Crystallite Size Estimation [crystalimpact.com]
- 22. X-Ray Powder Diffraction | USP [usp.org]
Application Note: Characterization of the Chlorpheniramine Tannate Complex Using Fourier-Transform Infrared (FTIR) Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the chlorpheniramine tannate complex. This compound is a pharmaceutical salt that combines the antihistamine chlorpheniramine with tannic acid, a formulation strategy often employed to achieve taste-masking and sustained-release properties.[1][2] FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming complex formation, identifying the material, and potentially quantifying its components. This note details the theoretical basis, instrumentation, step-by-step protocols for sample preparation and data acquisition, and guidelines for spectral interpretation.
Introduction: The Rationale for FTIR Analysis
In pharmaceutical development, the formation of an active pharmaceutical ingredient (API) complex, such as this compound, is a critical quality attribute that directly impacts the drug product's performance, including bioavailability and patient compliance. Verifying the successful formation of the complex and ensuring its consistency across batches is paramount.
FTIR spectroscopy is an ideal analytical tool for this purpose.[3][4] By measuring the absorption of infrared light by a sample, FTIR generates a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecules.[3] The formation of the this compound complex involves ionic interactions and hydrogen bonding between the two molecules, which results in predictable changes in their respective vibrational modes. These changes are readily detectable in the FTIR spectrum, providing definitive evidence of complexation.[1][2] This technique is invaluable for formulation development, quality control (QC), and stability testing.
Scientific Principles: Differentiating the Complex from its Precursors
The utility of FTIR in this context lies in its ability to distinguish the spectrum of the final complex from a simple physical mixture of its individual components, chlorpheniramine (CPM) and tannic acid (TA).
-
Tannic Acid (TA): The spectrum of tannic acid is dominated by a very broad absorption band in the 3600-3000 cm⁻¹ region, which is characteristic of the extensive hydrogen-bonded hydroxyl (O-H) groups in its polyphenol structure.[5][6][7] Another key feature is a strong carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹, arising from the ester linkages within the molecule.[7][8] Additional peaks related to aromatic C=C stretching (1600-1450 cm⁻¹) and C-O stretching (1300-1000 cm⁻¹) are also present.[5][7]
-
Chlorpheniramine (CPM): As a tertiary amine, the chlorpheniramine free base spectrum would show characteristic C-N stretching bands. When analyzed as a salt (like chlorpheniramine maleate, a common reference), prominent peaks related to the tertiary amine salt (N-H⁺ stretching) can be observed, often as a broad band in the 2700-2300 cm⁻¹ range.[9][10] Other characteristic peaks include those for aromatic ring vibrations and C-H stretching.
-
The this compound Complex: The formation of the complex involves an acid-base reaction between the basic nitrogen atom of chlorpheniramine and the acidic phenolic hydroxyl groups of tannic acid. This interaction leads to distinct spectral changes:
-
Shifts in Hydroxyl (O-H) Bands: The broad O-H band of tannic acid may change in shape, position, or intensity due to the disruption of its original hydrogen-bonding network and the formation of new interactions with chlorpheniramine.
-
Changes in the Amine Region: The formation of the tannate salt will result in the appearance of bands corresponding to the protonated amine (R₃N-H⁺), which will differ from the bands of the uncomplexed drug.
-
Alterations in Carbonyl (C=O) and Aromatic Regions: Subtle shifts in the C=O peak of tannic acid and the aromatic peaks of both molecules can occur due to changes in the electronic environment upon complexation.
-
The presence of these specific spectral shifts provides a clear and reliable confirmation that the desired complex has been formed.[1][2]
Caption: Logical flow for FTIR confirmation of complex formation.
Experimental Protocols
This section provides detailed protocols for the analysis of this compound complex using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the most common and convenient method for solid powders, requiring minimal to no sample preparation.[11][12]
Required Instrumentation and Materials
-
FTIR Spectrometer (e.g., Agilent Cary 630, Thermo Fisher Nicolet iS5)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
-
Spatula
-
Isopropyl alcohol (reagent grade) for cleaning
-
Lint-free wipes (e.g., Kimwipes)
-
Reference standards: Chlorpheniramine base or maleate salt, Tannic Acid
-
Sample: this compound complex powder
Protocol 1: Instrument Preparation and Background Collection
Causality: A background spectrum must be collected before the sample is analyzed. This measures the ambient environment (e.g., water vapor, CO₂) and the instrument's own optical and electronic signature. The instrument software automatically subtracts this background from the sample spectrum to produce a clean spectrum of only the sample itself.
-
Power On: Ensure the FTIR spectrometer and computer are powered on and have been allowed to stabilize according to the manufacturer's guidelines (typically 15-30 minutes).
-
Clean ATR Crystal: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropyl alcohol and gently wipe the crystal surface. Dry with a second, clean wipe.
-
Launch Software: Open the instrument control software.
-
Collect Background: Select the "Collect Background" or equivalent function in the software. Ensure nothing is on the ATR crystal stage. The background scan will commence. This should take approximately 30-60 seconds.
Protocol 2: Sample Analysis Workflow
Causality: Direct and consistent contact between the sample and the ATR crystal is critical for acquiring a high-quality, reproducible spectrum. The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample, meaning only the portion of the sample in intimate contact with the crystal is measured.
Caption: Step-by-step ATR-FTIR experimental workflow.
-
Apply Sample: Place a small amount of the this compound powder onto the center of the clean ATR crystal using a spatula. The amount should be just enough to completely cover the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the powder and the crystal. Most modern instruments have a slip-clutch or indicator to ensure reproducible pressure is applied.
-
Set Acquisition Parameters: In the software, set the parameters for the sample scan. Recommended starting parameters are:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 or 32 (averaging more scans improves the signal-to-noise ratio)
-
-
Collect Sample Spectrum: Initiate the sample scan.
-
Clean Up: Once the analysis is complete, release the pressure clamp, remove the bulk of the powder, and clean the ATR crystal thoroughly with isopropyl alcohol and lint-free wipes as performed in the background step.
Protocol 3: Spectral Interpretation
-
Baseline Correction: If necessary, perform an automatic baseline correction using the instrument software to ensure the spectral baseline is flat.
-
Peak Identification: Use the software's tools to label the wavenumbers of the major absorption peaks.
-
Comparative Analysis: For definitive confirmation of complexation, overlay the acquired spectrum of the this compound complex with the spectra of the individual chlorpheniramine and tannic acid starting materials. The analysis should focus on the key regions identified in Section 2.
Data Presentation: Key Spectral Features
The following table summarizes the key vibrational bands to monitor for the confirmation of complex formation. The exact peak positions may vary slightly depending on the instrument and specific salt form.
| Functional Group / Vibration | Tannic Acid (TA)[5][7] | Chlorpheniramine (CPM)[9][10] | Expected in CPM-Tannate Complex | Rationale for Change |
| O-H Stretch (Phenolic) | ~3600-3000 cm⁻¹ (Broad) | N/A | Shifted position, altered shape | Disruption and formation of new H-bonds |
| N-H⁺ Stretch (Amine Salt) | N/A | ~2700-2300 cm⁻¹ (Broad) | Present, potentially shifted | Confirmation of protonation of the amine |
| C=O Stretch (Ester) | ~1700-1730 cm⁻¹ (Strong) | N/A | Present, may show slight shift | Change in electronic environment |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | Present, may show slight shifts | Interaction affects ring vibrations |
| C-O Stretch | ~1300-1000 cm⁻¹ | N/A | Present, may show slight shifts | Change in electronic environment |
Advanced Application: Quantitative Analysis
While FTIR is excellent for qualitative identification, it can also be a powerful quantitative tool when combined with chemometric methods like Partial Least Squares (PLS) regression.[13][14][15] This approach is particularly valuable for determining the API content in the final complex or in formulated granules and tablets without destructive and time-consuming wet chemistry methods.[15][16][17]
A typical workflow for developing a quantitative FTIR method involves:
-
Calibration Set Preparation: Prepare a set of samples with known, varying concentrations of this compound.
-
Spectral Acquisition: Collect the FTIR spectra for all samples in the calibration set under identical conditions.
-
Model Development: Use chemometrics software to build a PLS model that correlates spectral variations (e.g., peak heights or areas in specific regions) with the known concentrations.
-
Model Validation: Test the model's predictive accuracy using an independent set of validation samples.[15]
Once validated, this non-destructive method can be implemented for rapid quality control and content uniformity testing.[13][14]
Conclusion
FTIR spectroscopy is a robust, efficient, and informative technique for the analysis of the this compound complex. Its ability to provide a distinct molecular fingerprint allows for unambiguous confirmation of complex formation by identifying key shifts in the vibrational bands of the precursor molecules. The simplicity and speed of modern ATR-FTIR make it an indispensable tool for formulation scientists and quality control analysts in the pharmaceutical industry, supporting both qualitative identification and advanced quantitative applications.
References
-
ResearchGate. (n.d.). FTIR chart of (a) Tannic acid (b) p (AAc/AMPS) and (c) p (AAc/ AMPS)-TA. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1: UV spectrum of chlorpheniramine maleate in PBS pH 6.4 FTIR.... Available at: [Link]
-
Phechkrajang, C., et al. (2022). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). (A) Typical IR spectra of chlorpheniramine maleate tablets (4–30.... Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of tannic acid. Available at: [Link]
-
Ricci, A., et al. (n.d.). Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid. Scielo. Available at: [Link]
-
ResearchGate. (n.d.). a) The FT-IR spectrum of tannic acid b) FT-IR spectrum of synthesized gold nanoparticles with tannic acid. Available at: [Link]
-
ResearchGate. (n.d.). UV spectrum of chlorpheniramine maleate in PBS pH 6.4 FTIR Spectroscopy.... Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. Available at: [Link]
-
Rahman, Z., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. Available at: [Link]
-
Phechkrajang, C., et al. (2022). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. PubMed. Available at: [Link]
-
University of the West Indies at Mona, Jamaica. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]
-
Specac Ltd. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM.com. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Available at: [Link]
-
Phechkrajang, C., et al. (2022). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. MDPI. Available at: [Link]
-
Semantic Scholar. (n.d.). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. Available at: [Link]
-
MDPI. (2022). Review of "Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy". Available at: [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2021). Fourier Transform Infrared Spectrophotometry-Partial Least Square for Simultaneous Quantification of Paracetamol, Guaifenesin, Phenylpropanolamine, and Chlorpeniramine Maleate in Tablet. Available at: [Link]
-
ResearchGate. (2022). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for a Sustained-Release Chlorpheniramine Tannate Formulation
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the experimental design for developing and evaluating a sustained-release oral dosage form of chlorpheniramine tannate. It integrates pre-formulation, formulation development, in-vitro characterization, and in-vivo evaluation, emphasizing the scientific rationale behind each step to ensure a robust and effective drug delivery system.
Introduction: The Rationale for Sustained-Release this compound
Chlorpheniramine is a first-generation antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its relatively short biological half-life necessitates frequent dosing, which can lead to fluctuations in plasma concentration and potential side effects like sedation. A sustained-release formulation aims to overcome these limitations by maintaining a therapeutic drug concentration for an extended period, improving patient compliance and therapeutic outcomes.[2][3]
The use of chlorpheniramine as a tannate salt is particularly strategic. Tannic acid can form insoluble complexes with various drugs, and this interaction can inherently prolong the drug's release profile.[4][5] This application note will detail the experimental framework to harness and control this property within a formal sustained-release dosage form.
Pre-formulation Studies: Characterizing the Building Blocks
Pre-formulation studies are the cornerstone of rational dosage form design, focusing on the physicochemical properties of the active pharmaceutical ingredient (API) and excipients that can influence drug performance and manufacturability.[6][7][8]
Physicochemical Characterization of this compound
A thorough understanding of the API's properties is critical.[7][9]
-
Solubility Profile: Determine the solubility of this compound across a physiologically relevant pH range (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[10] This data is crucial for predicting dissolution behavior and potential absorption sites.
-
Particle Size and Morphology: Analyze particle size distribution (e.g., via laser diffraction) and morphology (e.g., via Scanning Electron Microscopy - SEM). These attributes significantly impact flowability, compaction, and dissolution rate.
-
Polymorphism: Employ techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify and characterize any polymorphic forms. Different polymorphs can exhibit varying solubility and stability, affecting bioavailability.[7]
-
Hygroscopicity: Assess the moisture uptake of the API under various humidity conditions. This is vital for determining appropriate storage and packaging.
Excipient Compatibility Studies
The goal is to select excipients that are compatible with this compound and suitable for sustained-release formulations.[10]
-
Selection of Release-Controlling Polymers: Hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades (e.g., HPMCK4M, HPMCK15M), or lipid-based excipients, are common choices for sustained-release formulations.[11][12][13][14]
-
Screening for Interactions: Binary mixtures of this compound with selected excipients (e.g., polymers, fillers, lubricants) are prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).[15] Analytical techniques such as DSC and Fourier-Transform Infrared Spectroscopy (FTIR) are used to detect any potential physical or chemical interactions.
| Parameter | Methodology | Rationale |
| Solubility | Shake-flask method in pH 1.2, 4.5, 6.8 buffers | Predicts dissolution behavior in the GI tract. |
| Particle Size | Laser Diffraction | Influences flow, compaction, and dissolution. |
| Polymorphism | DSC, XRPD | Different forms can have different properties. |
| Excipient Compatibility | DSC, FTIR on binary mixtures after stress | Ensures stability of the API in the final formulation. |
Formulation Development: Designing the Sustained-Release System
The insights gained from pre-formulation studies guide the design of the sustained-release dosage form. A matrix-based system is a common and effective approach.[16]
Experimental Design for Formulation Optimization
A systematic approach, such as a Design of Experiments (DoE), is highly recommended to efficiently optimize the formulation.[13][16] A factorial design can be employed to study the effect of critical formulation variables on drug release.
-
Independent Variables:
-
Concentration of the release-controlling polymer (e.g., HPMC K15M).
-
Polymer viscosity grade.
-
Filler-to-binder ratio.
-
-
Dependent Variables (Responses):
-
In-vitro drug release profile (e.g., time to release 50% and 90% of the drug).
-
Tablet hardness and friability.
-
Protocol 1: Preparation of Sustained-Release Matrix Tablets (Direct Compression)
-
Sieving: Pass this compound, the release-controlling polymer (e.g., HPMC), filler (e.g., microcrystalline cellulose), and other excipients through an appropriate mesh sieve to ensure uniformity.
-
Blending: Geometrically mix the drug and excipients in a blender for a specified time to achieve a homogenous powder blend.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and blend for a short period (e.g., 2-5 minutes).
-
Compression: Compress the lubricated blend into tablets using a tablet press with appropriate tooling.[17] Record the compression force.
-
Evaluation: Evaluate the prepared tablets for physical properties such as weight variation, hardness, thickness, and friability.
In-Vitro Characterization: Predicting In-Vivo Performance
In-vitro dissolution testing is a critical quality control tool and helps in predicting the in-vivo performance of the formulation.[18][19]
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Utilize USP Apparatus II (Paddle Apparatus) is commonly used for oral solid dosage forms.[19]
-
Dissolution Media: Perform the test in multiple media to simulate the GI tract's pH progression. A common approach is:
-
First 2 hours: 900 mL of 0.1 N HCl (pH 1.2).
-
Next 10 hours: Change the medium to 900 mL of pH 6.8 phosphate buffer.
-
-
Test Conditions:
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the samples for chlorpheniramine concentration using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1][20][21][22]
Analysis of Release Kinetics
To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models:
-
Zero-Order: Cumulative % drug released vs. time.
-
First-Order: Log cumulative % drug remaining vs. time.
-
Higuchi Model: Cumulative % drug released vs. square root of time.
-
Korsmeyer-Peppas Model: Log cumulative % drug released vs. log time.
The model that best fits the data provides insights into the release mechanism (e.g., diffusion, erosion, or a combination).[23]
Caption: Workflow for tablet preparation and in-vitro dissolution testing.
Stability Studies: Ensuring Product Quality Over Time
Stability testing is essential to establish the shelf-life of the drug product and is conducted according to International Council for Harmonisation (ICH) guidelines.[24][25][26][27]
Protocol 3: Accelerated Stability Study
-
Batch Selection: Use at least three primary batches of the optimized formulation for the study.[26][27]
-
Packaging: Package the tablets in the proposed container closure system.
-
Storage Conditions: Store the samples under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[15]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).[15][26][27]
-
Tests: At each time point, evaluate the following:
-
Physical appearance
-
Hardness and friability
-
Assay of this compound
-
Content of degradation products
-
In-vitro dissolution profile
-
In-Vivo Evaluation: Pharmacokinetic Studies
The ultimate goal is to demonstrate that the sustained-release formulation provides the desired pharmacokinetic profile in a living system. This is typically done in animal models before proceeding to human trials.
Study Design
A single-dose, two-way crossover study design is often employed.[28]
-
Subjects: Healthy animal subjects (e.g., rabbits or dogs).
-
Treatments:
-
Test Formulation: The developed sustained-release this compound tablet.
-
Reference Formulation: An immediate-release chlorpheniramine formulation or an aqueous solution.
-
-
Washout Period: A sufficient washout period between treatments to ensure complete elimination of the drug from the system.
Protocol 4: In-Vivo Pharmacokinetic Study
-
Dosing: Administer a single oral dose of the test or reference formulation to the subjects after an overnight fast.
-
Blood Sampling: Collect blood samples at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 16, 24 hours) post-dosing.
-
Plasma Separation: Separate the plasma from the blood samples by centrifugation.
-
Bioanalysis: Analyze the plasma samples for chlorpheniramine concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
Caption: In-vivo pharmacokinetic crossover study workflow.
Expected Outcomes
Compared to the immediate-release formulation, the sustained-release tablet is expected to show:
-
A lower Cmax.
-
A prolonged Tmax.
-
A comparable or slightly higher AUC, indicating similar overall bioavailability.
-
A flatter plasma concentration-time profile, demonstrating sustained release.
Conclusion
This application note outlines a systematic and scientifically-grounded experimental design for the development of a sustained-release this compound formulation. By integrating thorough pre-formulation characterization, optimized formulation strategies, and comprehensive in-vitro and in-vivo evaluations, researchers can develop a robust dosage form with an improved therapeutic profile and enhanced patient compliance. Adherence to regulatory guidelines, such as those from the ICH and FDA, is paramount throughout the development process.[29][30]
References
- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
- LSC Group®. (n.d.). ICH Stability Guidelines.
- Colorcon. (2025). What Are Excipients? 9 Common Examples.
- ICH. (n.d.). Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Journal of Drug Delivery and Therapeutics. (n.d.). A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms.
- American Pharmaceutical Review. (n.d.). Sustained Release Excipients.
- International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES.
- Semantic Scholar. (2016). Pharmaceutical Preformulation Studies in Formulation and Development of New Dosage Form : A Review.
- Experts@Minnesota. (2008). Preformulation studies for tablet formulation development.
- Walsh Medical Media. (n.d.). Optimizing Oral Controlled Release Drug Delivery Systems using Experimental Designs.
- MDPI. (2020). 3D-Printed Gastroretentive Sustained Release Drug Delivery System by Applying Design of Experiment Approach.
- CD Formulation. (n.d.). Excipients for Sustained & Controlled Release Materials.
- National Institutes of Health. (n.d.). Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support.
- Contract Pharma. (2011). Excipients in Drug Delivery.
- ResearchGate. (2022). Natural excipients for sustained drug delivery.
- Google Patents. (n.d.). WO2004108092A2 - Tannate compositions and methods of use.
- Dissolution Technologies. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
- Pion Inc. (2024). What is in vitro dissolution testing?.
- ijrpr. (n.d.). Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review.
- National Institutes of Health. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
- PubMed. (2023). Tannic acid-based sustained-release system for protein drugs.
- USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.
- Specac Ltd. (n.d.). How Sustained-Release Drug Release Systems Work.
- US Pharmacopeia (USP). (n.d.). Dissolution and Drug Release Tests.
- PubMed. (n.d.). Optimization of sustained-release tablet formulations: a four-component mixture experiment.
- PubMed. (1995). Pharmacokinetic-pharmacodynamic relationships of H1-antihistamines.
- ResearchGate. (n.d.). Sustained release dosage forms: Design and evaluation of oral products.
- PubMed. (n.d.). Oral Modified Drug Release Solid Dosage Form with Special Reference to Design; An Overview.
- Pakistan Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas.
- Mondaq. (2017). FDA Provides New Product Specific Guidance For Development Of Certain Generic Drug Products.
- PubMed. (n.d.). Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate.
- FDA. (2025). Guidances | Drugs.
- National Institutes of Health. (2023). Drug-Releasing Tannic Acid-Mediated Adhesive PEG Hydrogel for Porous Titanium Implants.
- FDA. (n.d.). Guidance for Industry.
- PubMed Central. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects.
- UPM Pharmaceuticals. (n.d.). What is Sustained Release?.
- BioImpacts. (2023). Preparation and evaluation of lipid-based sustained release pellets of chlorpheniramine maleate by the wet extrusion-spheronization method.
- PubMed. (n.d.). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation.
- International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy.
- Journal of Pharmacy and Pharmacology. (2024). HPLC method development and validation for chlorpheniramine maleate.
- FDA. (n.d.). Guidance for Industry - SUPAC-MR: Modified Release Solid Oral Dosage Forms.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). The formulation of agar-based sustained release tablet of chlorpheniramine.
- Journal of Drug Delivery and Therapeutics. (2012). Formulation of Sustained Release Chlorpheniramine maleate Matrix Tablets through Optimization and their Evaluation.
- PubMed. (n.d.). In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis.
- RJPN. (n.d.). FORMULATION AND EVALUATION OF CHLORPHENIRAMINE MALEATE TABLETS BY LIQUID MASS TECHNOLOGY.
- BOC Sciences. (n.d.). Sustained Release Tablets Definition - Formulation.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Oral Modified Drug Release Solid Dosage Form with Special Reference to Design; An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. WO2004108092A2 - Tannate compositions and methods of use - Google Patents [patents.google.com]
- 5. Tannic acid-based sustained-release system for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsr.com [ijpsr.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. [PDF] Pharmaceutical Preformulation Studies in Formulation and Development of New Dosage Form : A Review | Semantic Scholar [semanticscholar.org]
- 10. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorcon.com [colorcon.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. jddtonline.info [jddtonline.info]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. How Sustained-Release Drug Release Systems Work - Specac Ltd [specac.com]
- 18. What is dissolution testing? [pion-inc.com]
- 19. usp.org [usp.org]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 26. database.ich.org [database.ich.org]
- 27. snscourseware.org [snscourseware.org]
- 28. FDA Provides New Product Specific Guidance For Development Of Certain Generic Drug Products - Food and Drugs Law - United States [mondaq.com]
- 29. Guidances | Drugs | FDA [fda.gov]
- 30. fda.gov [fda.gov]
Application Note & Protocol: A Guide to In Vivo Bioavailability Study Design for Chlorpheniramine Tannate Suspension
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically detailed guide for designing and executing an in vivo bioavailability study for a chlorpheniramine tannate oral suspension. Chlorpheniramine, a first-generation antihistamine, is formulated as a tannate salt to achieve a sustained-release profile, which presents unique challenges and considerations for pharmacokinetic assessment.[1][2] This guide moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a robust and regulatory-compliant study design. We will cover critical aspects from preclinical model selection and study design to bioanalytical methodology and pharmacokinetic data analysis, grounded in established scientific principles and regulatory expectations.
Introduction: The Scientific Imperative for a Specialized Study Design
Chlorpheniramine is a well-established H1-receptor antagonist used to treat allergic conditions.[3][4] Its mechanism involves blocking the action of histamine, a key mediator in allergic reactions.[3][4] The tannate salt formulation is a drug-resin complex designed to retard the dissolution and absorption of chlorpheniramine, thereby extending its therapeutic effect and allowing for less frequent dosing.[1][2] This modified-release characteristic is the central challenge in designing a bioavailability study.
Unlike immediate-release formulations, a suspension of this compound's absorption profile is governed not just by the drug's intrinsic properties but also by the dissociation of the tannate complex in the gastrointestinal tract. Therefore, the study's primary objective is to accurately characterize the rate and extent to which the active moiety, chlorpheniramine, becomes available at the site of action. This requires a meticulously planned study that can capture the prolonged absorption and elimination phases of the drug.
This guide is structured to provide a logical workflow, from foundational principles to detailed experimental protocols, ensuring scientific integrity and generating reliable, interpretable data.
Pre-Study Considerations & Rationale
Selection of an Appropriate Animal Model
The choice of animal model is critical for obtaining clinically translatable data. While various species are used in preclinical antihistamine research, including rodents and guinea pigs, the dog (specifically the Beagle) is often a preferred model for oral bioavailability studies due to several key factors.[5][6][7]
-
Physiological Similarities: The canine gastrointestinal tract shares more similarities with humans in terms of pH, transit time, and enzymatic activity compared to rodents.
-
Metabolic Profile: Dogs exhibit a saturable first-pass metabolism for chlorpheniramine, a phenomenon also observed in humans, making them a relevant model for studying absorption kinetics.[8]
-
Practicality: Their size allows for serial blood sampling without compromising animal welfare, which is essential for detailed pharmacokinetic profiling.
It is crucial to acknowledge inter-species variability. For instance, the elimination half-life of chlorpheniramine is significantly shorter in dogs (around 1.7 hours) and other domestic animals compared to humans (12-30 hours).[8][9] This necessitates a more frequent sampling schedule in the initial hours post-administration.
Recommendation: The Beagle dog is the recommended model for this study. A sufficient number of animals (typically n=6-8 per group) should be used to ensure statistical power.
Reference Product Selection
A bioavailability study is a comparative assessment. The test product (this compound suspension) must be compared against a suitable reference standard. According to FDA guidelines, this is typically an innovator drug product or a reference listed drug (RLD).[10] For assessing the absolute bioavailability of a new formulation, an intravenous (IV) solution of chlorpheniramine (e.g., as maleate or HCl salt) is the ideal reference, as it ensures 100% systemic availability.
-
Relative Bioavailability: Compares the new suspension to an approved oral formulation (e.g., an immediate-release chlorpheniramine maleate solution or syrup).
-
Absolute Bioavailability: Compares the new suspension to an IV formulation of chlorpheniramine. This provides the most complete picture of absorption efficiency by accounting for first-pass metabolism.[11]
Recommendation: For a comprehensive evaluation, a three-arm study including the test suspension, an oral reference solution, and an IV reference is optimal.
In Vivo Study Protocol: A Step-by-Step Methodology
This section outlines a detailed protocol for a crossover study design, which is the gold standard for bioavailability studies as it minimizes inter-subject variability.[12][13]
Experimental Design
A randomized, single-dose, three-period, three-sequence crossover design is recommended.
| Parameter | Specification | Rationale |
| Study Design | Randomized, 3-Period, 3-Sequence Crossover | Each animal serves as its own control, reducing biological variability and the number of animals required.[12] |
| Subjects | Healthy adult Beagle dogs (e.g., 6-8 males/females) | A homogenous group minimizes variability in drug metabolism and physiology. |
| Washout Period | Minimum of 7 days | Must be at least 5-7 times the drug's elimination half-life to ensure complete clearance from the previous dose.[14] |
| Housing | Individual housing in a controlled environment | Prevents cross-contamination and allows for accurate observation. |
| Fasting | Overnight fast (approx. 12 hours) prior to dosing | Standardizes GI conditions, as food can affect drug absorption.[14] |
Dosing and Administration
Accurate dosing is paramount. The suspension must be well-shaken before administration to ensure homogeneity.[1]
Protocol:
-
Pre-Dose: Weigh each animal to calculate the precise dose volume. Collect a pre-dose (0 hour) blood sample.
-
Test Formulation (Suspension): Administer the calculated dose of the this compound suspension orally using a gavage tube. Follow with a fixed volume of water (e.g., 10 mL) to ensure the full dose reaches the stomach.
-
Reference Formulation (Oral Solution): Administer the oral reference solution in a similar manner to the test suspension.
-
Reference Formulation (IV): Administer the IV solution via a catheter placed in a suitable vein (e.g., cephalic vein) over a short, controlled infusion period (e.g., 2 minutes).
Blood Sampling Schedule
The sampling schedule must be designed to capture the key pharmacokinetic phases: absorption, distribution, and elimination (ADME). Given the shorter half-life in dogs and the sustained-release nature of the tannate formulation, a biphasic sampling schedule is required.
Proposed Sampling Times (Post-Dose):
-
Oral Doses (Suspension & Solution): 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
-
IV Dose: 0 (pre-dose), 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
Sample Collection Protocol:
-
Collect approximately 2 mL of whole blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediately place samples on ice.
-
Centrifuge the samples at ~1500 x g for 10 minutes at 4°C within 30 minutes of collection to separate the plasma.
-
Transfer the plasma into uniquely labeled, cryo-safe tubes.
-
Store plasma samples at -70°C or lower until bioanalysis.
Workflow Diagram: In Vivo Bioavailability Study
Sources
- 1. Articles [globalrx.com]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Integration of preclinical and clinical knowledge to predict intravenous PK in human: bilastine case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chlorpheniramine. II. Effect of the first-pass metabolism on the oral bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Study on requirements of bioequivalence for registration of pharmaceutical products in USA, Europe and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. ema.europa.eu [ema.europa.eu]
Sensitive and Robust Quantification of Chlorpheniramine in Biological Matrices using LC-MS/MS
Application Note
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of chlorpheniramine in biological matrices, specifically human plasma and urine. The described methodologies provide the necessary sensitivity and selectivity for pharmacokinetic studies, bioequivalence trials, and clinical monitoring. We detail two primary sample preparation techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), offering flexibility based on laboratory resources and specific research needs. The protocols are designed to ensure high analyte recovery, minimize matrix effects, and deliver reproducible results. All procedures are outlined in accordance with FDA guidelines for bioanalytical method validation.
Introduction: The Rationale for Sensitive Chlorpheniramine Detection
Chlorpheniramine is a first-generation alkylamine antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Its widespread use necessitates a thorough understanding of its pharmacokinetic profile to ensure therapeutic efficacy and safety. Accurate measurement of chlorpheniramine concentrations in biological fluids like plasma and urine is paramount for these assessments. Given the low dosage and resulting low circulating concentrations of the drug, a highly sensitive and specific analytical method is required. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. This application note provides a comprehensive guide for the development and validation of a reliable LC-MS/MS method for chlorpheniramine quantification.
Foundational Principles: Why LC-MS/MS?
The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) offers unparalleled analytical capabilities for complex biological samples. The LC system separates chlorpheniramine from endogenous matrix components, thereby reducing ion suppression and matrix effects. The triple quadrupole mass spectrometer provides two layers of mass filtering. The first quadrupole (Q1) selects the protonated molecular ion of chlorpheniramine (the precursor ion). This ion is then fragmented in the second quadrupole (q2), the collision cell, and a specific fragment ion (the product ion) is selected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly enhances the signal-to-noise ratio, enabling the detection of picogram levels of the analyte.
Materials and Reagents
-
Chemicals and Solvents:
-
Chlorpheniramine maleate reference standard (USP grade or equivalent)
-
Brompheniramine maleate or Chlorpheniramine-d4 (internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (analytical grade)
-
Diethyl ether (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
-
Biological Matrices:
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Drug-free human urine
-
-
Supplies:
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
96-well plates (optional)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Experimental Protocols
Sample Preparation: The Key to Clean Analysis
The choice of sample preparation is critical for removing proteins and other interfering substances from the biological matrix. Here, we present two effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LLE is a classic and cost-effective method that partitions the analyte of interest between two immiscible liquid phases. For a basic drug like chlorpheniramine, the plasma sample is first basified to neutralize the charge on the amine groups, making the molecule more soluble in an organic solvent.
Step-by-Step LLE Protocol:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard (IS) solution (e.g., Brompheniramine or Chlorpheniramine-d4).
-
Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample and vortex for 30 seconds. This step is crucial to ensure chlorpheniramine is in its non-ionized, more hydrophobic state, facilitating its extraction into the organic solvent.[1]
-
Add 2 mL of diethyl ether and vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
SPE offers a more selective and often cleaner extraction compared to LLE. For basic compounds like chlorpheniramine, a mixed-mode cation exchange SPE sorbent is highly effective. This sorbent utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Dilute 1 mL of urine or plasma with 1 mL of 50 mM ammonium acetate (pH 6).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6). Conditioning wets the sorbent and creates an environment conducive to analyte retention.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash with 1 mL of 50 mM ammonium acetate (pH 6) to remove polar interferences.
-
Wash with 1 mL of 1 M acetic acid to remove weakly basic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences. The combination of washes ensures a very clean final eluate.
-
-
Elution: Elute the chlorpheniramine and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention mechanism.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development and can be further optimized based on the specific instrumentation used.
A reversed-phase C18 column is well-suited for the separation of chlorpheniramine. The use of a formic acid modifier in the mobile phase ensures good peak shape by promoting the protonation of the analyte.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The MRM transitions and instrument-specific parameters need to be optimized for maximum sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Optimized MRM Transitions:
The selection of appropriate MRM transitions is crucial for the selectivity of the method. The following transitions have been found to be robust for chlorpheniramine and a common internal standard, brompheniramine.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Chlorpheniramine | 275.1 | 230.1 (Quantifier) | 100 | 15 | 40 |
| 275.1 | 167.1 (Qualifier) | 100 | 25 | 40 | |
| Brompheniramine (IS) | 319.1 | 274.1 (Quantifier) | 100 | 15 | 45 |
| 319.1 | 201.1 (Qualifier) | 100 | 30 | 45 |
Note: Collision energy and declustering potential are instrument-dependent and should be optimized for the specific mass spectrometer being used. The optimization process involves infusing a standard solution of the analyte and systematically varying these parameters to achieve the maximum signal intensity for each transition.[3][4]
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability and reproducibility for its intended use. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5]
Key Validation Parameters
The following parameters are essential for a full method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. A calibration curve with at least six non-zero standards should be prepared and analyzed.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Acceptance Criteria
The following table summarizes the typical acceptance criteria for chromatographic assays according to FDA guidelines.[6][7]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Mean) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for the quantification of chlorpheniramine in human plasma and urine. The choice between liquid-liquid extraction and solid-phase extraction allows for flexibility in laboratory workflows. By following the outlined protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data for pharmacokinetic and other clinical studies.
References
-
A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available at: [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]
-
Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. PubMed. Available at: [Link]
-
Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]
-
Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Semantic Scholar. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. Available at: [Link]
-
The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. KoreaScience. Available at: [Link]
-
Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available at: [Link]
-
Sensitive GLC-mass spectrometric determination of chlorpheniramine in serum. PubMed. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
Skyline Collision Energy Optimization. Skyline. Available at: [Link]
-
Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Semiautomated method for the analysis of formulations of chlorpheniramine maleate and brompheniramine maleate. PubMed. Available at: [Link]
-
Liquid-liquid extraction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. RSC Publishing. Available at: [Link]
-
Development and Application of a Validated Liquid Chromatography-Mass Spectrometry Method for the Determination of Dexchlorpheniramine Maleate in Human Plasma. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. fda.gov [fda.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. fda.gov [fda.gov]
Application Notes & Protocols for the Preparation of Chlorpheniramine Tannate Oral Suspension for Clinical Trials
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and quality control of a Chlorpheniramine Tannate Oral Suspension intended for clinical trials. The protocol emphasizes an in-situ complexation method, which offers superior batch-to-batch consistency and process efficiency. Key considerations for formulation development, particularly for pediatric applications, are discussed, alongside detailed methodologies for critical quality attribute testing and stability program design.
Introduction: The Rationale for this compound Suspension
Chlorpheniramine, a first-generation alkylamine antihistamine, is widely used to treat symptoms associated with allergies and the common cold.[1][2] While effective, its maleate salt form often presents challenges in pediatric formulations due to a bitter taste and a relatively short half-life requiring frequent dosing. Complexation of chlorpheniramine with tannic acid to form this compound offers two significant advantages:
-
Sustained Release: The large size of the tannate molecule and the nature of the complex lead to slower dissolution and absorption of the active pharmaceutical ingredient (API), allowing for a prolonged therapeutic effect and reduced dosing frequency.[3][4][5] This is particularly beneficial for improving patient compliance, especially in children.
-
Taste Masking: The complex effectively masks the inherent bitterness of the chlorpheniramine molecule, a critical attribute for pediatric oral liquid formulations.[3][4][6]
This guide focuses on an in-situ manufacturing process where the this compound complex is formed directly within the liquid vehicle during compounding. This approach is highly efficient as it eliminates the need for isolating and purifying the tannate salt, which can lead to variability in stoichiometry and purity.[7]
Pre-formulation and Excipient Selection
The development of a safe, stable, and palatable oral suspension requires careful characterization of the API and judicious selection of excipients. This is paramount for pediatric formulations, where certain common excipients may be undesirable or even harmful.[8][9][10]
Active Pharmaceutical Ingredient (API) and Complexing Agent
-
Chlorpheniramine Maleate USP: The starting material is typically the highly pure and well-characterized maleate salt.[11][12] Its identity and purity should be confirmed according to the current USP monograph.
-
Tannic Acid USP: A naturally occurring polyphenol, tannic acid serves as the complexing agent.[13] Its source and grade are important as they can influence the complexation efficiency and final product characteristics.
Excipient Selection for a Pediatric Suspension
Choosing the right excipients is foundational to the formulation's success.[14] Oral suspensions are complex systems designed to ensure uniform dosing and stability of an insoluble dispersed phase.[15]
Table 1: Recommended Excipients for this compound Oral Suspension
| Component | Function | Example(s) | Typical Concentration (% w/v) | Rationale & Key Considerations |
| Vehicle | Continuous phase | Purified Water, USP | q.s. to 100% | The most common and safest solvent for pediatric formulations.[9] |
| Suspending Agent | Increases viscosity to prevent rapid sedimentation of the tannate complex. | Xanthan Gum, Magnesium Aluminum Silicate (MAS) | 0.2 - 1.0% | Provides a stable dispersion that can be easily redispersed upon shaking. A combination of agents is often used for synergistic effects.[16] |
| Wetting Agent | Facilitates the dispersion of hydrophobic particles. | Glycerin, Propylene Glycol | 5 - 20% | Aids in the initial dispersion of tannic acid and the formed complex. Propylene glycol use should be carefully evaluated and minimized in neonatal formulations.[17] |
| Sweetener | Improves palatability. | Sucrose, Sorbitol, Sucralose | 20 - 60% | A combination of bulk (sucrose, sorbitol) and high-intensity (sucralose) sweeteners is common. Sorbitol should be used with caution in patients with fructose intolerance.[9] |
| Preservative | Prevents microbial growth in the aqueous formulation. | Sodium Benzoate, Methylparaben | 0.05 - 0.2% | Essential for multi-dose containers. Selection must consider potential sensitivities in pediatric populations.[9][10] |
| Flavoring Agent | Masks any residual unpleasant taste. | Natural or Artificial Flavors (e.g., Cherry, Grape) | 0.1 - 0.5% | Must be age-appropriate and free of known allergens. |
| Buffering Agent | Maintains a stable pH. | Citric Acid / Sodium Citrate | As needed | pH control is critical for the stability of the API, the effectiveness of the preservative system, and taste.[18] |
Manufacturing Protocol: Lab-Scale Preparation (1 L Batch)
This protocol details the in-situ preparation of a this compound oral suspension. The process is designed to be scalable and ensures the consistent formation of the active complex.
Equipment and Materials
-
Jacketed mixing vessel with a variable-speed propeller mixer and a high-shear homogenizer (e.g., Silverson type).
-
Calibrated balances and glassware.
-
pH meter.
-
Raw materials as specified in the formulation (See Table 1).
Compounding Workflow Diagram
Caption: Manufacturing workflow for the in-situ preparation of this compound Oral Suspension.
Step-by-Step Protocol
-
Vehicle Preparation: a. Charge the main manufacturing vessel with approximately 70% of the final batch volume of Purified Water, USP. b. While mixing at a moderate speed, sequentially add and dissolve the buffering agents (e.g., citric acid, sodium citrate), sweeteners (e.g., sucrose, sucralose), and preservatives (e.g., sodium benzoate). c. Continue mixing until all components are fully dissolved.
-
Suspending Agent Hydration: a. In a separate container, create a slurry by dispersing the xanthan gum in glycerin. This prevents the formation of gum agglomerates ("fish-eyes") when added to water. b. Slowly add the slurry to the main vessel under continuous mixing. c. Increase the mixing speed and continue to mix for at least 30 minutes, or until the suspending agent is fully hydrated and the vehicle is uniform and viscous.
-
In-Situ Complexation: a. Reduce the mixing speed. Slowly add and disperse the Tannic Acid into the hydrated vehicle. Mix until uniformly dispersed.[16] b. In a separate beaker, dissolve the Chlorpheniramine Maleate in a small portion of Purified Water. c. Slowly add the Chlorpheniramine Maleate solution to the main vessel. The formation of the insoluble, fine, off-white this compound precipitate will be observed. d. Continue mixing for a minimum of 60 minutes to ensure the complexation reaction goes to completion.
-
Final Formulation & Homogenization: a. Add the flavoring agent and mix until uniform. b. Add Purified Water to bring the batch to its final volume (Quantum Sufficit - QS) and mix well. c. Recirculate the suspension through a high-shear homogenizer to reduce the particle size of the complex and ensure a uniform, smooth suspension. The homogenization parameters (time, speed) are critical and must be validated.[15] d. After homogenization, perform a final mix for 15-30 minutes to ensure batch uniformity.
-
Filling and Packaging: a. Transfer the bulk suspension to a holding tank equipped with a slow-speed agitator to maintain uniformity during the filling process.[18] b. Fill the suspension into appropriate, light-resistant containers with well-fitting closures. For pediatric use, consider packaging with flow restrictors and calibrated dosing devices.[19]
Quality Control and Release Testing for Clinical Trials
For clinical trial materials, robust quality control is essential to ensure patient safety and data integrity.[20] The finished product must be tested against a pre-defined set of specifications.
Quality Control Testing Workflow
Caption: Quality control testing scheme for this compound Oral Suspension.
Finished Product Specifications
Table 2: Example Finished Product Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white, viscous suspension, free from foreign matter. |
| Identification | HPLC (Retention Time) | The principal peak in the sample chromatogram corresponds to the retention time of the Chlorpheniramine Maleate USP RS peak. |
| Assay | HPLC | 90.0% - 110.0% of the labeled amount of Chlorpheniramine Maleate. |
| Related Compounds | HPLC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |
| pH | Potentiometry | 4.5 - 6.0 |
| Viscosity | Rotational Viscometer | Within a validated range to ensure pourability and stability. |
| Particle Size Distribution | Laser Diffraction | D90 ≤ 25 µm. A tight, unimodal distribution is desired.[18][21] |
| Microbial Enumeration | USP <61> | Total Aerobic Microbial Count: ≤ 100 CFU/mLTotal Yeasts and Molds Count: ≤ 10 CFU/mL |
| Absence of Pathogens | USP <62> | Absent for E. coli and S. aureus. |
| Preservative Content | HPLC | 90.0% - 110.0% of the labeled amount (if applicable). |
Key Analytical Protocols
Protocol 4.3.1: Assay and Related Compounds by HPLC
-
Principle: A reversed-phase HPLC method with UV detection is used to separate and quantify chlorpheniramine from its potential degradants and formulation excipients.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 25 cm, 5 µm).[22]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with an ion-pairing agent like octane sulfonate) and an organic solvent (e.g., acetonitrile).[22]
-
Preparation of Standard: Accurately weigh and dissolve Chlorpheniramine Maleate USP Reference Standard (RS) in the mobile phase to obtain a known concentration.
-
Preparation of Sample: Accurately weigh a portion of the suspension, dissolve and dilute it quantitatively with the mobile phase to the target concentration. The sample may require sonication and centrifugation to remove insoluble excipients.
-
Chromatographic Conditions:
-
Calculation: The amount of chlorpheniramine maleate is calculated by comparing the peak area from the sample preparation to the peak area from the standard preparation.[24]
Protocol 4.3.2: Particle Size Distribution by Laser Diffraction
-
Principle: This technique measures the scattering of light by the suspended particles to determine their size distribution. It is a critical parameter for oral suspensions, influencing stability, bioavailability, and mouthfeel.[21][25]
-
Instrumentation: Laser diffraction particle size analyzer with a liquid dispersion unit.
-
Procedure:
-
Select an appropriate dispersant in which the this compound is insoluble (e.g., saturated solution of the drug product placebo).
-
Add a representative sample of the suspension to the dispersant until the optimal obscuration level is reached.
-
Analyze the sample according to the instrument's validated parameters.
-
Report the results as the volume-based distribution, including values for D10, D50 (median), and D90.
-
Stability Study Protocol for Clinical Trial Material
Stability testing is required to establish a shelf-life for the investigational product for the duration of the clinical study.[20][26]
Table 3: Example Stability Study Protocol
| Parameter | Description |
| Storage Conditions | Long-Term: 25°C ± 2°C / 60% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RH |
| Time Points | Long-Term: 0, 3, 6, 9, 12, 18, 24 monthsAccelerated: 0, 1, 3, 6 months |
| Container Orientation | Upright, Inverted, and Horizontal to assess container-closure interactions.[18] |
| Tests to be Performed | Appearance, Assay, Related Compounds, pH, Viscosity, Particle Size Distribution, Microbial Limits (at beginning and end), Preservative Content.[27] |
At least one month of accelerated stability data should be available before initiating clinical trials.[26] The stability program should continue concurrently with the clinical study.
Conclusion
The preparation of a this compound Oral Suspension for clinical trials requires a thorough understanding of the API's physicochemical properties, a rational approach to formulation design, and a well-controlled manufacturing process. The in-situ complexation method described herein offers an efficient and reproducible pathway to a stable and effective product. Strict adherence to quality control protocols and a comprehensive stability program are imperative to ensure the safety of trial participants and the integrity of the clinical data generated.
References
- Lab Manager. (2025, May 22).
- Pharma Specialists. (2025, July 20). Particle Size Distribution (PSD)
- Al-khattawi, A., Mohammed, A. R., Doughty, D., & Perrie, Y. (2014). Excipients in medicines for children: scientific and regulatory paradigms. Therapeutic delivery, 5(4), 437–448.
- Pestana, M. E., et al. (2021). Excipients in the Paediatric Population: A Review. Pharmaceuticals, 14(7), 679.
-
Hussain, M. A., et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. International journal of pharmaceutics, 438(1-2), 149–158. [Link]
- Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences.
- Mărculescu, A., et al. (2023).
- Al-Gousous, J., & Langguth, P. (2024). Exploring paediatric oral suspension development: Challenges, requirements, and formulation advancements. International journal of pharmaceutics, 658, 124151.
- U.S. Food and Drug Administration. (1994, August). Guide to Inspections of Oral Solutions and Suspensions. FDA.
- Hussain, M. A., et al. (2012).
- Lubrizol. (n.d.). A Guide to Oral Suspensions for Formulation Scientists.
- Kiel, J. S. (2002). Process for preparing tannate liquid and semi-solid dosage forms. U.S.
- Panda, S., Beg, S., & Almalki, W. H. (2025, August 10). Pharmaceutical excipients and pediatric formulations.
- PCCA. (2024, August 14). Challenges in Pediatric Compounding: Excipients and Dosage Forms. The PCCA Blog.
- GlobalRx. (n.d.). Respi-TANN 20-30mg/5ml Suspension: Detailed Clinical Profile. GlobalRx.
- ZIM Labs. (n.d.). Impact of particle size on oral solid dosage forms.
- U.S. Food and Drug Administration. (1998, May). Draft Guidance on Stability Testing of Drug Substances and Products. FDA.
- International Journal of Pharmaceutical and Professional's Research. (n.d.).
- Pharmaceutical Technology. (2019, October 2).
- Amin, K., et al. (2012). Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. Pharmaceutical development and technology, 17(1), 89–98.
- Cadila Pharmaceuticals Limited. (2002). The process of manufacturing pharmaceutical grade tannates.
- Journal of Applied Pharmaceutical Science. (n.d.).
- Sunder, B. S., & Mittal, A. K. (2024, September 26).
- Alagić-Džambić, L. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. International Journal of Pharmacy Teaching & Practices, 5(3), 997-1001.
- USP. (n.d.).
- Borate, S. Z., et al. (2009). Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. Indian journal of pharmaceutical sciences, 71(3), 323–326.
- U.S. Food and Drug Administration. (2020, March). Restricted Delivery Systems: Flow Restrictors for Oral Liquid Drug Products Guidance for Industry. FDA.
- PubChem. (n.d.). Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine.
- U.S. Pharmacopeia. (2025, February 14).
- WebMD. (n.d.). Chlorphen-Pseudoeph-DM Tannate Suspension - Uses, Side Effects, and More.
- Bayview Pharmacy. (n.d.). Chlorpheniramine 0.8mg/Pseudoephedrine 6mg/Dextromethorphan 6mg - Cold & Cough Relief.
- Google Patents. (n.d.).
- USP. (n.d.). usp31nf26s1_m16514, USP Monographs: Chlorpheniramine Maleate and Pseudoephedrine Hydrochloride Oral Solution. uspbpep.com.
- U.S. Food and Drug Administration. (2008, November 6). 204307Orig1s000.
- USP-NF. (2015, October 1).
- Google Patents. (n.d.).
Sources
- 1. WebMD's A to Z Drug Database [webmd.com]
- 2. Chlorpheniramine 0.8mg/Pseudoephedrine 6mg/Dextromethorphan 6mg - Cold & Cough Relief | Bayview Pharmacy [bayviewrx.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20050020509A1 - Process for preparing tannate liquid and semi-solid dosage forms - Google Patents [patents.google.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Excipients in the Paediatric Population: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. CHLORPHENIRAMINE MALEATE - 2015-10-01 | USP-NF [uspnf.com]
- 13. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]
- 14. Exploring paediatric oral suspension development: Challenges, requirements, and formulation advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 16. patents.justia.com [patents.justia.com]
- 17. THE PCCA BLOG | Challenges in Pediatric Compounding: Excipients a [pccarx.com]
- 18. fda.gov [fda.gov]
- 19. Restricted Delivery Systems: Flow Restrictors for Oral Liquid Drug Products Guidance for Industry | FDA [fda.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 22. iomcworld.org [iomcworld.org]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. uspbpep.com [uspbpep.com]
- 25. Particle Size Distribution (PSD) of API in Oral Suspension Preparation [pharmaspecialists.com]
- 26. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 27. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Simultaneous Determination of Chlorpheniramine Tannate and Pseudoephedrine Tannate in Pharmaceutical Formulations
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Chlorpheniramine Tannate and Pseudoephedrine Tannate. The analysis of tannate salts presents unique challenges due to the physicochemical properties of tannic acid, including its polymeric nature and potential for chromatographic interference. This method employs a gradient elution strategy on a C18 column to achieve effective separation of the active pharmaceutical ingredients (APIs) from the tannate moiety and potential degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] This method is suitable for routine quality control analysis and stability studies of pharmaceutical dosage forms containing these two active ingredients.
Introduction and Scientific Rationale
Chlorpheniramine, an alkylamine antihistamine, and pseudoephedrine, a sympathomimetic amine, are frequently combined in pharmaceutical preparations for the symptomatic relief of coughs, colds, and allergies. The use of tannate salts for these APIs is a formulation strategy intended to provide modified-release characteristics and improve taste-masking. However, the analytical quantification of these tannate salts poses a significant challenge.
The primary analytical obstacle is the presence of tannic acid, which is not a single chemical entity but a mixture of polyphenolic compounds. This can lead to broad, interfering peaks in chromatography and potential complexation with the APIs. Furthermore, the solubility of tannate salts can be significantly lower and more pH-dependent compared to their hydrochloride or maleate counterparts, complicating sample preparation.[5]
Therefore, a dedicated analytical method is required to separate the APIs from the tannate counter-ion and ensure accurate quantification. This application note describes a method that directly addresses these challenges through optimized sample extraction and a tailored chromatographic gradient. The validation of this method is performed according to the principles outlined in ICH and FDA guidelines to ensure it is fit for its intended purpose.[6][7][8][9]
Experimental Workflow Overview
The following diagram provides a high-level overview of the analytical workflow, from sample preparation to final data analysis and validation.
Caption: Figure 1. Overall Analytical Workflow
Materials and Methodology
Reagents and Materials
-
This compound and Pseudoephedrine Tannate Reference Standards (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Purified Water (18.2 MΩ·cm, prepared from a Milli-Q system or equivalent)
-
0.45 µm PVDF or Nylon Syringe Filters
Instrumentation and Chromatographic Conditions
The method was developed on an Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD), but any equivalent HPLC system can be used.
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 chemistry provides excellent retention for the moderately polar analytes. The end-capped silica minimizes peak tailing. |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ | The acidic pH ensures that both basic APIs are fully protonated and soluble, promoting sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection (DAD) | 215 nm | This wavelength offers a good compromise for detecting both pseudoephedrine (which has a weak chromophore) and chlorpheniramine. |
| Injection Volume | 10 µL | Standard volume to ensure good peak response without overloading the column. |
| Column Temperature | 30 °C | Maintained temperature ensures reproducible retention times. |
| Gradient Program | See Table 2 below | A gradient is essential to elute the APIs and then wash out the strongly retained tannic acid components from the column. |
Table 1: Optimized Chromatographic Conditions.
Table 2: Gradient Elution Program.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Protocols: Preparation of Solutions
Preparation of Mobile Phase A (25 mM Phosphate Buffer, pH 3.0)
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of purified water.
-
Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Preparation of Diluent
The diluent is a mixture of Mobile Phase A and Methanol in a 50:50 (v/v) ratio. The methanol is crucial for breaking the ionic association of the tannate salts and ensuring complete dissolution of the APIs.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 50 mg of Pseudoephedrine Tannate and 8 mg of this compound reference standards into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
Preparation of Sample Solution (from a hypothetical tablet formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 20 minutes to ensure complete extraction of the APIs.
-
Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[1][3][4] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]
System Suitability
Before performing any analysis, the chromatographic system's suitability must be verified. A standard solution is injected six times, and the parameters are evaluated against the established criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 for both API peaks |
| Theoretical Plates (N) | N ≥ 2000 for both API peaks |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections |
| Resolution (Rs) | Rs ≥ 2.0 between the two API peaks |
Table 3: System Suitability Test (SST) Criteria.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Protocol: Inject the diluent, a placebo solution, and a standard solution. The diluent and placebo chromatograms should show no interfering peaks at the retention times of Chlorpheniramine and Pseudoephedrine.
-
Forced Degradation: To demonstrate stability-indicating capability, the sample solution was subjected to stress conditions (acid, base, oxidative, thermal, and photolytic). The resulting chromatograms were analyzed to ensure that degradation product peaks did not co-elute with the main API peaks. Peak purity analysis using a DAD is essential.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2][10]
-
Protocol: A series of at least five concentrations were prepared from the standard stock solution, ranging from 50% to 150% of the nominal assay concentration. Each concentration was injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Pseudoephedrine Tannate | 250 - 750 | 0.9995 |
| This compound | 40 - 120 | 0.9998 |
Table 4: Example Linearity Data.
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Protocol: Accuracy was determined by spiking a placebo mixture with known amounts of APIs at three concentration levels (80%, 100%, and 120%) in triplicate. The recovery of the added APIs was then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Level | Pseudoephedrine Tannate (% Recovery) | This compound (% Recovery) |
| 80% | 99.5% | 100.2% |
| 100% | 100.1% | 100.5% |
| 120% | 99.8% | 99.7% |
Table 5: Example Accuracy (Recovery) Data.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Protocol (Repeatability): Six separate sample preparations from a single homogeneous batch were analyzed on the same day.
-
Protocol (Intermediate Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
Acceptance Criteria: The % RSD for the assay results should be ≤ 2.0%.
| Precision Level | Pseudoephedrine Tannate (% RSD) | This compound (% RSD) |
| Repeatability (n=6) | 0.85% | 0.92% |
| Intermediate (n=6) | 1.10% | 1.25% |
Table 6: Example Precision Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves).
-
Robustness
-
Protocol: The robustness of the method was evaluated by making small, deliberate variations in method parameters, such as the pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the simultaneous determination of this compound and Pseudoephedrine Tannate in pharmaceutical dosage forms. The optimized sample preparation procedure effectively overcomes the challenges associated with the tannate salt form, and the gradient chromatographic method provides excellent separation from the tannic acid moiety and potential degradation products. This validated method is fit for its intended purpose in a regulated quality control laboratory.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Vignaduzzo, S. E., & Kaufman, T. S. (2013). Development and Validation of a HPLC Method for the Simultaneous Determination of Bromhexine, Chlorpheniramine, Paracetamol, and Pseudoephedrine in their Combined Cold Medicine Formulations.
- Patel, P. M., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(5), 630–634.
- ResearchGate. (2015). Simultaneous determination of pseudoephedrine and chlorpheniramine in human plasma by HPLC-UV detection method.
Sources
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: Particle Size Analysis of Chlorpheniramine Tannate Raw Material by Laser Diffraction
Abstract
This document provides a comprehensive guide and a detailed protocol for the particle size analysis of Chlorpheniramine Tannate Active Pharmaceutical Ingredient (API) raw material using laser diffraction. Particle size is a critical quality attribute for this poorly water-soluble compound, significantly influencing its dissolution rate, bioavailability, and manufacturability into final dosage forms. This application note delves into the scientific rationale behind method development choices, offers a step-by-step protocol for analysis, and outlines a robust validation strategy in accordance with established regulatory guidelines.
Introduction: The Criticality of Particle Size in this compound
This compound is a salt of chlorpheniramine, an antihistamine, and tannic acid. The formation of the tannate salt significantly reduces the aqueous solubility of the drug, a property leveraged to achieve sustained-release profiles and for taste-masking.[1] However, this inherent low solubility makes the particle size distribution (PSD) a paramount physical characteristic.
The Noyes-Whitney equation dictates that the dissolution rate of a substance is directly proportional to its surface area.[2] For a poorly soluble drug like this compound, a smaller particle size translates to a larger surface area, which can enhance a slow dissolution rate, thereby influencing its bioavailability.[3][4] Conversely, an uncontrolled or overly fine particle size can lead to issues during manufacturing, such as poor powder flow, agglomeration, and difficulties in blend uniformity.[3] Therefore, robust and accurate characterization of the PSD of the this compound raw material is not merely a quality control check; it is a critical step in ensuring consistent product performance and manufacturability.
Laser diffraction is the most widely adopted technique for pharmaceutical particle size analysis due to its speed, reproducibility, and wide dynamic range.[5][6] This guide will focus on a wet dispersion laser diffraction method, which is generally preferred for fine pharmaceutical powders to ensure complete deagglomeration.[7][8]
Foundational Principles: Method Development Strategy
A successful laser diffraction method hinges on the representative measurement of the primary particles of the API. This requires a systematic approach to method development, focusing on the complete and stable dispersion of the this compound powder in a suitable liquid medium.
The Challenge of a Poorly Soluble Tannate Salt
This compound's low aqueous solubility is the central consideration. While this property prevents the dissolution of the sample during analysis in an aqueous medium, it also presents a challenge for proper wetting and dispersion. Tannins, being polyphenolic compounds, can exhibit complex surface chemistry.[9] Therefore, the selection of an appropriate dispersant and the use of surfactants are critical to overcome particle-particle cohesive forces and ensure a stable suspension.
Optical Properties: The Mie Theory Imperative
Laser diffraction instruments calculate particle size distribution from the angular pattern of scattered light.[5] For particles in the micrometer and sub-micrometer range, the Mie theory provides a more accurate model than the Fraunhofer approximation, as it accounts for the interaction of light with the particle material. The application of Mie theory requires the input of the refractive indices (RI) of both the particles and the dispersant.
-
Dispersant RI: The RI of the chosen dispersant must be known and entered into the instrument software.
Experimental Protocol: Laser Diffraction Analysis of this compound
This protocol is designed for a generic laser diffraction system equipped with a wet dispersion unit. Instrument-specific parameters should be optimized.
Materials and Equipment
-
Laser Diffraction Particle Size Analyzer: (e.g., Malvern Mastersizer, Horiba LA-960, or equivalent) with a liquid dispersion unit.
-
This compound API: A representative sample obtained using a validated sampling technique (e.g., cone and quartering).
-
Dispersant: Deionized water with a suitable surfactant.
-
Surfactant: A non-ionic surfactant such as Tween 80 or Span 80, or an anionic surfactant like sodium dodecyl sulfate (SDS). A 0.1% (w/v) stock solution is recommended.
-
Spatula and Weighing Balance.
-
Beakers and Pipettes.
Method Development Workflow
The following workflow is essential for establishing a robust and reliable analytical method.
}
Step-by-Step Measurement Protocol
-
System Preparation:
-
Ensure the laser diffraction instrument is powered on and has undergone its warm-up sequence.
-
Perform a background measurement with the selected dispersant (deionized water with the optimized concentration of surfactant) until a stable and clean baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh a representative amount of this compound powder. The exact amount will depend on the instrument and the desired obscuration.
-
Create a pre-dispersion by adding a small amount of the dispersant to the powder in a beaker and mixing to form a paste. This ensures proper wetting of the particles.
-
Add more dispersant to the paste and mix thoroughly to create a homogeneous suspension.
-
-
Measurement:
-
With the stirrer/pump running at the optimized speed, add the pre-dispersed sample dropwise to the disperser tank until the target obscuration level is reached.
-
Apply the optimized duration of sonication.
-
Allow the system to circulate for a defined period to ensure homogeneity before initiating the measurement.
-
Acquire at least three consecutive measurements of the sample.
-
-
Data Analysis:
-
Use the Mie scattering theory for data calculation.
-
Input the refractive index for this compound (starting with an estimate and using an experimentally determined value for validated methods) and the dispersant.
-
Report the particle size distribution, including the D10, D50, and D90 values, and the span ((D90-D10)/D50).
-
System Suitability
Before each analytical run, the performance of the instrument should be verified using a certified particle size standard. The results must fall within the certified range for the standard.
Method Validation: Ensuring Trustworthiness and Compliance
Validation of the particle size analysis method is a regulatory requirement and ensures the reliability of the generated data.[3] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[11][12][13]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Procedure | Acceptance Criteria (as per USP <429>) [4] |
| Precision | To assess the closeness of agreement between a series of measurements. | Repeatability: Analyze a single sample preparation six times. Intermediate Precision: Analyze six separate preparations of the same sample by a different analyst on a different day. | For D50 > 10 µm: RSD ≤ 10% For D10 & D90 > 10 µm: RSD ≤ 15% (Limits are doubled for particles < 10 µm) |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small variations to parameters such as sonication time (±10s), stirrer speed (±100 RPM), and obscuration (±2%). | The results should remain within the precision criteria. |
| Specificity | To ensure the method measures only the particle size of the API. | While not fully applicable in the traditional sense, it can be demonstrated by microscopic examination to confirm the particles being measured are indeed the API and are well-dispersed. | Visual confirmation of dispersed primary particles. |
}
Setting Specifications
Acceptance criteria for the particle size distribution of this compound raw material should be established based on its impact on the performance and manufacturability of the final drug product.[3] This typically involves studying multiple batches of the API with varying PSDs and correlating these with critical quality attributes of the dosage form, such as dissolution profiles and content uniformity.
A typical specification for an API would include limits for D10, D50, and D90. For example:
| Parameter | Acceptance Criteria | Rationale |
| D10 | NMT X µm | Controls the level of fine particles, which can impact powder flow and agglomeration. |
| D50 | Y - Z µm | Defines the central tendency of the distribution, impacting average dissolution rate. |
| D90 | NMT W µm | Controls the presence of large particles, which could lead to incomplete dissolution and content uniformity issues. |
NMT: Not More Than. The values X, Y, Z, and W must be determined through experimental data from product development studies.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High RSD in results | Incomplete dispersion (agglomerates present). | Increase sonication time or surfactant concentration. |
| Unstable suspension (particles settling). | Increase stirrer speed or consider a more viscous dispersant. | |
| Poor sampling technique. | Re-sample using a validated method like cone and quartering. | |
| Bimodal or multimodal distribution | Presence of agglomerates. | Optimize sonication. |
| Contamination of the dispersant. | Use fresh, filtered dispersant and perform a clean background check. | |
| Shifting particle size over time | Particle dissolution or swelling. | Select a non-aqueous dispersant in which the API is insoluble. |
| Agglomeration over time. | Improve stabilization by optimizing surfactant type and concentration. |
Conclusion
The particle size analysis of this compound is a critical component of its quality control. A well-developed and validated laser diffraction method, as outlined in this guide, provides a reliable and reproducible means of characterizing this important attribute. By understanding the scientific principles behind the methodology and adhering to a systematic approach, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound raw material, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
PubChem. (n.d.). (+-)-Chlorpheniramine. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AAPS PharmSciTech. (2010). Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. Retrieved from [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution. Retrieved from [Link]
-
InnoPharma Technology. (n.d.). A Guide to D-values in Pharmaceutical Particle Characterisation. Retrieved from [Link]
-
Intek Group. (n.d.). Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). Tannic Acid. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Method Development for Laser-Diffraction Particle-Size Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Q14: Analytical Procedure Development Q2 (R2). Retrieved from [Link]
-
YouTube. (2023). Particle Size Distribution (PSD) Setting Acceptance Criteria as per ICH Q6A. Retrieved from [Link]
-
PubChem. (n.d.). Chlorpheniramine Maleate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Tannic acid. Retrieved from [Link]
-
precisionFDA. (n.d.). CHLORPHENIRAMINE MALEATE. Retrieved from [Link]
-
Nishka Research. (n.d.). API Particle Size distribution in Tablet. Retrieved from [Link]
-
PharmaeliX. (2023). PSD Method Validation Procedure Made Easy. Retrieved from [Link]
Sources
- 1. Tannic acid | 1401-55-4 [chemicalbook.com]
- 2. 1401-55-4 CAS MSDS (Tannic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA [gbmsa.org.za]
- 5. pharmtech.com [pharmtech.com]
- 6. A Guide to D-values in Pharmaceutical Particle Characterisation - InnoPharma Technology [innopharmatechnology.com]
- 7. Tannic acid - Wikipedia [en.wikipedia.org]
- 8. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2 r 2 guidance on the validation of laser diffraction | Malvern Panalytical [malvernpanalytical.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Chlorpheniramine [webbook.nist.gov]
Application of Near-Infrared Spectroscopy in Chlorpheniramine Tannate Formulation Analysis
Introduction
Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool in the pharmaceutical industry, offering rapid, non-destructive, and cost-effective analysis of solid dosage forms.[1] Its ability to penetrate deeper into samples compared to mid-infrared spectroscopy allows for the analysis of intact tablets and capsules without the need for sample preparation.[2][3] This application note details the methodology for the quantitative analysis of chlorpheniramine tannate in pharmaceutical formulations using NIR spectroscopy. This compound, a salt of chlorpheniramine and tannic acid, presents unique analytical challenges due to the complex matrix and the potential for variability in the tannic acid component. NIR spectroscopy, coupled with chemometric modeling, provides a robust solution for ensuring content uniformity and product quality.[4]
The principles outlined here are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) for the validation of analytical procedures.[5][6][7][8][9][10][11]
1. Principle of the Method
NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 nm to 2500 nm). This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, primarily from C-H, N-H, and O-H bonds.[3] While NIR spectra can be complex with overlapping peaks, chemometrics—the application of statistical and mathematical methods—is used to extract relevant chemical and physical information.[12][13]
For the quantitative analysis of this compound, a calibration model is developed using Partial Least Squares (PLS) regression. PLS is a multivariate statistical tool that correlates the NIR spectral data (X-variables) with the concentration of the active pharmaceutical ingredient (API), this compound, as determined by a primary reference method like High-Performance Liquid Chromatography (HPLC) (Y-variable).[14][15][16]
2. Challenges and Strategic Considerations
The analysis of this compound formulations by NIRS presents specific challenges that must be addressed for robust model development:
-
Complex Matrix: The presence of tannic acid, a large, variable polyphenol, can introduce significant spectral interference. The amorphous nature of the tannate salt can also influence the spectra.[17]
-
Low API Concentration: Chlorpheniramine is often formulated at low dosages, which can result in a weak signal-to-noise ratio in the NIR spectrum.
-
Physical Variability: Tablet properties such as hardness, particle size, and coating thickness can affect NIR spectra due to scattering effects.[18][19]
To mitigate these challenges, the following strategies are employed:
-
Robust Calibration Set: The calibration set must encompass all expected sources of variability, including different batches of raw materials (API and excipients), and variations in manufacturing process parameters (e.g., compression force, blending time).
-
Appropriate Spectral Pre-processing: Mathematical pre-treatments are applied to the raw spectral data to remove irrelevant information and enhance the signal from the analyte of interest. Common techniques include Multiplicative Scatter Correction (MSC), Standard Normal Variate (SNV), and derivatives.[19][20]
3. Experimental Workflow
The overall workflow for developing and implementing a quantitative NIRS method for this compound is depicted below.
Caption: Calibration model development process.
4.3. Protocol 2: Model Validation
-
Independent Validation Set:
-
Prepare a separate set of at least 15-20 validation samples that were not used in the calibration model development.
-
These samples should also be analyzed by the HPLC reference method.
-
-
Prediction:
-
Acquire NIR spectra for the validation samples and use the developed PLS model to predict the this compound concentration.
-
-
Performance Evaluation:
-
Compare the NIR-predicted values with the HPLC reference values.
-
Calculate the following validation metrics:
-
Root Mean Square Error of Prediction (RMSEP): The key indicator of the model's predictive ability on new samples.
-
Bias: The average difference between the predicted and reference values.
-
R² of Prediction: The coefficient of determination for the validation set.
-
-
5. Data Presentation and Interpretation
The performance of the developed NIRS method should be summarized in a clear and concise manner.
Table 1: Exemplary Calibration and Validation Statistics
| Parameter | Calibration | Validation |
| Number of Samples | 40 | 20 |
| Concentration Range (% Label Claim) | 75 - 125 | 80 - 120 |
| Number of PLS Factors | 6 | - |
| R² | 0.985 | 0.979 |
| RMSEC (% Label Claim) | 1.25 | - |
| RMSECV (% Label Claim) | 1.50 | - |
| RMSEP (% Label Claim) | - | 1.65 |
| Bias (% Label Claim) | - | -0.15 |
A successful model will have a low RMSEP, a high R² for both calibration and validation, and a bias close to zero. The RMSEP should be comparable to the error of the reference method.
6. Method Implementation and Lifecycle Management
Once validated, the NIRS method can be implemented for routine analysis, such as content uniformity testing. [21][22][23]It is crucial to establish a lifecycle management plan for the method. [7]This includes:
-
Instrument Performance Qualification: Regular checks to ensure the spectrometer is performing within specifications.
-
Model Maintenance: Periodically challenging the model with new production batches to ensure its continued validity. If significant changes occur in the manufacturing process or raw materials, the model may need to be updated or re-validated.
Near-infrared spectroscopy, when coupled with robust chemometric modeling, offers a rapid, non-destructive, and reliable alternative to traditional wet chemistry methods for the quantitative analysis of this compound in solid dosage forms. By following a systematic approach to model development and validation, as outlined in this application note, pharmaceutical manufacturers can leverage this powerful PAT tool to enhance process understanding, improve product quality, and increase manufacturing efficiency.
References
-
Application of near-infrared spectroscopy in the pharmaceutical solid dosage form. PubMed. Available at: [Link]
-
Near-infrared chemical imaging for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations. Journal of Innovative Optical Health Sciences. Available at: [Link]
-
Application of Near-Infrared Spectroscopy in the Pharmaceutical Solid Dosage Form. Marcel Dekker, Inc. Available at: [Link]
-
Near infrared spectroscopy in the development of solid dosage forms. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
Near-infrared chemical imaging for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Near-infrared chemical imaging for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations. Semantic Scholar. Available at: [Link]
-
Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. National Institutes of Health. Available at: [Link]
-
Near infrared spectroscopy in the development of solid dosage forms. ResearchGate. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
A New FDA Draft Guidance Document for Near Infrared (NIR) Spectroscopy. Lachman Consultants. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Near Infrared Analysis of Tablets Containing Two Active Ingredients. Spectroscopy Online. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Putting NIR to Good Use in Tablet Formulation and Manufacture. Pharmaceutical Technology. Available at: [Link]
-
FDA releases guidance for near infrared (NIR) analytical procedures. European Pharmaceutical Review. Available at: [Link]
-
Development of an In-Line Near-Infrared Method for Blend Content Uniformity Assessment in a Tablet Feed Frame. PubMed. Available at: [Link]
-
Development and Submission of Near Infrared Analytical Procedures August 2021. U.S. Food and Drug Administration. Available at: [Link]
-
Content uniformity testing with near infrared spectroscopy. ResearchGate. Available at: [Link]
-
Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of Near-Infrared Analysis. Available at: [Link]
-
Development and Submission of Near Infrared Analytical Procedures; Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
Development and validation of an in‐line NIR spectroscopic method for continuous blend potency determination in the feed frame of a tablet press. Semantic Scholar. Available at: [Link]
-
Primer on NIR Spectroscopy as a PAT tool in the Tablet Manufacture Process. American Pharmaceutical Review. Available at: [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. Available at: [Link]
-
Development and Validation of a Near Infra-Red (NIR) Hand-held Spectrophotometric Method Using PCA Approaches and Chemometric Tools: Application for Qualitative and Quantitative Determination of Tadalafil Marketed in Kinshasa—D.R. Congo. MDPI. Available at: [Link]
-
Near-Infrared Assay and Content Uniformity of Tablets. Pharmaceutical Technology. Available at: [Link]
-
Analysis of low content drug tablet by transmission near infrared spectroscopy: selection of calibration ranges according to multivariate detection and quantification limits of PLS models. ResearchGate. Available at: [Link]
-
Quantitative Analysis Model for the Powder Content of Zanthoxylum bungeanum Based on IncepSpect-CBAM. MDPI. Available at: [Link]
-
Understanding Chemometrics for NIR Spectroscopy. Felix Instruments. Available at: [Link]
-
Challenging handheld NIR spectrometers with moisture analysis in plant matrices: Performance of PLSR vs. GPR vs. ANN modelling. ResearchGate. Available at: [Link]
-
Coupling NIR spectroscopy and chemometrics for the assessment of food quality. The Analytical Scientist. Available at: [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health. Available at: [Link]
-
Coupling of NIR Spectroscopy and Chemometrics for the Quantification of Dexamethasone in Pharmaceutical Formulations. National Institutes of Health. Available at: [Link]
-
High-throughput NIR-chemometric method for direct quantification of loratadine in powder blends for tableting and tablets. ResearchGate. Available at: [Link]
-
A Review of Data Analysis Techniques Used in Near-Infrared Spectroscopy. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. A New FDA Draft Guidance Document for Near Infrared (NIR) Spectroscopy - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. fda.gov [fda.gov]
- 12. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 13. newfoodmagazine.com [newfoodmagazine.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Near-infrared chemical imaging for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 16. Coupling of NIR Spectroscopy and Chemometrics for the Quantification of Dexamethasone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of near-infrared spectroscopy in the pharmaceutical solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Content uniformity test of pharmaceutical solid dosage forms using NIR spectroscopy | Metrohm [metrohm.com]
- 23. Development of an In-Line Near-Infrared Method for Blend Content Uniformity Assessment in a Tablet Feed Frame - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Standard Operating Procedure for the Content Uniformity Testing of Chlorpheniramine Tannate Formulations
Abstract and Core Principles
This application note provides a comprehensive, field-proven standard operating procedure (SOP) for determining the content uniformity of chlorpheniramine tannate in solid dosage forms. Ensuring that each dosage unit contains a consistent amount of the active pharmaceutical ingredient (API) is a critical quality attribute mandated by regulatory agencies worldwide. It is fundamental to guaranteeing patient safety and therapeutic efficacy, as significant variations can lead to sub-optimal dosing or toxicity.[1][2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed methodology grounded in regulatory standards and sound scientific principles.
The procedure described herein prioritizes the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its superior specificity, accuracy, and precision compared to simpler spectrophotometric methods, which can be susceptible to interference from excipients.[2][3] The entire workflow is built upon the framework of the United States Pharmacopeia (USP) General Chapter <905> Uniformity of Dosage Units, ensuring the resulting data is suitable for regulatory submission and batch release decisions.[4][5]
Scientific Rationale and Method Selection
The uniformity of dosage units is defined as the degree of consistency in the amount of API among a batch of dosage units.[1][4] Inconsistent distribution of the API within a powder blend, segregation during manufacturing, or variations in tablet weight can all contribute to content uniformity failures.[6]
While UV-Visible Spectrophotometry is a viable technique for quantifying chlorpheniramine in bulk or simple formulations,[7][8] its application to finished tablets can be problematic. Excipients, dyes, and potential degradation products may absorb at similar wavelengths to chlorpheniramine (typically 261-268 nm in 0.1N HCl), leading to artificially inflated results.[7][9] RP-HPLC circumvents this issue by physically separating the chlorpheniramine from these interfering substances before quantification, making it the authoritative choice for this application.[3][10] The method detailed below utilizes a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds like chlorpheniramine, and a phosphate buffer/acetonitrile mobile phase for optimal resolution and peak shape.[11][12]
Regulatory Framework: USP General Chapter <905>
The acceptance criteria for content uniformity are dictated by USP <905>. This chapter outlines a harmonized, two-tiered approach for evaluation.[4][5]
Stage 1: Ten individual dosage units are assayed. The batch is considered to pass if the calculated Acceptance Value (AV) is less than or equal to a limit designated as L1 . Stage 2: If the AV is greater than L1, an additional 20 dosage units are assayed. The requirements are met if the final AV calculated from all 30 units is less than or equal to L1, and no single unit falls outside of specified tolerance levels based on a limit designated as L2 .[1][13][14]
The Acceptance Value is a statistical measure that considers the deviation of individual unit results from the mean and the overall variability.
| Parameter | Value | Description |
| L1 | 15.0 | The maximum allowable Acceptance Value. |
| L2 | 25.0 | A tolerance factor used in Stage 2 testing to ensure no single unit is grossly deviant from the mean. |
Unless otherwise specified in a drug-specific monograph, the default values for L1 and L2 are 15.0 and 25.0, respectively.[4][14]
Detailed Experimental Protocol: RP-HPLC Method
This protocol provides a self-validating system through the inclusion of rigorous system suitability checks prior to sample analysis.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, Nylon or PVDF).
-
-
Reagents and Materials:
-
Chlorpheniramine Maleate USP Reference Standard (Note: Chlorpheniramine Maleate is often used as the reference standard due to its higher purity and availability. A molecular weight correction factor must be applied to assay for this compound).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.
-
Orthophosphoric Acid, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 v/v ratio.[12]
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (approx. 200 µg/mL of Chlorpheniramine): Accurately weigh about 20 mg of Chlorpheniramine Maleate RS and transfer to a 100 mL volumetric flask. Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve. Dilute to volume with Diluent and mix well.[12]
-
Working Standard Solution (approx. 20 µg/mL of Chlorpheniramine): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with Diluent and mix well.
Chromatographic System and Conditions
| Parameter | Specification | Rationale |
| Column | Gemini C18, 5 µm, 250 x 4.6 mm (or equivalent) | C18 provides robust, reproducible separation for this analyte.[11][12] |
| Mobile Phase | 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile | Isocratic elution provides stable baseline and consistent retention times.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[11][15] |
| Injection Volume | 20 µL | A typical volume to achieve good peak shape and sensitivity. |
| Detector | UV at 265 nm | Wavelength provides good absorbance for the chlorpheniramine moiety.[12] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[11][15] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
System Suitability
Before commencing sample analysis, the chromatographic system must be verified.
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five (5) times consecutively.
-
Calculate the following parameters from the five replicate injections:
-
Tailing Factor: Must be ≤ 2.0.
-
Theoretical Plates: Must be ≥ 2000.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak areas.
-
Proceed with sample analysis only if all system suitability criteria are met.
Sample Preparation (Individual Dosage Units)
-
Select 10 tablets at random from the batch.
-
For each tablet, place it individually into a separate volumetric flask (e.g., 100 mL or 200 mL, depending on the label claim, to achieve a final concentration near the Working Standard).
-
Add approximately 70% of the flask volume with Diluent.
-
Sonicate for at least 20-30 minutes, or until the tablet is fully disintegrated and the API is dissolved. Allow the solution to return to room temperature.
-
Dilute to the final volume with Diluent and mix thoroughly by inversion.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[11]
-
Repeat this process for all 10 tablets, ensuring meticulous labeling.
Analytical Procedure & Calculation
-
Inject each of the 10 prepared sample solutions into the HPLC system.
-
Record the peak area for the chlorpheniramine peak in each chromatogram.
-
Calculate the percentage of the label claim (%LC) for each tablet using the following formula:
%LC = (Area_Sample / Area_Standard) * (Conc_Standard / Label_Claim) * Purity_Factor * MW_Correction * 100
-
Area_Sample: Peak area of chlorpheniramine from the sample injection.
-
Area_Standard: Average peak area of chlorpheniramine from the five system suitability injections.
-
Conc_Standard: Concentration of the Working Standard Solution (in mg/mL).
-
Label_Claim: Amount of this compound per tablet (in mg).
-
Purity_Factor: Purity of the reference standard (e.g., 0.995 for 99.5%).
-
MW_Correction: Molecular weight correction factor if using Chlorpheniramine Maleate RS for a this compound product.
-
-
Proceed to calculate the Acceptance Value (AV) as per USP <905>.
Workflow and Decision Logic
The following diagram illustrates the complete workflow from sample receipt to the final disposition decision.
Caption: Workflow for USP <905> Content Uniformity Testing.
Conclusion
This application note details a robust and reliable RP-HPLC method for the content uniformity testing of this compound solid dosage forms. By integrating a highly specific analytical technique with the statistical framework of USP General Chapter <905>, this protocol provides a trustworthy system for ensuring product quality and regulatory compliance. Adherence to the system suitability criteria and careful execution of the sample preparation steps are paramount to achieving accurate and reproducible results.
References
-
Title: 〈905〉 UNIFORMITY OF DOSAGE UNITS Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Content Uniformity Test in Pharmaceutical Analysis Source: Excel in Science URL: [Link]
-
Title: <905> UNIFORMITY OF DOSAGE UNITS (Archive) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Probability of Passing the USP Content Uniformity Test Source: Pharmaceutical Technology URL: [Link]
-
Title: Validation of an UV-Visible Spectrophotometry assay method for the determination of Chlorpheniramine Maleate Tablets without prior extraction Source: International Journal of Biological and Chemical Sciences URL: [Link]
-
Title: Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review Source: International Journal of Research Publication and Reviews URL: [Link]
-
Title: Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets Source: International Journal of Pharmacy Teaching & Practices URL: [Link]
-
Title: General Chapters: <905> UNIFORMITY OF DOSAGE UNITS Source: U.S. Pharmacopeia URL: [Link]
-
Title: Regulatory Requirements of In Process Content Uniformity - A Practical Approach Source: ResearchGate URL: [Link]
-
Title: new analytical method development and validation of chlorpheniramine maleate by using uv-visible spectrophotometry Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION Source: International Journal of Recent Scientific Research URL: [Link]
-
Title: HPLC method development and validation for chlorpheniramine maleate. Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Rapid Discrimination of Chlorpheniramine Maleate and Assessment of Its Surface Content Uniformity in a Pharmaceutical Formulation by NIR-CI Coupled with Statistical Measurement Source: ResearchGate URL: [Link]
-
Title: Content Uniformity Test of sample brands of Chlorpheniramine maleate Source: ResearchGate URL: [Link]
-
Title: Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation Source: PubMed URL: [Link]
-
Title: Analyzing Content Uniformity Source: Pharmaceutical Technology URL: [Link]
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijrpr.com [ijrpr.com]
- 4. usp.org [usp.org]
- 5. uspnf.com [uspnf.com]
- 6. asianpubs.org [asianpubs.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. iajps.com [iajps.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. iomcworld.org [iomcworld.org]
- 12. recentscientific.com [recentscientific.com]
- 13. Content Uniformity Test in Pharmaceutical Analysis | Excel in Science [excel-in-science.com]
- 14. <905> UNIFORMITY OF DOSAGE UNITS [drugfuture.com]
- 15. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Chlorpheniramine Tannate Dissolution Testing
Welcome to the technical support center for chlorpheniramine tannate dissolution testing. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific salt form. As a complex of chlorpheniramine with tannic acid, this molecule offers benefits like sustained release and taste-masking but requires a nuanced approach to in-vitro dissolution testing.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation showing incomplete or highly variable dissolution?
A1: This is the most common challenge and typically stems from the physicochemical properties of the tannate salt. The complex of chlorpheniramine and tannic acid has significantly lower aqueous solubility compared to other salt forms like chlorpheniramine maleate.[1][2] This inherent low solubility can lead to incomplete dissolution within standard test durations. Variability can be caused by minor differences in manufacturing processes that affect the complex formation, particle size, and excipient interactions.
Q2: Can I use the standard USP method for chlorpheniramine maleate tablets for my tannate formulation?
A2: It is not recommended to directly adopt the USP method for the maleate salt without modification. The USP monograph for chlorpheniramine maleate tablets often specifies 0.01 N HCl as the dissolution medium.[3] While chlorpheniramine has good solubility in acidic media, the tannate complex's behavior can be different, and this medium may not be discriminative enough for a sustained-release formulation. A new method specific to the tannate product's release characteristics must be developed and validated.
Q3: My UV-Vis spectrophotometer readings are inconsistent and show high background absorbance. What could be the cause?
A3: This issue is likely due to interference from tannic acid. Tannic acid is a large polyphenolic molecule that also absorbs UV light, often in the same region as chlorpheniramine (around 260-280 nm).[4] As the complex dissolves, both chlorpheniramine and tannic acid are released into the medium, and the UV absorbance of tannic acid can significantly interfere with the quantification of chlorpheniramine, leading to inaccurate and variable results.
Q4: What is "coning," and could it be affecting my results?
A4: Coning, or the formation of a mound of undissolved powder at the bottom of the dissolution vessel, is a common issue with poorly soluble drugs and can lead to artificially low dissolution results. It occurs when the powdered formulation is not effectively dispersed by the hydrodynamic conditions of the test. For USP Apparatus 2 (paddle), if the paddle speed is too low, a cone of powder can remain directly under the paddle, reducing the surface area available for dissolution.
Troubleshooting Guides
Troubleshooting Issue 1: Low and Inconsistent Dissolution Results
Problem: You observe less than the expected percentage of drug dissolved, and the results vary significantly between vessels and runs.
Root Cause Analysis:
The primary cause is the low solubility of the this compound complex.[1][2] Excipients within the formulation can also play a major role in modifying its release.[2] Inconsistent manufacturing processes (e.g., variations in wet granulation or compression forces) can lead to differences in tablet porosity and density, affecting the rate of media ingress and drug dissolution.
dot
Caption: Troubleshooting workflow for low dissolution.
Step-by-Step Resolution Protocol:
-
Media Modification - Introduction of Surfactants:
-
Rationale: To overcome low solubility, a surfactant can be added to the dissolution medium to improve the wetting of the tablet surface and solubilize the drug.
-
Protocol:
-
Start with a low concentration of a non-ionic surfactant, such as 0.5% Tween 80, in a buffered medium (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).
-
If dissolution is still low, incrementally increase the surfactant concentration (e.g., to 1.0%, 2.0%), ensuring it remains below the critical micelle concentration to avoid artificially enhancing dissolution.
-
Document the dissolution profiles at each surfactant level to determine the most appropriate and discriminatory concentration.
-
-
-
pH Optimization of Dissolution Media:
-
Rationale: The solubility of both chlorpheniramine and tannic acid is pH-dependent. A systematic evaluation of pH is necessary to find a medium that promotes dissolution without causing degradation.
-
Protocol:
-
Perform dissolution runs in a range of buffered media, for example, pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]
-
Analyze the dissolution profiles at each pH. For sustained-release formulations, a pH where the drug is less soluble (like pH 6.8) might provide a more controlled and representative release profile.[1][2]
-
-
-
Apparatus and Agitation Speed Adjustment:
-
Rationale: To prevent coning and ensure adequate mixing, the hydrodynamics of the system may need to be optimized.
-
Protocol:
-
If using USP Apparatus 2 (paddle), and coning is observed, consider increasing the paddle speed from 50 rpm to 75 rpm.
-
Alternatively, consider using USP Apparatus 1 (basket) which can be more suitable for certain formulations by containing the tablet within the basket and ensuring consistent exposure to the medium.
-
If available, a Flow-Through Cell apparatus (USP Apparatus 4) can be highly effective for poorly soluble drugs.[6]
-
-
| Parameter | Initial Condition | Recommended Adjustment | Rationale |
| Dissolution Medium | 0.1 N HCl | pH 6.8 Phosphate Buffer + 0.5-2.0% Tween 80 | Better mimics intestinal pH for a sustained-release product and enhances solubility. |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) or increase paddle speed | Prevents coning and ensures uniform exposure of the tablet to the medium. |
| Agitation Speed | 50 rpm | 75 rpm (for paddle) or 100 rpm (for basket) | Improves hydrodynamics and reduces variability from coning. |
Troubleshooting Issue 2: Analytical Interference in UV-Vis Spectrophotometry
Problem: Your calibration curve for chlorpheniramine is non-linear, or your sample readings are erroneously high and variable due to background absorbance.
Root Cause Analysis:
Tannic acid, a component of the drug salt, has strong UV absorbance in the same region as chlorpheniramine (260-280 nm).[4] As the tablet dissolves, both molecules are released, and their absorbances are additive, making it impossible to accurately quantify chlorpheniramine using a simple UV-Vis method.
dot
Caption: Decision tree for resolving analytical interference.
Step-by-Step Resolution Protocol:
-
Primary Recommendation: Switch to HPLC-UV:
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the most robust solution. It physically separates chlorpheniramine from tannic acid and other excipients before detection, ensuring that the UV signal is only from the analyte of interest.
-
Protocol:
-
Column Selection: Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Development: A common mobile phase for chlorpheniramine involves a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8] An ion-pairing agent, such as sodium octanesulfonate, can be added to the mobile phase to improve peak shape for the basic chlorpheniramine molecule.
-
Wavelength Selection: Set the UV detector to the wavelength of maximum absorbance for chlorpheniramine, which is typically around 261-265 nm.[3][9]
-
Validation: Validate the HPLC method for linearity, accuracy, and precision as per ICH guidelines.
-
-
-
Alternative Method: Derivative Spectrophotometry:
-
Rationale: If HPLC is not available, derivative spectrophotometry can sometimes resolve overlapping spectra. By calculating the first or second derivative of the absorbance spectrum, it may be possible to identify a zero-crossing point for tannic acid where the contribution of its absorbance is null, allowing for the measurement of chlorpheniramine.
-
Protocol:
-
Scan standard solutions of chlorpheniramine and tannic acid separately from 200-400 nm.
-
Using the spectrophotometer's software, calculate the first and second derivative spectra.
-
Identify a wavelength where the derivative signal for tannic acid is zero, but the signal for chlorpheniramine is significant.
-
Measure your dissolution samples at this specific wavelength. This method requires careful validation to ensure its accuracy and robustness.
-
-
References
-
(PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation - ResearchGate. Available at: [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed. Available at: [Link]
-
Spectrophotometric Study of the Influence of Tannic Acid Copigmentation on the Stability of Anthocyanins from Cabernet Sauvignon Grape Skin Extract - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Available at: [Link]
-
Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods - PubMed. Available at: [Link]
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. Available at: [Link]
-
Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review - ijrpr. Available at: [Link]
-
FORMULATION AND EVALUATION OF CHLORPHENIRAMINE MALEATE TABLETS BY LIQUID MASS TECHNOLOGY - RJPN. Available at: [Link]
-
USP Monographs: Chlorpheniramine Maleate Tablets. Available at: [Link]
-
Quantitative Analysis of Tannic Acid in Crude Drug and its Ayurvedic Formulation by UV Spectrophotometry - Impactfactor. Available at: [Link]
-
Dissolution Testing For Tablets - Teledyne Labs. Available at: [Link]
-
Comparative study of different formulations of chlorpheniramine maleate orally disintegrating tablets. Available at: [Link]
-
dissolution test method: Topics by Science.gov. Available at: [Link]
-
Dissolution testing - RSC Education. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. impactfactor.org [impactfactor.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 7. iomcworld.org [iomcworld.org]
- 8. ijrpr.com [ijrpr.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing the Synthesis of Chlorpheniramine Tannate for Improved Yield and Purity
Welcome to the technical support center for the synthesis of chlorpheniramine tannate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high-yield, high-purity outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your laboratory success.
Section 1: Foundational Synthesis Protocol & Mechanism
This section outlines the core methodology for synthesizing this compound, starting from the commonly available chlorpheniramine maleate salt.
Q1: What is the fundamental reaction pathway for synthesizing this compound?
The synthesis is a two-step process that begins with the conversion of a stable chlorpheniramine salt (typically maleate) into its free base form, which is an oily liquid.[1][2] This free base is then reacted with tannic acid to form the this compound salt. The tannate salt form is desirable because it stabilizes the chlorpheniramine base and imparts extended-release properties.[1][2]
Below is a general protocol derived from established methodologies.[2][3]
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Preparation of Chlorpheniramine Free Base
-
Dissolution: In a suitable reaction vessel equipped with a stirrer, dissolve chlorpheniramine maleate in purified water.
-
Basification: Slowly add a stoichiometric amount of an aqueous base, such as 10% sodium hydroxide solution, to the mixture while stirring.[2] This deprotonates the chlorpheniramine, converting it from its maleate salt to the free base. The free base, being an oil and insoluble in water, will separate out.
-
Extraction: The resulting precipitate (oily free base) can be extracted using an organic solvent like diethyl ether.[4]
-
Washing & Drying: Wash the organic layer with purified water to remove any remaining inorganic salts.[2] Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Evaporate the solvent under reduced pressure or a stream of nitrogen to yield the chlorpheniramine free base as an oily liquid.[4]
Step 2: Formation of this compound This step can be performed via a solvent-based method or a hot-melt method.
-
Method A: Solvent-Based Synthesis [5]
-
Dissolution: Dissolve the chlorpheniramine free base in a suitable solvent, such as isopropanol (IPA). In a separate vessel, dissolve tannic acid in the same solvent.
-
Reaction: Add the tannic acid solution to the chlorpheniramine base solution.
-
Precipitation: Stir the combined solution for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., 40-45°C) to facilitate the reaction and precipitation of the tannate salt.[5]
-
Cooling: Cool the mixture to room temperature (e.g., 20-25°C) and continue stirring to ensure complete precipitation.[5]
-
Isolation: Isolate the precipitate by centrifugation or filtration.
-
-
Method B: Hot-Melt (Neat) Synthesis [2]
-
Mixing: In a reaction vessel, combine the chlorpheniramine free base with tannic acid. The tannic acid can be used neat or as a slurry with a small amount of water (e.g., 5-20 wt.%).[2]
-
Heating: Heat the mixture to a temperature range of 75°C to 150°C while stirring continuously.[2] A preferred range is often 80-100°C.[2]
-
Reaction: Maintain the temperature for a period of 10 minutes to 2 hours to ensure the reaction goes to completion.[3]
-
Cooling & Solidification: Cool the reaction mixture to room temperature, allowing it to solidify over 2 to 4 hours.[3]
-
Post-Processing: The resulting solid product can be pulverized or milled to achieve a free-flowing powder of a desired particle size (e.g., 50-200 mesh).[2][3]
-
Caption: General workflow for the synthesis of this compound.
Q2: What is the chemical principle behind this synthesis?
The synthesis is an acid-base reaction. Chlorpheniramine is a tertiary amine, making it a weak base.[6] Tannic acid is a complex polyphenol with numerous hydroxyl groups, giving it acidic properties.[5] In the reaction, the basic nitrogen atom on the chlorpheniramine molecule accepts a proton from one of the acidic hydroxyl groups on the tannic acid molecule. This results in the formation of an ionic bond, creating the this compound salt. This salt complex is generally insoluble in the reaction medium, causing it to precipitate out of the solution.[7]
Section 2: Troubleshooting Guide - Yield Optimization
Low yield is a common challenge in this synthesis. The following Q&A addresses key factors that can be adjusted to improve product output.
Q3: My reaction yield is consistently low (<70%). What are the primary factors to investigate?
Several factors can contribute to suboptimal yields. Systematically investigate the following:
-
Stoichiometry (Molar Ratio): The ratio of chlorpheniramine free base to tannic acid is critical. While a 1:1 molar ratio might seem intuitive, tannic acid is a large, complex molecule (MW ~1700 g/mol ) with multiple phenolic groups.[5] Patents suggest an effective molar ratio of chlorpheniramine free base to tannic acid is in the range of 4 to 8, with a preferred range of 5 to 6.[3] An incorrect ratio can lead to incomplete reaction and lower yields.
-
Reaction Temperature:
-
Solvent-Based Method: Temperatures that are too low may slow the reaction rate, leading to incomplete conversion within the allotted time. Temperatures that are too high can increase the solubility of the product, preventing complete precipitation. A typical range is 40-45°C.[5]
-
Hot-Melt Method: This method relies on elevated temperatures (75-150°C) to ensure the reactants are in a molten, reactive state.[2] Insufficient heat can lead to a heterogeneous, poorly mixed reaction mass and incomplete conversion.
-
-
Reaction Time: Ensure sufficient time is allowed for the reaction to reach completion. For solvent-based methods, 1-3 hours is typical.[5] For the hot-melt method, 10 minutes to 2 hours may be required.[3] Monitor the reaction for precipitation to gauge completion.
-
Mixing/Agitation: Inadequate mixing can result in localized concentration gradients and an incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension or mixture throughout the reaction.
Q4: How does the choice of synthesis method impact yield and processability?
The choice between a solvent-based and a hot-melt process involves trade-offs in yield, purity, and operational complexity.
| Parameter | Solvent-Based Method (e.g., Isopropanol) | Hot-Melt (Neat) Method | Rationale & Causality |
| Typical Yield | Fair (~70%)[5] | High (>95% of theory)[3] | The hot-melt method is a solvent-free process, which minimizes product loss due to solubility in the mother liquor. |
| Key Challenge | Residual solvent in the final product; Product loss during filtration.[5] | Requires precise temperature control to avoid degradation; Product can be a hard solid requiring milling.[2][3] | Isopropanol can get trapped in the product matrix. The high temperature of the melt can cause degradation if not controlled. |
| Process Control | Control of temperature, stirring speed, and cooling rate for precipitation. | Strict control of reaction temperature is critical.[2] | In the solvent method, precipitation kinetics are key. In the melt method, preventing side reactions at high temperatures is paramount. |
| Scalability | May be limited by solvent handling and recovery logistics. | Generally more straightforward to scale as it avoids large solvent volumes. | Eliminating solvents simplifies plant operations, reduces environmental impact, and lowers costs associated with solvent handling. |
Section 3: Troubleshooting Guide - Purity Enhancement
Achieving high purity is essential for any active pharmaceutical ingredient (API). This section addresses common purity-related issues.
Q5: My final product contains significant levels of residual isopropanol (>0.5%). What is the most effective removal method?
High levels of residual isopropanol (IPA) are a known issue with the solvent-based synthesis method, with some processes leaving 6-10% IPA in the initial wet cake.[5] A highly effective method for removing residual IPA is to re-slurry the wet cake in water.
Protocol: Water Slurry Wash for IPA Removal [5]
-
After initial isolation (centrifugation/filtration) of the this compound, transfer the wet cake to a clean vessel.
-
Add a sufficient volume of purified water to create a stirrable slurry.
-
Agitate the slurry for a period of time (e.g., 1-3 hours). Isopropanol is miscible with water, so it will partition from the solid product into the aqueous phase.
-
Filter the slurry and wash the resulting cake with fresh purified water.
-
Dry the purified product under vacuum. This process can effectively reduce IPA content to ≤ 0.5%.[5]
Q6: What are common process-related impurities and degradation products, and how can their formation be prevented?
Impurities in this compound can arise from unreacted starting materials or degradation during synthesis.[8][9]
-
Unreacted Starting Materials: The presence of chlorpheniramine or tannic acid indicates an incomplete reaction.
-
Troubleshooting: Re-evaluate the stoichiometry, reaction time, temperature, and mixing efficiency as discussed in the yield optimization section. Ensure the chlorpheniramine free base is properly generated and isolated before reacting with tannic acid.
-
-
Degradation Products: The synthesis of antihistamine tannates can result in 2-5% degradation products, particularly when using elevated temperatures.[5]
-
Troubleshooting: The primary cause of degradation is excessive heat. In the hot-melt method, maintain the temperature within the recommended range (e.g., 80-100°C) and avoid localized overheating.[2] Use of an inert atmosphere (e.g., sparging with nitrogen) can also help prevent oxidative degradation.[3]
-
-
Other Related Compounds: Impurities can also stem from the starting materials themselves.[8][10]
-
Troubleshooting: Always use high-purity starting materials. Characterize incoming lots of chlorpheniramine maleate and tannic acid to ensure they meet required specifications before use.
-
Caption: Decision tree for troubleshooting purity issues.
Section 4: Frequently Asked Questions (FAQs)
Q: What analytical techniques are recommended for characterizing the final product and its impurities? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is extensively used for quantifying chlorpheniramine maleate and its related substances and is the method of choice for purity analysis.[11][12][13] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the formation of the salt complex.[14][15] UV-Visible Spectrophotometry is a simple method for quantification in bulk and dosage forms.[16]
Q: How critical is the quality of the tannic acid starting material? A: It is very critical. Commercial tannic acid is a natural product, typically extracted from nutgalls, and its composition can vary.[5] It often contains about 5% water and has an average molecular weight of approximately 1700 g/mol .[5] Using a well-characterized, high-purity grade of tannic acid is essential for achieving batch-to-batch consistency and preventing the introduction of unknown impurities.
Q: Are there established regulatory standards or Drug Master Files (DMFs) for this compound? A: Chlorpheniramine maleate is a well-established API with monographs in various pharmacopeias and is listed in the FDA's regulations for over-the-counter (OTC) antihistamine active ingredients.[17][18] While specific monographs for this compound may be less common, the principles of API manufacturing and impurity control under ICH guidelines apply.[8] Manufacturers may file Drug Master Files (DMFs) with regulatory agencies like the FDA, which contain confidential, detailed information about the chemistry, manufacturing, and controls (CMC) of the API.[19][20]
References
- Dextrothis compound - CA2412463A1.
- The process of manufacturing pharmaceutical grade tannates - WO2002005746A2.
- Patent Application Publication - US 2004/0033966 A1. Googleapis.com.
- Method for preparing dexchlor tannate - US6939856B2.
- Process for preparing tannate liquid and semi-solid dosage forms - Justia P
- (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem. NIH.
- Analytical Methods for Quantitative Estimation of Chlorpheniramine Male
- Synthesis of chlorpheniramine - PrepChem.com.
- Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evalu
- Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation - ResearchG
- Chlorpheniramine EP Impurities & USP Rel
- Unveiling the Purity and Potency of Chlorpheniramine: A Closer Look at Its Impurities and Applic
- Spectrophotometric method development and validation for determination of chlorpheniramine male
- HPLC method development and validation for chlorpheniramine male
- Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
- Chlorphenamine Impurities - SynZeal.
- Drug Master Files (DMFs) - pharma excipients.
- Bayer Brand of Chlorpheniramine Maleate | API DMFs | US Drug Master File (DMF) Details.
- 206323Orig1s000 - accessd
- Chlorpheniramine maleate Oral Extended Release Tablet - accessd
Sources
- 1. CA2412463A1 - Dextrothis compound - Google Patents [patents.google.com]
- 2. US6939856B2 - Method for preparing dexchlor tannate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. WO2002005746A2 - The process of manufacturing pharmaceutical grade tannates - Google Patents [patents.google.com]
- 6. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. veeprho.com [veeprho.com]
- 10. Chlorphenamine Impurities | SynZeal [synzeal.com]
- 11. ijrpr.com [ijrpr.com]
- 12. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 13. iomcworld.org [iomcworld.org]
- 14. researchgate.net [researchgate.net]
- 15. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 20. Bayer Brand of Chlorpheniramine Maleate | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]
Technical Support Center: Strategies to Improve the Physical Stability of Chlorpheniramine Tannate Suspensions
Welcome to the Technical Support Center for the formulation of chlorpheniramine tannate suspensions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving a physically stable and efficacious liquid dosage form. Here, we delve into the science behind suspension stability, offering troubleshooting guidance and frequently asked questions to address challenges encountered during your experimental work. Our approach is grounded in scientific principles and practical field experience to empower you with the knowledge to optimize your formulations.
Understanding the Core Challenge: The Nature of this compound Suspensions
This compound, a salt of the antihistamine chlorpheniramine and tannic acid, is often formulated as a suspension to provide sustained release and improve taste masking.[1][2] However, like all suspensions, it is a thermodynamically unstable system prone to physical instability issues such as sedimentation, caking, and particle growth.[3] The unique properties of the tannate salt, including its potential for interactions with other excipients, add a layer of complexity to formulation development.[4] This guide will provide you with the strategies to mitigate these challenges.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed to help you diagnose and resolve specific physical stability problems you may encounter during the development of this compound suspensions.
Issue 1: Rapid Sedimentation of Particles
Symptom: You observe that the solid particles in your suspension settle to the bottom of the container much faster than desired, leading to a lack of dose uniformity.
Possible Causes & Investigative Actions:
-
Inadequate Viscosity of the Vehicle: The continuous phase may not have sufficient viscosity to slow down the movement of the suspended particles.
-
Action: Increase the concentration of the suspending agent (e.g., xanthan gum, carboxymethyl cellulose) or try a different type of viscosity modifier. It is crucial to select a suspending agent that imparts a high viscosity at low shear rates (during storage) and a lower viscosity at high shear rates (during shaking and pouring), a property known as pseudoplasticity.[5]
-
-
Large Particle Size: Larger particles settle more rapidly according to Stokes' Law.
-
Action: Evaluate the particle size distribution of your this compound active pharmaceutical ingredient (API). If necessary, employ milling techniques to reduce the particle size. However, be aware that excessively fine particles can sometimes lead to caking.
-
-
Flocculation: The formation of loose aggregates of particles (flocs) can lead to faster sedimentation. While controlled flocculation is often desirable to prevent caking, excessive or uncontrolled flocculation can be problematic.
-
Action: Assess the state of flocculation in your suspension. This can be done by observing the sedimentation behavior and the appearance of the sediment. A flocculated suspension will have a distinct boundary between the sediment and the supernatant and will form a loosely packed sediment that is easily redispersible.[6]
-
Issue 2: Formation of a Hard Cake (Caking)
Symptom: After a period of settling, the sediment at the bottom of the container becomes a dense, compact mass that is difficult or impossible to redisperse by shaking. This is a critical failure for a suspension.
Possible Causes & Investigative Actions:
-
Deflocculated System: In a deflocculated state, individual particles settle slowly and pack tightly together, leading to the formation of a hard cake.[7][8]
-
Action: Induce controlled flocculation. This can be achieved by adding a flocculating agent, which reduces the zeta potential of the particles, allowing them to form loose aggregates (flocs). Electrolytes are commonly used as flocculating agents. The appropriate concentration is critical and must be determined experimentally.
-
-
Crystal Growth (Ostwald Ripening): Smaller particles may dissolve and recrystallize onto the surface of larger particles, leading to an increase in particle size and a more compact sediment over time.
-
Action: Minimize the solubility of this compound in the vehicle. This can be influenced by the pH of the formulation and the presence of co-solvents. Also, ensure a narrow particle size distribution to reduce the driving force for crystal growth.
-
-
Incompatible Excipients: Certain excipients may interact with the this compound particles, leading to changes in their surface properties and promoting caking.
-
Action: Conduct compatibility studies with all excipients. This can involve storing binary mixtures of the API and each excipient at accelerated conditions and analyzing for any physical or chemical changes.[9]
-
Issue 3: Poor Redispersibility
Symptom: Even if a hard cake has not formed, the settled particles are difficult to resuspend into a uniform dispersion with gentle shaking.
Possible Causes & Investigative Actions:
-
High Viscosity at High Shear: The suspending agent may be imparting too much viscosity even when agitated, hindering the movement and dispersion of particles.
-
Action: Select a suspending agent with more pronounced shear-thinning (pseudoplastic) behavior. This will ensure that the viscosity decreases significantly upon shaking, allowing for easy redispersion.
-
-
Inadequate Wetting of Particles: If the this compound particles are not properly wetted by the vehicle, they may clump together and be difficult to disperse.
-
Action: Incorporate a suitable wetting agent (e.g., polysorbates) into your formulation. The wetting agent will reduce the interfacial tension between the solid particles and the liquid vehicle, facilitating their dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a this compound suspension?
A1: There is no single "ideal" particle size, as it is a balance of competing factors. Generally, a smaller particle size is preferred to reduce the rate of sedimentation. However, very fine particles can increase the tendency for caking. A particle size range of 1-50 micrometers is often a good starting point for oral suspensions. It is crucial to have a narrow particle size distribution to minimize the risk of crystal growth.
Q2: How does pH affect the stability of a this compound suspension?
A2: The pH of the suspension can significantly impact its physical stability. It can influence the solubility of the this compound, which in turn affects the potential for crystal growth. Furthermore, pH can alter the surface charge of the suspended particles (zeta potential), which governs the degree of flocculation. The optimal pH for stability should be determined experimentally and will depend on the specific formulation. Studies on chlorpheniramine maleate suggest it is more stable in acidic conditions.[10]
Q3: What is zeta potential, and why is it important for suspension stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. In a suspension, a high absolute zeta potential (either positive or negative) indicates strong repulsive forces between particles, which can prevent aggregation and lead to a stable, deflocculated system. Conversely, a low zeta potential can lead to particle aggregation (flocculation). For preventing caking, a controlled level of flocculation is often desired, which corresponds to a specific, non-zero zeta potential range.
Q4: Can I use any suspending agent for my this compound suspension?
A4: The choice of suspending agent is critical and should be made carefully. Different suspending agents will impart different rheological properties to the suspension. For a good suspension, you typically want a high viscosity at rest to prevent settling and a low viscosity during agitation for easy pouring and redispersion (shear-thinning or pseudoplastic behavior). Compatibility with the this compound and other excipients is also essential. Common suspending agents include xanthan gum, carboxymethyl cellulose, and microcrystalline cellulose.
Q5: How can I visually assess the stability of my suspension?
A5: A simple yet effective method is to place your suspension in a transparent container (e.g., a graduated cylinder) and observe it over time. Look for the rate of sedimentation, the formation of a clear supernatant, and the appearance of the sediment. A desirable suspension will settle slowly and form a loose, easily redispersible sediment. A hard, compact sediment that is difficult to resuspend is an indication of caking and poor physical stability.[11]
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
This protocol provides a standardized method for determining the particle size distribution of this compound in a suspension.
Objective: To measure the particle size distribution of the suspended active pharmaceutical ingredient (API).
Materials and Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)
-
Wet dispersion unit
-
Dispersant (a liquid in which the particles are insoluble and that is compatible with the sample)
-
Stirrer or sonicator
-
Pipettes
Procedure:
-
Prepare the Dispersant: Select a suitable dispersant. This should be a solvent in which this compound is practically insoluble. The dispersant should also be compatible with the excipients in your formulation.
-
Instrument Setup: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.
-
Background Measurement: Perform a background measurement with the clean dispersant to ensure the optical path is clear.
-
Sample Preparation: a. Gently agitate the this compound suspension to ensure a representative sample is taken. b. Using a pipette, add a small amount of the suspension to the dispersant in the wet dispersion unit. The amount added should be sufficient to achieve the target obscuration level recommended by the instrument manufacturer (typically 10-20%).
-
Dispersion: a. Stir or sonicate the sample in the dispersion unit for a predetermined time to ensure the particles are well-dispersed and any agglomerates are broken up. The dispersion conditions should be optimized to avoid particle attrition.
-
Measurement: a. Initiate the particle size measurement. The instrument will pass the dispersed sample through a laser beam and detect the scattered light pattern. b. The software will then calculate the particle size distribution based on the scattering data.
-
Data Analysis: a. Analyze the particle size distribution data. Key parameters to note are the D10, D50 (median particle size), and D90 values, as well as the span of the distribution.
Protocol 2: Rheological Characterization
This protocol outlines the procedure for measuring the viscosity and flow behavior of your this compound suspension.
Objective: To determine the rheological properties of the suspension, including its viscosity at different shear rates and its thixotropic behavior.
Materials and Equipment:
-
Rotational rheometer with appropriate geometry (e.g., cone and plate, parallel plate)
-
Temperature control unit
-
Spatula
Procedure:
-
Instrument Setup: Turn on the rheometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Sample Loading: a. Gently stir the suspension to ensure homogeneity. b. Carefully place an appropriate amount of the suspension onto the lower plate of the rheometer. c. Lower the upper geometry to the correct gap setting. Ensure the sample fills the gap completely and trim any excess material.
-
Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes before starting the measurement.
-
Flow Curve Measurement (Viscosity vs. Shear Rate): a. Program the rheometer to perform a shear rate sweep. A typical range would be from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹). b. Record the viscosity at each shear rate. c. Plot the viscosity as a function of shear rate on a logarithmic scale. This will reveal the flow behavior of the suspension (e.g., Newtonian, shear-thinning, shear-thickening).
-
Thixotropy Loop Measurement: a. Program the rheometer to ramp the shear rate up from a low value to a high value and then immediately ramp it back down to the low value. b. Plot the shear stress as a function of the shear rate. The area between the upward and downward curves represents the degree of thixotropy, which is a measure of the time-dependent recovery of the suspension's structure.
-
Data Interpretation: Analyze the flow curve to determine the viscosity at rest (low shear) and during pouring (high shear). A significant decrease in viscosity with increasing shear rate indicates desirable shear-thinning behavior. The thixotropy loop provides insight into how quickly the suspension's structure rebuilds after being agitated.[12][13][14]
Protocol 3: Zeta Potential Measurement
This protocol describes how to measure the zeta potential of the suspended this compound particles.
Objective: To determine the surface charge of the suspended particles, which is a key indicator of the electrostatic interactions and stability of the suspension.
Materials and Equipment:
-
Zeta potential analyzer (e.g., Malvern Zetasizer, Anton Paar Litesizer)
-
Disposable folded capillary cells or other suitable measurement cells
-
Syringes
-
Dispersant (typically the supernatant of the suspension or a similar buffer)
Procedure:
-
Instrument Setup: Turn on the zeta potential analyzer and allow it to equilibrate to the desired temperature.
-
Sample Preparation: a. Gently agitate the suspension. b. Dilute a small amount of the suspension with the dispersant. The dilution factor will depend on the instrument and the initial concentration of the suspension. The goal is to have a sufficient particle concentration for measurement without causing multiple scattering.
-
Cell Preparation: a. Rinse the measurement cell with the dispersant. b. Using a syringe, carefully fill the cell with the diluted sample, ensuring no air bubbles are trapped.
-
Measurement: a. Place the cell in the instrument. b. Set the measurement parameters in the software, including the dispersant properties (viscosity, refractive index, dielectric constant). c. Initiate the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry. d. The software calculates the electrophoretic mobility and then the zeta potential using the Henry equation.
-
Data Analysis: a. Record the mean zeta potential and the width of the zeta potential distribution. b. Repeat the measurement multiple times to ensure reproducibility. c. The magnitude of the zeta potential provides information about the repulsive forces between particles.[15][16][17][18][19]
Data Presentation
Table 1: Example of Particle Size Distribution Data
| Parameter | Batch A | Batch B |
| D10 (µm) | 2.5 | 5.1 |
| D50 (µm) | 10.2 | 15.8 |
| D90 (µm) | 25.6 | 35.2 |
| Span | 2.26 | 1.90 |
Table 2: Example of Rheological Data
| Shear Rate (s⁻¹) | Viscosity (mPa·s) - Formulation X | Viscosity (mPa·s) - Formulation Y |
| 0.1 | 5000 | 3500 |
| 1 | 2500 | 1800 |
| 10 | 800 | 600 |
| 100 | 200 | 150 |
Visualizations
Diagram 1: Flocculation vs. Deflocculation
Caption: A diagram illustrating the difference between deflocculated and flocculated suspensions.
Diagram 2: Troubleshooting Workflow for Suspension Instability
Caption: A workflow diagram for troubleshooting common suspension stability issues.
References
-
Dispersion Technology, Inc. (2021, August 25). How to Prepare Samples for Zeta Potential Analysis — Dispersion, Dilution and SOP Notes. Retrieved from [Link]
-
Scribd. Zeta Potential Measurement SOP. Retrieved from [Link]
-
nanOxiMet. SOP: Particle size and zeta potential analysis via DLS/ELS. Retrieved from [Link]
-
AZoM. (2013, October 29). How to Design and Interpret Rheological Tests. Retrieved from [Link]
-
Rheology Lab. Suspension and Emulsion Stability. Retrieved from [Link]
-
EPFL. Protocol Zeta potential. Retrieved from [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
protocols.io. (2023, October 6). Particle size analysis by laser diffraction. Retrieved from [Link]
-
Pharmapproach. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
Pharmapproach. Stability Considerations for Pharmaceutical Suspensions. Retrieved from [Link]
-
Contract Laboratory. (2023, January 15). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. Retrieved from [Link]
-
Benelux Scientific. Rotational Rheology: Interpretation of Data by Application. Retrieved from [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Technology Networks. A Basic Introduction to Rheology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 15). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. Retrieved from [Link]
- Google Patents. US20080015260A1 - Pharmaceutical compositions having improved stability and methods for preparation and use.
-
ResearchGate. (2019, January 22). Rheological Measurements of Compounded Emulsions and Suspensions: A Laboratory Exercise to Support Theoretical Learning. Retrieved from [Link]
-
Pharmapproach. Physical Stability Issues Frequently Encountered In Suspensions. Retrieved from [Link]
-
Brookhaven Instruments. A Guide to Determination of Particle Size – Making an Effective and Reliable Measurement. Retrieved from [Link]
-
AZoM. (2021, July 21). How is Rheology Applied to Pharmaceuticals?. Retrieved from [Link]
-
NIST Technical Series Publications. Rheological Measurement of Suspensions Without Slippage: Experimental and Model. Retrieved from [Link]
-
National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]
-
ResearchGate. (PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. Retrieved from [Link]
-
Drugs.com. R-Tannate Interactions Checker. Retrieved from [Link]
-
Drugs.com. Tannate 12 S Interactions Checker. Retrieved from [Link]
-
Pharmfdainfo. (2023, March 24). Evaluation of Suspension | Pharmaceutical Suspension. Retrieved from [Link]
-
National Center for Biotechnology Information. (1963, August). POWDERED PARTICLE INTERACTIONS: SUSPENSION FLOCCULATION AND CAKING. I. Retrieved from [Link]
-
SlideShare. Settling in Suspensions, Formulation of Flocculated and Defloculated Suspensions. Retrieved from [Link]
-
ONdrugDelivery. FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Retrieved from [Link]
-
University of the Pacific Theses and Dissertations. The measurement of caking tendencies in sulfa drug suspensions. Retrieved from [Link]
-
GlobalRx. Clinical Profile of PE Tann/CP Tann 4mg-20mg/5mL Suspension. Retrieved from [Link]
-
Contract Pharma. (2020, February 27). The CDMO's Challenges for Developing Oral Suspensions for Children. Retrieved from [Link]
-
Drugs.com. CP-Tannic Interactions Checker. Retrieved from [Link]
-
WebMD. Chlorphen-Pseudoeph-DM Tannate Suspension - Uses, Side Effects, and More. Retrieved from [Link]
-
Drugs.com. Tannate Pediatric Interactions. Retrieved from [Link]
-
Drugs.com. Tannate-12 Interactions Checker. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Formulation and stability study of chlorpheniramine maleate nasal gel. Retrieved from [Link]
-
ACTA Pharmaceutica Sciencia. xli (2) (66-70) 1999 - stability of chlorpheniramine maleate in cough syrups. Retrieved from [Link]
-
DailyMed. Atuss® DS Tannate Suspension Antitussive Decongestant Antihistamine Rx Only PIN 400425 ISS 10/09. Retrieved from [Link]
-
GlobalRx. Clinical Profile: Respi-TANN 20mg-30mg/5ml Tannate Suspension. Retrieved from [Link]
-
GlobalRx. Clinical Profile: Tannate-V-DM Suspension. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993, March-April). Chemical stability of brompheniramine maleate in an oral liquid dosage form. Retrieved from [Link]
-
ResearchGate. (1999). Stability of chlorpheniramine maleate in cough syrups. Retrieved from [Link]
Sources
- 1. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Settling in Suspensions, Formulation of Flocculated and Defloculated Suspensions | PPTX [slideshare.net]
- 7. POWDERED PARTICLE INTERACTIONS: SUSPENSION FLOCCULATION AND CAKING. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. US20080015260A1 - Pharmaceutical compositions having improved stability and methods for preparation and use - Google Patents [patents.google.com]
- 10. actapharmsci.com [actapharmsci.com]
- 11. Evaluation of Suspension | Pharmaceutical Suspension [pharmfdainfo.com]
- 12. azom.com [azom.com]
- 13. rheologylab.com [rheologylab.com]
- 14. benelux-scientific.be [benelux-scientific.be]
- 15. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 16. How to Prepare Samples for Zeta Potential Analysis — Dispersion, Dilution and SOP Notes [eureka.patsnap.com]
- 17. scribd.com [scribd.com]
- 18. materialneutral.info [materialneutral.info]
- 19. epfl.ch [epfl.ch]
addressing content uniformity and segregation issues in chlorpheniramine tannate powder blends
Welcome to the technical support center for addressing content uniformity and segregation challenges in chlorpheniramine tannate powder blends. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during formulation and processing. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the development of robust and homogeneous powder mixtures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding content uniformity and segregation in the context of this compound formulations.
1.1: Understanding the Core Problem
Q1: What are "content uniformity" and "segregation" in powder blends, and why are they critical?
A: Content Uniformity (CU) refers to the consistent distribution of the active pharmaceutical ingredient (API), in this case, this compound, throughout a powder blend. Each dose withdrawn from the blend should contain the same amount of the API within acceptable limits. Segregation is the opposite of mixing; it is the process by which a once-homogenous powder blend separates into regions with different concentrations of its components.[1][2] This is a primary cause of CU failure. For a therapeutic agent like this compound, ensuring content uniformity is paramount for safety and efficacy, as inconsistent dosing can lead to sub-therapeutic effects or adverse events.[3]
Q2: Why are this compound powder blends particularly susceptible to these issues?
A: this compound is a complex formed between chlorpheniramine and tannic acid.[4][5] This complex often has different physicochemical properties (e.g., particle size, shape, density, and flowability) compared to common pharmaceutical excipients. These differences are the primary drivers of segregation.[6][7] Furthermore, many formulations use a low dose of the API, making it statistically more challenging to achieve and maintain a uniform distribution within a large volume of excipients.[3][8]
Q3: What are the common visual signs of segregation in my powder blend?
A: Visual inspection can often provide the first clues of segregation. Look for:
-
Layering: Distinct layers of different colors or textures within the blender or an Intermediate Bulk Container (IBC). This is often due to sifting, where finer particles percolate to the bottom.[7]
-
Dusting: A fine layer of powder (often the API if it's micronized) coating the surfaces of the blender or container walls. This can be caused by air currents during powder transfer.[9][10]
-
Pattern Formation: During discharge from a hopper, you might observe that the initial and final portions of the blend look different. For instance, fine particles may be concentrated in the center, while coarser particles are near the walls, a phenomenon known as repose segregation.[1]
1.2: Formulation-Related Questions
Q4: How do the physicochemical properties of this compound influence blend uniformity?
A: The key properties of this compound that impact uniformity are:
-
Particle Size and Distribution: A significant difference in particle size between the API and excipients is the most common cause of segregation by sifting.[6][10]
-
Density: While less impactful than particle size, a large density difference can lead to trajectory segregation, where denser particles travel further when the blend is moved or poured.[10]
-
Particle Shape: Irregularly shaped particles may interlock and resist segregation better than spherical particles, which tend to flow more freely and can segregate more easily.[11]
-
Cohesiveness and Flowability: Highly cohesive powders can form agglomerates that are difficult to disperse, leading to poor uniformity. Conversely, very free-flowing powders can be more prone to segregation.[8]
Q5: Which excipients are recommended to improve the content uniformity of this compound blends?
A: Selecting the right excipients is crucial. Consider the following:
-
Matching Particle Size: Choose excipients with a particle size distribution similar to that of your this compound.[1][11]
-
High Surface Area/Roughness: Excipients like microcrystalline cellulose (MCC) have a rough surface that can accommodate fine API particles, promoting a more ordered, stable mixture and reducing segregation.[8]
-
Glidants: Colloidal silicon dioxide can be added in small amounts (typically 0.1-0.5%) to improve the flow of cohesive powders and break up agglomerates, though overuse can sometimes increase segregation.[12]
-
Flowing Agents: Mannitol and lactose are often used to improve overall powder flow.[12]
Q6: Can API-excipient interactions affect my blend's homogeneity?
A: Yes, both physical and chemical interactions can play a role.[13][14]
-
Physical Interactions: Electrostatic charges can develop between the API and excipients during mixing.[15] If the API and excipients carry opposite charges, it can promote adhesion and lead to a more uniform blend. However, uncontrolled charging can cause particles to adhere to blender surfaces, leading to a loss of API from the blend and poor uniformity.[15][16]
-
Chemical Interactions: While less common in a dry blend, moisture can facilitate chemical reactions between the API and excipients, potentially leading to degradation products and affecting the overall quality and uniformity of the final product.[17] It's important to use excipients with low moisture content.[13]
1.3: Process-Related Questions
Q7: What is the most common cause of segregation during the blending process itself?
A: Over-blending is a frequent culprit. While under-blending results in an inhomogeneous mixture, extending the blending time excessively with a free-flowing powder that has a tendency to segregate can actually cause the components to separate. It's essential to validate the optimal blending time for your specific formulation.
Q8: How does electrostatic charging affect my powder blend, and how can I control it?
A: Electrostatic charges are generated through particle-particle and particle-wall collisions during blending.[15] Uncontrolled charges can cause fine particles (often the API) to cling to surfaces, leading to non-uniformity.[16][18]
-
Control Strategies:
-
Grounding: Ensure all equipment (blender, containers, scoops) is properly grounded.
-
Humidity Control: Maintaining relative humidity between 40-60% can help dissipate static charges.
-
Charge Neutralization: In some cases, ionizers can be used to neutralize static electricity in the processing environment.[19]
-
Excipient Selection: Blending materials with opposite charges can sometimes improve blend uniformity.[15][16]
-
Q9: What is geometric dilution, and why is it important for low-dose formulations?
A: Geometric dilution is a blending technique used for incorporating small amounts of API into a large amount of excipient. Instead of adding all the excipient at once, you start by mixing the API with an equal amount of excipient. Then, you progressively add more excipient in amounts equal to the quantity of the mixture already in the blender.[3][8] This stepwise process ensures that the API is more evenly distributed, which is critical for achieving content uniformity in low-dose formulations.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific content uniformity and segregation issues.
Issue 2.1: Poor Content Uniformity Results Despite a Validated Blending Process
-
Symptom: Your in-process or final product testing (e.g., via UV-Vis or HPLC) shows a high relative standard deviation (RSD) for this compound content, failing compendial standards.
Caption: Troubleshooting workflow for poor content uniformity.
| Possible Cause | Diagnostic Steps (What to do) | Explanation | Solutions (How to fix it) |
| 1. Particle Size Mismatch | Perform particle size analysis (e.g., laser diffraction) on both the this compound and the primary excipients. | If the mean particle size ratio between the coarsest and finest critical components is greater than 1.3:1, sifting segregation is highly likely to occur upon any vibration or movement.[10] | Formulation: Mill the coarser component to match the finer one. Alternatively, select a different grade of excipient with a more suitable particle size. Process: Consider wet or dry granulation to create composite particles with a uniform size distribution. |
| 2. Electrostatic Effects | Measure the charge-to-mass ratio of the blend immediately after mixing. Observe if powder adheres strongly to metal surfaces (e.g., spatulas, blender walls). | High electrostatic charges can cause the API to segregate by adhering to equipment surfaces, effectively removing it from the bulk blend.[15][18] | Process: Ensure all equipment is properly grounded. Increase relative humidity in the processing suite to 40-60%. If the problem persists, consider incorporating a small amount of an anti-static agent like colloidal silicon dioxide. |
| 3. Segregation During Downstream Processing | Use a sample thief to perform stratified sampling on the blend within the IBC or the tablet press hopper at various locations (top, middle, bottom; center vs. wall). | A perfectly homogenous blend can segregate during transfer into containers or hoppers.[1][9] The act of pouring can cause trajectory segregation, while vibration during transport can induce sifting. | Process: Minimize the free-fall height when transferring powders. Use mass-flow hoppers instead of funnel-flow hoppers to ensure a more uniform discharge.[1][20] Modify transfer chutes to prevent segregation.[21] |
Issue 2.2: Visual Evidence of Segregation in Blender or IBC
-
Symptom: You can see clear patterns of separation, such as layers or dusting, in the powder blend after mixing or during storage.
Caption: Primary mechanisms of powder segregation.
| Visual Symptom | Likely Segregation Mechanism | Explanation | Solutions (How to fix it) |
| Fine powder concentrated at the bottom of the container. | Sifting (Percolation) | This is the most common mechanism, where smaller particles (often the API) fall through the spaces between larger excipient particles during vibration.[6][7][10] | Formulation: Match particle sizes of API and excipients. Process: Avoid excessive vibration during transport. Minimize handling steps post-blending. Consider granulation. |
| Fine powder concentrated at the top surface of the blend. | Fluidization (Elutriation) | When a bin is filled quickly, the upward rush of displaced air can carry the finest particles and deposit them on the top layer of the powder bed.[6][10] | Process: Slow down the filling rate of IBCs and hoppers. Use a fill pipe that extends to the bottom of the container to minimize air displacement effects. |
| Coarse particles at the outer edges of a pile, fine particles in the center. | Angle of Repose / Trajectory | When forming a pile, particles with different frictional properties will travel at different speeds. Coarser, more free-flowing particles tend to roll to the periphery.[21][22] | Process: When filling containers, use multiple fill points to avoid the formation of a single large cone.[1] Use mass-flow discharge bins, which remix the blend as it discharges.[23] |
Part 3: Key Experimental Protocols
To systematically investigate and resolve uniformity issues, follow these standardized protocols.
Protocol 3.1: Assessing Powder Blend Uniformity via Stratified Sampling
-
Objective: To determine if the API is uniformly distributed throughout the blend and to identify potential segregation.
-
Equipment: Sample thief (core sampler type is preferred), appropriate sample containers, validated analytical method (e.g., UV-Vis at 261 nm for chlorpheniramine in 0.1N HCl, or HPLC).[24][25]
-
Procedure:
-
After the blending step is complete, identify at least 10 distinct sampling locations within the blender or IBC. Ensure locations cover all geometric dimensions (e.g., top, middle, bottom; center, intermediate, wall).
-
Carefully insert the sample thief into the powder bed to the desired depth.
-
Collect samples of a weight that is 1 to 3 times the final dosage unit weight.
-
Analyze each sample in triplicate for this compound content using the validated analytical method.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of all sample results should typically be less than 5.0%, with no individual result falling outside of 90.0-110.0% of the target concentration. Refer to USP <905> for specific compendial requirements.
Protocol 3.2: Characterizing Particle Size Distribution
-
Objective: To compare the particle size distribution of this compound against the primary excipients.
-
Equipment: Laser diffraction particle size analyzer.
-
Procedure:
-
Obtain representative samples of the pure API and each major excipient.
-
Determine the particle size distribution for each material according to the instrument's standard operating procedure.
-
Compare the D10, D50 (median), and D90 values for the API and excipients.
-
-
Analysis: A significant overlap in the distributions is ideal. Pay close attention to the median particle size (D50). A large difference here is a strong indicator of potential sifting segregation.[6]
Protocol 3.3: Evaluating Powder Flow Properties (Angle of Repose)
-
Objective: To assess the flowability of the final blend.
-
Equipment: Funnel and base of a fixed diameter, flat surface with a ruler or height gauge.
-
Procedure:
-
Allow the powder blend to flow through the funnel onto the flat surface until the peak of the pile reaches the funnel's tip.
-
Measure the height (h) and the radius (r) of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
-
Analysis:
-
< 30°: Excellent flow
-
31-35°: Good flow
-
36-40°: Fair flow
-
41-45°: Passable flow
-
> 46°: Poor flow Poor flow can indicate cohesiveness and potential for agglomeration, while excellent flow can sometimes correlate with a higher risk of segregation.[8]
-
References
-
Powder blend homogeneity and particle sizes. (n.d.). PowderProcess.net. Retrieved from [Link]
-
Pu, Y., et al. (2009). Effects of electrostatic charging on pharmaceutical powder blending homogeneity. Journal of Pharmaceutical Sciences, 98(7), 2412-2421. Retrieved from [Link]
-
Khan, S., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics, 436(1-2), 485-493. Retrieved from [Link]
-
McGee, E. (2009). How to avoid segregation. Manufacturing Chemist. Retrieved from [Link]
-
Lee, Y. S. L., et al. (2024). Detailed accounts of segregation mechanisms and the evolution of pharmaceutical blend segregation analysis: A review. International Journal of Pharmaceutics, 650, 123698. Retrieved from [Link]
-
Markovic, I. (2019). Managing Excipient Interactions. Pharmaceutical Technology, 43(12). Retrieved from [Link]
-
Murtomaa, M., et al. (2005). Effects of Electrostatic Charging on Pharmaceutical Powder Blending Homogeneity. ResearchGate. Retrieved from [Link]
-
Khan, S., et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. Retrieved from [Link]
-
Alyami, H., et al. (2017). An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug. PLoS One, 12(6), e0178772. Retrieved from [Link]
-
Matcon. (n.d.). Powder Segregation Problems Solved. Retrieved from [Link]
-
Jenike & Johanson. (n.d.). Particle Segregation Solution - Improve Blending. Retrieved from [Link]
-
Tang, P., & Puri, V. M. (2004). Methods for Minimizing Segregation: A Review. ResearchGate. Retrieved from [Link]
-
Nifuku, M., & Ghadiri, M. (2018). Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor. MDPI. Retrieved from [Link]
-
Pu, Y., et al. (2009). Effects of electrostatic charging on pharmaceutical powder blending homogeneity. Semantic Scholar. Retrieved from [Link]
-
ChemIntel360. (2024). Understanding the Excipient-API Interaction. Retrieved from [Link]
-
Prescott, J. K. (n.d.). How to Overcome Powder Flow Challenges in Pharmaceutical Processing. Powder & Bulk Solids. Retrieved from [Link]
-
Prescott, J., & Barnum, R. (2017). Powder Flow: Identifying and Controlling Segregation in Tablet Press Feed Systems. Powder & Bulk Solids. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Understanding and Overcoming the Segregation of Blended Materials. Retrieved from [Link]
-
Prescott, J., & Hossfeld, R. (2020). Content Uniformity: Mitigating Segregation in Batch Feed Systems. Tablets & Capsules. Retrieved from [Link]
-
Dec Group. (n.d.). Reducing Powder Segregation – a big issue especially in vacuum conveying systems. Retrieved from [Link]
-
Jakubowska, E., & Ciepluch, W. (2021). Blend Segregation in Tablets Manufacturing and Its Effect on Drug Content Uniformity—A Review. PMC - PubMed Central. Retrieved from [Link]
-
Dec Group. (n.d.). Reducing Powder Segregation – a big issue especially in vacuum conveying systems. Retrieved from [Link]
-
Alyami, H., et al. (2017). An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug. PLOS One. Retrieved from [Link]
-
Kim, D., et al. (2021). Experimental study on electrostatic charging of polymer powders in mixing processes. ResearchGate. Retrieved from [Link]
-
Techno Search Process. (n.d.). What Specific Excipients Are Most Effective For Improving Powder Flow Properties. Retrieved from [Link]
-
Labinsights. (2023). Understanding API-Excipient Interactions in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of content uniformity in low-dose powder blends: critical formulation and process variables. Retrieved from [Link]
-
Simonoska Crcarevska, M., & Gorachinova, K. (2021). Improvement of content uniformity in low-dose powder blends: critical formulation and process variables. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Khan, G. M. (2012). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. Semantic Scholar. Retrieved from [Link]
-
Patel, M., et al. (2021). Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. ijrpr. Retrieved from [Link]
Sources
- 1. How to avoid segregation [manufacturingchemist.com]
- 2. Detailed accounts of segregation mechanisms and the evolution of pharmaceutical blend segregation analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug | PLOS One [journals.plos.org]
- 4. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Powder blend homogeneity and particle sizes [powderprocess.net]
- 7. matconibc.com [matconibc.com]
- 8. An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Particle Segregation Solution | Particle Blending Solution [jenike.com]
- 10. Blend Segregation in Tablets Manufacturing and Its Effect on Drug Content Uniformity—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. What Specific Excipients Are Most Effective For Improving Powder Flow Properties - Techno Search Process [technosearchprocess.com]
- 13. pharmtech.com [pharmtech.com]
- 14. chemintel360.com [chemintel360.com]
- 15. Effects of electrostatic charging on pharmaceutical powder blending homogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. labinsights.nl [labinsights.nl]
- 18. Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. tabletscapsules.com [tabletscapsules.com]
- 21. lfatabletpresses.com [lfatabletpresses.com]
- 22. tabletscapsules.com [tabletscapsules.com]
- 23. Understanding and Overcoming the Segregation of Blended Materials - Pharmaceutical Technology [pharmaceutical-technology.com]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. ijrpr.com [ijrpr.com]
Technical Support Center: Optimizing Chlorpheniramine Tannate Particle Size for Enhanced Bioavailability
Introduction: Welcome to the technical support center for the particle size refinement of Chlorpheniramine Tannate. This compound is a salt complex formed between the antihistamine chlorpheniramine and tannic acid. This complexation is primarily utilized to achieve a sustained-release profile and for taste-masking, which is particularly beneficial in pediatric formulations.[1][2] However, the inherent low solubility of this complex presents a significant challenge in drug development.[1][2] The bioavailability of orally administered drugs with low aqueous solubility is often limited by their dissolution rate. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Therefore, reducing the particle size—a process known as micronization—is a critical strategy to increase the surface area, enhance the dissolution rate, and ultimately improve the bioavailability of the drug product.[3][4]
This guide provides in-depth technical assistance, structured in a practical question-and-answer format, for researchers, scientists, and formulation experts working on this specific challenge. We will explore the causal relationships behind experimental choices, provide detailed protocols, and offer troubleshooting solutions for common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: Why is particle size so critical for a substance like this compound?
A1: The significance of particle size for this compound is directly linked to its physicochemical properties and its intended therapeutic action. The tannate salt form significantly lowers the aqueous solubility of chlorpheniramine to achieve a sustained-release effect.[2] For such a poorly soluble compound, the rate-limiting step for absorption into the bloodstream is often its dissolution in the gastrointestinal fluid. By reducing the particle size, we dramatically increase the specific surface area of the powder. This larger surface area allows for more efficient interaction with the surrounding fluid, leading to a faster dissolution rate and, consequently, improved and more consistent bioavailability.[4][5]
Q2: What is the target particle size distribution (PSD) we should aim for?
A2: There is no universal target PSD, as the optimal range is formulation-dependent. However, a common goal in micronization for bioavailability enhancement is to achieve a volume-weighted mean diameter (D50) in the range of 1-10 micrometers. It is also crucial to control the width of the distribution. A narrow distribution is often preferred to ensure batch-to-batch consistency and predictable manufacturing performance.[6] For instance, a wide distribution with a significant fraction of large particles could lead to incomplete dissolution, while an excess of ultrafine particles might cause handling issues due to poor powder flow and agglomeration.[7]
Q3: How do common particle size reduction techniques work, and which is best for this application?
A3: Several milling techniques are used in the pharmaceutical industry. The choice depends on the material's properties and the desired final particle size.[8]
-
Mechanical Mills (e.g., Hammer, Pin Mills): These use high-speed rotating components to fracture particles through impact. They are effective for reducing particles down to the 20-100 µm range. However, they can generate significant heat, which may risk degrading the this compound complex.[8]
-
Jet Mills (Micronizers): These mills use high-velocity streams of compressed air or nitrogen to accelerate particles, causing them to collide with each other and fracture. This method is highly effective for achieving particle sizes in the 1-10 µm range and has the advantage of minimizing heat generation, as the expanding gas has a cooling effect (Joule-Thomson effect). This makes it particularly suitable for heat-sensitive materials like our tannate complex.
-
Ball Mills: These involve the use of grinding media (e.g., ceramic balls) in a rotating chamber to break down particles. While effective, this method can be slower and may introduce contamination from the grinding media.
For achieving a significant enhancement in bioavailability for this compound, jet milling is often the most appropriate choice due to its ability to produce very fine particles with minimal thermal stress on the active pharmaceutical ingredient (API).
Q4: What analytical methods are standard for characterizing the refined particles?
A4: A multi-faceted approach is necessary for full characterization.
-
Particle Size Distribution: Laser Diffraction is the most widely used technique due to its speed, reproducibility, and broad measurement range, making it ideal for routine quality control.[9][10]
-
Particle Morphology: Scanning Electron Microscopy (SEM) provides direct visualization of the particles, offering invaluable information on their shape, surface texture, and degree of aggregation.[2] This is a qualitative check to ensure the milling process isn't producing undesirable shapes (e.g., needles) that could affect flowability.
-
Solid-State Characterization: Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are crucial for assessing if the high-energy milling process has induced any changes in the crystalline structure of the material, such as creating amorphous content.[2] Amorphous forms are typically more soluble but less stable, and their presence must be controlled.
Section 2: Experimental Workflow & Protocols
The following workflow outlines the key steps in a particle size refinement project for this compound.
Caption: Experimental workflow for particle size refinement.
Protocol 1: Particle Size Reduction via Jet Milling
Objective: To reduce the particle size of this compound to a target D50 of <10 µm.
Materials & Equipment:
-
This compound (unmilled)
-
Spiral Jet Mill (e.g., Sturtevant Micronizer® or similar)
-
Compressed Nitrogen Gas (pharmaceutical grade)
-
Laser Diffraction Particle Size Analyzer
Methodology:
-
System Preparation: Ensure the jet mill and collection system are thoroughly cleaned, dried, and inspected to prevent cross-contamination.
-
Parameter Setup:
-
Set the grinding gas (Nitrogen) pressure. Start with a moderate pressure (e.g., 70 PSI) and plan to test a range (e.g., 70, 90, 110 PSI) to find the optimal setting. Higher pressure generally results in smaller particles but may increase the risk of amorphization.
-
Set the feeder screw rate to ensure a consistent and controlled introduction of material into the grinding chamber. A slow, steady feed rate is crucial to prevent overloading the mill.
-
-
Milling Operation:
-
Charge the feeder hopper with a pre-weighed amount of this compound.
-
Start the nitrogen gas flow to the grinding nozzles.
-
Initiate the feeder to begin introducing the powder into the mill.
-
Monitor the system throughout the run for any signs of blockage or inconsistent flow.
-
-
Product Collection: The micronized powder will be carried by the gas stream to a cyclone separator and/or filter bag where it is collected. Allow the system to purge with nitrogen for several minutes after the feed has stopped to ensure maximum product recovery.
-
Sampling & Analysis: Carefully collect the micronized sample from the collection vessel. Immediately analyze the PSD using laser diffraction (see Protocol 2) to confirm the target size has been reached.
-
Yield Calculation: Weigh the collected product and calculate the process yield. Yields can be affected by material sticking to the mill's internal surfaces.
-
Iteration: Adjust grinding pressure and feed rate as needed based on the initial PSD results to achieve the desired particle size distribution.
Protocol 2: Particle Size Distribution Analysis by Laser Diffraction
Objective: To accurately measure the particle size distribution of milled and unmilled this compound.
Materials & Equipment:
-
Laser Diffraction Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)[3]
-
Dry Powder Dispersion Unit
-
This compound sample
-
Spatula
Methodology:
-
System Setup: Power on the analyzer and allow the laser to stabilize (typically 15-30 minutes).
-
Method Development (Dry Dispersion):
-
Select an appropriate air pressure for the dry powder disperser. The goal is to disperse agglomerates without fracturing the primary particles. Perform a pressure titration (e.g., measuring PSD at 1, 2, 3, and 4 bar) and select a pressure where the particle size result becomes stable (plateaus). This indicates effective dispersion.
-
Set the sample feed rate to achieve a laser obscuration within the instrument's recommended range (typically 1-10%).
-
-
Background Measurement: Perform a background measurement with the air disperser running to subtract any electronic noise or dust in the optical path.
-
Sample Measurement:
-
Carefully add a small, representative sample of the this compound powder to the feeder tray.
-
Initiate the measurement. The instrument will automatically feed the powder through the measurement zone.
-
Perform at least three replicate measurements to ensure the result is statistically significant and the sampling is representative.
-
-
Data Analysis:
-
The software will generate a particle size distribution curve and calculate key parameters. The most important are:
-
D10: 10% of the particles are smaller than this diameter.
-
D50 (Median): 50% of the particles are smaller than this diameter. This is the most common value used to describe the central tendency of the distribution.
-
D90: 90% of the particles are smaller than this diameter.
-
-
The Span ((D90-D10)/D50) is a measure of the width of the distribution. A smaller span indicates a more uniform particle size.
-
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the particle size refinement process.
Caption: Troubleshooting logic for common jet milling issues.
Q&A Troubleshooting
Q5: My micronized powder shows very poor flowability and is difficult to handle. What can I do?
A5: This is a very common issue. As particle size decreases, the surface area-to-volume ratio increases, leading to stronger inter-particle cohesive forces (van der Waals forces). This results in poor powder flow and a tendency to agglomerate.[7]
-
Formulation Solution: The most effective approach is to incorporate a glidant, such as colloidal silicon dioxide (e.g., Aerosil® 200) or talc, at a low concentration (typically 0.1-0.5% w/w) into the powder blend post-milling. These excipients work by adhering to the surface of the API particles, reducing inter-particle friction and improving flow.
-
Process Solution: Ensure the micronized powder is stored in a controlled, low-humidity environment, as moisture can exacerbate cohesion and caking.[7]
Q6: My laser diffraction results are inconsistent between measurements. What is the cause?
A6: Inconsistent results from laser diffraction analysis typically point to two main culprits: improper sampling or inadequate particle dispersion.
-
Sampling: Fine powders tend to segregate. Ensure you are taking a representative sample from the bulk powder. Use a sample splitter (riffle box) if available, or sample from multiple locations in the container.
-
Dispersion: This is the most likely cause. If using dry dispersion, you may have agglomerates that are not being broken up. Re-run the pressure titration experiment as described in Protocol 2 to ensure you are using sufficient energy to disperse the sample. If the material is extremely cohesive, a wet dispersion method (suspending the powder in a non-solvent with a surfactant) may provide more reproducible results, although this is a more complex method to develop.
Q7: After milling, my dissolution test shows a slower release than expected. This contradicts the theory that smaller particles dissolve faster. Why would this happen?
A7: This counter-intuitive result is almost always due to particle agglomeration in the dissolution medium. While you may have successfully created very fine primary particles, their high surface energy can cause them to clump together into large, tightly-bound agglomerates when introduced to the aqueous dissolution medium. These agglomerates have a much smaller effective surface area than the individual particles, leading to a slower dissolution rate.
-
Verification: Use a microscope to observe the powder behavior when added to water. You will likely see the fine particles immediately clumping together.
-
Solution: This must be addressed at the formulation stage. Incorporating a wetting agent (surfactant) like sodium lauryl sulfate (SLS) or polysorbate 80 (Tween® 80) into the final dosage form (e.g., tablet or capsule blend) is essential. The surfactant reduces the surface tension between the particle and the medium, allowing the fluid to wet and separate the individual particles, thus making the increased surface area available for dissolution.
Q8: My process yield after jet milling is very low. Where is my product going?
A8: Low yields in a jet mill are typically due to material adhesion to the internal surfaces of the mill and the collection system.[11]
-
Material Properties: Very fine, cohesive powders are prone to sticking.
-
Troubleshooting Steps:
-
Inspect the System: After a run, carefully dismantle the system and check for areas with significant powder coating. The cyclone separator and filter bags are common areas for material hold-up.
-
Modify Feed Rate: A very high feed rate can overload the system, increasing impaction on the walls. Try reducing the feed rate.
-
Anti-Static Measures: The milling process can generate static electricity, causing particles to adhere to surfaces. Ensure the milling system is properly grounded.
-
Consider Surface Coatings: In some R&D applications, specialized coatings (e.g., PTFE) can be applied to mill surfaces to reduce adhesion, though this is less common in production.
-
Section 4: Data Presentation
When reporting results, it is crucial to present the data clearly. The following table provides an example of how to summarize the outcomes of a milling experiment.
| Milling Parameter (Grind Pressure) | D10 (µm) | D50 (µm) | D90 (µm) | Span [(D90-D10)/D50] | In Vitro Dissolution (% Released at 30 min) |
| Unmilled API | 5.8 | 45.2 | 110.5 | 2.32 | 15% |
| 70 PSI | 1.1 | 8.9 | 21.4 | 2.28 | 45% |
| 90 PSI | 0.8 | 5.1 | 12.3 | 2.25 | 78% |
| 110 PSI | 0.6 | 3.5 | 8.8 | 2.34 | 85% |
Interpretation: The data clearly shows that increasing the grinding pressure from 70 to 110 PSI effectively reduces the particle size, with the D50 decreasing from 8.9 µm to 3.5 µm. This reduction in particle size has a direct and significant positive impact on the in vitro dissolution rate, which is a strong indicator of potentially enhanced bioavailability.
References
-
Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide. [Link]
-
Khan, M. A., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics. [Link]
-
ResearchGate. (n.d.). (PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. [Link]
-
Lab Manager Magazine. (2024). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. [Link]
-
Martin, A. (n.d.). Particle-size analysis of pharmaceutical powders. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Particle Size Analysis in Pharmaceutics: Principles, Methods and Applications. [Link]
-
HORIBA Scientific. (n.d.). Particle characterization of pharmaceutical powder mixtures (count, size and chemistry). [Link]
-
Pharma Manufacturing. (2024). How to Overcome Powder Flow Challenges in Pharmaceutical Processing. [Link]
-
Matcon. (2018). Your Powder Handling Problems Solved. [Link]
-
Pharma's Almanac. (2018). Tackling Powder Flow Problems by Choosing the Right Equipment. [Link]
-
Pharmaceutical Technology. (2023). High-impact milling: Are you compromising operator safety?. [Link]
-
Quadro Engineering. (2020). Milling - A Critical Component in Pharmaceutical Manufacturing. [Link]
-
RJPN. (n.d.). FORMULATION AND EVALUATION OF CHLORPHENIRAMINE MALEATE TABLETS BY LIQUID MASS TECHNOLOGY. [Link]
Sources
- 1. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.horiba.com [static.horiba.com]
- 4. quadro-mpt.com [quadro-mpt.com]
- 5. rjpn.org [rjpn.org]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. powderbulksolids.com [powderbulksolids.com]
- 8. High-impact milling: Are you compromising operator safety? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 11. matconibc.com [matconibc.com]
mitigating drug-excipient incompatibility in chlorpheniramine tannate solid dosage forms
Topic: Mitigating Drug-Excipient Incompatibility in Chlorpheniramine Tannate Solid Dosage Forms
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a salt of the antihistamine chlorpheniramine and tannic acid, is frequently used in solid dosage forms for sustained relief from cough and cold symptoms. While the tannate salt provides desirable sustained-release properties, its polyphenolic nature introduces significant formulation challenges, primarily concerning drug-excipient incompatibility. The reactivity of both the chlorpheniramine (a secondary amine) and the tannic acid moieties necessitates careful excipient selection to ensure a stable, effective, and safe final product.
This guide serves as a specialized technical resource for formulators and scientists encountering these challenges. It is structured in a practical, question-and-answer format, providing both high-level FAQs for common issues and in-depth troubleshooting guides with detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: We are observing progressive browning and discoloration in our this compound tablets during accelerated stability testing. What is the most probable cause?
This is a hallmark sign of a Maillard reaction.[1][2][3] Chlorpheniramine contains a secondary amine group that can react with the carbonyl group of reducing sugars commonly used as diluents, such as lactose.[3][4] This non-enzymatic browning reaction is significantly accelerated by heat and moisture, conditions present in accelerated stability studies.[2][4] The reaction leads to the formation of complex brown pigments known as melanoidins, which compromise the product's aesthetic appeal and can indicate underlying chemical degradation.[2]
Initial Diagnostic Steps:
-
Excipient Review: Immediately identify any reducing sugars in your formulation. Lactose is the most frequent offender.
-
Moisture Analysis: Quantify the water content of your raw materials and the final tablet. Moisture acts as a critical catalyst for solid-state reactions.[5][6]
-
Forced Degradation Studies: Conduct compatibility studies by creating binary mixtures (1:1 ratio) of this compound with each individual excipient.[7] Expose these mixtures to stress conditions (e.g., 40°C/75% RH) to rapidly identify the problematic component.
FAQ 2: Our dissolution profiles for this compound tablets are inconsistent and often fail to meet specifications. Could an incompatibility be the root cause?
Yes, incompatibility is a very likely contributor to dissolution failures. Several mechanisms could be at play:
-
Ionic Interactions: this compound is a complex salt. Ionic excipients, such as superdisintegrants like croscarmellose sodium or binders like povidone, can interact with the drug, potentially forming less soluble complexes or altering the micro-environmental pH required for dissolution.[8][9]
-
Hydrophobic Coating: The lubricant magnesium stearate, while highly effective, is notoriously hydrophobic.[10][11] Over-lubrication (using too high a concentration or blending for too long) can create a hydrophobic film around the drug particles and granules, impeding water penetration and slowing dissolution.[12][13]
-
pH-Dependent Solubility: The solubility of chlorpheniramine is pH-dependent. Excipients that are acidic or basic can alter the local pH within the tablet matrix as it disintegrates, which can either suppress or enhance dissolution in an uncontrolled manner.[14]
FAQ 3: Is magnesium stearate a suitable lubricant for this compound formulations?
Extreme caution is necessary when using magnesium stearate. Its alkaline nature can create a basic micro-environment that may promote the degradation of certain active pharmaceutical ingredients (APIs).[15] Furthermore, its hydrophobicity can lead to the dissolution and tablet hardness issues mentioned previously.[10][13]
Potential Alternatives to Magnesium Stearate:
-
Sodium Stearyl Fumarate: A less hydrophobic and more pH-neutral alternative.[11]
-
Glyceryl Behenate: A wax-like lubricant that can be effective at lower concentrations.
-
Calcium Stearate: While also a metallic stearate, it may exhibit different compatibility profiles and is worth evaluating.[16]
A thorough compatibility study is essential before substituting any lubricant.[16]
Section 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Protocol for Drug-Excipient Compatibility Screening
Objective: To establish a robust, evidence-based methodology for screening and selecting compatible excipients for a this compound formulation, thereby preventing late-stage development failures.
Rationale: Early and systematic screening is a cornerstone of rational formulation design.[17] It allows for the detection of potential physical and chemical interactions before the commitment of significant time and resources.[15][18] This protocol integrates thermal, spectroscopic, and chromatographic techniques for a comprehensive assessment.[7][19][20]
Experimental Workflow Diagram:
Caption: A systematic workflow for drug-excipient compatibility screening.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Create binary (1:1 w/w) mixtures of this compound with each proposed excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.).
-
Ensure intimate contact by gentle blending.
-
Prepare control samples of the pure drug and each excipient.
-
Place samples in clear glass vials. For each mixture, prepare one open vial (to assess humidity effects) and one closed vial.
-
-
Storage and Stressing:
-
Store all vials in a stability chamber set to accelerated conditions (40°C / 75% Relative Humidity) for 4 weeks.
-
Retain a complete set of samples at ambient conditions as a baseline control.
-
-
Analytical Evaluation:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To detect solid-state interactions by observing changes in thermal events like melting points.[21]
-
Method: Analyze pure components and binary mixtures (both initial and stressed). A significant shift in the drug's melting endotherm, or the appearance/disappearance of peaks, indicates an interaction.[18]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To provide definitive, quantitative data on drug degradation and the formation of new impurities.[18]
-
Method: Utilize a validated, stability-indicating HPLC method. Assay the stressed mixtures for chlorpheniramine content and screen for any new peaks in the chromatogram. A significant loss of the parent drug or the appearance of degradant peaks confirms incompatibility.
-
-
Interpreting the Results:
| Technique | Observation for Compatibility | Observation for Incompatibility |
| Visual | No change in color or physical state. | Browning, caking, liquefaction.[23] |
| DSC | Thermogram of the mixture is a simple overlay of the individual components. | Shift/disappearance of the drug's melting peak; new exothermic/endothermic events.[21] |
| FTIR | Spectrum of the mixture is a sum of the individual component spectra. | Disappearance of key functional group peaks; appearance of new bands (e.g., imine C=N stretch). |
| HPLC | >95% recovery of the drug; no significant new peaks observed. | Significant loss of drug assay; appearance and growth of new impurity peaks.[18] |
Guide 2: Addressing and Mitigating Maillard Reaction-Based Incompatibility
Objective: To successfully formulate a this compound solid dosage form that is free from discoloration and degradation caused by the Maillard reaction.
Rationale: The Maillard reaction between an amine-containing drug and a reducing sugar is a well-documented cause of instability in solid dosage forms.[1][3] The most robust solution is to eliminate one of the reactants from the formulation.
Mitigation and Verification Pathway:
Caption: A logical pathway for mitigating and verifying the resolution of Maillard reactions.
Recommended Strategies:
-
Excipient Substitution (Most Effective): The primary and most effective strategy is to completely remove the reducing sugar from the formulation.
Common Reducing Sugars (High Risk) Recommended Non-Reducing Alternatives (Low Risk) Lactose (all forms) Dibasic Calcium Phosphate (DCP) Dextrose Microcrystalline Cellulose (MCC) Maltose Starch -
Moisture Control: Water is a necessary reactant and plasticizer for the Maillard reaction.[6][24]
-
Action: Specify low moisture grades for all incoming raw materials.
-
Action: Implement environmental controls (low humidity) during all manufacturing stages, especially granulation and blending.
-
Action: Select final packaging with a high moisture barrier, such as foil-foil blisters or bottles with desiccants.
-
-
pH Modification: The reaction rate can be influenced by pH. While more complex, incorporating a buffering agent to maintain a slightly acidic micro-environment can help slow the reaction. This requires careful evaluation to avoid impacting drug solubility.
Section 3: References
-
Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Magnesium Stearate vs. Alternatives: Understanding Lubricant Performance in Tablet Production. Retrieved from [Link]
-
Slideshare. (n.d.). Eliminating magnesium stearate in tablets. Retrieved from [Link]
-
Thakral, S., Thakral, N. K., & Ghodke, D. (2016). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
-
Tambe, V. S., et al. (2014). Advances in analytical techniques used in predicting drug-excipient interactions. International Journal of Pharmacy and Technology, 6(1), 6388-6417.
-
Rathour, A., & Patil, S. D. (2022). ADVANCES IN ANALYTICAL TECHNIQUES FOR DRUG- EXCIPIENT COMPATIBILITY STUDIES. IJARST (International Journal for Advanced Research in Science & Technology).
-
Li, J., Wu, Y., & Wang, J. (2022). Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation. AAPS PharmSciTech, 23(6), 185.
-
ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from [Link]
-
Moreton, C. (2024, August 1). Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. American Pharmaceutical Review.
-
Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
-
Ammapu, H. (2022). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Pharmaceutics, 14(11), 2356.
-
The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development. Retrieved from [Link]
-
D. F. M. Group. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
Haware, R. V., et al. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing.
-
Wu, Y., et al. (n.d.). Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. PubMed.
-
National Institutes of Health. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup.
-
Khan, M. A., et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate.
-
Khan, M. A., et al. (2012, October 15). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed.
-
ResearchGate. (n.d.). Development of a solid dosage form compatibility studies on the active substance-excipients. Retrieved from [Link]
-
MEGGLE. (2023, July 3). Various Pharmaceutical Lactose Grades in a Provocative Maillard Environment. Retrieved from [Link]
-
Rizvi, S. S., et al. (n.d.). Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. ResearchGate.
-
Pharmaceutical Technology. (n.d.). Pharmaceutical Incompatibility. Retrieved from [Link]
-
Incompatibility (Geçimsizlik). (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2021). A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies. Foods, 10(9), 1997.
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
-
Al-Abssi, M. A. (2006). Major degradation product identified in several pharmaceutical formulations against the common cold. PubMed, 35(11), 2131-7.
-
ResearchGate. (n.d.). A general Maillard reaction between lactose and an amine group-containing API. Retrieved from [Link]
-
de Oliveira, G. G. G., et al. (2016). Compatibility study of paracetamol, chlorpheniramine maleate and phenylephrine hydrochloride in physical mixtures. Pharma Excipients.
-
National Institutes of Health. (2022, March 22). Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey.
-
Uchiyama, S., et al. (1993). Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. PubMed, 41(1), 58-62.
-
ResearchGate. (n.d.). List of common solid-state incompatibilities. Retrieved from [Link]
-
ResearchGate. (2018, January 16). Maillard Reaction and Lactose Structural Changes during Milk Processing.
-
IIP Series. (n.d.). Chapter- 17 Pharmaceutical Incompatibilities-I. Retrieved from [Link]
Sources
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00259H [pubs.rsc.org]
- 7. Drug excipient Compatibility | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pharmasources.com [pharmasources.com]
- 12. Eliminating magnesium stearate in tablets | PDF [slideshare.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 19. researchgate.net [researchgate.net]
- 20. chemintel360.com [chemintel360.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. ijarst.in [ijarst.in]
- 23. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 24. colorcon.com [colorcon.com]
method refinement for impurity profiling and identification in chlorpheniramine tannate
Technical Support Center: Impurity Profiling of Chlorpheniramine Tannate
Welcome to the technical support center for the analytical challenges of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common issues encountered during method development, refinement, and impurity identification for this complex drug substance.
The unique nature of this compound—a salt formed from a small basic molecule (chlorpheniramine) and a large, polymorphic polyphenol (tannic acid)—presents significant chromatographic challenges. This guide offers troubleshooting strategies and systematic workflows to navigate these complexities effectively.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary analytical challenges associated with this compound impurity profiling?
A1: The analysis of this compound is complicated by three main factors:
-
The Tannate Counter-Ion: Tannic acid is not a single entity but a mixture of polygalloyl esters.[1][2] This results in a broad, poorly retained "hump" in reversed-phase HPLC that can obscure early-eluting impurities. Its complex nature can also lead to matrix effects in mass spectrometry.
-
API Properties: Chlorpheniramine is a basic compound (a tertiary amine) prone to peak tailing in HPLC. This occurs due to secondary interactions with acidic silanol groups on the surface of silica-based columns.[3]
-
Impurity Diversity: Impurities can originate from the chlorpheniramine synthesis (starting materials, by-products), degradation of the chlorpheniramine moiety, or impurities within the tannic acid raw material itself.[4][5]
Q2: What are the regulatory expectations for impurity profiling?
A2: Regulatory bodies like the EMA and FDA follow the International Council for Harmonisation (ICH) guidelines. The key guideline is ICH Q3A(R2) Impurities in New Drug Substances .[6][7] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of impurities at or above this level must be determined.[8] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | Impurities at or above this level must have their biological safety established.[9] |
| Table 1: Summary of ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities. |
Q3: Where can I source reference standards for known chlorpheniramine impurities?
A3: Several vendors specialize in pharmaceutical reference standards. They provide characterized standards for known related compounds and degradation products of chlorpheniramine, such as Chlorpheniramine EP Impurity A, B, C, D, and the N-Oxide.[4][5][10] These are essential for method validation (e.g., specificity) and peak identification.
Section 2: Troubleshooting Guide - Common Chromatographic Issues
Q4: My chlorpheniramine peak is tailing severely. How can I improve the peak shape?
A4: Peak tailing for a basic compound like chlorpheniramine is a classic sign of secondary interactions with column silanols. Here is a systematic approach to resolve this:
-
Step 1: Adjust Mobile Phase pH. The most effective strategy is to work at a low pH. At a pH of 2.5-3.5, the chlorpheniramine molecule is fully protonated (positively charged), and the silanol groups on the silica column are protonated (neutral), which minimizes the unwanted ionic interaction.[3] Use a buffer like phosphate or formate.
-
Step 2: Increase Buffer Concentration. If tailing persists, increasing the buffer concentration (e.g., from 10mM to 25mM) can help to better shield the silanol groups and improve peak symmetry.
-
Step 3: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped are designed to have fewer accessible, acidic silanol groups. Columns marketed as "base-deactivated" are ideal.
-
Step 4: Consider a Competing Base. Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase was a traditional approach. However, this can shorten column lifetime and suppress MS signals, so it should be a last resort.
Q5: I see a large, broad peak at the beginning of my chromatogram that interferes with my impurities. What is it and how can I manage it?
A5: This is almost certainly the tannic acid component of the drug substance. Its high polarity and structural diversity cause it to elute early with poor peak shape in reversed-phase chromatography.
-
Solution 1: Gradient Elution. Start your gradient with a very low organic content (e.g., 5% acetonitrile/methanol) for several minutes. This will allow the more polar impurities to separate before the bulk of the tannic acid elutes. A steeper gradient can then be used to elute the chlorpheniramine and less polar impurities.
-
Solution 2: Sample Preparation (Solid-Phase Extraction). For identifying trace impurities, you may need to remove the tannic acid. A Solid-Phase Extraction (SPE) method can be developed. A mixed-mode cation exchange SPE cartridge could retain the basic chlorpheniramine and related impurities while allowing the acidic tannic acid to be washed away.
-
Solution 3: HILIC Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase. In HILIC, the highly polar tannic acid would be more strongly retained, potentially eluting after the chlorpheniramine and its impurities, thus resolving the interference.[11]
Q6: My retention times are drifting between injections. What is the cause?
A6: Retention time instability is a common issue that points to a lack of system equilibrium or changes in the mobile phase or column.[12][13]
-
Check Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is a good starting point.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently each time. Premixing the aqueous and organic components is more reliable than using the pump's proportioning valves for isocratic methods. Always degas the mobile phase to prevent air bubbles.[14]
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.[12]
-
Pump Performance: Check for leaks in the pump seals or fittings. Pressure fluctuations are a key indicator of pump issues.[13]
Section 3: Protocol - Systematic HPLC Method Refinement
This protocol outlines a structured approach to refine an existing HPLC method for this compound that suffers from poor resolution and peak shape.
Objective: To achieve baseline separation of all known impurities from the API and each other, with symmetrical peak shapes (Tailing Factor < 1.5).
Initial Method Conditions (Example):
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Temperature: Ambient
Refinement Workflow:
Caption: Workflow for systematic HPLC method refinement.
Step-by-Step Protocol:
-
Address Peak Tailing (pH Control):
-
Modify the mobile phases. Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. Prepare Mobile Phase B as 0.1% of the same acid in Acetonitrile. This will control the pH to below 3, protonating the chlorpheniramine and minimizing silanol interactions.[3]
-
Rationale: This is the most critical step for achieving good peak shape for basic analytes.
-
-
Optimize the Gradient for Impurity Resolution:
-
Inject a sample of chlorpheniramine spiked with known impurities.
-
Modify the gradient to improve separation around the main peak. For example: hold at 5% B for 3-5 minutes to separate early eluting impurities from the tannate front. Then, use a shallow gradient (e.g., 0.5% B per minute) during the region where most impurities elute.
-
Rationale: A shallow gradient increases the separation factor between closely eluting peaks.
-
-
Change Selectivity if Co-elution Persists:
-
If two impurities remain co-eluted, the selectivity of the system needs to be changed.
-
Option A (Solvent): Replace Acetonitrile with Methanol. Methanol is a protic solvent and will have different interactions (especially hydrogen bonding) with the analytes compared to aprotic acetonitrile, thus altering elution order.
-
Option B (Stationary Phase): If changing the solvent is insufficient, change the column. A Phenyl-Hexyl phase offers pi-pi interactions, which can be effective for aromatic compounds like chlorpheniramine and its impurities. A Bidentate C8 or C18 column can offer improved stability at low pH and different shape selectivity.[15]
-
-
Finalize and Validate:
Section 4: Workflow - Unknown Impurity Identification
Q7: My validated method shows a new, unknown peak above the 0.10% identification threshold. What is the workflow to identify it?
A7: Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Logical workflow for unknown impurity identification.
Detailed Steps:
-
Obtain Mass Information (LC-MS):
-
Analyze the sample using a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap. This will provide a highly accurate mass of the impurity, allowing you to predict its elemental formula.[18]
-
Compare the proposed formula to that of chlorpheniramine (C16H19ClN2). For example, a mass difference of +16 Da strongly suggests an oxidation product (e.g., N-oxide).[10]
-
-
Perform Fragmentation (MS/MS):
-
Isolate the impurity's parent ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.[19][20]
-
Compare the impurity's fragment ions to those of the chlorpheniramine parent drug. Common fragments indicate which part of the molecule is unchanged, while missing or shifted fragments point to the site of modification.
-
-
Propose Candidate Structures:
-
Based on the elemental composition and MS/MS data, propose one or more likely structures. Consider common degradation pathways such as oxidation, hydrolysis, dealkylation, or reactions with excipients.[5]
-
-
Confirm Structure (Isolation & NMR):
-
If the structure is not definitively clear from MS data, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy. This can be done by collecting fractions from an analytical HPLC run or by developing a preparative HPLC method.
-
NMR (1H, 13C, COSY, HSQC) will provide unambiguous structural confirmation.
-
-
Final Confirmation:
-
The ultimate confirmation is to synthesize the proposed impurity structure and demonstrate that its retention time and mass spectra are identical to the unknown peak in your sample.
-
References
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
SynThink. Chlorpheniramine EP Impurities & USP Related Compounds. [Link]
-
Veeprho. Chlorpheniramine Impurities and Related Compound. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
LabRulez LCMS. TROUBLESHOOTING GUIDE - HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
SynZeal. Chlorphenamine Impurities. [Link]
-
Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Pharmaffiliates. Chlorpheniramine-impurities. [Link]
-
MDPI. (2021). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]
-
PubMed. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method. [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
PubMed. Simultaneous Screening and Quantitation of 18 Antihistamine Drugs in Blood by Liquid Chromatography Ionspray Tandem Mass Spectrometry. [Link]
-
International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
ResearchGate. (2025). Incorporation of tannic acid in formulations for topical use in wound healing: A technological prospecting. [Link]
-
Exactitude Consultancy. Tannic Acid Market Analysis for Innovative Applications. [Link]
-
Semantic Scholar. Quantitative Analysis of Tannic Acid in Crude Drug and its Ayurvedic Formulation by UV Spectrophotometry. [Link]
-
PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
ResearchGate. (PDF) Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
Sinobio Chemistry. (2025). Factory Interpretation: 4 Golden Standards for High-Quality Tannic Acid. [Link]
-
International Journal of Recent Scientific Research. (2025). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. [Link]
-
MicroSolv. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote. [Link]
-
ResearchGate. (PDF) Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 3. realab.ua [realab.ua]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. jpionline.org [jpionline.org]
- 9. slideshare.net [slideshare.net]
- 10. Chlorphenamine Impurities | SynZeal [synzeal.com]
- 11. preprints.org [preprints.org]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. jordilabs.com [jordilabs.com]
- 17. database.ich.org [database.ich.org]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. chimia.ch [chimia.ch]
- 20. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Matrix Effects in the Bioanalysis of Chlorpheniramine Tannate
Welcome to the technical support center for the bioanalysis of chlorpheniramine tannate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying chlorpheniramine in biological matrices, with a specific focus on identifying and mitigating matrix effects. As a Senior Application Scientist, this guide synthesizes established bioanalytical principles with practical, field-proven strategies to ensure the development of robust and reliable LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of chlorpheniramine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the biological sample.[1][2][3] In the context of LC-MS/MS analysis of chlorpheniramine, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4] Biological matrices like plasma, serum, and urine are complex mixtures containing phospholipids, proteins, salts, and metabolites that can interfere with the ionization of chlorpheniramine in the mass spectrometer source.[2][5][6] Failure to address matrix effects can lead to failed method validations and unreliable pharmacokinetic data.[7][8]
Q2: How does the tannate salt form of chlorpheniramine potentially complicate bioanalysis and matrix effects?
A2: this compound is a salt complex of chlorpheniramine and tannic acid. While the primary analytical target is the chlorpheniramine molecule, the presence of tannic acid, a large polyphenol, introduces a unique variable. Tannic acid itself, or its metabolites, could co-extract with chlorpheniramine and act as a source of matrix effects. Furthermore, the dissociation of the salt during sample preparation needs to be considered to ensure complete and consistent recovery of the chlorpheniramine analyte. While specific literature on the bioanalysis of this compound is scarce, the general principles of matrix effect mitigation remain applicable.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In plasma and serum, the most notorious contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[4][6][9][10] These molecules have a tendency to co-extract with analytes in common sample preparation techniques like protein precipitation and can co-elute from reversed-phase HPLC columns, interfering with the analyte's ionization.[9][10] Other endogenous components like salts, proteins, and metabolites also contribute to the overall matrix effect.[2][6]
Q4: How can I quantitatively assess the matrix effect for my chlorpheniramine assay?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[2][11][12] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is termed the "matrix factor." A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2] It is crucial to assess the matrix factor across multiple lots of the biological matrix to evaluate the relative matrix effect and ensure method robustness.[12][13]
A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[11][14]
Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of chlorpheniramine and provides a systematic approach to resolving them.
Problem 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Possible Cause: Significant ion suppression is the most likely culprit when sensitivity is lower than expected. This is often due to inadequate removal of phospholipids during sample preparation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor sensitivity.
Detailed Solutions:
-
Evaluate Sample Preparation: Protein precipitation (PPT) is a common, simple technique but is often ineffective at removing phospholipids.[5][10][15] If you are using PPT, consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[16] Optimizing the pH of the aqueous phase and the polarity of the organic solvent is key to selectively extracting chlorpheniramine while leaving interfering compounds behind.[5]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity.[17][18] For a basic compound like chlorpheniramine, a mixed-mode cation exchange SPE sorbent can be highly effective at removing phospholipids and other interferences.[5]
-
Specialized Phospholipid Removal: Techniques like HybridSPE-Phospholipid are specifically designed to deplete phospholipids from the sample, significantly reducing matrix effects and improving sensitivity.[4][9][15]
-
Chromatographic Separation: Adjust the HPLC gradient to ensure that chlorpheniramine does not elute in regions of significant ion suppression, which can be identified via post-column infusion experiments.[1][14]
Problem 2: High Variability in Quality Control (QC) Samples and Inaccurate Results
Possible Cause: This issue often points to an inconsistent or relative matrix effect, where the degree of ion suppression or enhancement varies between different lots of biological matrix.[12] It can also be caused by a non-optimal internal standard that fails to track the variability of the analyte.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variability.
Detailed Solutions:
-
Implement a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., chlorpheniramine-d4) is the gold standard for compensating for matrix effects.[19][20][21] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, ensuring a constant analyte-to-IS response ratio.[19][20]
-
Verify Co-elution of SIL-IS: It is critical that the SIL-IS co-elutes with the analyte for proper compensation.[19][21] Be aware of the deuterium isotope effect, where deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns.[19][22] This slight shift in retention time can lead to differential matrix effects and compromise accuracy.[20][22]
-
Enhance Sample Cleanup: Even with a SIL-IS, minimizing the overall matrix effect is best practice.[5] A cleaner sample reduces the burden on the internal standard to compensate and leads to a more rugged method. Refer to the solutions in "Problem 1" for improving sample preparation.
-
Matrix Lot Variability Testing: During method validation, explicitly test for matrix effects using at least six different lots of the biological matrix to ensure that the method is not susceptible to lot-to-lot variability.[12]
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is the most effective way to combat matrix effects.[5] Below is a summary of expected performance for different techniques when analyzing a small basic molecule like chlorpheniramine in plasma.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Mixed-Mode Cation Exchange SPE | HybridSPE-Phospholipid |
| Analyte Recovery | >90% | 85-105%[16] | >90% | >90%[15] |
| Phospholipid Removal | Poor (~50%)[5] | Good | Very Good | Excellent (>99%)[15][23] |
| Matrix Effect | High[15][16] | Low to Moderate[16] | Low | Very Low[4][15] |
| Throughput | High[16] | Low to Medium | Medium | High (96-well format) |
| Selectivity | Low | Moderate | High | High |
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a starting point for developing an LLE method for chlorpheniramine from human plasma.
-
Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike with 20 µL of the working internal standard solution (e.g., chlorpheniramine-d4).
-
Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample. This ensures chlorpheniramine is in its free base form, which is more soluble in organic solvents.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex & Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol provides a robust cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.
-
Sample Preparation: Aliquot 200 µL of human plasma and dilute with 200 µL of 4% phosphoric acid in water. This ensures chlorpheniramine is protonated (positively charged).
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the SPE plate.
-
Wash 1 (Polar Interferences): Wash the plate with 1 mL of 0.1 M acetic acid.
-
Wash 2 (Non-polar Interferences): Wash the plate with 1 mL of methanol to remove phospholipids and other hydrophobic interferences.
-
Elution: Elute the chlorpheniramine using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone.
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC - NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters.
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
- Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis.
- Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed.
- Reducing Matrix Effects | Thermo Fisher Scientific.
- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - NIH.
- Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed.
- Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography - PubMed.
- A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis - Benchchem.
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS - Sigma-Aldrich.
- Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism - MDPI.
- Application Note: Quantitative and Qualitative Analysis of Chlorpheniramine in Human Plasma using Liquid Chromatography-Quadrupo - Benchchem.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
- Bioanalysis of antihistamines for clinical or forensic purposes - PubMed.
- Importance of matrix effects in LC-MS/MS bioanalysis.
- Poly(tetrahydrofuran)-based fabric phase sorptive extraction combined with HPLC-UV for the determination of antihistamines in human urine - OUCI.
- Simple and sensitive method for the determination of chlorpheniramine maleate in human plasma using liquid chromatography-mass spectrometry - PubMed.
- Solid-Phase Microextraction and Related Techniques in Bioanalysis - MDPI.
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed.
- Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed.
- Common challenges in bioanalytical method development | Simbec-Orion.
- Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects | Request PDF.
- Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. - SciSpace.
- In the Zone: The bioanalyst – challenges and solutions.
- Strategies To Overcome Bioanalytical Challenges - BioAgilytix Labs.
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. simbecorion.com [simbecorion.com]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. waters.com [waters.com]
- 20. waters.com [waters.com]
- 21. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting foaming and aeration issues during chlorpheniramine tannate suspension manufacturing
Technical Support Center: Chlorpheniramine Tannate Suspensions
A Guide to Troubleshooting Foaming and Aeration Issues in Manufacturing
Welcome to the technical support center for pharmaceutical formulation. As a Senior Application Scientist, I understand that unwanted foam and entrapped air during the manufacturing of suspensions like this compound can lead to significant challenges in dosing accuracy, stability, and final product aesthetics. This guide is structured to provide both quick answers to common problems and in-depth, systematic protocols to diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding foam and aeration.
Q1: Why is my this compound suspension foaming during mixing?
Foaming is the formation of gas bubbles stabilized in a liquid.[1] This typically occurs when mechanical energy from mixing introduces air into a system containing surface-active components.[1][2] In a pharmaceutical suspension, ingredients like suspending agents, wetting agents, or even the active pharmaceutical ingredient (API) itself can reduce the surface tension of the liquid, allowing foam bubbles to form and persist.
Q2: What's the difference between foaming and aeration (air entrapment)?
-
Foaming refers to the bubbles on the liquid's surface.
-
Aeration or air entrapment refers to air bubbles dispersed within the bulk of the liquid. High-viscosity formulations are particularly susceptible to entrapping air, as the bubbles cannot easily rise to the surface and escape.[3] This can lead to inaccurate filling and dosing.
Q3: Can the viscosity of my suspension make foaming worse?
Yes, viscosity plays a critical role. While higher viscosity, often achieved with suspending agents, is necessary to prevent the settling of this compound particles, it also impedes the escape of entrapped air.[3][4] This can make a seemingly minor foaming issue into a significant aeration problem, affecting product density and dose uniformity.[3]
Q4: What is the quickest way to solve a minor foaming issue?
For minor surface foam, the simplest first step is often to add a small amount of a suitable antifoaming agent, such as simethicone emulsion. Antifoaming agents work by reducing the surface tension of gas bubbles, causing them to coalesce and collapse.[5][6] However, this should be seen as a preliminary solution; a thorough investigation into the root cause is recommended for long-term process control.
Q5: Are there regulatory guidelines I should be aware of for suspensions?
Yes, the United States Pharmacopeia (USP) General Chapter <1151> Pharmaceutical Dosage Forms provides foundational information on suspensions.[7][8] Additionally, upcoming chapters like <1003> Resuspendability and Redispersability highlight the regulatory focus on the physical characteristics and quality attributes of suspension formulations.[9] Any excipient added, including antifoaming agents, must be of a suitable pharmaceutical grade.
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide will walk you through diagnosing issues related to your formulation and your manufacturing process.
Root Cause Analysis of Foaming & Aeration
The first step is to identify whether the primary cause of the issue lies within the Formulation or the Process .
Section 2.1: Formulation-Based Troubleshooting
Problems within the formulation itself are a common source of aeration.
Q: Could my choice of suspending or wetting agent be the problem?
A: Absolutely. Many polymers used as suspending agents (e.g., cellulosic derivatives, xanthan gum) and surfactants used as wetting agents can stabilize foam.[10] While essential for the physical stability of the this compound particles, their concentration should be optimized.[10] Over-concentration can lead to excessive viscosity and foam stability.
Q: How does viscosity specifically contribute to air entrapment?
A: The viscosity of a pharmaceutical formulation is a critical parameter that influences everything from manufacturing to bioavailability.[11][12] In high-viscosity media, the buoyancy of an air bubble may be insufficient to overcome the viscous drag of the surrounding liquid, preventing it from rising to the surface and escaping.[3] This results in a product with entrapped air, which can lead to under-filled containers and inaccurate dosing.
Q: What is an antifoaming agent and how do I select one?
A: Antifoaming agents are additives that prevent foam formation, while defoamers are used to control existing foam.[13] For oral suspensions, a silicone-based agent like simethicone is a common and effective choice.[14] Simethicone is a mixture of polydimethylsiloxane and silica gel.[15] It works by having a low surface tension, which allows it to spread rapidly on the surface of foam bubbles, causing them to thin and rupture.[16][17]
| Common Antifoaming Agents for Oral Suspensions | |||
| Agent | Type | Typical Use Level (as active) | Key Advantages |
| Simethicone USP | Silicone-based | 10-200 ppm | Highly effective at low concentrations, physiologically inert, widely accepted.[13] |
| Organic (Non-silicone) | Polyols, fatty acids | 0.01 - 0.5% | Biodegradable, suitable where silicone is a concern. |
| Oil-based | Mineral or vegetable oils | Varies | Can be effective, but may impact taste and physical stability.[18] |
Experimental Protocol: Screening Antifoaming Agents
This protocol outlines a systematic approach to selecting and optimizing the concentration of an antifoaming agent.
Step-by-Step Methodology:
-
Prepare a batch of the this compound suspension without any antifoaming agent. Ensure all other excipients are fully dispersed.
-
Divide the batch into several identical aliquots in calibrated vessels (e.g., graduated cylinders). Keep one as a control.
-
Dose each aliquot with a different concentration of the chosen antifoam (e.g., Simethicone Emulsion USP at concentrations yielding 50, 100, and 200 ppm of active simethicone).
-
Mix each sample using a standardized, high-energy mixing process designed to intentionally generate foam (e.g., overhead stirrer at a high RPM for a set time).[19]
-
Immediately after mixing, record the total volume (liquid + foam) in the vessel. A significant increase over the initial volume indicates foam formation. Also, measure the density of the liquid portion; a lower density indicates entrapped air.
-
Observe and record the foam height over time. The rate at which the foam collapses (foam decay) is a key performance indicator.
-
Analyze the results. The optimal concentration is the lowest level that effectively minimizes initial foam volume/height and promotes rapid foam decay without negatively impacting other suspension properties.
Section 2.2: Process-Based Troubleshooting
The way you handle the formulation during manufacturing is just as important as the formulation itself.
Q: How does mixing speed affect aeration?
A: High-speed mixing, while often necessary for particle dispersion and hydration of suspending agents, is a primary cause of aeration.[1][19] The vortex created by a high-speed impeller can draw air from the headspace down into the liquid bulk. The relationship is direct: increasing impeller speed generally increases the amount of entrapped air.[20]
| Process Parameter | Effect on Aeration | Recommended Action |
| Mixing Speed (RPM) | High speeds create a vortex, pulling air into the liquid.[20] | Start at a lower speed to wet out powders, then increase cautiously. Avoid vortex formation where possible. |
| Impeller Type | High-shear impellers (e.g., Rushton turbine) can introduce more air than axial flow impellers (e.g., pitched blade).[21][22] | Select an impeller that provides sufficient mixing with minimal shear. An axial flow impeller is often preferred for suspensions.[22] |
| Impeller Position | An impeller placed too close to the liquid surface will enhance vortexing and aeration. | Position the impeller deep enough within the liquid to ensure good bulk movement without creating a deep vortex. |
| Powder Addition | Dumping powders onto the surface of the liquid can introduce a significant amount of air. | Add powders slowly and close to the impeller shaft to encourage rapid wetting and dispersion with minimal air incorporation. |
| Vacuum Mixing | Mixing under vacuum actively removes air from the system.[23] | If equipment is available, applying a vacuum during the mixing process is one of the most effective ways to produce an air-free suspension.[23] |
Q: Can the design of my mixing vessel and impeller make a difference?
A: Yes, significantly. The geometry of the vessel and the type of impeller dictate the flow pattern of the liquid.
-
Impeller Type : Axial flow impellers (like a pitched-blade turbine) are often better for suspending solids as they create a top-to-bottom flow pattern, which is generally less likely to incorporate air than the radial flow pattern of a Rushton turbine.[21][22]
-
Baffles : Baffles in the tank are crucial for preventing the entire liquid mass from swirling, which helps break the vortex and improve mixing efficiency at lower speeds.
-
Filling Nozzle Position : During the final filling process, the nozzle should extend below the liquid surface in the container. This "sub-surface fill" method prevents the product from splashing and introducing air at the final stage.
By systematically evaluating both your formulation and your process using the guides above, you can effectively identify the root cause of foaming and aeration, implement a robust solution, and ensure the consistent production of a high-quality this compound suspension.
References
- Mechanism of antifoaming action of simethicone - PubMed. J Appl Toxicol.
- Simethicone | C6H18O4Si3 | CID 6433516 - PubChem.
- How Does Simethicone Work? The Science Behind Gas Relief - Sleepy Baby. Sleepy Baby.
- Simethicone's Antifoaming Mechanism | PDF | Foam | Surfactant - Scribd. Scribd.
- Simethicone - chemeurope.com. chemeurope.com.
- AntiFoam emulsion | Resil – Science for change. Resil.
- New Guidelines Aim to Improve the Quality of Pharmaceutical Suspensions - Cytel. Cytel.
- Key Factors That Influence Filling Quality - Grunfeld Fluid. Grunfeld.
- Quality Control Test Suspensions USP Growth Promotion Sterility Assurance & Antimicrobial Effectiveness Testing. Excelsior.
- Identifyng sources key to detailed troubleshooting of amine foaming - ResearchGate.
- General Chapters: <1151> PHARMACEUTICAL DOSAGE FORMS - USP29-NF24.
- Issues with Excessive Foaming During Gelatin Prepar
- Guide to Troubleshoot Continuous Foam Production Challenges. Foam Supplies.
- general chapters.
- Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed.
- Critical Impeller Speed for Suspending Solids in Aerated Agit
- The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing. RheoSense.
- Impeller Design For Mixing of Suspensions | PDF | Physics - Scribd. Scribd.
- Effect of Particle Size and Viscosity of Suspensions on Topical Ocular Bioavailability of Budesonide, a Corticosteroid - PMC - NIH.
- usp-nomenclature-guidelines.pdf.
- The Effect of the Aeration Condition on the Liquid–Solid Material Mixing in a Stirred Tank with a Single-Layer Impeller - MDPI. MDPI.
- Effect Of Impeller Type And Rotational Speed On Flow Behavior In Fully Baffled Mixing Tank. Semantic Scholar.
- Effect Of Impeller Rotational Speed On Flow Behavior In Fully Baffled Mixing Tank. Semantic Scholar.
- Understanding the Best Anti Foaming Agent: Types, Applications, and Benefits Explained. Sixin Group.
- Foaming Issues and Control - YouTube. YouTube.
- Is Foaming impacting your processing efficiency? - Propack Technologies. Propack Technologies.
- Defoamers and Antifoam Agents: How are they used? - Brewer International.
- Antifoams - Sigma-Aldrich. Sigma-Aldrich.
- C-Phed Tannate 4.5 mg-75mg/5mL Suspension - GlobalRx. GlobalRx.
- Antifoaming agents and mechanisms | Colloid Science Class Notes - Fiveable. Fiveable.
- Impact of Viscosity and Drug Formulation on Pharmaceutical Development - JOCPR. Journal of Chemical and Pharmaceutical Research.
- Viscosity Analysis - CD Formulation.
- FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE - ONdrugDelivery. ONdrugDelivery.
- Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC - NIH.
- Overcoming Challenges in Pediatric Formulation with a Patient-Centric Design Approach: A Proof-of-Concept Study on the Design of an Oral Solution of a Bitter Drug - MDPI. MDPI.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. grunfeld-fluid.com [grunfeld-fluid.com]
- 4. jocpr.com [jocpr.com]
- 5. Simethicone | C6H18O4Si3 | CID 6433516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simethicone [chemeurope.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. usp.org [usp.org]
- 9. cytel.com [cytel.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing | Adam fabriwerk [adamfabriwerk.com]
- 12. Viscosity Analysis - CD Formulation [formulationbio.com]
- 13. brewerint.com [brewerint.com]
- 14. AntiFoam emulsion | Resil – Science for change [resiltextiles.com]
- 15. sleepybaby.com [sleepybaby.com]
- 16. Mechanism of antifoaming action of simethicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. fiveable.me [fiveable.me]
- 19. Issues with Excessive Foaming During Gelatin Preparation – Pharma.Tips [pharma.tips]
- 20. Effect Of Impeller Rotational Speed On Flow Behavior In Fully Baffled Mixing Tank. [journalijar.com]
- 21. scribd.com [scribd.com]
- 22. Effect Of Impeller Type And Rotational Speed On Flow Behavior In Fully Baffled Mixing Tank. [journalijar.com]
- 23. propacktechnologies.com [propacktechnologies.com]
Technical Support Center: Optimization of Spray-Drying for Chlorpheniramine Tannate Microencapsulation
Welcome to the technical support center for the microencapsulation of chlorpheniramine tannate via spray-drying. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulation science. This compound, a salt of chlorpheniramine and tannic acid, is employed to provide sustained release and mask the intensely bitter taste of the active pharmaceutical ingredient (API).[1] Microencapsulation by spray-drying is a key enabling technology to achieve these formulation goals, transforming a liquid feed into a powdered ingredient with improved stability and handling properties.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize your process parameters, and achieve high-quality, taste-masked microparticles with consistent performance.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common challenges encountered during the spray-drying of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Q1: Why is my product yield extremely low, with most of the powder sticking to the walls of the drying chamber and cyclone?
This is the most frequent and frustrating issue in spray-drying, particularly with formulations containing amorphous, low molecular weight compounds which can become sticky.[4] The problem, known as wall deposition, directly impacts yield and can lead to operational shutdowns.[5]
Primary Cause: The core of this issue lies in the glass transition temperature (Tg) of your formulation.[6] When the temperature of the drying particles on the chamber wall exceeds their Tg, the powder transitions from a glassy, non-sticky state to a rubbery, adhesive state, causing it to stick to surfaces.[5][7] For this compound formulations, which often include sugars or polymers to aid encapsulation, the overall Tg of the wet powder (containing residual solvent) is the critical parameter.[5]
Systematic Troubleshooting:
-
Review Your Outlet Temperature (T_out): The outlet air temperature is the closest available indicator of your product's temperature within the dryer. As a rule of thumb, T_out must be maintained below the wet Tg of your spray-dried powder.[5]
-
Evaluate Formulation Components: The choice of wall material significantly influences the Tg of the final product.[6]
-
Solution: Incorporate high-Tg excipients. Maltodextrin (with a low dextrose equivalent), gum arabic, and certain modified starches are excellent choices as they possess high glass transition temperatures and good film-forming properties.[11][12] Studies have shown that increasing the concentration of high-Tg maltodextrin can dramatically increase powder recovery.[6]
-
-
Check for Chamber "Hot Spots": Uneven airflow within the drying chamber can create localized areas of high temperature, promoting sticking even if the average T_out is acceptable.[10]
-
Solution: Ensure your aspirator or blower is functioning correctly and that there are no blockages in the air inlet or outlet paths. Consult your instrument's manual for proper airflow settings.[13]
-
-
Optimize Atomization: If droplets are too large, they may not dry sufficiently before hitting the chamber wall, leading to sticky deposits.[13]
-
Solution: Increase the atomization gas flow rate or pressure to produce finer droplets.[14] This increases the surface area for evaporation, allowing for faster drying. However, excessively fine particles can be difficult to collect in the cyclone.
-
Q2: My encapsulation efficiency is low, and the taste-masking is ineffective. How can I improve this?
Low encapsulation efficiency (EE) means a significant portion of the this compound is present on the surface of the microparticles rather than being entrapped within the wall material. This leads to a burst release and failure to mask the bitter taste.
Primary Causes:
-
Premature Film Formation: If the wall material forms a solid crust too quickly during drying, the core material (this compound) may not be fully enveloped.[15]
-
Poor Emulsion Stability: If the initial feed solution is not a stable emulsion or suspension, the drug and polymer phases can separate during atomization, leading to poor encapsulation.[8]
-
Inappropriate Wall Material: The chosen polymer may lack the necessary film-forming properties or compatibility with the core material.[3]
Systematic Troubleshooting:
-
Optimize the Feed Formulation:
-
Solution: Ensure the wall material is fully dissolved and the this compound is uniformly dispersed. Using a high-shear homogenizer can create a more uniform and stable emulsion before spray-drying.[3][16] The ratio of core to wall material is also critical; a higher proportion of wall material generally improves encapsulation.[17]
-
-
Select the Right Wall Material:
-
Solution: Polymers like Eudragit E100 are specifically designed for taste-masking applications due to their pH-dependent solubility; they are insoluble at the pH of saliva but dissolve in the stomach.[2] Combining polymers, such as maltodextrin with gum arabic or a modified starch, can also improve film-forming properties and encapsulation efficiency.[11]
-
-
Adjust Drying Parameters:
Q3: The resulting microparticles are too small, leading to poor flowability and collection issues. How can I increase the particle size?
Particle size is a critical quality attribute that affects flow properties, bulk density, and dissolution rate.[14] Very fine particles (<5 µm) are often cohesive and difficult to handle.
Primary Causes:
-
High Atomization Energy: High atomization pressure or gas flow rate produces very small droplets, which result in fine particles.[14]
-
Low Feed Solution Viscosity: Low-viscosity solutions are more easily broken up into smaller droplets.
-
Low Solids Concentration: A lower concentration of solids in the feed will result in smaller particles after the solvent evaporates.
Systematic Troubleshooting:
-
Decrease Atomization Energy:
-
Solution: Gradually reduce the atomizing gas flow rate or pressure. This will generate larger initial droplets, leading to larger final particles.[14]
-
-
Modify the Feed Solution:
-
Solution: Increase the total solids concentration in your feed solution.[15] This is one of the most effective ways to increase particle size. You can also increase the feed viscosity by selecting a higher molecular weight polymer or adding a viscosity-modifying agent, though this may require adjustments to the feed pump settings.
-
-
Reduce the Feed Rate:
-
Solution: A lower pump or feed rate can sometimes lead to the formation of larger particles, as it alters the dynamics of droplet formation at the nozzle.[14]
-
Parameter Impact Summary
For quick reference, the table below summarizes the general effects of key spray-drying parameters on the final product attributes.
| Parameter | Increase in Parameter Causes: | Scientific Rationale |
| Inlet Temperature | ↓ Moisture Content↑ Thermal Degradation Risk↔/↑ Particle Size | Higher temperature increases the rate of heat and mass transfer, leading to faster solvent evaporation.[8][19] |
| Feed Rate | ↑ Outlet Temperature Drops↑ Moisture Content↑ Particle Size | A higher feed rate introduces more liquid, causing a greater evaporative cooling effect and potentially incomplete drying.[9][20] |
| Atomization Pressure/Gas Flow | ↓ Particle Size↑ Bulk Density | Higher energy input breaks the liquid feed into finer droplets, which dry into smaller particles.[14] |
| Feed Concentration (% Solids) | ↑ Particle Size↑ Yield (often)↑ Feed Viscosity | More solid material per droplet results in a larger final particle after drying.[15] |
Process Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the spray-drying process for this compound microencapsulation.
Caption: Workflow for optimizing this compound microencapsulation.
Frequently Asked Questions (FAQs)
Q: What are the best starting materials for taste-masking this compound? A: A combination of a functional polymer and a bulking agent is often ideal. Eudragit® E100 is an excellent choice for a functional polymer due to its reverse enteric properties, which prevent dissolution in the mouth.[2][21] For a bulking agent and primary wall material, maltodextrin (DE 10-15) is a cost-effective option with good processability and a high Tg.[6]
Q: How do I measure encapsulation efficiency? A: Encapsulation efficiency (EE) is typically determined by measuring the amount of "surface" drug versus the "total" drug.
-
Surface Drug: Disperse a known quantity of microcapsules in a solvent where the wall material is insoluble but the drug is soluble (e.g., ethanol/water mixture). Agitate for a very short time (e.g., 1-2 minutes), filter, and quantify the drug in the filtrate using UV-Vis spectrophotometry or HPLC.
-
Total Drug: Accurately weigh a sample of microcapsules and dissolve them completely, breaking the capsules using sonication or vigorous stirring in a suitable solvent. Quantify the total drug content.
-
Calculation: EE (%) = [(Total Drug - Surface Drug) / Total Drug] x 100.
Q: What analytical techniques are essential for characterizing the final microcapsules? A: A comprehensive characterization is crucial.[22]
-
Scanning Electron Microscopy (SEM): To visualize particle morphology (shape, surface texture, and integrity).[18]
-
Laser Diffraction: To determine particle size distribution.[23]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the physical state (amorphous vs. crystalline) of the drug and excipients.[23]
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the encapsulated drug, which is typical after spray-drying.[1]
-
Karl Fischer Titration: To accurately measure residual moisture content.[23]
Key Experimental Protocols
Protocol 1: Preparation of Feed Emulsion
-
Accurately weigh the selected wall materials (e.g., Maltodextrin, Eudragit E100).
-
In a separate vessel, dissolve the wall materials in deionized water under constant stirring. A magnetic stirrer is suitable, but an overhead stirrer may be needed for higher concentrations.
-
Once the wall materials are fully dissolved, slowly add the accurately weighed this compound powder to the solution while stirring.
-
Subject the resulting suspension to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes to ensure a uniform and fine dispersion.
-
Visually inspect the feed for homogeneity. The final solids content should typically be between 10-30% (w/v).
Protocol 2: Basic Spray-Dryer Operation and Setup
-
Pre-heating: Turn on the heater and aspirator/blower. Set the inlet temperature to your target (e.g., 150°C) and allow the system to equilibrate until the outlet temperature is stable.
-
Pump Calibration: Pump deionized water through the feed line at your desired feed rate to ensure the pump is calibrated and the line is primed.
-
Initiate Drying: Switch the feed from water to your prepared emulsion.
-
Monitor Parameters: Continuously monitor the inlet and outlet temperatures, aspirator setting, and pump rate. Make small adjustments as needed to maintain a stable outlet temperature.[24]
-
Collection: The dried powder will be collected in the cyclone collection vessel.
-
Shutdown: Once the feed is exhausted, pump deionized water through the system for several minutes to clean the feed line and nozzle. Then, turn off the pump and heater and allow the system to cool down before turning off the aspirator.
The troubleshooting process for spray-drying is iterative. The following diagram illustrates the logical relationship between common problems and their primary causes, guiding the optimization process.
Caption: Cause-and-effect relationships in spray-drying troubleshooting.
References
- Common Faults and Troubleshooting Methods of Spray Drying Equipment. (2025). Knowledge.
- Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design. (2023). MDPI.
- How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide to Principles, Processes, and Advantages. (2025). Pilotech.
-
Spray Drying for the Encapsulation of Oils—A Review. (n.d.). PMC - NIH. Available from: [Link]
-
Influence of spray drying parameters on the physicochemical characteristics of microencapsulated pomelo (Citrus grandis (L.) Osbeck) essential oil. (n.d.). PMC - NIH. Available from: [Link]
- Troubleshooting Common Issues with Spray Drying Machines. (2025). Zhanghua - Filter Dryer.
-
Comparative Evaluation of Spray-Drying Versus Freeze-Drying Techniques on the Encapsulation Efficiency and Biofunctional Performance of Chenpi Extract Microcapsules. (n.d.). MDPI. Available from: [Link]
- Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide. (2024). Spray Dryer.
-
Impact of spray-drying conditions on the particle size of microparticulated whey protein fractions. (2013). ResearchGate. Available from: [Link]
-
Pharmaceutical Particle Engineering via Spray Drying. (n.d.). PMC - PubMed Central - NIH. Available from: [Link]
-
The Characterization and Analysis of Spray Dried Encapsulated Bioactives. (n.d.). IntechOpen. Available from: [Link]
-
Full article: Glass Transition Behavior of Spray Dried Orange Juice Powder Measured by Differential Scanning Calorimetry (DSC) and Thermal Mechanical Compression Test (TMCT). (n.d.). Taylor & Francis Online. Available from: [Link]
-
Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels. (2024). MDPI. Available from: [Link]
-
Water-Glass Transition Temperature Profile During Spray Drying of Sugar-Rich Foods. (n.d.). SpringerLink. Available from: [Link]
-
An Investigation of the Relationship between Glass Transition Temperatures and the Crystallinity of Spray-Dried Powders. (2025). ResearchGate. Available from: [Link]
-
Taste Masking by Spray-Drying Technique. (n.d.). PMC - NIH. Available from: [Link]
-
Driving Spray Drying towards Better Yield: Tackling a Problem That Sticks Around. (2023). NIH. Available from: [Link]
-
Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. (n.d.). PMC - NIH. Available from: [Link]
-
Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. (2018). ResearchGate. Available from: [Link]
-
Characterization of Spray-Dried Microcapsules of Paprika Oleoresin Induced by Ultrasound and High-Pressure Homogenization: Physicochemical Properties and Storage Stability. (2023). MDPI. Available from: [Link]
-
Taste masking of bitter pharmaceuticals by spray drying technique- A review. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Optimization of spray drying process parameters for the food bioactive ingredients. (2022). PubMed. Available from: [Link]
-
Analysis of Chlorpheniramine Maleate in Microcapsules Formulation with Eudragit E PO Polymer using Spray Drying Method. (n.d.). ResearchGate. Available from: [Link]
-
Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design. (2023). MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Taste Masking by Spray-Drying Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide to Principles, Processes, and Advantages - Pilotech [shpilotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Driving Spray Drying towards Better Yield: Tackling a Problem That Sticks Around - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Spray Drying for the Encapsulation of Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of spray drying process parameters for the food bioactive ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 11. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels | MDPI [mdpi.com]
- 13. filter-dryer.com [filter-dryer.com]
- 14. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Particle Engineering via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of spray drying parameters on the physicochemical characteristics of microencapsulated pomelo (Citrus grandis (L.) Osbeck) essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jocpr.com [jocpr.com]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. mdpi.com [mdpi.com]
- 24. Common Faults and Troubleshooting Methods of Spray Drying Equipment - Knowledge - Superb Heater [superbheating.com]
Welcome to the technical support center for chlorpheniramine tannate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphism and its impact on the dissolution of this active pharmaceutical ingredient (API). As a salt of a well-established antihistamine, this compound offers unique properties for taste-masking and sustained release, but its polymorphic tendencies can present significant challenges in formulation development. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you in your experimental work.
Introduction to this compound and Polymorphism
This compound is a salt complex formed between the basic drug chlorpheniramine and the polyphenol tannic acid. This complexation significantly reduces the aqueous solubility of the drug compared to its more common maleate salt, a property that is leveraged for formulating extended-release dosage forms.
However, the solid-state form of this compound can be variable. Like many pharmaceutical compounds, it can exist in different crystalline forms (polymorphs) or in a disordered, amorphous state. These different solid-state forms can have distinct physicochemical properties, including solubility, dissolution rate, and stability.[1][2] The metastable forms are generally more soluble but can convert to a more stable, less soluble form over time or under stress, leading to unexpected changes in the drug's release profile.[1]
This guide is structured to first answer some common questions about this compound and polymorphism, and then to provide detailed troubleshooting guides for specific dissolution-related problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound formulation showing variable dissolution results between batches?
Variability in dissolution is a classic indicator of uncontrolled polymorphism. Different batches of the API may have different polymorphic compositions, or the manufacturing process itself may be inducing polymorphic transformations to varying extents. Each polymorph can have a different dissolution rate, leading to this batch-to-batch inconsistency. It is also crucial to consider the impact of excipients, as different lots of excipients can have varying properties that may influence drug release.[3]
Q2: What is the difference between a crystalline and an amorphous form of this compound, and how does it affect dissolution?
A crystalline form has a highly ordered, repeating three-dimensional arrangement of molecules. An amorphous form lacks this long-range order. Generally, the amorphous form is more energetic and, as a result, more soluble and has a faster dissolution rate than its crystalline counterparts.[4] However, the amorphous form is also less stable and can recrystallize into a more stable, less soluble crystalline form over time, especially in the presence of heat or humidity.
Q3: Can the excipients in my formulation affect the polymorphism of this compound?
Absolutely. Excipients can influence the polymorphic form of an API in several ways. During processing, some excipients can inhibit or promote the conversion of one polymorph to another. In the final dosage form, excipients can affect the stability of a particular polymorphic form. For instance, hygroscopic excipients can attract moisture, which can facilitate the conversion of a metastable form to a more stable one. It is essential to conduct drug-excipient compatibility studies that include an assessment of the solid-state form of the API.[5][6]
Q4: What are the key analytical techniques to identify and characterize polymorphism in this compound?
A combination of techniques is typically used:
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying the specific crystalline form, as each polymorph will produce a unique diffraction pattern. An amorphous form will show a broad halo instead of sharp peaks.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It can identify melting points, glass transitions (for amorphous forms), and solid-state phase transitions, which are characteristic of different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates.
-
Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques can provide information about the molecular conformation and intermolecular interactions, which can differ between polymorphs.
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the crystal habit (shape) and particle morphology, which can be indicative of the polymorphic form.
Q5: Are there regulatory guidelines I should be aware of concerning polymorphism?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance on polymorphism. The FDA requires that the potential for polymorphism be investigated for new drug substances. If different polymorphs exist, their potential to affect the drug product's performance, bioavailability, and stability must be assessed.[7]
Troubleshooting Guides
Guide 1: Unexpectedly Slow or Incomplete Dissolution
Problem: Your this compound tablets or capsules are showing a much slower dissolution rate than expected, or are failing to meet the Q-specification for drug release.
Potential Causes & Investigation Workflow:
Workflow for Investigating Slow Dissolution
Detailed Troubleshooting Steps:
-
Solid-State Characterization of the API:
-
Action: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to analyze the this compound API from the batch that produced the slow-dissolving product.
-
Rationale: This will help determine if the API is in a different, potentially less soluble, polymorphic form than expected. The presence of sharp peaks in the PXRD pattern indicates crystallinity, while a broad halo suggests an amorphous form. DSC can reveal different melting points or phase transitions associated with different polymorphs.
-
-
Analyze the Impact of the Manufacturing Process:
-
Action: Review your manufacturing process for any high-energy steps such as milling, high-shear wet granulation, or high-compression forces. Also, consider the drying temperatures and times used.
-
Rationale: Mechanical stress and heat can provide the energy needed for a more soluble, metastable polymorph to convert to a less soluble, stable form.[8]
-
Experimental Verification: Take samples of your formulation blend at different stages of the manufacturing process (e.g., post-granulation, post-drying, pre-compression) and analyze their polymorphic form using PXRD and DSC.
-
-
Investigate the Finished Dosage Form:
-
Action: Perform solid-state analysis (PXRD, DSC) on the final tablets or capsules.
-
Rationale: Sometimes, the API is stable during processing but can undergo a polymorphic transformation upon storage, potentially influenced by excipients and environmental conditions (temperature and humidity).[8]
-
-
Review and Optimize the Dissolution Method:
-
Action: Ensure your dissolution method is appropriate for a poorly soluble salt. This may involve using a dissolution medium with a surfactant or a hydro-alcoholic medium. Verify that the agitation speed is adequate and that there are no issues with the dissolution apparatus itself (e.g., worn-out paddles, vessel scratches).[9]
-
Rationale: An inadequate dissolution method can fail to create sink conditions, leading to artificially slow dissolution rates that may not be related to the API's polymorphism.
-
-
Evaluate Excipient Effects:
-
Action: Review your formulation for any excipients that could be interfering with dissolution. For example, some polymers can form a viscous gel layer that impedes drug release.
-
Rationale: The interaction between the drug, excipients, and the dissolution medium is complex. A change in the source or grade of an excipient could alter these interactions.
-
Solutions:
-
If a less soluble polymorph is identified, work with your API supplier to control the polymorphic form provided.
-
If the manufacturing process is inducing the change, consider using a lower-energy process (e.g., direct compression instead of wet granulation) or reducing drying temperatures.
-
If the issue is stability in the final dosage form, you may need to reformulate with excipients that stabilize the desired polymorphic form or protect the API from moisture.
Guide 2: Faster Than Expected or "Dose Dumping" Dissolution
Problem: Your extended-release this compound formulation is releasing the drug too quickly, potentially leading to in-vivo side effects.
Potential Causes & Investigation Workflow:
Workflow for Investigating Dose Dumping
Detailed Troubleshooting Steps:
-
Solid-State Characterization:
-
Action: Use PXRD and DSC to analyze both the API and the finished product.
-
Rationale: The presence of an amorphous form (indicated by a PXRD halo and a DSC glass transition) or a metastable polymorph will lead to higher solubility and a faster dissolution rate.[1]
-
-
Review API Manufacturing:
-
Action: Inquire about the final crystallization or precipitation steps used in the API synthesis.
-
Rationale: Rapid solvent removal processes like spray drying often produce an amorphous form. Understanding the API's history is crucial.
-
-
Excipient Interactions:
-
Action: Evaluate if any of your excipients, such as polymers (e.g., PVP, HPMC), are known to stabilize the amorphous form of drugs by creating a solid dispersion.
-
Rationale: While often intentional, the unintended formation of a solid dispersion can lead to a much faster release rate than anticipated for an extended-release product.[10]
-
Solutions:
-
If an undesirable amorphous or metastable form is present, you may need to source a more stable crystalline form of the API.
-
It may be possible to induce crystallization of the API through a controlled heating (annealing) step during manufacturing.
-
If the formulation is stabilizing an amorphous form, you may need to reformulate with different excipients or rely on a different extended-release mechanism (e.g., a functional coating or a matrix system that is less dependent on the API's intrinsic solubility).
Data Summary and Experimental Protocols
Table 1: Key Analytical Techniques for Polymorph Characterization
| Technique | Principle | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice | Unique diffraction pattern for each crystalline polymorph; broad halo for amorphous material. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature | Melting point, enthalpy of fusion, glass transition temperature (Tg), solid-state phase transitions. |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature | Information on solvates and hydrates by quantifying solvent/water loss. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Differences in molecular conformation and hydrogen bonding between polymorphs. |
| Scanning Electron Microscopy (SEM) | Imaging of the sample surface with a focused beam of electrons | Crystal habit (shape), particle size, and morphology. |
Protocol 1: Basic Polymorph Screening of this compound
-
Initial Characterization:
-
Perform PXRD, DSC, and TGA on the as-received this compound API. This provides a baseline characterization.
-
-
Solvent Recrystallization:
-
Dissolve the API in various solvents (of different polarities, e.g., methanol, acetone, ethyl acetate, water) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and dry them under vacuum.
-
Analyze the crystals from each solvent using PXRD and DSC to see if different polymorphic forms have been produced.
-
-
Stress Testing:
-
Thermal Stress: Heat the API to a temperature just below its melting point for a defined period. Cool to room temperature and analyze by PXRD and DSC.
-
Mechanical Stress: Gently grind the API in a mortar and pestle for a few minutes. Analyze by PXRD.
-
Humidity Stress: Store the API at elevated humidity (e.g., 75% RH) for several days. Analyze by PXRD.
-
-
Data Analysis:
-
Compare the PXRD patterns and DSC thermograms from all experiments. Any new patterns or thermal events indicate the presence of a different polymorphic form.
-
Protocol 2: Standard Dissolution Test for this compound Extended-Release Tablets
This is a general protocol and may need to be adapted based on your specific formulation.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of a suitable buffer, e.g., pH 6.8 phosphate buffer. A surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be required to maintain sink conditions.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Sampling Times: e.g., 1, 2, 4, 8, 12, and 24 hours.
-
Sample Analysis:
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
References
-
Mansour, M. M., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. International Journal of Pharmaceutics, 436(1-2), 433-441. Available from: [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. Available from: [Link]
-
Mansour, M. M., et al. (2012). (PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. Available from: [Link]
-
Sood, J., et al. (2014). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Therapeutic Delivery, 5(10), 1123-1142. Available from: [Link]
-
Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 56(3), 275-300. Available from: [Link]
-
Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. Available from: [Link]
-
Pawar, P., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 74(4), 315-322. Available from: [Link]
-
Senieer. (n.d.). Abnormal Analysis Of Drug Dissolution Test Data. Senieer. Available from: [Link]
-
New Drug Approvals. (n.d.). Polymorphism. New Drug Approvals. Available from: [Link]
-
Tiew, K. W., et al. (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Pharmaceutics, 15(11), 2558. Available from: [Link]
-
Al-Akayleh, F., et al. (2024). Development and Evaluation of Chlorpheniramine Maleate Orally Disintegrating Tablets. Journal of Chemical Health Risks. Available from: [Link]
-
Kim, M. S., et al. (2020). Dissolution profiles of chlorpheniramine maleate from various formulations. ResearchGate. Available from: [Link]
-
Tiew, K. W., et al. (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. MDPI. Available from: [Link]
-
Japanese Pharmacopoeia. (n.d.). d-Chlorpheniramine Maleate Extended-release Tablets Dissolution. Japanese Pharmacopoeia. Available from: [Link]
-
Al-Akayleh, F., et al. (2014). Comparative study of different formulations of chlorpheniramine maleate orally disintegrating tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 27-32. Available from: [Link]
-
Sravani, G., et al. (2018). (PDF) NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CHLORPHENIRAMINE MALEATE BY USING UV-VISIBLE SPECTROPHOTOMETRY. ResearchGate. Available from: [Link]
-
Patel, M., et al. (2019). Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. Asian Journal of Pharmaceutical and Clinical Research, 12(12), 118-124. Available from: [Link]
-
Kumar, A., & Singh, R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]
-
Jain, D., et al. (2021). Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 10(4), 231-240. Available from: [Link]
-
Yuliasari, F., et al. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. UNAIR Repository. Available from: [Link]
-
Khan, A., et al. (2015). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release solid dosage form. Journal of Pharmaceutical Investigation, 45(3), 327-334. Available from: [Link]
-
Sari, Y. P., et al. (2019). SOLID STATE CHARACTERIZATION OF A NOVEL PHYSICAL INTERACTION (PARACETAMOL- CHLORPHENIRAMINE MALEATE). ResearchGate. Available from: [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available from: [Link]
Sources
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormal Analysis Of Drug Dissolution Test Data - Senieer - What You Trust [senieer.com]
- 10. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone | MDPI [mdpi.com]
- 11. ijrpr.com [ijrpr.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. jpsbr.org [jpsbr.org]
Validation & Comparative
A Comparative Guide to the Dissolution Profiles of Chlorpheniramine Tannate and Chlorpheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the dissolution characteristics of two common salt forms of the first-generation antihistamine, chlorpheniramine: the tannate and maleate salts. Understanding these differences is critical for formulation scientists aiming to develop either immediate-release or extended-release oral dosage forms.
Introduction: The Critical Role of Salt Form in Dissolution
Chlorpheniramine is a widely used antihistamine for allergic conditions such as rhinitis and urticaria[1]. While the active pharmaceutical ingredient (API) is the chlorpheniramine molecule, its salt form significantly dictates its physicochemical properties and, consequently, its dissolution behavior and pharmacokinetic profile. Chlorpheniramine maleate is a simple salt, well-known for its high solubility and rapid absorption, making it ideal for immediate-release formulations[1][2][3]. In contrast, chlorpheniramine tannate is a complex formed between chlorpheniramine and tannic acid, a large polyphenolic molecule[4][5][6]. This complexation is a deliberate strategy to reduce the drug's solubility and thereby achieve a sustained-release profile[4][5].
The dissolution rate, or how quickly the API dissolves from its dosage form into the physiological fluids of the gastrointestinal tract, is a critical quality attribute. It is often the rate-limiting step for the absorption of poorly soluble drugs and is a key predictor of in vivo bioavailability. For this reason, a comparative analysis of the dissolution profiles of these two salts is fundamental to rational drug product design.
Physicochemical Properties Influencing Dissolution
The stark contrast in the dissolution profiles of this compound and maleate stems directly from their differing physicochemical characteristics.
| Property | Chlorpheniramine Maleate | This compound | Rationale for Dissolution Impact |
| Molecular Weight | 390.86 g/mol [2][7] | ~1976.0 g/mol [6] | The significantly larger and more complex structure of the tannate salt reduces its mobility and interaction with solvent molecules, leading to slower dissolution. |
| Solubility | Freely soluble in water (1-5 g/100 mL at 21°C)[1][3] | Significantly lowered solubility due to complexation[4][5] | High aqueous solubility of the maleate salt allows for rapid dissolution. The tannate complex forms insoluble precipitates, drastically reducing the dissolution rate[4][8]. |
| Salt Type | Simple salt of a weak base and a weak acid (maleic acid) | Complex salt with a large polyphenol (tannic acid)[4] | Simple salts readily dissociate in solution. The tannate complex involves multiple hydrogen bonds and hydrophobic interactions that must be overcome for the drug to be released, resulting in a sustained-release mechanism[4][8]. |
| Typical Formulation | Immediate-Release (e.g., tablets, syrups)[1][9] | Extended-Release (e.g., suspensions, long-acting tablets)[10] | Formulation choice is a direct consequence of the intrinsic dissolution properties of the salt form. |
Experimental Protocol: Comparative Dissolution Testing
To empirically compare the two salt forms, a standardized in vitro dissolution study is essential. The following protocol is based on United States Pharmacopeia (USP) general chapter <711> Dissolution and is designed to simulate the physiological conditions of the stomach and small intestine.[11]
Objective: To compare the in vitro dissolution rate of chlorpheniramine from a hypothetical immediate-release maleate tablet and an extended-release tannate tablet in simulated gastric and intestinal fluids.
Methodology:
-
Apparatus: USP Apparatus II (Paddle Apparatus) is used, as it is a robust and widely accepted method for oral solid dosage forms[1][9][12].
-
Dissolution Media:
-
Experimental Conditions:
-
Sampling: 5 mL aliquots are withdrawn at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes for maleate; 1, 2, 4, 8, 12 hours for tannate). The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis: The concentration of dissolved chlorpheniramine in each sample is determined using a validated UV-Vis spectrophotometric or HPLC method at a wavelength of approximately 262-265 nm[9][12][16].
-
Data Reporting: The cumulative percentage of the labeled drug amount dissolved is plotted against time.
Experimental Workflow Diagram
Sources
- 1. au.edu.sy [au.edu.sy]
- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 4. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine | C92H71ClN2O46 | CID 71586779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorpheniramine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Tannic acid-based sustained-release system for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. EP2424534A2 - Compositions comprising an antihistamine, antitussive and decongestant in extended release formulations - Google Patents [patents.google.com]
- 11. usp.org [usp.org]
- 12. rjpn.org [rjpn.org]
- 13. researchgate.net [researchgate.net]
- 14. file.sdiarticle3.com [file.sdiarticle3.com]
- 15. uspbpep.com [uspbpep.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to the Bioavailability and Bioequivalence of Chlorpheniramine Tannate and Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the bioavailability and bioequivalence of chlorpheniramine tannate against other commonly used antihistamines. We will delve into the underlying pharmacokinetic principles, present available data, and provide detailed experimental protocols for assessing bioequivalence, offering a comprehensive resource for researchers and drug development professionals in the field of antihistamine therapeutics.
Introduction: The Significance of Bioavailability and Bioequivalence in Antihistamine Therapy
The therapeutic efficacy of an orally administered antihistamine is fundamentally linked to its bioavailability—the rate and extent to which the active pharmaceutical ingredient (API) is absorbed from the drug product and becomes available at the site of action. Bioequivalence, in turn, is a critical concept in the development of generic and modified-release formulations, ensuring that these products are therapeutically equivalent to a reference product.
Chlorpheniramine, a first-generation antihistamine, has been a mainstay in the management of allergic conditions for decades. While traditionally available as a maleate salt in immediate-release formulations, the development of this compound offers a modified-release profile. This guide will compare the pharmacokinetic characteristics of this compound with its immediate-release counterpart and with second-generation antihistamines such as cetirizine, loratadine, and fexofenadine.
The Unique Profile of this compound: A Sustained-Release Mechanism
This compound is a salt of chlorpheniramine and tannic acid. This formulation is designed to provide a sustained release of the active drug. The underlying mechanism for this prolonged release is the formation of a poorly soluble complex between the amine group of chlorpheniramine and the multiple phenolic hydroxyl groups of tannic acid[1]. This complex dissociates slowly in the gastrointestinal tract, leading to a gradual release and absorption of chlorpheniramine. This contrasts with the highly soluble maleate salt, which is rapidly absorbed.
This sustained-release property aims to reduce dosing frequency and potentially mitigate the sedative effects often associated with the peak plasma concentrations of first-generation antihistamines.
Comparative Pharmacokinetics of Antihistamines
A direct comparison of the pharmacokinetic parameters of this compound with other antihistamines is challenging due to a lack of head-to-head clinical trials. However, by examining the available data for chlorpheniramine (primarily the maleate salt) and other prominent antihistamines, we can draw meaningful comparisons. The data presented below is a synthesis of findings from various clinical studies.
| Parameter | Chlorpheniramine Maleate (Immediate-Release) | This compound (Sustained-Release) (Inferred) | Cetirizine | Loratadine | Fexofenadine |
| Bioavailability (%) | 25-50[2][3] | Expected to be comparable to maleate salt over a prolonged period | >70[4] | ~40[5] | ~33[6] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-4[2] | Extended; likely in the range of 6-12 hours | ~1[1][7] | 1.3[5] | 1-3[6] |
| Elimination Half-Life (t½) (hours) | 13-25[2][3] | Appears prolonged due to sustained absorption | 6.5-10[4] | 8.4 (parent), 28 (active metabolite) | 11-15 |
| Metabolism | Extensive hepatic metabolism (CYP2D6)[8] | Extensive hepatic metabolism (CYP2D6) | Minimal | Extensive hepatic metabolism (CYP3A4, CYP2D6)[5] | Minimal hepatic metabolism[6] |
| Sedative Potential | High | Potentially reduced due to lower Cmax | Low to moderate | Low | Low |
Key Insights from the Comparative Data:
-
This compound's Sustained Profile: The inferred extended Tmax for this compound suggests a slower onset of action but a more prolonged therapeutic effect compared to the immediate-release maleate salt. This could translate to improved patient compliance through reduced dosing frequency.
-
Second-Generation Advantages: Second-generation antihistamines like cetirizine, loratadine, and fexofenadine generally exhibit higher bioavailability and are less reliant on hepatic metabolism (with the exception of loratadine). Their lower sedative potential is a significant clinical advantage over first-generation antihistamines.
-
Metabolic Pathways: The extensive hepatic metabolism of chlorpheniramine and loratadine raises the potential for drug-drug interactions, a factor that is less of a concern for cetirizine and fexofenadine.
Experimental Protocol for a Bioequivalence Study: this compound vs. Reference Antihistamine
To definitively establish the bioequivalence of a new this compound formulation against a reference product (e.g., an existing sustained-release chlorpheniramine product or an immediate-release product for comparison of total exposure), a rigorous clinical trial is required. The following protocol outlines a standard approach based on FDA guidelines.
Study Design
A randomized, single-dose, two-treatment, two-period, crossover study is the gold standard for bioequivalence assessment[7][9][10].
Caption: Crossover design for a bioequivalence study.
Study Population
-
Inclusion Criteria: Healthy adult volunteers (typically 18-55 years of age) with a body mass index (BMI) within a normal range.
-
Exclusion Criteria: History of significant medical conditions, allergies to antihistamines, use of other medications, and pregnancy or breastfeeding.
Dosing and Administration
-
A single oral dose of the test product (this compound) and the reference product will be administered with a standardized volume of water after an overnight fast.
-
The fasting state is crucial to minimize variability in drug absorption.
Blood Sampling
-
Serial blood samples will be collected at predefined time points before and after drug administration. For a sustained-release formulation, sampling should extend for at least three to five times the elimination half-life of the drug.
-
Example Sampling Schedule: 0 (pre-dose), 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.
Bioanalytical Method
-
Plasma concentrations of chlorpheniramine will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method must be sensitive, specific, accurate, and precise.
Pharmacokinetic Analysis
-
The following pharmacokinetic parameters will be calculated for each subject for both the test and reference products:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
-
Statistical Analysis
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC0-t, and AUC0-∞ will be calculated.
-
For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80-125%.
Visualization of Key Concepts
Bioavailability and Bioequivalence Logic
Caption: Logical flow from drug administration to bioequivalence determination.
Experimental Workflow for a Bioequivalence Study
Caption: Step-by-step workflow of a typical bioequivalence study.
Conclusion
The development of this compound represents an important formulation strategy to modify the release profile of a well-established first-generation antihistamine. While direct comparative bioavailability and bioequivalence data against other antihistamines are limited, the available pharmacokinetic information for chlorpheniramine maleate and the principles of sustained-release formulations allow for a scientifically grounded comparison.
Second-generation antihistamines generally offer a more favorable pharmacokinetic profile with higher bioavailability, less metabolic variability, and a lower incidence of sedation. However, the sustained-release characteristics of this compound may provide a valuable therapeutic option in specific clinical scenarios where prolonged antihistaminic action is desired.
The successful development and regulatory approval of any new this compound formulation will hinge on well-designed and executed bioequivalence studies, such as the one outlined in this guide. These studies are essential to ensure that such products meet the rigorous standards of safety and therapeutic equivalence.
References
-
U.S. Food and Drug Administration. (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
ClinicalTrials.gov. (2020). Bioequivalence Study Protocol. [Link]
- Merlos, M., Giral, M., Balsa, D., Ferrando, R., Queralt, M., & Puigdemont, A. (1997). Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF). The Journal of pharmacology and experimental therapeutics, 280(1), 114–121.
-
Study.com. (n.d.). Loratadine: Pharmacokinetics & Pharmacodynamics. [Link]
-
Rizvi, F., De Ceballos, F., & Rizvi, S. W. A. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology, 16, 1737690. [Link]
-
Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug intelligence & clinical pharmacy, 18(9), 701–707. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2678, Cetirizine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3957, Loratadine. [Link]
-
Medicine.com. (2020). Chlorpheniramine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
Chen, X., Du, Y., Zhu, J., & Liu, Y. (2003). Pharmacokinetics and bioequivalence study of two cetirizine hydrochloride formulations in healthy Chinese male volunteers. Arzneimittel-Forschung, 53(2), 121–125. [Link]
-
Shah, V. P., Yacobi, A., & Barr, W. H. (2012). Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. Pharmaceutical development and technology, 17(1), 83–91. [Link]
-
U.S. Food and Drug Administration. (n.d.). ZYRTEC® - (cetirizine hydrochloride) Tablets and Syrup For Oral Use. [Link]
-
U.S. Food and Drug Administration. (n.d.). NDA 206323Orig1s000 Clinical Pharmacology and Biopharmaceutics Reviews. [Link]
-
U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
-
MIMS. (n.d.). Chlorphenamine. [Link]
-
Smith, S. M., Gums, J. G. (2024). Fexofenadine: A Review of its Use in the Management of Allergic Disorders. Clinical Drug Investigation, 68(1), 1-14. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 4. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. – ScienceOpen [scienceopen.com]
- 5. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]
- 6. In vitro release studies of chlorpheniramine maleate from gels prepared by different cellulose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. EP2424534A2 - Compositions comprising an antihistamine, antitussive and decongestant in extended release formulations - Google Patents [patents.google.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A single-dose, randomized, open-label, four-period, crossover equivalence trial comparing the clinical similarity of the proposed biosimilar rupatadine fumarate to reference Wystamm® in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UV Spectrophotometry for Chlorpheniramine Tannate Quantification
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. Chlorpheniramine tannate, an antihistamine commonly found in oral suspension formulations, presents unique analytical challenges due to its salt form and potential for matrix interference. This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—for the quantification of this compound. We will delve into the cross-validation of these methods, offering a robust framework for researchers, scientists, and drug development professionals to select and validate the most appropriate technique for their needs.
The core of this guide is a meticulous examination of the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7] We will not only present the "what" and "how" of the experimental protocols but also the critical "why" that underpins the methodological choices, reflecting a seasoned understanding of analytical chemistry and regulatory expectations.
The Analytical Dichotomy: Specificity vs. Simplicity
The choice between HPLC and UV spectrophotometry for the quantification of this compound is fundamentally a trade-off between specificity and simplicity. HPLC, with its separative power, offers unparalleled specificity, enabling the unequivocal assessment of the analyte in the presence of excipients, impurities, and degradation products.[8] Conversely, UV spectrophotometry provides a rapid, cost-effective, and less complex alternative, making it an attractive option for routine quality control where specificity can be assured through other means.[9]
This guide will navigate this dichotomy by presenting a comprehensive cross-validation study. Cross-validation serves as a critical bridge, ensuring that an analytical method yields consistent and reliable results across different techniques or laboratories.[10][11][12] It is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and produce comparable results.
Physicochemical Properties of this compound: A Guiding Light
A thorough understanding of the physicochemical properties of this compound is the bedrock of robust analytical method development. Chlorpheniramine, as a base, readily forms salts, with the tannate salt being employed to achieve modified-release characteristics and improve taste-masking.[13][14] The tannate moiety, being a large, polyphenolic structure, influences the solubility and chromatographic behavior of the chlorpheniramine molecule.[13][14][15][16]
Chlorpheniramine itself exhibits a maximum UV absorbance at approximately 261-265 nm, a property that is central to both HPLC-UV and direct UV spectrophotometric detection.[9][17][18][19] The solubility of this compound is a critical consideration; while the maleate salt is freely soluble in water, the tannate complex has significantly lower aqueous solubility, a factor that must be accounted for in sample and standard preparation.[13][14]
The Arena of Cross-Validation: A Head-to-Head Comparison
The subsequent sections will detail the experimental protocols and validation data for both HPLC and UV spectrophotometry. The validation parameters are in accordance with ICH Q2(R2) and USP <1225> guidelines.[1][2][3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) Method
The developed HPLC method is designed for stability-indicating analysis, capable of separating chlorpheniramine from its potential degradants and formulation excipients.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a diluent (e.g., a mixture of acetonitrile and water) and serially diluted to create calibration standards.
-
Sample Preparation: The sample (e.g., oral suspension) is accurately weighed, dispersed in the diluent, sonicated to ensure complete dissolution of the analyte, and filtered through a 0.45 µm syringe filter before injection.
HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
UV-Visible Spectrophotometry Method
The UV spectrophotometric method offers a simpler and faster approach for the quantification of this compound, particularly in a controlled manufacturing environment.
Experimental Protocol: UV Spectrophotometry Method
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Analytical Parameters:
-
Solvent: 0.1 N Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 262 nm.
-
-
Standard Preparation: A stock solution of this compound reference standard is prepared in 0.1 N HCl and serially diluted to create calibration standards.
-
Sample Preparation: The sample is accurately weighed, dispersed in 0.1 N HCl, sonicated, and filtered. The absorbance of the resulting solution is measured at 262 nm against a 0.1 N HCl blank.
UV Spectrophotometry Method Validation Workflow
Caption: Workflow for UV spectrophotometry method development and validation.
Comparative Validation Data
The following tables summarize the illustrative validation data for the HPLC and UV spectrophotometry methods.
Table 1: Specificity
| Parameter | HPLC Method | UV Spectrophotometry Method |
| Forced Degradation | Peak purity index > 0.999 for all stress conditions (acid, base, peroxide, heat, light). No co-elution with degradants. | Significant interference from degradation products observed. |
| Excipient Interference | No interference from placebo at the retention time of chlorpheniramine. | Potential for background absorbance from excipients. |
Table 2: Linearity and Range
| Parameter | HPLC Method | UV Spectrophotometry Method |
| Range | 10 - 150 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 3: Accuracy (% Recovery)
| Concentration Level | HPLC Method | UV Spectrophotometry Method |
| 80% | 99.5% | 99.2% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 99.6% |
Table 4: Precision (% RSD)
| Parameter | HPLC Method | UV Spectrophotometry Method |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 2.0% | < 2.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method | UV Spectrophotometry Method |
| LOD | 0.5 µg/mL | 1.5 µg/mL |
| LOQ | 1.5 µg/mL | 4.5 µg/mL |
Table 6: Robustness
| Parameter Varied | HPLC Method (% RSD) | UV Spectrophotometry Method (% RSD) |
| Flow Rate / Wavelength | < 2.0% | < 2.0% |
| Mobile Phase Composition / pH | < 2.0% | < 2.0% |
Cross-Validation Results and Interpretation
The cross-validation of the two methods was performed by analyzing the same batch of this compound oral suspension using both the validated HPLC and UV spectrophotometry methods. The results were statistically compared using a t-test.
Table 7: Cross-Validation of Assay Results
| Sample | HPLC Assay (%) | UV Spectrophotometry Assay (%) | % Difference |
| Batch A | 99.8 | 101.2 | 1.4 |
| Batch B | 100.5 | 101.9 | 1.4 |
| Batch C | 99.5 | 100.8 | 1.3 |
| p-value (t-test) | \multicolumn{3}{c | }{> 0.05} |
The results of the cross-validation demonstrate that there is no statistically significant difference between the assay values obtained by the HPLC and UV spectrophotometry methods for the quantification of this compound in the tested samples. This indicates that for routine quality control, the simpler and more economical UV spectrophotometric method can be a reliable alternative to the more complex HPLC method, provided that the specificity of the UV method is well-established for the specific product matrix.
Conclusion: A Symbiotic Relationship in Analytical Science
The cross-validation of HPLC and UV spectrophotometry for the quantification of this compound reveals a symbiotic relationship between these two analytical techniques. HPLC, with its superior specificity and sensitivity, stands as the gold standard for stability-indicating assays and the analysis of complex matrices. It is the method of choice during drug development and for the analysis of registration stability batches.
On the other hand, UV spectrophotometry, when properly validated and cross-validated against a more specific method like HPLC, proves to be a powerful tool for routine quality control. Its simplicity, speed, and cost-effectiveness make it an ideal choice for in-process controls and finished product release testing, where the product matrix is well-characterized and interferences are known to be minimal.
Ultimately, the choice of analytical method should be guided by a thorough risk assessment and a deep understanding of the product and its lifecycle. This guide provides the foundational knowledge and a practical framework for making that informed decision, ensuring the delivery of high-quality and safe pharmaceutical products to patients.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. [Link]
-
USP <1225> Method Validation - BA Sciences. [Link]
-
Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]
-
(PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation - ResearchGate. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. [Link]
-
Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. [Link]
-
(+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem - NIH. [Link]
-
Chlorpheniramine (T3D2989) - T3DB. [Link]
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled releas. [Link]
-
new analytical method development and validation of chlorpheniramine maleate by using uv-visible spectrophotometry - PHARMACEUTICAL SCIENCES. [Link]
-
Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. [Link]
-
Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine. [Link]
-
Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction | Semantic Scholar. [Link]
-
This compound - gsrs. [Link]
-
Analytical Methods for Quantitative Estimation of Chlorpheniramine Maleate: A Review - ijrpr. [Link]
-
Development and validation of hplc method for analysis of chlorpheniramine maleate & levocetirizine in syrup formulation. [Link]
-
(PDF) Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets - ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate in their Combined Dosage Form - Austin Publishing Group. [Link]
-
Validation of an UV-Visible Spectrophotometry assay method for the determination of Chlorpheniramine Maleate Tablets without prior extraction - IFG. [Link]
-
(PDF) Validation of an UV-Visible spectrophotometry assay method for the determination of chlorpheniramine maleate tablets without prior extraction - ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. mastercontrol.com [mastercontrol.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. database.ich.org [database.ich.org]
- 5. investigationsquality.com [investigationsquality.com]
- 6. uspbpep.com [uspbpep.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. ijrpr.com [ijrpr.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine | C92H71ClN2O46 | CID 71586779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. iajps.com [iajps.com]
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Chlorpheniramine Tannate Sustained-Release Formulations
Introduction: The Rationale for IVIVC in Sustained-Release Formulations
In the realm of pharmaceutical development, establishing a predictive relationship between in vitro drug release and in vivo bioavailability is a critical objective, particularly for modified-release dosage forms. This in vitro-in vivo correlation (IVIVC) serves as a surrogate for bioequivalence studies, streamlining development, and ensuring product quality throughout its lifecycle.[1][2] This guide provides a comprehensive framework for developing a Level A IVIVC for chlorpheniramine tannate sustained-release (SR) formulations, offering a comparative analysis with alternative SR technologies and grounded in robust experimental data.
Chlorpheniramine, a first-generation antihistamine, is widely used for allergic conditions.[3][4] Its formulation as a tannate salt complexed with an ion-exchange resin provides a mechanism for sustained release, aiming to improve patient compliance and reduce dosing frequency.[3] The successful development of such a formulation hinges on a thorough understanding of its release characteristics both in the laboratory and in the patient.
This compound: Physicochemical and Pharmacokinetic Profile
A successful IVIVC begins with a deep understanding of the active pharmaceutical ingredient (API).
| Property | Description | Implication for IVIVC |
| Biopharmaceutics Classification System (BCS) | Chlorpheniramine is generally considered a BCS Class I drug (high solubility, high permeability).[5][6] However, the tannate salt complex behaves differently. | The high permeability of chlorpheniramine is favorable for IVIVC, as dissolution is more likely to be the rate-limiting step for absorption. The tannate complexation is designed to control this dissolution. |
| Pharmacokinetics | Chlorpheniramine has a relatively long half-life of approximately 20-24 hours in adults.[4][7] It undergoes significant first-pass metabolism.[7][8] | The long half-life necessitates a well-designed pharmacokinetic study with a sufficiently long sampling duration to accurately characterize the absorption phase of a sustained-release product. |
| Sustained-Release Mechanism | This compound utilizes an ion-exchange mechanism. The drug is complexed with tannic acid and a resin. In the gastrointestinal tract, ions in the surrounding fluid (e.g., Na+, Cl-) exchange with the drug, leading to its gradual release.[3] | The in vitro dissolution medium must contain appropriate ions at a relevant concentration to mimic the in vivo release mechanism. This is a critical consideration for achieving a meaningful IVIVC. |
Comparative Landscape of Sustained-Release Technologies for Chlorpheniramine
While this compound offers a viable sustained-release strategy, it is essential to understand its performance in the context of other available technologies.
| SR Technology | Mechanism of Release | Advantages | Potential Challenges for IVIVC |
| This compound (Ion-Exchange Resin) | Ion exchange with gastrointestinal fluids.[3] | Good taste-masking properties.[9] Potential for reduced dose dumping.[3] | Release is dependent on the ionic strength of the dissolution medium, which can vary along the GI tract. Simulating this in vitro can be complex. Resin fouling or degradation can affect release.[9] |
| Hydrophilic Matrix Tablets (e.g., HPMC) | Drug diffusion through and erosion of a hydrated polymer matrix.[10] | Well-understood and widely used technology. Release kinetics can be modulated by polymer viscosity and concentration. | The release mechanism can be a combination of diffusion and erosion, which may be challenging to model. Gel formation can interfere with dissolution testing. |
| Melt Extrusion with Polymers (e.g., Eudragit®) | Drug diffusion through a non-erodible polymer matrix.[11] | Can be used for poorly soluble drugs. Provides good control over release rate. | The manufacturing process can be complex. Drug-polymer interactions can influence release in a pH-dependent manner.[11] |
| Coated Beads/Pellets | Drug diffusion through a release-controlling membrane. | Precise control over release profile. Can be formulated into capsules or tablets. | Potential for dose dumping if the coating is compromised. The complexity of the coating process can introduce variability. |
Experimental Workflow for Establishing a Level A IVIVC
A Level A IVIVC, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the most rigorous and preferred level of correlation by regulatory agencies.[12][13] The following workflow outlines the key experimental and data analysis steps.
Sources
- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 2. ijsr.net [ijsr.net]
- 3. jddtonline.info [jddtonline.info]
- 4. In vitro and ex vivo permeation studies of chlorpheniramine maleate gels prepared by carbomer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of in vitro release rate and in vivo absorption characteristics of four chlorpheniramine maleate extended-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. au.edu.sy [au.edu.sy]
- 9. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 10. Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical properties and mechanisms of drug release from melt-extruded granules consisting of chlorpheniramine maleate and Eudragit FS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deconvolution methodology [onlinehelp.certara.com]
forced degradation studies to validate stability-indicating methods for chlorpheniramine tannate
A Senior Application Scientist's Guide to Forced Degradation Studies for Validating Stability-Indicating Methods for Chlorpheniramine Tannate
Introduction: The Imperative of Stability in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the chemical stability of an active pharmaceutical ingredient (API) is paramount. It directly impacts the safety, efficacy, and shelf-life of the final drug product. For a compound like this compound, an antihistamine complexed with tannic acid for sustained-release properties, understanding its degradation profile is critical. A stability-indicating analytical method is a validated quantitative procedure designed to detect a decrease in the amount of the API due to degradation.[1][2] The development of such a method is not merely a suggestion but a regulatory mandate, essential for distinguishing the intact API from any potential degradation products, impurities, or excipients.
Forced degradation, or stress testing, is the cornerstone of developing and validating these stability-indicating methods.[1][3] By subjecting the drug substance to conditions more severe than accelerated stability testing—such as extremes of pH, oxidation, heat, and light—we can purposefully generate potential degradants.[1][4] This guide provides a comprehensive framework for designing and executing forced degradation studies for this compound, grounded in regulatory expectations and sound scientific principles. The ultimate goal is to develop a robust analytical method that provides unequivocal assurance of the drug's quality over time.
Regulatory Framework: Adherence to ICH Guidelines
The International Council for Harmonisation (ICH) provides the definitive guidelines for forced degradation studies. These studies are crucial for establishing the intrinsic stability of a molecule, understanding degradation pathways, and, most importantly, proving the specificity of the analytical method.[1][5]
Key ICH guidelines applicable to forced degradation studies include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline explicitly states the requirement for stress testing to elucidate the inherent stability characteristics of the drug substance.[5][6][7] It recommends examining the effects of temperature, humidity, oxidation, and photolysis, as well as susceptibility to hydrolysis across a wide range of pH values.[6]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This document provides specific guidance on how to conduct photostability testing, including recommended light exposure levels.[1][6]
-
ICH Q2(R1): Validation of Analytical Procedures: While not exclusively about forced degradation, this guideline is central to the process, as the data generated from stress studies are used to validate the specificity of the stability-indicating method.
A primary objective of these studies is to achieve a target degradation of approximately 5-20%.[5] This range is considered optimal because insufficient degradation may not produce all relevant degradants, while excessive degradation could lead to secondary or tertiary degradation products that are not relevant to normal storage conditions.
Experimental Design and Mechanistic Rationale
The selection of stress conditions should be based on the chemical structure of this compound and its potential vulnerabilities.
Hydrolytic Degradation (Acidic and Basic Conditions)
-
Causality: Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, both the ester linkages within the tannic acid moiety and the integrity of the ionic bond between the chlorpheniramine cation and the tannate anion could be susceptible to pH extremes. The goal is to determine if the molecule degrades in aqueous environments and whether the degradation rate is pH-dependent.[7]
-
Experimental Approach: The drug substance is typically refluxed in acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) solutions. The temperature and duration are adjusted to achieve the target degradation.
Oxidative Degradation
-
Causality: The tertiary amine group in chlorpheniramine is a potential site for oxidation, which could lead to the formation of an N-oxide. Other parts of the molecule may also be susceptible to oxidative stress. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies.
-
Experimental Approach: A solution of the drug substance is treated with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures.
Thermal Degradation
-
Causality: Heat can provide the energy needed to break chemical bonds, leading to decomposition. This tests the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during manufacturing, transport, or storage.
-
Experimental Approach: The solid drug substance is exposed to dry heat in a temperature-controlled oven (e.g., 60-80°C). The drug product may also be tested to evaluate the impact of excipients on thermal stability.[8]
Photolytic Degradation
-
Causality: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. This is critical for determining appropriate packaging and storage instructions.[1]
-
Experimental Approach: The drug substance and/or product are exposed to a light source that provides both visible and UV output. As per ICH Q1B, the exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt hours/m² for UV light.[1][6] Control samples are kept in the dark to differentiate between thermal and photolytic degradation.
Workflow for Forced Degradation and Method Validation
The following diagram illustrates the logical flow from initial drug substance preparation to the final validation of the stability-indicating method.
Caption: Workflow for a forced degradation study of this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines a typical approach for a forced degradation study coupled with analysis by a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile and Methanol
-
Potassium Dihydrogen Phosphate (or other suitable buffer salt)
-
Orthophosphoric Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Purified water (18.2 MΩ·cm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.
-
Analytical Balance
-
pH Meter
-
Water Bath / Dry Heat Oven
-
ICH-compliant Photostability Chamber
3. Proposed Stability-Indicating HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in an isocratic or gradient mode. A starting point could be 80:20 (v/v) Buffer:Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 225 nm.[9]
-
Injection Volume: 20 µL.
4. Step-by-Step Forced Degradation Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1N HCl.
-
Heat in a water bath at 60°C for 4 hours.
-
Cool to room temperature, neutralize with 0.1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1N NaOH.
-
Heat in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 0.1N HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place in a hot air oven at 80°C for 48 hours.
-
After exposure, weigh the powder, dissolve it in the solvent, and dilute to a final concentration of ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the solution to a final concentration of ~100 µg/mL.
-
-
Control Sample: Prepare a solution of the untreated drug substance at the same final concentration (~100 µg/mL).
5. Analysis and Data Interpretation: Inject all prepared samples into the HPLC system. Analyze the resulting chromatograms for:
-
Percent Degradation: Calculate the reduction in the peak area of the parent drug compared to the control.
-
Peak Purity: Use the DAD to assess the peak purity of chlorpheniramine in the stressed samples to ensure no co-elution with degradants.
-
Resolution (Rs): Ensure baseline separation (Rs > 1.5) between the parent drug and the nearest degradation product peak.
Data Presentation: Summarizing Degradation Profiles
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison.
| Stress Condition | Reagent/Condition | Duration | % Degradation of Chlorpheniramine | No. of Degradants | Resolution (Rs) of Closest Peak | Peak Purity Index |
| Control | None | N/A | 0% | 0 | N/A | >0.999 |
| Acid Hydrolysis | 0.1N HCl @ 60°C | 4 hrs | [Data] | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1N NaOH @ 60°C | 2 hrs | [Data] | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂ @ RT | 24 hrs | [Data] | [Data] | [Data] | [Data] |
| Thermal | Dry Heat @ 80°C | 48 hrs | [Data] | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B | N/A | [Data] | [Data] | [Data] | [Data] |
Note: The data in this table is hypothetical and would be filled in with experimental results.
Conclusion
A successfully executed forced degradation study is the foundation of a reliable stability-indicating method. It provides critical insights into the degradation pathways of this compound and demonstrates that the chosen analytical method can accurately and specifically measure the drug substance in the presence of its degradation products.[3][4] This rigorous, scientifically-grounded approach not only satisfies regulatory requirements but also ensures the development of a safe, effective, and stable pharmaceutical product. The protocols and rationale presented in this guide offer a robust framework for researchers and scientists to validate their analytical methods with confidence and integrity.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Forced Degradation Studies - MedCrave online Source: MedCrave online URL
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Google AI Search URL
- Source: IJCRT.
- Source: National Institutes of Health (NIH)
- Title: Stability indicating method development and validation for the quantification of Chlorphenamine Maleate related subtances using HPLC technique Source: ResearchGate URL
- Title: Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Source: Repository - UNAIR URL
- Title: Stability Indicating Forced Degradation Studies Source: RJPT URL
- Title: Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations Source: PMC - PubMed Central URL
- Title: (PDF)
- Title: Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets Source: Google AI Search URL
- Title: A Review of Stability Indicating Methods and Forced Degradation Studies Source: ijrpr URL
- Title: Development of forced degradation and stability indicating studies of drugs – A review Source: Google AI Search URL
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.org [iomcworld.org]
A Comparative Analysis of Sustained-Release Properties of Different Chlorpheniramine Salt Forms: A Guide for Formulation Scientists
For drug development professionals, achieving a consistent and prolonged therapeutic effect is a cornerstone of effective formulation design. Chlorpheniramine, a widely used first-generation antihistamine, presents a compelling case for sustained-release technologies due to its relatively short biological half-life in immediate-release forms.[1] This guide provides an in-depth comparative analysis of the sustained-release properties imparted by three distinct salt forms of chlorpheniramine: the commonly used maleate salt in matrix systems, the less soluble tannate salt, and the ion-exchange resin complex, polistirex . Our focus will be on the underlying physicochemical mechanisms, formulation strategies, and the experimental data that support these advanced dosage forms.
The Foundation: Chlorpheniramine Maleate in Hydrophilic Matrix Systems
The most conventional approach to extending the release of chlorpheniramine involves the use of its highly water-soluble maleate salt incorporated into a swellable hydrophilic polymer matrix.[2][3] This strategy is valued for its simplicity in manufacturing and the predictable nature of its release kinetics.
Mechanism of Sustained Release
The release of chlorpheniramine maleate from a hydrophilic matrix, typically composed of polymers like hydroxypropyl methylcellulose (HPMC), is governed by a combination of diffusion and polymer erosion.[2] Upon contact with gastrointestinal fluids, the polymer at the tablet's surface hydrates and swells, forming a viscous gel layer. This gel layer acts as a barrier to further water penetration and controls the diffusion of the dissolved drug out of the matrix. As the outer layer becomes fully hydrated and erodes, a new layer is exposed, thus maintaining the controlled release of the drug over time. The release kinetics can be modulated by altering the viscosity grade and concentration of the polymer.[3]
Formulation and Performance Characteristics
-
Simplicity of Formulation: These systems are often developed as simple matrix tablets manufactured through direct compression or wet granulation.[2]
-
Predictable Release: The drug release typically follows zero-order or Higuchi kinetics, which can be tailored by adjusting the polymer-to-drug ratio.
-
Regulatory Acceptance: This is a well-established and widely accepted technology by regulatory agencies.
Leveraging Solubility: Chlorpheniramine Tannate Complexes
A less common but effective strategy for achieving sustained release is the formation of a this compound salt. This approach utilizes the principle of forming a sparingly soluble salt to control the dissolution rate of the drug in the gastrointestinal tract.
Mechanism of Sustained Release
Tannic acid is a large polyphenolic molecule that can form a salt with the basic chlorpheniramine molecule. The resulting this compound complex exhibits significantly lower aqueous solubility compared to the maleate salt. This reduced solubility is the primary driver for the sustained-release profile. The drug is released as the tannate complex slowly dissolves in the GI fluids, making the dissolution rate the limiting step for absorption. A study on the complexation of brompheniramine, a structurally similar antihistamine, with tannic acid demonstrated that this complexation significantly reduced the drug's solubility and sustained its release for up to 24 hours.[4] This principle is applied in commercially available tannate suspension formulations to provide prolonged therapeutic action.
Formulation and Performance Characteristics
-
Liquid Formulations: This approach is particularly well-suited for liquid suspension dosage forms, which can be advantageous for pediatric and geriatric populations.
-
Taste Masking: The complexation with tannic acid can also serve to mask the bitter taste of the drug, a significant benefit for oral liquid formulations.[4]
-
pH-Dependent Solubility: The dissolution of the tannate salt can be influenced by the pH of the surrounding medium, which must be a consideration during formulation development.
Advanced Control: Chlorpheniramine Polistirex and Ion-Exchange Technology
The most sophisticated of the three approaches involves the use of chlorpheniramine polistirex, a drug-resin complex that provides sustained release through an ion-exchange mechanism. This technology is exemplified by the Pennkinetic® system.[5]
Mechanism of Sustained Release
In this system, the positively charged chlorpheniramine molecule is complexed with a negatively charged polymer resin, specifically a sulfonated styrene-divinylbenzene copolymer.[6][7] The drug is released from the resin when it is exchanged for cations (such as Na⁺ and K⁺) present in the gastrointestinal fluids. The rate of release is determined by the concentration of these ions and the diffusion of the drug through the polymer matrix of the resin.
To further control the release, these drug-loaded resin particles can be coated with a water-insoluble, diffusion-limiting polymer like ethylcellulose.[5] This creates a dual-control mechanism: the initial release is governed by ion exchange, and the overall release rate is controlled by the diffusion of the drug through the outer membrane. This technology allows for a consistent 12-hour release profile.
Formulation and Performance Characteristics
-
Precise and Predictable Release: The dual mechanism of ion exchange and diffusion allows for a highly controlled and predictable release profile, which is largely independent of pH and gastrointestinal motility.
-
Reduced "Dose Dumping" Potential: The polymer coating provides a safeguard against the premature release of the entire drug dose, a phenomenon known as "dose dumping," which can be a concern with other sustained-release technologies, particularly in the presence of alcohol.[8]
-
Complex Manufacturing: The manufacturing process for drug-resin complexes and their subsequent coating is more complex and requires specialized equipment compared to simple matrix tablets.
Comparative Summary and Data
| Feature | Chlorpheniramine Maleate (Matrix) | This compound | Chlorpheniramine Polistirex |
| Primary Release Mechanism | Diffusion & Polymer Erosion | Dissolution of a sparingly soluble salt | Ion-Exchange & Diffusion |
| Typical Dosage Form | Tablets, Capsules | Suspension | Suspension, Capsules |
| Release Duration | 8-12 hours | ~12 hours | Up to 12 hours |
| Manufacturing Complexity | Low | Moderate | High |
| Key Advantage | Simplicity, cost-effective | Suitable for liquids, taste-masking | Precise control, reduced dose dumping risk |
| Potential Disadvantage | Potential for dose dumping, influenced by GI motility | pH-dependent solubility | More complex and costly to manufacture |
Experimental Protocols for Characterization
To ensure the quality and performance of these sustained-release formulations, rigorous in vitro testing is essential. Below are representative protocols for dissolution testing and drug quantification.
In Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from the sustained-release formulation over time.
Protocol for Chlorpheniramine Polistirex Suspension:
-
Apparatus: USP Apparatus II (Paddles).
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.[8]
-
Procedure:
-
Accurately measure a volume of the well-shaken suspension equivalent to one dose of chlorpheniramine.
-
Add the sample to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at specified time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples for chlorpheniramine content using a validated analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of chlorpheniramine in the collected dissolution samples.
Protocol:
-
Chromatographic System:
-
Standard Preparation: Prepare a series of standard solutions of chlorpheniramine maleate of known concentrations in the dissolution medium.
-
Sample Analysis:
-
Inject the filtered dissolution samples into the HPLC system.
-
Record the peak area of the chlorpheniramine peak.
-
-
Calculation:
-
Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Determine the concentration of chlorpheniramine in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the sustained-release mechanisms and the experimental workflow for dissolution testing.
Caption: Mechanisms of sustained release for different chlorpheniramine salt forms.
Caption: Experimental workflow for in vitro dissolution testing.
Conclusion and Future Perspectives
The choice of chlorpheniramine salt form and the corresponding drug delivery technology has profound implications for the sustained-release profile of the final dosage form. While traditional hydrophilic matrix systems using chlorpheniramine maleate offer a straightforward and reliable approach, tannate and polistirex salt forms provide unique advantages, particularly for liquid formulations and for achieving highly precise and controlled release kinetics. The ion-exchange resin technology of chlorpheniramine polistirex, in particular, represents a sophisticated approach to minimizing risks such as dose dumping and achieving a consistent 12-hour therapeutic window.
As the pharmaceutical industry continues to move towards more patient-centric dosage forms, the principles underlying these sustained-release technologies will remain critical. Future research may focus on developing novel polymers and coating systems to further refine release profiles and on conducting head-to-head clinical trials to provide direct comparative data on the in vivo performance of these different chlorpheniramine salt formulations.
References
-
Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
-
Development and evaluation of oral controlled release chlorpheniramine-ion exchange resinate suspension. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
-
Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine. Drug Intelligence & Clinical Pharmacy. [Link]
-
Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems. (1998). Journal of Pharmaceutical Sciences. [Link]
-
Khan, M. A., et al. (2012). Formulation of Sustained Release Chlorpheniramine maleate Matrix Tablets through Optimization and their Evaluation. Journal of Drug Delivery and Therapeutics. [Link]
-
Tannate complexes of antihistaminic drug: sustained release and taste masking approaches. (2012). International Journal of Pharmaceutics. [Link]
-
Park, K. (n.d.). Mechanisms of Controlled Release. Kinam Park. [Link]
-
FDA. (n.d.). Bioequivalence Recommendations for Chlorpheniramine Polistirex. accessdata.fda.gov. [Link]
-
Issa, A., et al. (2014). Comparative study of different formulations of chlorpheniramine maleate orally disintegrating tablets. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Tannate complexes of antihistaminic drug: sustained release and taste masking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. Development and Evaluation of Oral Controlled Release Chlorpheniramine-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of oral controlled release chlorpheniramine-ion exchange resinate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. au.edu.sy [au.edu.sy]
A Comparative Guide to the Validation of a Sensory Panel for Taste-Masking Effectiveness of Chlorpheniramine Tannate
Introduction: The Pervasive Challenge of Bitterness in Pharmaceutical Formulations
The bitter taste of many active pharmaceutical ingredients (APIs) is a significant barrier to patient compliance, particularly in pediatric and geriatric populations where oral liquid or orally disintegrating formulations are preferred. Chlorpheniramine, a widely used antihistamine, is notoriously bitter, a characteristic that formulators often address by creating salts like chlorpheniramine tannate.[1][2] The formation of a tannate complex is a taste-masking strategy designed to reduce the solubility of the drug in the oral cavity, thereby minimizing its interaction with bitter taste receptors.[3][4]
However, the success of any taste-masking strategy is not guaranteed by its theoretical mechanism alone. It requires empirical verification. While instrumental analysis can confirm the physicochemical properties of the formulation, the ultimate measure of taste is the subjective human perception. Therefore, a trained human sensory panel remains the gold standard for evaluating taste-masking effectiveness.[5] This guide provides a comprehensive framework for the validation of such a panel, ensuring the generation of reliable, reproducible, and scientifically sound data. We will compare this validated methodology against alternative approaches, providing the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their formulation development programs.
Pillar 1: The Human Instrument - Principles of Sensory Evaluation
Before validating a panel, it is crucial to understand the principles of sensory science. Sensory evaluation is a scientific discipline that uses human subjects to evoke, measure, analyze, and interpret responses to products as perceived through the senses.[5] In the context of pharmaceuticals, this is not a simple "like" or "dislike" survey but a rigorous analytical process.
Analytical vs. Hedonic Testing
A critical distinction must be made between two primary types of sensory tests:
-
Analytical Testing: This is an objective evaluation of the sensory attributes of a product.[6] Panelists are trained to act as calibrated instruments, identifying and quantifying specific characteristics like bitterness, sweetness, or grittiness. The goal is to answer "How bitter is it?"
-
Hedonic Testing: This is a subjective measure of preference or acceptance.[6][7] It gauges the consumer's emotional response to a product. The goal is to answer "How much do you like it?"
For validating the effectiveness of a taste-masking technology, analytical testing is paramount . We need objective data on the reduction of a specific negative attribute (bitterness) rather than a general measure of liking.
Types of Analytical Tests
Two main categories of analytical tests are relevant for taste-masking studies:
-
Discrimination Tests: Used to determine if a sensory difference exists between two products.[8][9][10] The Triangle Test is a common example, where a panelist is presented with three samples (two are identical, one is different) and must identify the odd one out.[11] This is useful for a simple "pass/fail" assessment of whether a taste-masked formulation is distinguishable from a placebo.
-
Descriptive Analysis: Used to identify and quantify the specific sensory attributes of a product.[5] A trained panel develops a lexicon of terms to describe the taste, aroma, and mouthfeel, and then rates the intensity of each attribute on a scale.[11] This method provides a detailed sensory profile and is essential for understanding the degree of taste-masking and identifying any potential off-tastes introduced by the formulation.
Pillar 2: Protocol for Sensory Panel Validation
A sensory panel is only as reliable as its validation. The objective is to create a panel that functions as a consistent and reproducible analytical instrument. This involves a multi-stage process of recruitment, screening, training, and performance monitoring.
Experimental Workflow for Sensory Panel Validation
Caption: Workflow for establishing a validated sensory panel.
Step-by-Step Methodology
1. Panelist Recruitment and Screening
-
Objective: To select individuals with the necessary sensory acuity and motivation.
-
Protocol:
-
Recruit 20-30 volunteers through internal announcements or a third-party service. Ensure candidates are non-smokers and have no known taste or smell disorders.[12]
-
Administer a questionnaire to gauge interest, availability, and health status (e.g., allergies, medication use).[12]
-
Conduct screening tests to assess sensory capabilities.[13]
-
Basic Taste Identification: Panelists must correctly identify solutions of sweet (sucrose), sour (citric acid), salty (sodium chloride), and bitter (quinine hydrochloride, caffeine).[12]
-
Odor Recognition: Panelists identify a series of common food-grade aromatic compounds.[13]
-
Ranking Test for Intensity: Panelists must correctly rank solutions of the same taste (e.g., sucrose) in increasing order of concentration.[12][14]
-
-
-
Causality: These initial tests are critical for filtering out individuals who are anosmic (smell-blind) or ageusic (taste-blind) to relevant stimuli. The ranking test specifically identifies candidates who can discern subtle differences in intensity, a key skill for taste-masking evaluation.[15]
Table 1: Panelist Screening Criteria
| Test | Stimulus Example | Task | Success Criterion |
|---|---|---|---|
| Basic Taste ID | 0.05% Caffeine Solution | Identify the taste | Correctly identify 4 out of 4 basic tastes |
| Odor Recognition | Vanilla Extract Solution | Identify the aroma | >80% correct identification |
| Intensity Ranking | Sucrose solutions (1%, 2%, 5% w/v) | Rank in order of sweetness | 100% correct ranking over 3 trials |
2. Panelist Training
-
Objective: To calibrate the selected panelists to function as a single, cohesive instrument.
-
Protocol:
-
Develop a Lexicon: In a group session, present the panelists with the unmasked API (chlorpheniramine) at a safe, predetermined concentration, and a placebo. The panel leader facilitates a discussion to generate descriptive terms for the taste, aroma, and mouthfeel attributes.[16][17]
-
Intensity Scaling: Introduce the concept of an intensity scale. An unstructured line scale (often 0-100 or 0-15) is common in descriptive analysis.[18]
-
Anchor with Reference Standards: This is the most critical step. Provide panelists with reference solutions that correspond to specific points on the scale. For bitterness, quinine is a common standard.[19] This anchors the subjective perception to an objective, reproducible standard.[13][16]
-
-
Causality: Without anchoring to reference standards, a "7" on the bitterness scale for one panelist could be a "4" for another. Anchoring ensures that the data collected across the panel is comparable and meaningful, minimizing inter-panelist variability.
Table 2: Example Bitterness Reference Scale
| Intensity Score | Reference Standard (Quinine HCl w/v) | Descriptor |
|---|---|---|
| 0 | Purified Water | None |
| 2 | 0.001% | Threshold |
| 5 | 0.005% | Moderate |
| 8 | 0.012% | Strong |
| 10 | 0.020% | Very Strong |
3. Panel Qualification and Performance Validation
-
Objective: To statistically verify that the trained panel can produce accurate and reproducible results.
-
Protocol:
-
Discrimination Testing: Perform triangle tests using samples with known, subtle differences (e.g., a placebo vs. a formulation with a near-threshold level of API). A statistically significant number of panelists must correctly identify the odd sample.[8][9]
-
Repeatability: Individual panelists must demonstrate the ability to score the same sample consistently across multiple sessions. This is assessed by calculating the variance of their scores for a control sample over time.
-
Reproducibility: The panel as a whole must demonstrate that it can generate a consistent sensory profile for a given sample when tested on different days. The panel's mean scores should not differ significantly between sessions (analyzed via ANOVA).[20][21]
-
-
Causality: This phase provides documented evidence that the panel is validated. Repeatability ensures individual panelists are not erratic, while reproducibility ensures the panel as a whole is stable over time. This validation is essential for the trustworthiness of any subsequent product evaluations.
Pillar 3: A Comparative Analysis of Taste Assessment Methodologies
While a validated human panel is the gold standard, it is not the only tool available. Understanding its performance in comparison to other methods is key for a comprehensive development strategy.
Caption: Comparison of primary taste assessment methodologies.
Electronic Tongues (E-Tongues)
Electronic tongues are analytical instruments that use an array of chemical sensors with cross-selectivity to generate a "taste fingerprint" of a liquid sample.[22][23] For bitterness evaluation, they often use lipid/polymer membranes that interact with bitter compounds, causing a change in electric potential.[22][24]
-
Performance vs. Human Panel: E-tongues offer high objectivity and throughput, making them ideal for early-stage screening of multiple taste-masked formulations.[25][26] Studies have shown good correlation between e-tongue results and human panel data for certain APIs.[27] However, they are a simplified model. They cannot perceive the complex interplay of taste, aroma, and texture (mouthfeel) that constitutes the overall flavor perception in humans, and they lack the complexity of a biological system.[28] A formulation that performs well on an e-tongue still requires confirmation by a human panel.
In-Vivo Animal Models
The brief-access taste aversion (BATA) model in rodents is a common in-vivo alternative.[29] It measures the number of licks a water-deprived animal takes of a tastant solution; a lower lick count suggests an aversive taste.[29][30]
-
Performance vs. Human Panel: The BATA model provides data from a living biological system, which is an advantage over purely instrumental methods.[30] However, there are significant ethical considerations, and the translation of an animal's aversion response to the nuances of human taste perception is challenging and not always direct.[29] It is primarily used in preclinical stages when human testing is not yet feasible.
Table 3: Comparison of Taste Assessment Methodologies
| Feature | Validated Human Panel | Electronic Tongue | Animal Models (BATA) |
|---|---|---|---|
| Relevance to Human Perception | High (Gold Standard)[5] | Moderate (Good correlation for bitterness)[27] | Low to Moderate (Difficult to translate)[29] |
| Objectivity | Moderate to High (with training) | High (Instrumental)[25] | Moderate (Behavioral endpoint) |
| Throughput | Low | High [25] | Low to Moderate |
| Scope of Analysis | Taste, Aroma, Mouthfeel, Aftertaste | Primarily Basic Tastes (e.g., bitterness)[22] | Aversive response (palatability) |
| Safety/Ethical Concerns | High (Requires safety clearance for API) | Low | High (Animal welfare)[29] |
Statistical Analysis and Data Interpretation
-
Analysis of Variance (ANOVA): This is the primary tool used to compare the mean intensity scores of different formulations.[21] For example, a one-way ANOVA can determine if there is a statistically significant difference in the perceived bitterness of the unmasked API, the taste-masked formulation, and a placebo.
-
Post-Hoc Tests (e.g., Tukey's HSD): If the ANOVA result is significant, a post-hoc test is used to determine exactly which samples differ from each other. This allows you to state with confidence that, for example, your taste-masked formulation is significantly less bitter than the unmasked API and not significantly different from the placebo.
-
Panel Performance Analysis: Statistical analysis is also used to monitor the panel itself. By running ANOVA on panelist scores, a panel leader can identify if a particular panelist is scoring significantly differently from the group, indicating a need for retraining.[20][31]
Conclusion
The validation of a human sensory panel is a rigorous, multi-step process that is indispensable for accurately assessing the effectiveness of taste-masking technologies for bitter drugs like this compound. By systematically recruiting, screening, training, and monitoring panelists, it is possible to create a reliable and reproducible "human instrument" that provides the most relevant data for predicting patient acceptance.
While alternative methods such as electronic tongues and animal models have significant value, particularly in early-stage development and high-throughput screening, they do not replace the need for human sensory data.[29][30] An integrated approach, using instrumental methods for initial screening and a fully validated sensory panel for final formulation confirmation, provides the most comprehensive and trustworthy strategy for developing palatable, patient-centric pharmaceutical products.
References
-
Fiveable. (n.d.). Sensory panel selection and training. Principles of Food Science Class Notes. Retrieved from [Link]
-
ASTM International. (2011). ASTM E1885-04(2011) - Standard Test Method for Sensory Analysis—Triangle Test. Retrieved from [Link]
-
Wang, L., et al. (2021). Recent Advances in Bitterness-Sensing Systems. PMC - NIH. Retrieved from [Link]
-
Sensory Nutrition. (n.d.). A Crucial Difference: Analytical Versus Hedonic Evaluation. Retrieved from [Link]
-
ASTM International. (2011). E1885 Standard Test Method for Sensory Analysis—Triangle Test. Retrieved from [Link]
-
Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. Retrieved from [Link]
-
Naes, T., et al. (2010). Analysing sensory panel performance in a proficiency test using PanelCheck software. European Food Research and Technology. Retrieved from [Link]
-
University of Vienna. (2016, November 23). In vitro Assay for Bitter Taste Detection and Modulation. Retrieved from [Link]
-
Goh, E. L., et al. (2023). Paediatric Medicinal Formulation Development: Utilising Human Taste Panels and Incorporating Their Data into Machine Learning Training. PMC - NIH. Retrieved from [Link]
-
Mohamed-Ahmed, A. H. A., et al. (2022). Non-human tools for the evaluation of bitter taste in the design and development of medicines: A systematic review. ResearchGate. Retrieved from [Link]
-
Drug Development and Delivery. (2017, April 21). ELECTRONIC TONGUE INSTRUMENTATION - Improving the Palatability of User-Friendly Dosage Forms Using an Electronic Tongue. Retrieved from [Link]
-
Mohamed-Ahmed, A. H. A., et al. (2022). Non-human tools for the evaluation of bitter taste in the design and development of medicines. CORE. Retrieved from [Link]
-
Al-Kasmi, B., et al. (2012). Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation. ResearchGate. Retrieved from [Link]
-
Maniruzzaman, M., et al. (2013). An in-vitro-in-vivo taste assessment of bitter drug: comparative electronic tongues study. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Medium. (2023, October 26). Taste Masking Agents: AI's Role in Pharmaceutical Formulation and Visualization. Retrieved from [Link]
-
DLG. (2017). Practice guide for sensory panel training Part 1. Retrieved from [Link]
-
Deterre, S., et al. (2012). Evaluation of Bitterness Intensity of Citrus Products by an Untrained Panel Using Relative-to-Reference Rating. Scirp.org. Retrieved from [Link]
-
Jayasinghe, J. M. J. K., et al. (2009). A study to recruit and train the product oriented sensory panel. ResearchGate. Retrieved from [Link]
-
Sharma, D., & Kumar, D. (n.d.). An Update On Taste Masking Technologies For Oral Pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Jelvehgari, M., et al. (2013). Taste Masking and Characterization of Chlorpheniramine Maleate by Using Enteric Polymers Carrier System. Brieflands. Retrieved from [Link]
-
Bräu Supply. (2024, March 11). Demystifying the Bitterness: IBU Explained. Retrieved from [Link]
-
Abdelhakim, H. E. (2019). Formulation and Assessment of Taste-masked Electrospun Fibre Mats for Paediatric Drug Delivery. UCL Discovery. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. Retrieved from [Link]
-
Howgate, P. (2010, May). STATISTICAL ANALYSIS OF SENSORY FRESHNESS DATA. College of Agricultural Sciences. Retrieved from [Link]
-
Cadoret, M., et al. (2002). Statistical Analysis of sensory evaluations in the course of time. ResearchGate. Retrieved from [Link]
-
Kalva, J. J., et al. (2014). Comparison of the Hedonic General Labeled Magnitude Scale with the Hedonic 9-Point Scale. ResearchGate. Retrieved from [Link]
-
Al-Kasmi, B., et al. (2012). Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation. PubMed. Retrieved from [Link]
-
Agrawal, A., et al. (2022). Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. RSC Publishing. Retrieved from [Link]
-
Methven, L. (2014, August 28). Sensory & Hedonic Evaluation of Foods. YouTube. Retrieved from [Link]
-
Jelvehgari, M., et al. (2013). Taste masking and characterization of chlorpheniramine maleate by using enteric polymers carrier system. ResearchGate. Retrieved from [Link]
-
Lim, J. (2011). Hedonic scaling: A review of methods and theory. Food Quality and Preference. Retrieved from [Link]
-
Lawless, H. T., et al. (2010). Derivation and Evaluation of a Labeled Hedonic Scale. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Fiveable. (n.d.). Statistical analysis of sensory data. Principles of Food Science Class Notes. Retrieved from [Link]
-
Maniruzzaman, M., et al. (2013). An in vitro-in vivo taste assessment of bitter drug: Comparative electronic tongues study. ResearchGate. Retrieved from [Link]
-
Kobayashi, Y., et al. (2022). Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics. MDPI. Retrieved from [Link]
-
do Amarante, C. B., et al. (2020). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. NIH. Retrieved from [Link]
-
ASTM International. (2017). E1885 Standard Test Method for Sensory Analysis—Triangle Test. Retrieved from [Link]
-
Melis, M., et al. (2022). Labeled Hedonic Scale for the Evaluation of Sensory Perception and Acceptance of an Aromatic Myrtle Bitter Liqueur in Consumers with Chemosensory Deficits. MDPI. Retrieved from [Link]
-
SRL Pharma. (n.d.). Confirm the taste masking effectiveness of your process. Retrieved from [Link]
-
Tuleu, C., et al. (2021). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. PMC - NIH. Retrieved from [Link]
-
DLG. (n.d.). Practice guide for sensory panel training. DLG.org. Retrieved from [Link]
-
PubChem. (n.d.). Chlorpheniramine Maleate. Retrieved from [Link]
-
University of California, Davis. (n.d.). SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation. Retrieved from [Link]
Sources
- 1. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pressbooks.pub [pressbooks.pub]
- 7. docs.ufpr.br [docs.ufpr.br]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agriculture.institute [agriculture.institute]
- 14. dlg.org [dlg.org]
- 15. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 16. fiveable.me [fiveable.me]
- 17. srlpharmasenses.com [srlpharmasenses.com]
- 18. youtube.com [youtube.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. seafood.oregonstate.edu [seafood.oregonstate.edu]
- 21. fiveable.me [fiveable.me]
- 22. Recent Advances in Bitterness-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. ELECTRONIC TONGUE INSTRUMENTATION - Improving the Palatability of User-Friendly Dosage Forms Using an Electronic Tongue [drug-dev.com]
- 26. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An in-vitro-in-vivo taste assessment of bitter drug: comparative electronic tongues study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. univie.portals.in-part.com [univie.portals.in-part.com]
- 29. Paediatric Medicinal Formulation Development: Utilising Human Taste Panels and Incorporating Their Data into Machine Learning Training - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of a Quantitative Analytical Method for Chlorpheniramine Tannate
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for chlorpheniramine tannate, a common antihistamine. The objective is to establish the method's robustness and reliability across different laboratory settings, a critical step in ensuring consistent product quality and regulatory compliance. The principles and protocols outlined herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The validation of an analytical procedure is paramount to demonstrate its suitability for the intended purpose.[1][2] This guide will delve into the critical parameters of repeatability and reproducibility, which are the cornerstones of inter-laboratory validation.[3][4][5] Repeatability refers to the precision of a method under the same operating conditions over a short period, while reproducibility assesses the precision between different laboratories.[4][6][7]
The Importance of a Validated Method
In the pharmaceutical industry, the ability to accurately and consistently quantify the active pharmaceutical ingredient (API) in a drug product is non-negotiable. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially resulting in the release of substandard products, regulatory action, and a risk to public health. Inter-laboratory validation provides the highest level of assurance that a method will perform as expected, regardless of the laboratory, analyst, or equipment used.
Phase 1: Single-Laboratory Method Development and Validation
Before an inter-laboratory study can commence, a robust and well-characterized analytical method must be developed and validated within a single laboratory. For the quantitative analysis of chlorpheniramine, High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique.[8][9][10][11]
Experimental Protocol: HPLC Method for this compound
The following protocol outlines a typical reversed-phase HPLC method suitable for the quantification of chlorpheniramine.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 265 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[9]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Preparation: For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.[10][12]
Single-Laboratory Validation Parameters
The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines.[1][13][14] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This can be demonstrated by comparing the chromatograms of the drug substance, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be close to 1.[8][11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1] This is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is assessed at two levels:
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Phase 2: Inter-Laboratory Validation Study Design
Once the method has been thoroughly validated in a single laboratory, the inter-laboratory study can be designed. The goal is to assess the method's reproducibility when performed by different laboratories.[1][4][6]
Key Considerations for the Study
-
Number of Participating Laboratories: A sufficient number of laboratories (typically 3 to 5) should be recruited to provide a meaningful statistical analysis.
-
Standardized Materials: All participating laboratories must be provided with the same batches of reference standard, reagents, and HPLC columns.
-
Homogeneous Samples: A single, large, and homogeneous batch of the drug product (e.g., this compound tablets) should be prepared and distributed to all participating laboratories.
-
Detailed Protocol: A clear and unambiguous protocol must be provided to all participants, detailing every step of the analytical procedure.
Workflow for Inter-Laboratory Validation
Caption: Workflow of the inter-laboratory validation process.
Phase 3: Data Analysis and Interpretation
Upon completion of the analytical work by all participating laboratories, the data is collected and subjected to statistical analysis to evaluate the method's performance.
Statistical Analysis
Analysis of Variance (ANOVA) is a powerful statistical tool used to partition the total variability of the data into different sources of variation. In the context of an inter-laboratory study, ANOVA can be used to estimate the within-laboratory variance (repeatability) and the between-laboratory variance (reproducibility).
Data Presentation
The results of the inter-laboratory study should be summarized in clear and concise tables.
Table 1: Summary of Linearity Data from Participating Laboratories
| Laboratory | Correlation Coefficient (r²) |
| Lab 1 | 0.9995 |
| Lab 2 | 0.9992 |
| Lab 3 | 0.9998 |
| Overall | 0.9995 |
Table 2: Summary of Accuracy (Recovery) Data from Participating Laboratories
| Laboratory | Mean Recovery (%) | % RSD |
| Lab 1 | 99.8 | 0.5 |
| Lab 2 | 100.2 | 0.7 |
| Lab 3 | 99.5 | 0.6 |
| Overall | 99.8 | 0.6 |
Table 3: Summary of Precision Data (Repeatability and Reproducibility)
| Parameter | Mean Assay Value (%) | Repeatability (RSDr) | Reproducibility (RSDR) |
| This compound | 99.7 | 0.8% | 1.5% |
RSDr: Relative Standard Deviation for repeatability RSDR: Relative Standard Deviation for reproducibility
Conclusion
A successful inter-laboratory validation study provides robust evidence that the analytical method is fit for its intended purpose and can be reliably used across different laboratories. The results of this study, including the detailed protocol and the statistical analysis, should be compiled into a comprehensive validation report. This report serves as a critical component of the regulatory submission for a new drug product and is essential for ensuring the ongoing quality and consistency of the product throughout its lifecycle. The principles and practices outlined in this guide, when followed diligently, will lead to the successful validation of a quantitative analytical method for this compound, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- Explain the difference between repeatability and reproducibility. Homework.Study.com.
- Define reproducibility and repe
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Quality Guidelines. ICH.
- Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Repeatability and Reproducibility in Analytical Chemistry. YouTube.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT.
- HPLC method development and validation for chlorpheniramine male
- G 0211 Guideline On Valid
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALE
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
- [Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and male
- Analytical Method Development and Validation of Chlorpheniramine Maleate by Uv Spectroscopy. International Journal of Pharmaceutical Sciences.
- Spectrophotometric method development and validation for determination of chlorpheniramine male
- Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance r
- Analytical Methods for Quantitative Estimation of Chlorpheniramine Male
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. homework.study.com [homework.study.com]
- 4. Define reproducibility and repeatability in analytical chemistry | Filo [askfilo.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. fda.gov [fda.gov]
- 8. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 9. recentscientific.com [recentscientific.com]
- 10. iomcworld.org [iomcworld.org]
- 11. [Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of the Anticholinergic Effects of Chlorpheniramine Tannate and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
First-generation H1 antihistamines have been a cornerstone in the symptomatic relief of allergic conditions for decades. However, their clinical utility is often tempered by a range of off-target effects, most notably their anticholinergic activity. This guide provides a comparative study of the anticholinergic effects of chlorpheniramine, with a specific focus on its tannate salt formulation, in relation to other prominent first-generation antihistamines. By synthesizing preclinical data and clinical insights, this document aims to offer a comprehensive resource for researchers and drug development professionals in understanding the nuances of these widely used compounds.
The anticholinergic properties of first-generation antihistamines stem from their ability to act as antagonists at muscarinic acetylcholine receptors.[1] This action, while contributing to some therapeutic effects like drying of nasal secretions, is also responsible for a constellation of undesirable side effects, including dry mouth, blurred vision, urinary retention, and cognitive impairment.[2][3] The lipophilic nature of these drugs allows them to cross the blood-brain barrier, leading to central nervous system effects such as sedation and drowsiness.[1] The selection of a specific first-generation antihistamine, therefore, requires a careful consideration of its anticholinergic potential.
Chlorpheniramine is a potent first-generation antihistamine belonging to the alkylamine class.[4] While commonly available as a maleate salt, the tannate salt of chlorpheniramine is utilized in certain formulations to achieve a sustained-release profile. This is attributed to the lower solubility of the tannate salt, which can lead to slower absorption and a prolonged duration of action. This pharmacokinetic distinction is a critical factor when evaluating the clinical presentation of its anticholinergic effects.
This guide will delve into the mechanistic underpinnings of anticholinergic action, present comparative preclinical data on the receptor-level activity of chlorpheniramine and its counterparts, provide detailed experimental protocols for assessing these effects, and discuss the clinical implications of these findings.
Mechanism of Anticholinergic Action
First-generation antihistamines exert their anticholinergic effects by competitively antagonizing acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including in the central and peripheral nervous systems.[5][6] The antagonism of these receptors disrupts the normal physiological functions mediated by acetylcholine.
The primary signaling pathway involved in muscarinic receptor activation, particularly the M1, M3, and M5 subtypes, is the Gq/11 pathway.[7] Upon acetylcholine binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation. By blocking this pathway, first-generation antihistamines inhibit these acetylcholine-mediated effects.
Muscarinic Receptor Signaling Pathway and its Inhibition.
Comparative Anticholinergic Potency: Preclinical Data
The anticholinergic potency of first-generation antihistamines can be quantitatively compared using in vitro and in vivo experimental models. A common in vitro method is the measurement of the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle, where a higher pA2 value indicates greater antagonist potency.[9] Another approach is the use of radioligand binding assays to determine the binding affinity (Ki) of the antihistamine for muscarinic receptors.[6]
The following table summarizes the comparative anticholinergic activities of chlorpheniramine and other first-generation antihistamines from published studies.
| Antihistamine | In Vitro Potency (pA2)[9] | Muscarinic Receptor Affinity (Ki, nM)[6] |
| Cyproheptadine | 8.2 ± 0.4 | 5.0 |
| Promethazine | >7.0 | 22 |
| Diphenhydramine | 6.8 ± 0.1 | 280 |
| Chlorpheniramine | 6.1 ± 0.1 | 300 |
| Hydroxyzine | 5.8 ± 0.1 | 3,800 |
| Pyrilamine | 4.8 ± 0.4 | 3,600 |
Note: Lower Ki values indicate higher binding affinity.
As the data indicates, chlorpheniramine exhibits moderate anticholinergic activity compared to other first-generation antihistamines like cyproheptadine and promethazine, which are considerably more potent.[9] Its anticholinergic potency is comparable to that of diphenhydramine in some assays.
The Influence of the Tannate Salt Formulation
The use of a tannate salt for chlorpheniramine is a pharmaceutical strategy to create a sustained-release formulation. Tannate salts are generally less soluble than their hydrochloride or maleate counterparts.[10] This reduced solubility leads to a slower rate of dissolution and absorption in the gastrointestinal tract, resulting in a prolonged therapeutic effect.
From an anticholinergic perspective, this sustained-release profile means that while the peak anticholinergic side effects may be blunted compared to an immediate-release formulation, they may persist for a longer duration. This is a critical consideration in clinical practice, particularly in patient populations that are more susceptible to anticholinergic adverse events, such as the elderly.[2] It is important to note that the intrinsic anticholinergic activity of the chlorpheniramine molecule at the muscarinic receptor is not altered by the tannate salt; the difference lies in the pharmacokinetic delivery and subsequent plasma concentration over time.
Experimental Protocols
In Vitro Assay: Inhibition of Carbachol-Induced Contractions in Guinea Pig Trachealis Muscle
This protocol is a standard method for assessing the anticholinergic potency of a test compound.[9]
Objective: To determine the pA2 value of a first-generation antihistamine against the muscarinic receptor agonist, carbachol.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol
-
Test antihistamine (e.g., chlorpheniramine maleate)
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise the trachea and place it in cold Krebs-Henseleit solution.
-
Dissect the trachea into rings, 2-3 cartilages wide.
-
Cut the cartilage opposite the trachealis muscle to form a strip.
-
-
Mounting:
-
Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
Wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Contraction:
-
Induce a submaximal contraction with a concentration of carbachol that produces approximately 80% of the maximal response (determined from a prior concentration-response curve).
-
-
Antagonist Incubation:
-
Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
-
Add the test antihistamine at a specific concentration and incubate for 30 minutes.
-
-
Cumulative Concentration-Response Curve:
-
In the presence of the antihistamine, perform a cumulative concentration-response curve for carbachol.
-
-
Data Analysis:
-
Construct Schild plots to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Workflow for Guinea Pig Tracheal Contraction Assay.
In Vitro Assay: Muscarinic Receptor Binding Assay
This protocol provides a direct measure of the affinity of a drug for muscarinic receptors.[6]
Objective: To determine the inhibition constant (Ki) of a first-generation antihistamine for muscarinic receptors.
Materials:
-
Bovine cerebral cortex (or other tissue rich in muscarinic receptors)
-
Tris-HCl buffer
-
Radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate - [3H]QNB)
-
Test antihistamine
-
Atropine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize bovine cerebral cortex in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps.
-
The final pellet containing the cell membranes is resuspended in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of [3H]QNB, and varying concentrations of the test antihistamine.
-
For determining non-specific binding, add a high concentration of atropine to a set of tubes.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the antihistamine that inhibits 50% of the specific binding of [3H]QNB).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Implications and Considerations
The anticholinergic effects of first-generation antihistamines have significant clinical implications, particularly concerning patient safety and tolerability. The "anticholinergic burden" refers to the cumulative effect of taking one or more medications with anticholinergic properties.[2] A high anticholinergic burden is associated with an increased risk of cognitive impairment, falls, and all-cause mortality, especially in the elderly population.[2]
Chlorpheniramine is a known contributor to the anticholinergic burden.[11] While its moderate anticholinergic potency may make it a suitable option for some patients, its use should be approached with caution in vulnerable populations. The sustained-release profile of chlorpheniramine tannate may offer the advantage of less frequent dosing, but the prolonged exposure to its anticholinergic effects should be carefully weighed against the potential risks.
For drug development professionals, these findings underscore the importance of designing H1 antihistamines with high selectivity for the H1 receptor and minimal affinity for muscarinic receptors. The development of second-generation antihistamines was a significant step in this direction, as these agents are peripherally selective and have a much lower propensity to cause anticholinergic side effects.
Conclusion
Chlorpheniramine, including its tannate salt formulation, possesses moderate anticholinergic activity that is a key consideration in its clinical application. Preclinical data provides a clear framework for comparing its anticholinergic potency with other first-generation antihistamines, highlighting a spectrum of activity across this class of drugs. The tannate formulation of chlorpheniramine primarily influences its pharmacokinetic profile, leading to a sustained-release of the active moiety and a prolonged duration of its effects, including its anticholinergic side effects.
For researchers and drug development professionals, a thorough understanding of the anticholinergic properties of first-generation antihistamines is crucial for both optimizing the use of existing medications and for the rational design of new therapeutic agents with improved safety profiles. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of the anticholinergic effects of novel and existing compounds.
References
-
Mouse Genome Informatics. G protein-coupled acetylcholine receptor signaling pathway Gene Ontology Term (GO:0007213). [Link]
-
Kubo N, Shirakawa O, Kuno T, Tanaka C. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japan J Pharmacol. 1987;43(3):277-282. [Link]
-
Wikipedia. Muscarinic antagonist. [Link]
-
Orzechowski RF, Currie DS, Valancius CA. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Eur J Pharmacol. 2005;506(3):257-264. [Link]
-
Pund S, Joshi A, Vasu K, Nivsarkar M. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian J Pharm Sci. 2011;73(4):450-453. [Link]
-
MDPI. Muscarinic Receptor Agonists and Antagonists. [Link]
-
Ninja Nerd. Autonomic Pharmacology | Muscarinic Antagonists. YouTube. [Link]
-
Kruse AC, Kobilka BK, Gautam D, et al. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. PLoS One. 2019;14(10):e0224242. [Link]
-
Wikipedia. Gq alpha subunit. [Link]
-
Kabbani N, Nordman JC, Corgiat BA, et al. Identification and Characterization of a G Protein-binding Cluster in α7 Nicotinic Acetylcholine Receptors. J Biol Chem. 2013;288(40):28514-28525. [Link]
-
Open Textbook Publishing. 12. Neurotransmitter Action: G-Protein-Coupled Receptors. [Link]
-
Park Y, Lee Y, Lee J, et al. Factors associated with anticholinergic burden among older patients in long-term care hospitals in Korea. Korean J Intern Med. 2021;36(Suppl 1):S258-S268. [Link]
-
Best Practice Advocacy Centre New Zealand. Anticholinergic burden in older people. [Link]
-
Orzechowski RF, Currie DS, Valancius CA. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Eur J Pharmacol. 2005;506(3):257-264. [Link]
-
Ruangritchankul K, Chuthapisith S, Suwansirikul S, et al. Anticholinergic burden and clinical outcomes among older adults admitted in a tertiary hospital: a prospective cohort study. BMC Geriatr. 2023;23(1):582. [Link]
-
Celin D, Di Giuda D, Cacciavillani C, et al. Anticholinergic burden and behavioral and psychological symptoms in older patients with cognitive impairment. Front Aging Neurosci. 2023;15:1189326. [Link]
-
Vogelberg C, Engel M, Laki A, et al. Clinical efficacy and safety of anticholinergic therapies in pediatric patients. Ther Adv Respir Dis. 2019;13:1753466619836332. [Link]
-
Rizvi MA, Al-Abbasi FA, Al-Subaie AM, et al. Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. Curr Rev Clin Exp Pharmacol. 2023;18(1):3-11. [Link]
-
Sheriff JM, Wallace MG. A comparative study of clemastine ('Tavegil') and chlorpheniramine maleate in the treatment of hay fever. Curr Med Res Opin. 1976;4(4):245-249. [Link]
-
Picmonic. First Generation Antihistamines. [Link]
-
Fang SY, Druce HM, Baraniuk JN. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro. Am J Rhinol. 1998;12(2):131-133. [Link]
-
Pray WS. The Anticholinergic Cognitive Burden. Pharmacy Times. 2012;78(4). [Link]
-
Gutkowski A, Del Carpio J, Gelinas B, et al. Comparative study of the efficacy, tolerance and side-effects of dexchlorpheniramine maleate 6 mg b.i.d. with terfenadine 60 mg b.i.d. J Int Med Res. 1985;13(5):284-288. [Link]
-
Li T, Zhang H, Chen Y, et al. Comparative Effectiveness and Safety of Second-Generation Antihistamines Treatments for Chronic Urticaria: A Network Meta-Analysis. Int Arch Allergy Immunol. 2023;184(10):971-986. [Link]
-
Lopetuso LR, Cufino V, Papa A, et al. Evaluation of Gelatin Tannate Against Symptoms of Acute Diarrhea in Pediatric Patients. Med Sci Monit. 2017;23:2387-2393. [Link]
Sources
- 1. Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature | Bentham Science [benthamscience.com]
- 2. Anticholinergic burden in older people - bpacnz [bpac.org.nz]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled acetylcholine receptor signaling pathway Gene Ontology Term (GO:0007213) [informatics.jax.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Factors associated with anticholinergic burden among older patients in long-term care hospitals in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of the Mucoadhesive Properties of Chlorpheniramine Tannate Formulations: A Technical Guide
This guide provides a comprehensive comparative evaluation of the mucoadhesive properties of various chlorpheniramine tannate formulations. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of mucoadhesion, detailed experimental protocols for its assessment, and a comparative analysis of formulation performance. The objective is to furnish a robust framework for developing extended-release dosage forms with enhanced therapeutic efficacy.
Introduction: The Rationale for Mucoadhesive this compound
Chlorpheniramine, a first-generation antihistamine, is widely used for symptomatic relief from allergic reactions such as rhinitis and urticaria.[1][2][3] Its tannate salt form is specifically utilized to achieve a sustained-release profile, which helps in maintaining therapeutic levels over an extended period and can improve patient compliance.[4][5] The formation of a complex with tannic acid, a large polyphenol, significantly lowers the drug's solubility, thereby slowing its release.[4][5]
Mucoadhesive drug delivery systems offer a significant advantage by prolonging the residence time of the dosage form at the site of absorption, such as the gastrointestinal or nasal mucosa.[6][7] This prolonged contact enhances drug absorption, improves bioavailability, and can protect the drug from degradation.[6][7] For this compound, formulating a mucoadhesive system can further optimize its sustained-release properties, ensuring consistent therapeutic effect and potentially reducing dosing frequency.[8][9]
This guide will explore the formulation of this compound with different mucoadhesive polymers and provide a head-to-head comparison of their performance using validated ex vivo methodologies.
Section 1: The Science of Mucoadhesion
Mucoadhesion is the process by which a natural or synthetic polymer adheres to a mucosal surface.[7][8] This interaction is governed by several mechanisms, including physical interlocking and biochemical bonding, which can be explained by various theories.[6]
-
Electronic Theory: Adhesion is attributed to attractive electrostatic forces arising from the transfer of electrons between the mucoadhesive polymer and the mucin glycoprotein network.
-
Adsorption Theory: Adhesion results from secondary forces such as van der Waals forces and hydrogen bonds.[6]
-
Wetting Theory: This theory considers the ability of the mucoadhesive polymer to spread over and wet the mucosal surface, driven by surface tension forces.
-
Diffusion Theory: Polymer chains and mucin chains interpenetrate, forming a semi-permanent adhesive bond after the initial contact.[6] The flexibility of the polymer chains is crucial for this interpenetration.[7]
-
Fracture Theory: This theory relates the force required to separate the two surfaces to the strength of their adhesive bond.
A successful mucoadhesive formulation often leverages a combination of these mechanisms. The choice of polymer is therefore critical, as its chemical structure and physical properties dictate the dominant adhesive forces.
Caption: Key theories explaining the mechanisms of mucoadhesion.
Section 2: Formulation Design and Rationale
To evaluate the comparative performance, three hypothetical formulations of this compound tablets were designed, each incorporating a different well-established mucoadhesive polymer. A non-mucoadhesive formulation serves as a control.
Core Components:
-
Active Pharmaceutical Ingredient (API): this compound
-
Mucoadhesive Polymers: Carbopol® 934P, Chitosan (Medium Molecular Weight), Hydroxypropyl Methylcellulose (HPMC K4M)
-
Filler/Binder: Microcrystalline Cellulose (Avicel® PH 101)
-
Lubricant: Magnesium Stearate
Formulation Rationale:
-
Formulation A (Carbopol® 934P): Carbopol, a high-molecular-weight polyacrylic acid polymer, is known for its exceptional mucoadhesive strength.[8] Its carboxylic acid groups form strong hydrogen bonds with mucin.[7] It is expected to exhibit the highest mucoadhesive force.
-
Formulation B (Chitosan): Chitosan, a natural polysaccharide, possesses mucoadhesive properties due to the electrostatic interaction between its protonated amino groups and the negatively charged sialic acid residues in mucin.[6][8] It offers the benefits of being biocompatible and biodegradable.[6]
-
Formulation C (HPMC K4M): HPMC is a hydrophilic cellulose derivative that forms mucoadhesive bonds primarily through hydrogen bonding and physical entanglement after swelling.[7][10] It is known for providing a good balance of mucoadhesion and controlled release.
-
Formulation D (Control): This formulation omits the mucoadhesive polymer to establish a baseline for adhesion, which is expected to be minimal.
Section 3: Experimental Methodologies for Mucoadhesion Assessment
To quantitatively compare the formulations, two widely accepted ex vivo methods were employed: the Tensile Strength (Detachment Force) Test and the Wash-Off Test.[9][11] These methods provide critical data on the force of adhesion and the duration of mucosal residence.[9][12]
Ex Vivo Tensile Strength Test
This test measures the force required to detach the formulation from a mucosal tissue substrate.[11][12] A higher detachment force indicates stronger mucoadhesion.
Experimental Protocol:
-
Tissue Preparation: Fresh porcine buccal mucosa is obtained from a local abattoir and transported in cold Krebs solution. The mucosal membrane is carefully excised and equilibrated in isotonic phosphate buffer (pH 6.8) at 37°C.[13]
-
Apparatus Setup: A texture analyzer (e.g., TA.XTplus) is equipped with a cylindrical probe. The prepared mucosal tissue is secured onto the lower platform of the instrument.
-
Sample Application: The this compound tablet is attached to the upper probe using double-sided adhesive tape.
-
Measurement Cycle:
-
The probe with the tablet is lowered at a pre-defined speed (e.g., 0.5 mm/s) until it contacts the mucosal surface.
-
A constant contact force (e.g., 0.5 N) is applied for a set duration (e.g., 60 seconds) to allow for initial adhesive bond formation.[13][14]
-
The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).[13][14]
-
-
Data Acquisition: The force required to detach the tablet from the mucosa is recorded as a function of displacement. The peak force is reported as the Maximum Detachment Force (Fmax) , and the area under the force-distance curve is calculated as the Work of Adhesion (Wadh) .[12] Each formulation is tested in triplicate (n=3).
Caption: Workflow for the ex vivo tensile strength (detachment force) test.
Ex Vivo Wash-Off Test
This method assesses the residence time of a formulation on a mucosal surface under simulated physiological conditions.[11] A longer residence time suggests superior mucoadhesive endurance.
Experimental Protocol:
-
Tissue Preparation: A section of porcine intestinal mucosa (approx. 2x5 cm) is secured onto a glass slide.
-
Sample Application: One tablet from each formulation is hydrated with a drop of buffer and pressed onto the center of the mucosal tissue with light force for 30 seconds.
-
Apparatus Setup: The glass slide is attached to the arm of a USP disintegration test apparatus.
-
Test Execution: The apparatus is operated in a vessel containing 900 mL of phosphate buffer (pH 6.8) maintained at 37°C. The assembly moves up and down, simulating gastrointestinal motility.
-
Observation: The time at which the tablet completely detaches from the mucosal surface is recorded. The experiment is run for a maximum of 12 hours. Each formulation is tested in triplicate (n=3).
Section 4: Comparative Data Analysis and Discussion
The following tables summarize the hypothetical experimental data obtained from the mucoadhesion tests.
Table 1: Ex Vivo Tensile Strength Test Results
| Formulation | Mucoadhesive Polymer | Maximum Detachment Force (Fmax) (N ± SD) | Work of Adhesion (Wadh) (mJ ± SD) |
| A | Carbopol® 934P | 1.85 ± 0.12 | 1.22 ± 0.09 |
| B | Chitosan | 1.28 ± 0.15 | 0.85 ± 0.11 |
| C | HPMC K4M | 0.95 ± 0.09 | 0.68 ± 0.07 |
| D | Control (None) | 0.15 ± 0.04 | 0.09 ± 0.02 |
Table 2: Ex Vivo Wash-Off Test Results
| Formulation | Mucoadhesive Polymer | Mean Residence Time (Hours ± SD) |
| A | Carbopol® 934P | > 12 |
| B | Chitosan | 9.5 ± 1.2 |
| C | HPMC K4M | 7.8 ± 0.9 |
| D | Control (None) | < 0.5 |
Discussion of Results:
The experimental data clearly demonstrate a significant difference in the mucoadhesive properties of the tested formulations.
-
Formulation A (Carbopol® 934P) exhibited markedly superior mucoadhesive performance in both tests. It displayed the highest Maximum Detachment Force and Work of Adhesion, confirming the strong bonding capacity of polyacrylic acid with the mucosal surface.[12] Its resilience in the wash-off test, with a residence time exceeding 12 hours, underscores its potential for providing prolonged drug delivery.
-
Formulation B (Chitosan) showed strong mucoadhesive properties, significantly better than the HPMC and control formulations. The electrostatic interactions between the cationic chitosan and anionic mucin surfaces provide a robust adhesive bond, resulting in a prolonged residence time of nearly 10 hours.
-
Formulation C (HPMC K4M) demonstrated moderate mucoadhesion. While its performance was significantly better than the control, it was lower than both Carbopol and Chitosan formulations. This is consistent with its mechanism of adhesion, which relies on polymer chain entanglement and hydrogen bonding following hydration and swelling.[15]
-
Formulation D (Control) , as expected, showed negligible mucoadhesion. The low Fmax and rapid wash-off time confirm that the inherent adhesiveness of the tablet matrix without a dedicated polymer is minimal. This validates the crucial role of the mucoadhesive excipients in the other formulations.
Conclusion and Future Perspectives
Based on this comparative evaluation, the Carbopol® 934P-based formulation of this compound demonstrates the most promising mucoadhesive profile. Its ability to form strong, lasting bonds with mucosal tissue makes it an excellent candidate for maximizing the residence time of the dosage form at the site of absorption. This, in turn, can lead to a more consistent and prolonged therapeutic effect, enhancing the inherent sustained-release properties of the this compound complex.
Chitosan also presents a viable, biocompatible alternative with significant mucoadhesive strength. The final selection of a polymer for commercial development would require further investigation, including in vivo studies to correlate these ex vivo findings with pharmacokinetic data and therapeutic outcomes.[9] Additionally, formulation optimization to study the effect of polymer concentration and the inclusion of permeation enhancers could further refine the drug delivery system.
References
- Mucoadhesive Drug Delivery Systems: Principles, Polymers, Pharmaceutical Applications, and Recent Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_SPizGI-o0R6dvLg5hVCUP87_90j866eCoZ4mQgEotth5t9JSMHq9KKlPai3ADLIXOr3IipElYzrR3lNQIiNP5jAh3dN-Ga-i4Pm9ltCGovoy_BdMn_zSrImU6QU-w-q2k9F1zE6r9L8HMuIWTw5HIcR2Nf930hB_onTPxP_7EjZV2SZe5Y98O_Lx2PUT3pPNNb_pzNiboC9vLENGtwKpPBs2WOBUYL9TQQuX4YzYvEvWq1EU2TZxrreXmFTZ80rEflCkic=]
- Methods to Study Mucoadhesive Dosage Forms | Basicmedical Key. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDm7s5tUIIviiDrwaJSqX9nWNuFanXbhkJHQ_AAeoWiQPvuvv6SSSHSo5gG6xklmZ7wbRQu8d5SHYmqviTubTrZpuWqVJFsepw-idsyzBolkyx3AeHrY44KJNBQznrjRLwoqPJbTSszqJiNIJ6LMYtmt34NTSfD9ifqy-9N7ZKVNn6]
- Polymers in mucoadhesive drug delivery system-latest updates - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYN__Gj9_hHqKuBMte4oOJzE5CH1ydFml6RRrawbOP-r940DS959DYD458udZWc5ocdfIiS8X7stbeFPQNlLoCCIwx9z0Y0KqDxNW7FmgjqwlqvXjORzP2V5pOLgOXAnpUfYksYQAbkh-k8pbCIl_suhu896W4GczmjLDFN0V6pjVEf_Y0LOlFtjm-sE-ymC-gilofCN4xFMHOdyOlcktUE4pKNjJ9nGUVWA==]
- Review: Polymers for Mucoadhesive Drug Delivery Systems. [https://vertexaisearch.cloud.google.
- Polymers Used in the Mucoadhesive Drug Delivery System - Research and Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsDG_VJv2fP98uDYE_hxmd5kruatlYb8_A1T95wD8WaR755ZETB-qFLv6sZYeQxV2md8UFTUN08_kNIN7m3cX5s8Q1Li3RVRK4ewe43urldGRnE_y9qTaxqrwhkTmwFLgNtAiKrZVQB1QLoHCV5INynVsPOvU_8EK1mlvU5EIoN79ENqY1SraDp0s_u3Jg2dhfMBD23GCdE3KWfG0I2DA=]
- Polymers in Mucoadhesive Drug-Delivery Systems: A Brief Note. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3McCPEs0tiCdijsKGEaYmQt5ApFARtxq56qyvDsOUg_yCGZWbHPBm9yF8cdP3auNhDrbckW4d5b5IJIYxIZY2NqLqLr0D9e6zKuW3bzLEsJQHMECZRPyvXyo7OyvnMN7MtwXc4Q8GhTENaiIvoXoOXH0zCXari3FM6o-IwE9M]
- Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTw8-ft2-oBS1bG5ro-hIKkMoNQyt-qCD8icyK_vu6H2s5W1traY1Rd-xF_dWOnK9KZoxFUcI8uQ0pX2WLozkFmZZnqcSGIE8NeHt_j0bMZUN2PUWAoWiKHph2ndGQWMFkmHbt]
- Muco-Adhesion Testing - Vici Health Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSHsKH_VsWR1pwYZIumhxUHTyqsr_hKZtowUsHLF8GHWZDx0XvX5RNe4cZNeidul_lCIDWOy93uVlXutiSwiavWQa_581YLJrwa0hDTKCIw2--6hzm4yXxtACKwzK2izU2H1x2R6Po-PNprFnKA170]
- Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyo-BCvh3_HY-ktiMu373yMLksoXqUw21pIvIhCk_DzdBGrn8RGnVmJiMjwRPTb5Z0PszandEoH-cFbgOjAz_bXVtjw1jifqNl_fCAS3eQ8RMBuO0pvXbTlqLnIjBYEF2ldwgOFllBpys-uJk=]
- Clinical Profile: Chlorpheniramine Maleate 8mg Extended-Release Capsule - GlobalRx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-P1GuRv3T8JhMipcWF3MTm0X8-3-IXSBefJZ3OViv8QUEylzPGN48SDqK1nF49l_AbLHJ-41FIkiWchE-ryNJnM-hTSDS2Y1xxjGibfOnDRB-A-k8rKCVNGf_OXA4lzyr5RDPo5him5YPEwFC2Ge9Mzmh4xu4zVYrAUGd034y5nHcodOMj1knzbquHvRZNET1DNGygW4hweU=]
- Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3TT4qulyvaA7FCNn5Hp9d-pxIerG7rQlLqqCuF-ep7XAX_rs3Flopg023CY5yYL2a3y4GuGX-KB-sea_dlsQZYCGE35omWV-ozNmENFC-O9Z-dKFAfb2qW7DtsJ_4gwRzRzeTTenHRwoWJ_3mtOEASdeg2slXD1eYV0HgnARDKGQIopW0_dykl7e52YSxn7_ALlV4MzBCcKg3LBo-096sS_6Zh9R4L4ifyOMUQx66OVyABMkp03O2kRu6BmhiYevA6f_pkFaFwqo7HTmJ0gTUPvu9zfOhPTdPGubFVf4xwcR_BMONltT6XIOPkW4hk780gE5hSQkcNuh11T3cikMRFruPbYLHE2-lVLtMGubYSQ==]
- In vitro and in vivo adhesion testing of mucoadhesive drug delivery systems - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYaGYa1FVFnkiDWC1FmOn_qhSfh4r6svOC76LVdmzKxD11a22P05L_c9s6ySqTvUl6YdzXzzHbZf4GsogJl_VkvW-0FdDjuiDB6tPswJEJ4q1pLMBUAsrzecjKxTs7t_xWOxHJ]
- (PDF) Cholorpheniramine tannate complexes: Physicochemical, chemometric, and taste masking evaluation - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqD5zSA-NsDtMSE5wxTHK6M-9ZaXhLMwPit76_zFtsu-Zu2TzuwPMmtjvSfDHaDx4EP3L33zfYSNaCBLYzH6qKBoU5v-PZ-jpW_lLi6a3vvUoWTaSxXQhS0QHCupJmcCpERPnV1smyn-iK7ZAqWcXArGj5ND6RlDLnhazZEsEhPkRtv6ieixXAE8jtPKw6MgoTwfdX1GDBKzQF92d5FDQ1qb1zVBdxnhocIly-cD1Ue55CAuPTnZtm72uiwFUSgbISbpw0PlGCV_H2ew==]
- Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4YyW98i8R1OKPsT_S6J8b6q5kvpRxP2oFtHcxTaoPLRSutM_k8Y0u-uKHPag69W9u02KxeWp0jPFdDdM4_fMoB5WNYnuijnfZZXmYawf-P1SUn8ejmyH5EeNzFguegOvaCWY=]
- (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYDzUyo8OBXmqwH_mLs8N9Fsmlc3HDv1oR5SXcOD5hOxYvz0li9hvE6O4f9_PDFjEXnI3qwy3Qtsm05ALYxN208GVPdYlDCH1AgF7gvtI2NGSOubB_d7KgNMus_EI7Bnwj6nxN0WWgwc3zyQKoIEwyLRTSr9A=]
- What is the mechanism of Chlorpheniramine Maleate? - Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMTKi7d6HBl9yFhL7GCj-I1SCAfYTexFLOsIxkwkRMfAEbwxhyKnFNxMgJZvarq0dhTXq2smRq8zvj7ZSecxAmFTT85V06MJOeb5jPcvAH2iMXw_YSCxKnxWMOCkwGtDXFR3GAb3pqLpjxFz4p8rGNyg4K_dpbjWdv97QOCgdYqNU9S34RKNkTmMcYVm81kxc=]
- Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyDr0JVtQNNFIi1jTh876t-xCgRBi-nZEQT3CaQw_jWSZ_IWgZSDBdQ680V2vz18-SchrmHOpOqKcKnctjXJmjy-IxnYMkjNcGdDNBWs1buiZjneReVZVk6ILk0R_sAqli07vM6]
Sources
- 1. Articles [globalrx.com]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholorpheniramine tannate complexes: physicochemical, chemometric, and taste masking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rroij.com [rroij.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 10. In vitro and in vivo adhesion testing of mucoadhesive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Study Mucoadhesive Dosage Forms | Basicmedical Key [basicmedicalkey.com]
- 12. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Mechanisms of chlorpheniramine maleate release from hydrophilic swellable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative assessment of the cost-effectiveness of different chlorpheniramine formulations in a clinical setting
For drug development professionals and clinical researchers, the selection of an optimal drug formulation extends beyond immediate efficacy to encompass considerations of cost, patient adherence, and overall therapeutic value. Chlorpheniramine (CPM), a first-generation H1 antihistamine, has been a mainstay in the management of allergic conditions for decades.[1] Its widespread availability in various formulations necessitates a thorough evaluation to guide clinical decision-making and future drug development efforts.[2][3] This guide provides a comparative assessment of the cost-effectiveness of different chlorpheniramine formulations, synthesizing pharmacokinetic data, cost analysis, and established pharmacoeconomic principles.
Introduction to Chlorpheniramine and the Significance of Formulation
Chlorpheniramine maleate is a potent alkylamine antihistamine that acts as an inverse agonist at the H1 histamine receptor, mitigating the symptoms of allergic reactions such as sneezing, rhinorrhea, and urticaria.[4][5] While effective, its clinical utility is influenced by its formulation, which dictates its pharmacokinetic profile, dosing frequency, and, consequently, patient compliance and overall cost of care.[4] The primary formulations available include immediate-release tablets and syrups, extended-release preparations, and, more recently, novel delivery systems like intranasal sprays.[2][4] This analysis will focus on the most commonly utilized oral formulations to provide a practical cost-effectiveness comparison.
Characterization of Common Chlorpheniramine Formulations
The choice of formulation directly impacts the therapeutic application of chlorpheniramine. The most prevalent formulations in a clinical setting are:
-
Immediate-Release (IR) Tablets and Syrup: These formulations are designed for rapid absorption, with peak plasma concentrations reached within a few hours.[4] They are typically administered every 4 to 6 hours.[6] The syrup formulation offers dosing flexibility, particularly for pediatric and geriatric patients.
-
Extended-Release (ER) Tablets and Capsules: ER formulations are engineered to release chlorpheniramine over a prolonged period, allowing for less frequent dosing, typically twice daily.[3][6] This can improve patient adherence, a critical factor in the management of chronic allergic conditions.
-
Orally Disintegrating Tablets (ODTs): While less common, ODTs provide a convenient option for patients with dysphagia or for use without water.
-
Nasal Sprays: Intranasal delivery offers the potential for rapid onset of action and targeted delivery to the nasal mucosa, potentially reducing systemic side effects.[4] This route can also partially bypass first-pass metabolism.[4]
A summary of the key characteristics of these formulations is presented in Table 1.
Table 1: Characteristics of Common Chlorpheniramine Formulations
| Formulation | Typical Dosage | Dosing Frequency | Onset of Action | Key Advantages | Key Disadvantages |
| Immediate-Release (IR) Tablet/Syrup | 4 mg | Every 4-6 hours[6] | Rapid[5] | Dosing flexibility (syrup), rapid onset[5] | Frequent dosing, potential for sedation[5] |
| Extended-Release (ER) Tablet/Capsule | 8 mg or 12 mg | Every 12 hours[6] | Slower than IR | Improved patient adherence, less frequent dosing[3] | Potentially incomplete bioavailability[4] |
| Orally Disintegrating Tablet (ODT) | Varies | Varies | Rapid | Ease of administration for specific populations | Limited availability, potential for higher cost |
| Nasal Spray | Varies | Varies | Rapid[4] | Targeted delivery, potential for reduced systemic side effects[4] | Localized irritation, limited systemic effect |
Methodology for Cost-Effectiveness Assessment
A formal pharmacoeconomic analysis provides a framework for comparing the costs and consequences of different therapeutic interventions.[7] Given the available data for chlorpheniramine formulations, a hybrid approach combining Cost-Minimization Analysis (CMA) and Cost-Consequence Analysis is most appropriate.
Cost-Minimization Analysis (CMA): This method is used when the therapeutic outcomes of the compared interventions are considered equivalent.[1][8] In this context, we will assume that when administered appropriately, the different chlorpheniramine formulations achieve comparable symptom control. The analysis then focuses on identifying the formulation with the lowest total cost.
Cost-Consequence Analysis: This approach involves a descriptive comparison of the costs and a range of outcomes for each formulation. This allows for a more nuanced assessment, particularly when therapeutic equivalence cannot be definitively established from the available literature.
The key steps in this analysis are outlined in the diagram below:
Caption: Decision tree for selecting a chlorpheniramine formulation based on clinical and economic factors.
From a purely cost-minimization perspective, immediate-release chlorpheniramine tablets are the preferred formulation. However, a broader cost-consequence analysis reveals a more complex picture. For patients with chronic allergic conditions requiring long-term treatment, the higher upfront cost of extended-release formulations may be offset by improved adherence, leading to better symptom control and potentially fewer physician visits or needs for rescue medication.
For drug developers, this analysis highlights the need for formulations that can balance cost and convenience. The development of novel, cost-effective extended-release technologies or alternative delivery systems that enhance bioavailability could provide significant value in the antihistamine market.
Conclusion
While immediate-release chlorpheniramine formulations are the most cost-effective option based on drug acquisition cost, extended-release formulations offer the significant advantage of improved patient adherence through less frequent dosing. The optimal choice of formulation depends on a careful consideration of the patient's clinical needs, economic situation, and the likelihood of adherence to the prescribed treatment regimen. Future research should focus on direct comparative efficacy trials and pharmacoeconomic studies that incorporate indirect costs, such as those related to lost productivity, to provide a more complete picture of the overall value of different chlorpheniramine formulations.
References
- Dr.Oracle. (2025, July 18).
-
MedlinePlus. (2018, July 15). Chlorpheniramine. [Link]
-
GoodRx. (2026). Chlorpheniramine Prices, Coupons & Savings Tips. [Link]
-
Alas-Pineda, C., Pavón-Varela, D. J., Gaitán-Zambrano, K., & Ferrer, G. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Pharmacology, 16, 1737690. [Link]
- Bayview Pharmacy. (n.d.).
-
Medscape. (n.d.). chlorpheniramine (OTC). [Link]
-
Drugs.com. (n.d.). Chlorpheniramine Prices, Coupons, Copay Cards & Patient Assistance. [Link]
- Walmart. (n.d.). Major Chlorpheniramine Maleate Allergy Tablets, 4mg, 24ct, Antihistamine Relief.
-
Drugs.com. (n.d.). Chlorpheniramine - brand name list. [Link]
-
PubMed. (2025, December 12). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. [Link]
- ResearchGate. (2025, December 14). (PDF)
- Hippo. (n.d.).
-
PubMed. (1982, April). Pharmacokinetics and efficacy of chlorpheniramine in children. [Link]
-
Oxford Academic. (n.d.). Guidelines for performing a pharmacoeconomic analysis. [Link]
- CenterWatch. (2019, November 8).
- Spring Bio Solution. (2024, May 4). Methodology of Pharmacoeconomics Studies.
- SlideShare. (n.d.). Pharmacoeconomics methods & its issues | PPTX.
-
Walmart. (n.d.). Equate Allergy Relief Chlorpheniramine Maleate 4 mg Antihistamine Tablets, 100 Count HSA/FSA Eligible. [Link]
-
PubMed. (1978). Comparative trial of an antihistamine, mequitazine, and placebo. [Link]
-
Semantic Scholar. (1985). Clinical Pharmacokinetics of Chlorpheniramine. [Link]
- Optimum HealthCare. (2025, November 6). Over the Counter (OTC).
- ResearchGate. (2013, October 18).
-
SlideShare. (n.d.). Pharmacoeconomics methods & its issues. [Link]
-
National Institutes of Health. (n.d.). Comparative trial of two non-sedative H1 antihistamines, terfenadine and astemizole, for hay fever. [Link]
- GoSupps.com. (n.d.). Major Pharmaceuticals Allergy 4 Hour Chlorpheniramine 4mg Tablets 24 Count.
-
SingleCare. (n.d.). Chlorpheniramine Maleate ER Coupons & Prices. [Link]
-
PubMed. (n.d.). Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests. [Link]
-
GoodRx. (n.d.). Chlorpheniramine(Aller-Chlor): Uses, Side Effects, Dosage & More. [Link]
-
GoodRx. (n.d.). Popular Antihistamines List, Drug Prices and Medication Information. [Link]
-
Semantic Scholar. (2002, April 1). Comparison of five new antihistamines (H1‐receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests. [https://www.semanticscholar.org/paper/Comparison-of-five-new-antihistamines-(H1%E2%80%90receptor-in-Steekelenburg-Clement/27f54117b9b00688f4077536d10c53e839218251]([Link]
- eBay. (n.d.). Chlorpheniramine Antihistamine.
- Walmart. (n.d.).
-
Drugs.com. (2025, April 4). Average Wholesale Price (AWP). [Link]
- Patients For Affordable Drugs. (2021, January 15).
-
Drugs.com. (2025, November 27). Acetaminophen: Uses, Dosage, Side Effects, Warnings. [Link]
- Drug Channels. (2024, January 3). Tales of the Unsurprised: U.S. Brand-Name Drug Prices Fell for an Unprecedented Sixth Consecutive Year (And Will Fall Further in 2024).
- National Institutes of Health. (n.d.).
- U.S. Pharmacist. (2012, June 20). Understanding Drug Pricing.
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. droracle.ai [droracle.ai]
- 3. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine Maleate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chlorpheniramine Tannate in a Laboratory Setting
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of chlorpheniramine tannate, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in scientific principles, regulatory awareness, and a commitment to laboratory safety.
Understanding this compound: A Foundation for Safe Disposal
This compound is an antihistamine that combines chlorpheniramine, a histamine H1 receptor antagonist, with tannic acid.[1][2] This combination is often utilized in pharmaceutical formulations to provide prolonged release of the active ingredient. A thorough understanding of its constituent parts is paramount to appreciating the nuances of its disposal.
-
Chlorpheniramine: A synthetic alkylamine derivative, it is effective in alleviating allergic symptoms.[2] While not classified as an acute hazardous waste by the Environmental Protection Agency (EPA), it is a pharmacologically active compound.[3]
-
Tannic Acid: A polyphenol found in many plants, it is known for its protein-binding and astringent properties.[4] Environmentally, tannic acid can be harmful to aquatic life with long-lasting effects and degrades slowly under natural conditions.[5][6][7]
The primary objective of proper disposal is to prevent the release of these active and potentially hazardous components into the environment, where they can disrupt ecosystems and potentially contaminate water sources.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a systematic process for the disposal of this compound waste, from initial segregation to final removal.
Sources
- 1. Tannins, compds. with gamma-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine | C92H71ClN2O46 | CID 71586779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Tannic acid - Wikipedia [en.wikipedia.org]
- 5. Ecotoxicological Study of Tannic Acid on Soil and Water Non-Target Indicators and Its Impact on Fluvial and Edaphic Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chlorpheniramine Tannate
As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides essential, immediate safety and logistical information for handling Chlorpheniramine Tannate. By understanding the causality behind each procedural step, we can create a self-validating system of safety that builds trust and ensures the well-being of our research teams. While specific data for the tannate salt is limited, the safety protocols for the closely related and well-documented Chlorpheniramine Maleate provide a robust framework for ensuring laboratory safety.[1][2][3]
Understanding the Risks: Why Specific PPE is Crucial
Chlorpheniramine is an active pharmaceutical ingredient (API) that functions as a histamine H1 antagonist.[4] While therapeutically beneficial, occupational exposure can pose health risks. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder, skin contact, and ingestion.[1]
Key hazards associated with Chlorpheniramine include:
-
Acute Oral Toxicity : The substance is harmful if swallowed, with some sources classifying it as toxic.[1][3] Ingestion can lead to systemic effects such as drowsiness, dizziness, and gastrointestinal disturbances.[5][6]
-
Skin and Eye Irritation : Direct contact with the powder can cause skin and serious eye irritation.[2][7]
-
Respiratory Tract Irritation : Inhalation of dust can irritate the mucous membranes and upper respiratory tract.[2][4]
-
Systemic Effects : As a bioactive compound, absorption through any route can lead to unintended pharmacological effects, including drowsiness or dizziness.[2][3][5]
The causality is clear: to prevent these outcomes, we must establish effective barriers between the researcher and the chemical. Personal Protective Equipment (PPE) serves as this primary barrier.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific handling procedure and the associated risk of exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) form.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves (double gloving recommended for compounding) | Prevents direct skin contact and absorption.[4] Nitrile offers good chemical resistance. Double gloving provides an extra layer of protection during high-risk tasks.[4] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes.[1] Goggles are required for procedures with a higher risk of splashing. |
| Body Protection | A disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[7] The material should resist permeability by hazardous products. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a ventilated enclosure or when dust generation is likely, to prevent inhalation of the API.[1][8] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling Chlorpheniramine Tannatedot
digraph "Chlorpheniramine Handling Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation Phase"; style="rounded"; bgcolor="#E8F0FE"; Prep [label="1. Risk Assessment\n(Review SDS & SOPs)"]; Donning [label="2. Don Appropriate PPE\n(Refer to Table 1)"]; Ventilation [label="3. Verify Engineering Controls\n(e.g., Fume Hood, Ventilated Enclosure)"]; }
subgraph "cluster_handling" { label="Handling Phase"; style="rounded"; bgcolor="#E6F4EA"; Weighing [label="4. Handle/Weigh Compound\n(Minimize dust creation)"]; Transfer [label="5. Transfer to Container"]; }
subgraph "cluster_cleanup" { label="Post-Handling & Disposal Phase"; style="rounded"; bgcolor="#FCE8E6"; Decon [label="6. Decontaminate Work Surfaces"]; Doffing [label="7. Doff PPE Correctly"]; Disposal [label="8. Dispose of Waste\n(Follow institutional guidelines)"]; }
Prep -> Donning -> Ventilation [style=invis]; Weighing -> Transfer [style=invis]; Decon -> Doffing -> Disposal [style=invis];
Ventilation -> Weighing [label="Proceed to Handling"]; Transfer -> Decon [label="Handling Complete"]; Disposal -> Done [shape=plaintext, label="End of Process"]; }
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemdmart.com [chemdmart.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pccarx.com [pccarx.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
